1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-11-6-7-12(14(17)9-11)13(16)8-10-4-2-1-3-5-10/h1-7,9,15,17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKAJVKZKHVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190135 | |
| Record name | Benzyl 2,4-dihydroxyphenyl ketone | |
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Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3669-41-8 | |
| Record name | 2,4-Dihydroxyphenyl benzyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3669-41-8 | |
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| Record name | Benzyl 2,4-dihydroxyphenyl ketone | |
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| Record name | 3669-41-8 | |
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| Record name | Benzyl 2,4-dihydroxyphenyl ketone | |
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| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenyl | |
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| Record name | Benzyl 2,4-Dihydroxyphenyl Ketone | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL 2,4-DIHYDROXYPHENYL KETONE | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Abstract
1-(2,4-Dihydroxyphenyl)-2-phenylethanone, also known as 2,4-dihydroxydeoxybenzoin, is a key chemical intermediate belonging to the deoxybenzoin class of compounds. Its structure, featuring a resorcinol moiety linked to a benzyl group via a carbonyl bridge, makes it a valuable scaffold in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its fundamental properties, synthesis, spectroscopic characterization, and known biological significance. We present detailed, field-tested protocols for its synthesis and characterization, summarize its physicochemical and spectral data in accessible formats, and discuss its potential applications for researchers, chemists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound is an aromatic ketone that serves as a foundational structure for more complex molecules, including various natural products and synthetic compounds with therapeutic potential.
Synonyms: 2,4-Dihydroxydeoxybenzoin, 4-Phenylacetylresorcinol Molecular Formula: C₁₄H₁₂O₃ Molecular Weight: 228.24 g/mol [1] CAS Number: 3669-41-8[2]
The core structure consists of a resorcinol (1,3-dihydroxybenzene) ring acylated at the 4-position with a phenylacetyl group. The presence of two phenolic hydroxyl groups and a ketone functional group dictates its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 115-116 °C | [3] |
| Appearance | Lustrous, long needles (recrystallized from alcohol) | [3] |
| Solubility | Soluble in usual organic solvents (e.g., alcohol, DMSO, dichloromethane). Insoluble in water. | [3][4] |
| Color with FeCl₃ | Red coloration in alcoholic solution | [3] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of resorcinol. This electrophilic aromatic substitution reaction introduces the phenylacetyl group onto the electron-rich resorcinol ring. Two established methods are the Nencki reaction (using a Brønsted acid catalyst) and the classical Friedel-Crafts reaction (using a Lewis acid catalyst).
Reaction Principle: The Nencki Reaction
The Nencki method provides a high-yield pathway using zinc chloride (ZnCl₂) as a catalyst to facilitate the condensation of resorcinol with phenylacetic acid.[3] The ZnCl₂ polarizes the carbonyl group of the acid, generating a more potent electrophile (an acylium ion equivalent) that attacks the resorcinol ring, preferentially at the highly activated position para to one hydroxyl group and ortho to the other.
Detailed Experimental Protocol (Nencki Method)
This protocol is adapted from the procedure described by D. R. Nadkarni and T. S. Wheeler (1938).[3]
Materials:
-
Resorcinol (20 g)
-
Phenylacetic acid (30 g)
-
Anhydrous Zinc Chloride (powdered, 20 g)
-
Hydrochloric Acid (dilute)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: Combine resorcinol (20 g), phenylacetic acid (30 g), and powdered anhydrous zinc chloride (20 g) in a round-bottom flask to form an intimate mixture.
-
Heating: Heat the mixture in an oil bath maintained at 120°C for 2.5 hours. The mixture will melt and darken.
-
Quenching and Precipitation: After the heating period, carefully pour the hot reaction mixture into a beaker containing ice-cold water acidulated with a small amount of hydrochloric acid. A solid product will precipitate.
-
Purification through Alkali: The crude product is purified by dissolving it in an aqueous alkali solution (e.g., 10% NaOH) and then re-precipitating it by acidifying the solution with dilute HCl. This step removes unreacted acidic and neutral impurities.
-
Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Recrystallization: Recrystallize the crude product from alcohol (ethanol) to yield lustrous, long needles of this compound.
-
Drying and Yield: Dry the purified crystals in a vacuum oven. The expected yield is approximately 70%.[3]
Self-Validation: The identity and purity of the final compound must be confirmed by melting point determination (115-116 °C) and spectroscopic analysis (NMR, IR, MS) as detailed in the following section.
Synthesis Workflow Diagram
Caption: Workflow for the Nencki synthesis of the target compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[1]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons. The aromatic protons on the 2,4-dihydroxyphenyl ring typically appear in the upfield aromatic region (δ 6.0-8.0 ppm) due to the electron-donating effect of the hydroxyl groups. The five protons of the unsubstituted phenyl ring will appear as a multiplet, and the methylene protons (-CH₂-) will present as a singlet. The phenolic hydroxyl protons (-OH) will appear as broad singlets which are exchangeable with D₂O.[1]
-
¹³C NMR: The carbon NMR spectrum is expected to show 14 distinct signals. The most downfield signal corresponds to the carbonyl carbon (C=O), typically in the range of δ 200-205 ppm. The aromatic carbons will resonate between δ 100-165 ppm, with the oxygen-substituted carbons appearing further downfield.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3500-3200 (broad) | O-H (Phenolic) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| ~2920 | C-H (Methylene) | Stretching |
| ~1630 | C=O (Ketone) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
Causality Note: The carbonyl (C=O) stretching frequency is relatively low due to intramolecular hydrogen bonding with the ortho-hydroxyl group, which weakens the C=O double bond.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For C₁₄H₁₂O₃, the calculated molecular weight is 228.24 g/mol . High-resolution mass spectrometry (HRMS) would show a molecular ion peak (M⁺) at m/z = 228.0786 (for the monoisotopic mass). Key fragmentation patterns would likely involve cleavage of the bond between the carbonyl and methylene groups.[1]
Biological Activity and Applications
The this compound scaffold is of significant interest in medicinal chemistry due to the prevalence of this core in compounds with diverse biological activities.[1]
-
Antioxidant Potential: The resorcinol moiety is a well-known antioxidant pharmacophore. The number and position of hydroxyl groups on the aromatic ring are critical for free radical scavenging activity.[1]
-
Neuroprotective Research: Structurally related compounds, such as phenylethanoid glycosides, have shown potential in inhibiting the aggregation of Aβ42 amyloid plaques, a key pathological hallmark of Alzheimer's disease. This makes the core structure a valuable starting point for designing neuroprotective agents.[1]
-
Anti-inflammatory and Antimicrobial Activity: Analogous compounds and related chalcones have demonstrated anti-inflammatory, antiviral, and antimicrobial properties.[1][5] These activities are often linked to the ability to target specific enzymes or microbial components like DNA gyrase.[1]
Computational analyses predict that this compound possesses favorable drug-like properties, including the potential for high gastrointestinal absorption and the ability to cross the blood-brain barrier, making it a pharmacologically relevant scaffold for further development.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally related compounds like 2',4'-dihydroxyacetophenone and acetophenone provide guidance.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.[6]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[6]
-
Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[6]
-
Ingestion: Rinse mouth and drink plenty of water. Seek medical attention.[6]
-
Conclusion
This compound is a versatile and valuable chemical compound. Its straightforward synthesis via the Nencki reaction, combined with its interesting structural features, makes it an important building block in organic synthesis. The inherent biological potential of its resorcinol and deoxybenzoin core structures positions it as a compelling scaffold for the design and development of novel therapeutic agents, particularly in the areas of neuroprotection, anti-inflammation, and antimicrobial research. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.
References
- Nadkarni, D. R., & Wheeler, T. S. (1938). The preparation and properties of 4-phenylacetyl-resorcinol and 4-phenyl-acetyl-pyrogallol. Journal of the Chemical Society (Resumed), 1320.
- Supporting Information for publications. (Various years). [Details on spectroscopic data for related compounds].
- Patel, K. D., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52.
- FooDB. (2010). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833).
- Stenutz, R. This compound.
- S D Fine-Chem Limited. (n.d.). 2,4-DIHYDROXY ACETOPHENONE GHS Safety Data Sheet.
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An In-depth Technical Guide to the Chemical Structure Elucidation of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Preamble: The Imperative of Structural Certainty
The Strategic Workflow: A Multi-Pronged Approach
The elucidation of a novel or synthesized compound is not a linear process but an integrated analytical strategy. Each technique provides a unique piece of the structural puzzle, and their combined power lies in mutual confirmation and clarification.[2][3][4] We begin with methods that provide broad, foundational data (Molecular Formula) and progressively employ techniques that offer finer details of connectivity and functional group arrangement.
Caption: Structure of this compound.
| Proton Label (See Structure) | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |
| H-a, H-b | ~10.0-11.0 | 2 x Broad Singlet | 2H | Acidic phenolic protons, exchangeable with D₂O. |
| H-c | ~7.8 | Doublet (d) | 1H | Aromatic proton ortho to the electron-withdrawing carbonyl group, deshielded. |
| H-d, H-e, H-f | ~7.2-7.4 | Multiplet (m) | 5H | Protons of the unsubstituted phenyl ring. |
| H-g | ~6.4 | Doublet of doublets (dd) | 1H | Aromatic proton ortho to one -OH and meta to another, shielded. |
| H-h | ~6.3 | Doublet (d) | 1H | Aromatic proton ortho to two electron-donating -OH groups, highly shielded. |
| H-i | ~4.2 | Singlet (s) | 2H | Methylene protons adjacent to a carbonyl and a phenyl ring. |
¹³C NMR Data Interpretation
| Carbon Type | Predicted δ (ppm) | Assignment Rationale |
| Carbonyl (C=O) | ~200-205 | Most deshielded carbon due to the electronegative oxygen. [1] |
| Aromatic C-O | ~160-165 | Aromatic carbons directly attached to hydroxyl groups, deshielded. |
| Aromatic C (unsubstituted) | ~125-135 | Carbons of the unsubstituted phenyl ring and the C-H carbons of the dihydroxyphenyl ring. |
| Aromatic C-C=O | ~110-115 | Quaternary aromatic carbon shielded by two ortho -OH groups. |
| Methylene (-CH₂-) | ~45 | Aliphatic carbon adjacent to a carbonyl and phenyl group. |
The NMR data provides a complete and self-consistent map of the molecule, confirming the presence of a 1,2,4-trisubstituted dihydroxyphenyl ring, a monosubstituted phenyl ring, a ketone, and a methylene linker, all in the correct arrangement.
UV-Visible Spectroscopy: Analyzing the Conjugated System
Causality: UV-Vis spectroscopy provides information on the electronic transitions within the molecule, specifically within the conjugated π-system formed by the aromatic rings and the carbonyl group. [5]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in spectroscopic-grade ethanol. Serially dilute the stock to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically in the 10⁻⁵ to 10⁻⁴ M range). [6]2. Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. [7]Fill one quartz cuvette with the sample solution and a matched cuvette with pure ethanol to serve as the blank/reference.
-
Scanning: Scan the sample from 400 nm down to 200 nm. [8]
Data Interpretation and Results
The UV-Vis spectrum is expected to show strong absorption bands characteristic of the chromophores present.
-
λ_max ≈ 280-290 nm: This intense band corresponds to the π→π* transition of the 2,4-dihydroxyacetophenone chromophore.
-
λ_max ≈ 320-330 nm: A less intense, longer-wavelength band can be attributed to the n→π* transition of the carbonyl group, which is part of the extended conjugated system.
The observed spectrum confirms a highly conjugated electronic system, consistent with the proposed structure.
Final Synthesis of Evidence
Caption: Convergence of multi-technique data.
-
Mass Spectrometry established the molecular formula: C₁₄H₁₂O₃ .
-
IR Spectroscopy confirmed the presence of key functional groups: hydroxyl (-OH) and ketone (C=O) within an aromatic framework.
-
NMR Spectroscopy provided the definitive connectivity, showing a 2,4-dihydroxyphenyl group , a phenyl group , and a -CO-CH₂- linker, and placed them in the correct isomeric arrangement.
-
UV-Vis Spectroscopy validated the existence of the extended conjugated π-electron system .
Each piece of data corroborates the others, leaving no ambiguity. This systematic, evidence-based approach ensures the highest degree of scientific integrity and provides absolute confidence in the assigned structure of This compound .
References
- Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
- This compound Research Compound. Benchchem.
- Molecular Structure Characterisation and Structural Elucid
- Computer methods for structure elucidation of new organic compounds
- Structure Elucidation Definition - Organic Chemistry II Key Term. Fiveable.
- Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.
- Structure Elucidation in Organic Chemistry. Wiley Analytical Science.
- Protocols | Mass Spectrometry Facility. Southern Illinois University.
- Protein Sample Preparation for Mass Spectrometry. Thermo Fisher Scientific.
- Sample Preparation Protocol for Open Access MS. University of Oxford, Department of Chemistry.
- Mass Spectrometry Protocols and Methods.
- NMR Sample Preparation. Western University, Department of Chemistry.
- Sample Prepar
- NMR Sample Preparation.
- NMR Guidelines for ACS Journals. American Chemical Society.
- SOP for Analysis on UV- Visible Spectrophotometer. Pharmaguideline.
- UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo.
- IR Sample Preparation: A Practical Guide. Chemistry LibreTexts.
- Quantit
- Infrared spectroscopy. Wikipedia.
- Infrared Spectroscopy. University of Canterbury.
- Infrared Spectroscopy | ACS Reagent Chemicals. American Chemical Society.
- Basic Practical NMR Concepts.
- Infrared Spectroscopy.
- Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI.
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- 5. mt.com [mt.com]
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- 8. engineering.purdue.edu [engineering.purdue.edu]
A Technical Guide to the Spectroscopic Analysis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2,4-dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the analytical methodologies used to elucidate and confirm the structure of this compound.
Introduction
This compound (CAS No. 3669-41-8), with a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol , is a key intermediate in the synthesis of various biologically active molecules.[1][2][3][4] Its structure, featuring a dihydroxylated phenyl ring linked to a phenylethanone moiety, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity, purity, and for guiding further synthetic modifications. This guide will delve into the principles, experimental protocols, and detailed interpretation of the spectroscopic data for this compound.
Molecular Structure and Spectroscopic Overview
The structural features of this compound, including two aromatic rings, a ketone carbonyl group, a methylene bridge, and two hydroxyl groups, are all amenable to spectroscopic analysis.
Sources
A Technical Guide to the Synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone from Resorcinol
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1-(2,4-dihydroxyphenyl)-2-phenylethanone, a valuable deoxybenzoin derivative, commencing from resorcinol. Deoxybenzoins are a class of compounds that serve as crucial intermediates in the synthesis of various biologically active molecules, including flavonoids and isoflavonoids, which are known for their diverse pharmacological properties. This document is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of synthetic strategies, mechanistic insights, and practical laboratory protocols. We will delve into classical methods such as the Nencki and Houben-Hoesch reactions, alongside modern, greener alternatives, providing a critical evaluation of each approach.
Introduction: The Significance of this compound
This compound, also known as 2,4-dihydroxydeoxybenzoin, is a chemical scaffold of considerable interest in medicinal chemistry.[1] Its structure is a key component in a variety of phenylethanoid derivatives. Researchers utilize this compound in the investigation of neuroprotective agents, as structurally related compounds have shown potential in inhibiting processes associated with neurodegenerative diseases.[1] Furthermore, this framework is relevant for exploring anti-inflammatory, antiviral, and antimicrobial mechanisms.[1] The antioxidant capacity of phenolic compounds like this compound is significantly influenced by the number and position of hydroxyl groups on the aromatic ring.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3669-41-8 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 115-116 °C | [2] |
| Appearance | Yellow/orange crystals | [3] |
Synthetic Strategies from Resorcinol
The synthesis of this compound from resorcinol, a highly activated dihydroxybenzene, can be achieved through several established synthetic routes. The choice of method often depends on factors such as desired yield, scalability, and the availability of reagents and catalysts. The primary challenge lies in achieving selective C-acylation over O-acylation, given the presence of the nucleophilic hydroxyl groups on the resorcinol ring.
The Nencki Reaction: A Classic Approach
The Nencki reaction, first reported in 1881, is a ring acylation of phenols with carboxylic acids in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[4][5][6] This method provides a direct route to hydroxyaryl ketones.
Mechanistic Insights
The reaction proceeds through the formation of an acylium ion intermediate generated from the carboxylic acid and the Lewis acid catalyst. Resorcinol, being a highly activated aromatic ring, then undergoes electrophilic aromatic substitution by the acylium ion. The hydroxyl groups of resorcinol direct the incoming electrophile to the ortho and para positions. In the case of resorcinol, the 4-position is highly favored due to electronic and steric factors.
Diagram 1: Proposed Mechanism of the Nencki Reaction
Caption: Mechanism of the Nencki Reaction.
Experimental Protocol: Nencki Reaction
This protocol is adapted from the work of Limaye and Ghate.[2]
Materials:
-
Resorcinol (20 g)
-
Phenylacetic acid (30 g)
-
Anhydrous zinc chloride (powdered, 20 g)
-
Hydrochloric acid (dilute)
-
Ethanol
-
Ice
Procedure:
-
Create an intimate mixture of resorcinol, phenylacetic acid, and powdered anhydrous zinc chloride.
-
Heat the mixture in an oil bath at 120°C for 2.5 hours.
-
Pour the hot reaction mixture into ice-cold acidulated water.
-
The crude product is purified by dissolving in an alkali solution followed by reprecipitation with acid.
-
Recrystallize the purified product from alcohol to obtain lustrous, long needles.
Expected Yield: Approximately 70%.[2]
The Houben-Hoesch Reaction: Utilizing Nitriles
The Houben-Hoesch reaction is a variation of the Friedel-Crafts acylation that employs a nitrile as the acylating agent in the presence of a Lewis acid (commonly ZnCl₂) and hydrogen chloride.[7][8] This method is particularly effective for the acylation of electron-rich aromatic compounds like polyhydroxy phenols.[8][9]
Mechanistic Considerations
The reaction is believed to proceed through the formation of a ketimine intermediate. The nitrile reacts with HCl and the Lewis acid to form a reactive electrophilic species, which then attacks the resorcinol ring. The resulting ketimine is subsequently hydrolyzed during aqueous workup to yield the desired aryl ketone.[7][8]
Diagram 2: Houben-Hoesch Reaction Workflow
Caption: Workflow for the Houben-Hoesch Synthesis.
Experimental Protocol: Houben-Hoesch Reaction
This protocol is based on a general procedure for the synthesis of 2,4-dihydroxyphenyl benzyl ketone.[3]
Materials:
-
Resorcinol (100 parts by weight)
-
Benzyl cyanide (100 parts by weight)
-
Anhydrous zinc chloride (20 parts by weight)
-
Dry ether
-
Hydrogen chloride gas
-
Benzene
Procedure:
-
Prepare a mixture of resorcinol, benzyl cyanide, and anhydrous zinc chloride in dry ether.
-
Saturate the mixture with a stream of dry hydrogen chloride gas.
-
Allow the reaction mixture to stand for 2 days. An oily layer will form.
-
Separate the lower oily layer and wash it with ether by decantation.
-
Boil the oily layer with 200 parts of water for 2 hours to effect hydrolysis.
-
Cool the mixture to allow for the crystallization of the product.
-
Collect the yellow crystals by filtration and dry them.
-
Recrystallize from benzene to obtain the purified product.
Friedel-Crafts Acylation with Phenylacetyl Chloride
Direct Friedel-Crafts acylation of resorcinol with phenylacetyl chloride is another viable route.[10] This classic electrophilic aromatic substitution reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12] However, the use of stoichiometric amounts of AlCl₃ can lead to environmental concerns due to the generation of acidic waste streams.[10][13]
Recent advancements have focused on the use of solid acid catalysts, such as montmorillonite clays, to create a more environmentally benign process.[10] These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused.
A study by Farkas et al. investigated the acylation of resorcinol with phenylacetyl chloride using various clay catalysts.[10] They found that the reaction can be successfully carried out in a heterogeneous system, offering advantages in terms of catalyst separation and reduced environmental impact.[10]
Fries Rearrangement of Resorcinyl Phenylacetate
The Fries rearrangement is an alternative strategy that involves the intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[14][15][16] This two-step approach first involves the O-acylation of resorcinol with phenylacetic acid or its derivative to form resorcinyl phenylacetate, followed by the rearrangement.
The regioselectivity of the Fries rearrangement (ortho vs. para substitution) can often be controlled by reaction conditions such as temperature and solvent polarity.[14][16] Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[17] The use of non-polar solvents also tends to favor ortho-substitution.[16]
Purification and Characterization
Regardless of the synthetic method employed, the crude product will likely require purification. Common techniques include recrystallization and column chromatography.[18]
Recrystallization: This is a cost-effective method for purifying solid compounds.[18] An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble.[18] Ethanol is a suitable solvent for the recrystallization of this compound.[2]
Column Chromatography: This technique is highly effective for separating compounds with different polarities and is useful when recrystallization is not sufficient to remove all impurities.[18]
Characterization: The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl protons.[1]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. For C₁₄H₁₂O₃, the expected molecular weight is 228.24 g/mol .[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product. A reverse-phase method with a C18 column is typically employed.[1]
Green Chemistry Perspectives
Traditional methods for the synthesis of this compound often rely on harsh reagents and generate significant waste. Modern synthetic chemistry is increasingly focused on the development of greener and more sustainable processes.
For the acylation of resorcinol, the use of solid acid catalysts in Friedel-Crafts reactions is a promising green alternative.[10] Additionally, exploring biocatalytic methods, such as the use of acyltransferases, could offer a highly selective and environmentally friendly route to C-acylation.[19] The use of less toxic solvents and the development of catalytic, rather than stoichiometric, processes are key areas of ongoing research.
Conclusion
The synthesis of this compound from resorcinol can be effectively achieved through several well-established methods, including the Nencki and Houben-Hoesch reactions. Each of these methods has its own advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. The choice of a particular synthetic route will depend on the specific requirements of the researcher and the available resources. As the field of chemistry continues to evolve, the development of greener and more efficient synthetic protocols will be crucial for the sustainable production of this important medicinal chemistry scaffold.
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- Houben Hoesch Reaction || Polyhydroxy Phenol || Acylation || BSc #NEET #JEE - YouTube. (2023, December 18).
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A Comprehensive Technical Guide to the Synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone via Friedel-Crafts Acylation
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1-(2,4-dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin derivative of significant interest in medicinal chemistry and drug development.[1] The document focuses on the practical application of the Friedel-Crafts acylation, with a primary emphasis on the Nencki reaction—a robust and historically validated method for the C-acylation of highly activated phenols like resorcinol. We will dissect the underlying reaction mechanisms, provide a detailed, self-validating experimental protocol, and discuss the critical parameters that govern reaction success, regioselectivity, and yield. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical grounding and actionable laboratory procedures.
Introduction: Context and Significance
The Deoxybenzoin Scaffold in Drug Discovery
The deoxybenzoin framework, characterized by a 1,2-diarylethanone structure, is a privileged scaffold in medicinal chemistry. Molecules containing this core, such as this compound, serve as crucial intermediates and are investigated for a wide range of biological activities, including neuroprotective, anti-inflammatory, antimicrobial, and antiviral properties.[1] The presence of the dihydroxyphenyl moiety, in particular, imparts significant antioxidant potential and offers multiple sites for further functionalization, making it a valuable target for hit-to-lead optimization programs.
Friedel-Crafts Acylation: A Cornerstone of C-C Bond Formation
The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are fundamental electrophilic aromatic substitution (EAS) reactions that form new carbon-carbon bonds to an aromatic ring.[2] The acylation variant introduces an acyl group (R-C=O) using an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[3][4] The resulting aryl ketone is a versatile synthetic intermediate. Unlike Friedel-Crafts alkylation, the acylation reaction has the distinct advantage of producing a deactivated aromatic ring, which prevents further polysubstitution reactions.[5]
The Unique Challenge of Phenol Acylation
While powerful, the classical Friedel-Crafts acylation presents significant challenges when applied to phenolic substrates. The lone pair of electrons on the phenolic oxygen can coordinate strongly with powerful Lewis acids like aluminum chloride (AlCl₃).[6][7] This interaction has two detrimental effects:
-
Catalyst Deactivation: The Lewis acid becomes complexed and is rendered catalytically inactive, necessitating the use of stoichiometric or even excess amounts of the catalyst.[2][8]
-
Competing O-Acylation: The phenolic oxygen can act as a nucleophile, leading to the formation of a phenyl ester (O-acylation) as a significant byproduct, which lowers the yield of the desired C-acylated aryl ketone.[6][7]
To overcome these hurdles, specialized modifications of the Friedel-Crafts acylation have been developed for phenols, among which the Nencki reaction is particularly effective.
Mechanistic Pathways and Strategic Considerations
The Nencki Reaction: An Optimized Approach for Resorcinol Acylation
The Nencki reaction, first reported by Marceli Nencki in 1881, is a variation of the Friedel-Crafts acylation that involves the ring acylation of phenols with carboxylic acids using zinc chloride (ZnCl₂) as the catalyst.[9][10] This approach is exceptionally well-suited for the synthesis of this compound from resorcinol and phenylacetic acid for several key reasons:
-
Milder Catalysis: ZnCl₂ is a milder Lewis acid than AlCl₃, reducing the extent of undesirable side reactions and harsh conditions.
-
Direct Use of Carboxylic Acid: The ability to use phenylacetic acid directly as the acylating agent is a significant advantage from a green chemistry perspective, as it avoids the pre-formation of more reactive acyl chlorides or anhydrides and produces water as the only byproduct.[11]
-
High Regioselectivity: Resorcinol is a highly activated aromatic ring due to the two electron-donating hydroxyl groups. These groups are powerful ortho-, para-directors. The acylation occurs predominantly at the C-4 position, which is para to the C-1 hydroxyl group and ortho to the C-2 hydroxyl group, a site that is both electronically activated and sterically accessible.
Detailed Reaction Mechanism
The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism, detailed in the steps below and visualized in the following diagram.
-
Activation of the Acylating Agent: The Lewis acid catalyst, zinc chloride (ZnCl₂), coordinates with the carbonyl oxygen of phenylacetic acid. This polarization of the C-O bond, followed by the loss of a hydroxyl group (facilitated by a second molecule of the acid or catalyst), generates a highly electrophilic acylium ion (C₆H₅CH₂CO⁺), which is stabilized by resonance.
-
Nucleophilic Attack: The electron-rich resorcinol ring acts as the nucleophile. The π-electrons from the aromatic ring attack the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C-4 position due to the combined activating effects of the two hydroxyl groups. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.
-
Rearomatization: A weak base, such as the [ZnCl₂(OH)]⁻ complex or another molecule in the reaction mixture, abstracts the proton from the C-4 position. The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final product, this compound.
Experimental Protocol: The Nencki Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of this compound, adapted from established literature procedures.[12]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Resorcinol | 110.11 | 20.0 g | 0.182 | Must be dry. |
| Phenylacetic Acid | 136.15 | 30.0 g | 0.220 | - |
| Zinc Chloride (Anhydrous) | 136.30 | 20.0 g | 0.147 | Must be anhydrous. Handle in a dry environment. |
| Hydrochloric Acid (conc.) | 36.46 | ~10 mL | - | For work-up. |
| Ethanol (95%) | 46.07 | As needed | - | For recrystallization. |
| Deionized Water | 18.02 | As needed | - | For work-up and washing. |
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine resorcinol (20.0 g), phenylacetic acid (30.0 g), and powdered anhydrous zinc chloride (20.0 g). Causality: Creating an intimate mixture of the reactants and catalyst is crucial for efficient heat transfer and reaction initiation.
-
Reaction Execution: Place the flask in an oil bath and heat the mixture to 120-130°C with continuous stirring. The mixture will melt and darken. Maintain this temperature for 2.5 hours. Causality: This temperature provides the necessary thermal energy to overcome the activation barrier for acylium ion formation and the subsequent electrophilic attack. The reaction time ensures a high conversion rate.
-
Reaction Quenching and Product Precipitation: After the heating period, carefully remove the flask from the oil bath and allow it to cool slightly. While still warm and viscous, slowly and cautiously pour the reaction mixture into a beaker containing 500 mL of ice-cold water acidulated with ~10 mL of concentrated hydrochloric acid. A solid product should precipitate. Causality: Pouring the mixture into acidified water serves multiple purposes: it quenches the reaction, hydrolyzes the zinc complexes, and precipitates the organic product, which has low solubility in water.
-
Isolation of Crude Product: Stir the resulting suspension for 30 minutes to ensure complete precipitation and to break up any large clumps. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. Causality: Washing with water removes residual acid, zinc salts, and any unreacted water-soluble starting materials.
Work-up and Purification
-
Alkali Wash: Transfer the crude solid to a beaker and dissolve it in a minimal amount of 10% aqueous sodium hydroxide solution. Any non-phenolic impurities will remain undissolved. Filter this solution to remove any insoluble material. Causality: The phenolic product is acidic and will dissolve in a basic solution, allowing for its separation from non-acidic impurities.
-
Reprecipitation: Cool the alkaline filtrate in an ice bath and re-precipitate the product by slowly adding concentrated hydrochloric acid until the solution is acidic.
-
Recrystallization: Collect the precipitated solid by vacuum filtration and wash with cold water. The final purification is achieved by recrystallization. Dissolve the crude product in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.[13] If the solution is colored, a small amount of activated charcoal can be added. Hot filter the solution to remove the charcoal, then allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Causality: Recrystallization is a highly effective purification technique based on the differential solubility of the product and impurities at different temperatures, resulting in the formation of pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Characterization
-
Yield: ~70% (based on resorcinol)[12]
-
Appearance: Lustrous, long needles or white to off-white crystalline solid.
-
Melting Point: 115-116°C[12]
-
Spectroscopic Analysis: The structure should be confirmed using standard techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl protons.[1]
Workflow and Data Summary
Experimental Workflow Diagram
The entire process from setup to final product is summarized in the following workflow diagram.
Summary of Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Reactant Ratio | 1.0 (Resorcinol) : 1.2 (Phenylacetic Acid) | A slight excess of the acylating agent ensures complete consumption of the limiting reagent (resorcinol). |
| Catalyst Loading | ~0.8 equivalents (ZnCl₂) | Sufficient catalytic amount to promote the reaction without excessive harshness. |
| Temperature | 120-130°C | Optimal temperature to balance reaction rate and minimize thermal degradation or side reactions. |
| Reaction Time | 2.5 hours | Empirically determined to achieve high conversion.[12] |
| Solvent | None (Neat reaction) | High concentration of reactants drives the reaction forward. |
| Expected Yield | ~70% | Represents a good efficiency for this type of condensation reaction.[12] |
Conclusion and Future Perspectives
The Nencki reaction provides a reliable, high-yielding, and straightforward pathway for the synthesis of this compound from readily available starting materials. Its use of a milder Lewis acid and a carboxylic acid acylating agent makes it a superior choice to classical Friedel-Crafts conditions for this specific transformation, effectively circumventing the common pitfalls of phenol acylation.
For future process optimization, researchers could explore modern, greener alternatives. Microwave-assisted organic synthesis (MAOS), for instance, has been shown to dramatically reduce reaction times and improve yields in the acylation of phenols, often under solvent-free conditions.[14] The use of alternative solid acid catalysts or metal triflates could also offer benefits in terms of catalyst recovery, reusability, and milder reaction conditions, further enhancing the efficiency and environmental profile of this valuable synthesis.[15]
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An In-depth Technical Guide to the Synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone via Claisen-type Condensation
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(2,4-dihydroxyphenyl)-2-phenylethanone, a valuable scaffold in medicinal chemistry. The core of this synthesis is a Claisen-type condensation reaction. This document will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and discuss critical process parameters and potential challenges. The content is tailored for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic route.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of various biologically active compounds. Its chemical structure is of significant interest in medicinal chemistry research, particularly in the development of phenylethanoid derivatives.[1] This scaffold is valued for its potential in several therapeutic areas:
-
Neuroprotective Agents: Structurally related compounds have shown promise in inhibiting Aβ42 aggregation, a key pathological factor in neurodegenerative diseases.[1]
-
Anti-inflammatory Mechanisms: Analogous structures have demonstrated notable bioactivity in this area.[1]
-
Antiviral and Antimicrobial Research: Related chalcones and phenylethanoids are known to target viral enzymes and bacterial components.[1]
Computational analyses predict that this compound possesses favorable drug-like properties, including high gastrointestinal absorption and the potential to cross the blood-brain barrier, making it a pharmacologically relevant molecule for further development.[1]
Synthetic Strategy: A Focus on Claisen-type Condensation
The synthesis of this compound can be approached through several synthetic routes. However, a particularly effective and widely utilized method involves a Claisen-type condensation. It's important to note that the direct Claisen condensation between an ester and a phenol to form a ketone is not the classical reaction. More accurately, the synthesis often proceeds through a related acylation reaction, such as the Nencki or Hoesch reaction, which are mechanistically similar to Friedel-Crafts acylation.
The Nencki Reaction: A Viable Pathway
The Nencki reaction involves the ring acylation of phenols with acids in the presence of a Lewis acid, such as zinc chloride.[2] This method is a modification of the Friedel-Crafts acylation.
The Hoesch Reaction: An Alternative Acylation
The Hoesch (or Houben-Hoesch) reaction is another relevant synthetic route. It involves the reaction of a nitrile with an electron-rich arene, like a phenol, to form an aryl ketone, catalyzed by a Lewis acid and hydrogen chloride.[3][4] The electrophilic species is believed to be of the type R-C+=NHCl−.[3]
The Claisen Condensation: Core Principles
While not a direct phenol-ester condensation, understanding the principles of the Claisen condensation is crucial as the underlying reactivity is analogous. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.[5][6] The product is typically a β-keto ester or a β-diketone.[5][6]
Key requirements for a successful Claisen condensation include:
-
Enolizable Reagent: At least one of the reactants must have an α-proton and be capable of forming an enolate anion upon deprotonation.[5][6]
-
Appropriate Base: The base used must not interfere with the reaction through nucleophilic substitution or addition.[5][6] Sodium alkoxides are commonly used.[7]
-
Good Leaving Group: The alkoxy portion of the ester must be a relatively good leaving group.[5][6]
The mechanism involves the formation of a resonance-stabilized enolate anion, which then acts as a nucleophile.[5][6][8]
Mechanistic Insights
The synthesis of this compound from resorcinol and a phenylacetic acid derivative (like phenylacetyl chloride or phenylacetonitrile) in the presence of a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) follows a Friedel-Crafts acylation-type mechanism.
Here is a diagram illustrating the logical workflow of this synthesis:
Caption: A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound via a Friedel-Crafts-type acylation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Resorcinol | 110.11 | ≥99% | Major Chemical Supplier |
| Phenylacetyl chloride | 154.59 | ≥98% | Major Chemical Supplier |
| Anhydrous Zinc Chloride | 136.30 | ≥98% | Major Chemical Supplier |
| Glacial Acetic Acid | 60.05 | ACS grade | Major Chemical Supplier |
| Hydrochloric Acid | 36.46 | 37% | Major Chemical Supplier |
| Dichloromethane | 84.93 | Anhydrous | Major Chemical Supplier |
| Sodium Bicarbonate | 84.01 | Saturated solution | In-house preparation |
| Anhydrous Sodium Sulfate | 142.04 | Granular | Major Chemical Supplier |
| Ethyl Acetate | 88.11 | ACS grade | Major Chemical Supplier |
| Hexanes | N/A | ACS grade | Major Chemical Supplier |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous zinc chloride (1.1 equivalents) to glacial acetic acid. Heat the mixture to approximately 140°C until the zinc chloride dissolves completely.[9]
-
Addition of Resorcinol: To the heated solution, add resorcinol (1.0 equivalent) and stir until it melts and dissolves.
-
Acylation: Cool the reaction mixture to a designated temperature (optimization may be required, but typically below 100°C to minimize side products). Slowly add phenylacetyl chloride (1.0 equivalent) dropwise from the dropping funnel.
-
Reaction Monitoring: After the addition is complete, maintain the reaction temperature for a specified period (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.[10] A precipitate should form.
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes).[11]
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed using various analytical techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Distinct signals for aromatic protons on both phenyl rings, a singlet for the methylene protons, and signals for the hydroxyl protons. The aromatic protons on the 2,4-dihydroxyphenyl ring typically appear in the δ 6.0-8.0 ppm region.[1] |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons, and the methylene carbon. |
| FT-IR | Characteristic stretching frequencies for O-H (hydroxyl), C=O (ketone), and C=C (aromatic) bonds.[12] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (228.24 g/mol ).[1] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Presence of moisture deactivating the catalyst. | Ensure all glassware is oven-dried and use anhydrous reagents and solvents.[13] |
| Suboptimal reaction temperature. | Carefully control the reaction temperature. For the Nencki reaction, temperatures between 140-160°C are often employed.[10] | |
| Incomplete reaction. | Increase the reaction time and continue to monitor by TLC. | |
| Formation of Byproducts | Side reactions due to high temperatures. | Lower the reaction temperature and consider a slower addition of the acylating agent. |
| Competing aldol-type condensations. | Ensure the use of a non-enolizable acylating agent if applicable.[11] | |
| Product Discoloration | Formation of colored impurities at high temperatures. | Maintain the reaction temperature within the optimal range.[13] The use of a proton acid catalyst has been shown to reduce coloration.[13][14] |
| Difficult Purification | Presence of unreacted starting materials or closely related byproducts. | Optimize the stoichiometry of the reactants. Employ column chromatography for challenging separations.[11] |
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Resorcinol: Harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[15][16][17][18] It is also very toxic to aquatic life.[15][17][18] Wear protective gloves, clothing, and eye protection.[15][16][17]
-
Phenylacetyl Chloride: Causes severe skin burns and eye damage.[19] Reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment.[19]
-
Zinc Chloride: Corrosive and can cause severe skin burns and eye damage. It is also harmful to aquatic life. Handle in a dry environment as it is hygroscopic.
-
Glacial Acetic Acid and Hydrochloric Acid: Corrosive and can cause severe burns. Use with appropriate personal protective equipment.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[15][16][17][18][19]
Conclusion
The synthesis of this compound via a Claisen-type condensation, specifically through a Friedel-Crafts acylation variant like the Nencki or Hoesch reaction, is a robust and valuable method for accessing this important medicinal chemistry scaffold. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for a successful synthesis. This guide provides the foundational knowledge and practical insights for researchers and scientists to confidently undertake this synthetic procedure.
References
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- The Claisen Condensation.
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- Reductive Claisen-Type Condensation Promoted by the Combination of Phosphine and Lewis Acid.
- Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions.
- Nencki reaction. Acetylation without Acetic Anhydride.2,4-dihydroxyacetophenone.#ncchem. YouTube.
- Claisen Condensation: Mechanism & Examples. NROChemistry.
- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences.
- Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
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- Process for the preparation of polyphenols from ketones or aldehydes and phenols. Google Patents.
- Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). FooDB.
- Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed.
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Biological activity of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
An In-Depth Technical Guide to the Biological Activity of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Executive Summary
This compound, a deoxybenzoin derivative, is a chemical scaffold of considerable interest in medicinal chemistry and drug development. This technical guide provides a comprehensive analysis of its known and potential biological activities, grounded in available scientific literature and structure-activity relationship (SAR) principles. The core of its bioactivity stems from the 2,4-dihydroxy substitution on one of its phenyl rings—a key pharmacophore responsible for potent enzyme inhibition and antioxidant effects. This document details its significant vasorelaxant properties and strong potential as a tyrosinase inhibitor for dermatological applications. Furthermore, we explore its hypothesized roles as an anticancer, antimicrobial, and anti-diabetic agent based on evidence from structurally related compounds. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers with the foundational knowledge to investigate and harness the therapeutic potential of this versatile molecule.
Introduction: The Deoxybenzoin Scaffold
This compound belongs to the deoxybenzoin class of compounds, which are structurally related to chalcones and other flavonoids.[1] Its core structure consists of two aromatic rings linked by a two-carbon chain containing a carbonyl group. This scaffold is valued in medicinal chemistry for its role in investigating neuroprotective, anti-inflammatory, antiviral, and antimicrobial agents.[1] The specific placement of hydroxyl groups on the phenyl rings is a critical determinant of biological function, with the 2,4-dihydroxy arrangement (a resorcinol moiety) being particularly significant for potent bioactivity.[2] This guide synthesizes current knowledge and provides expert insights into the multifaceted biological profile of this specific deoxybenzoin.
Core Biological Activities & Mechanisms of Action
The biological effects of this compound are diverse, primarily revolving around enzyme modulation and redox chemistry. The following sections dissect these activities, explaining the causality behind the molecular interactions and outlining robust protocols for their investigation.
Potent Enzyme Inhibition
The resorcinol moiety is a powerful pharmacophore that enables this molecule to interact with the active sites of various metalloenzymes, leading to significant inhibitory effects.
Expertise & Causality: Tyrosinase is a key copper-containing enzyme responsible for the rate-limiting steps in melanin biosynthesis.[3][4] Its inhibition is a primary strategy for treating hyperpigmentation disorders and for skin whitening in cosmetics. The 2,4-dihydroxy substitution pattern is crucial for potent tyrosinase inhibition.[3] Structurally related chalcones bearing this moiety, such as (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, have demonstrated exceptionally potent, competitive inhibition of mushroom tyrosinase with IC50 values as low as 0.013 µM.[3][5] The mechanism involves the dihydroxyl groups chelating the copper ions in the enzyme's active site, effectively blocking substrate (L-tyrosine) access and catalysis.
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol provides a self-validating system to quantify the inhibitory potential of this compound against tyrosinase activity.
-
Reagent Preparation:
-
Phosphate Buffer (67 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions. This buffer system maintains a stable pH optimal for enzyme activity.
-
Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in the phosphate buffer. Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
L-Tyrosine Solution (1.5 mM): Dissolve L-tyrosine in the phosphate buffer. Gentle heating may be required for full dissolution. Prepare this solution fresh daily.
-
Test Compound Stock (10 mM): Dissolve this compound in DMSO.
-
Positive Control (1 mM): Prepare a stock solution of Kojic Acid in phosphate buffer.[6]
-
-
Assay Procedure (96-well plate format):
-
In triplicate, add 40 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound at various dilutions (e.g., 0.01 µM to 100 µM) to the wells.
-
Prepare a blank for each concentration containing all components except the enzyme, replacing it with buffer. This corrects for any intrinsic absorbance of the test compound.
-
Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the L-tyrosine solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero, and then every 60 seconds for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Diagram 1: Tyrosinase Inhibition Workflow
Caption: Workflow for determining tyrosinase IC50 values.
Expertise & Causality: α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides like glucose.[7] Its inhibition is a validated therapeutic strategy to control postprandial hyperglycemia in type 2 diabetes.[8][9] Phenolic compounds are a well-known class of α-glucosidase inhibitors.[7] While direct studies on this compound are pending, its phenolic nature suggests it is a strong candidate for this activity. The mechanism would likely involve competitive or mixed-type inhibition, where the hydroxyl groups form hydrogen bonds within the enzyme's active site, preventing carbohydrate substrate binding.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to screen and characterize the inhibitory activity of the title compound against α-glucosidase.
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 6.8): Prepare as previously described.
-
α-Glucosidase Solution (1.0 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in phosphate buffer. Prepare fresh.
-
pNPG Substrate (5 mM): Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer. Prepare fresh.
-
Test Compound Stock (10 mM): Prepare in DMSO.
-
Positive Control: Acarbose (1 mg/mL in buffer).[10]
-
Stop Solution (0.1 M Na2CO3): Dissolve sodium carbonate in deionized water.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the test compound at various dilutions to triplicate wells.
-
Add 100 µL of α-glucosidase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate the plate at 25°C for 5 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm (for the yellow p-nitrophenol product).
-
-
Data Analysis:
-
Correct absorbance values by subtracting the blank (buffer instead of enzyme).
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Antioxidant and Radical Scavenging Activity
Expertise & Causality: The antioxidant capacity of phenolic compounds is directly related to the number and position of their hydroxyl groups.[1] The 2,4-dihydroxy arrangement in this compound makes it an effective free radical scavenger. The mechanism involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance across the aromatic ring, making the parent molecule a potent antioxidant.[11] This activity is foundational to its potential role in mitigating oxidative stress-related pathologies.
Diagram 2: Antioxidant Mechanism of a Phenol
Caption: Hydrogen atom donation to neutralize a free radical.
Table 1: Common Assays for Quantifying Antioxidant Activity
| Assay Name | Principle | Typical Endpoint Measurement |
| DPPH Assay | Measures the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. | Decrease in absorbance at ~517 nm.[12] |
| ABTS Assay | Measures the reduction of the pre-formed ABTS radical cation by the antioxidant, leading to a loss of its blue-green color. | Decrease in absorbance at ~734 nm.[12] |
| ORAC Assay | Quantifies the inhibition of peroxyl radical-induced oxidation, measuring both hydrogen atom and electron transfer mechanisms. | Decay of a fluorescent probe (e.g., fluorescein) over time. |
Vasorelaxant Effects
A notable and quantitatively defined activity of this compound is its potent vasorelaxant effect. In a study on porcine coronary arteries, it was found to be a powerful inhibitor of KCl-induced arterial contraction.[1]
Table 2: Vasorelaxant Activity Data
| Parameter | Value | Biological Implication |
| EC50 | 3.30 µM | Potent concentration required to achieve 50% of the maximal relaxation effect.[1] |
| Mechanism | Endothelium-dependent | The effect is mediated by factors released from the endothelial cells lining the blood vessel, suggesting a specific biological interaction rather than a non-specific chemical effect.[1] |
This activity highlights the compound's potential for cardiovascular research, particularly in the context of hypertension or vascular dysfunction. The study confirmed that the 2,4-dihydroxy substitution is a key pharmacophore for this effect.[1]
Potential Anticancer Activity
Expertise & Causality: While direct studies on this compound are limited, extensive research on related phenolic structures, including chalcones and other deoxybenzoins, provides a strong rationale for its investigation as an anticancer agent.[1] For instance, a bromo-substituted chalcone derivative demonstrated cytotoxicity against T47D breast cancer cells by inducing apoptosis via the downregulation of the Bcl-2 protein.[1] The general mechanism for such compounds often involves inducing cell cycle arrest or apoptosis through various signaling pathways.
Protocol 3: MTT Cell Proliferation and Cytotoxicity Assay
This is a foundational colorimetric assay to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture & Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A375 for melanoma) in appropriate media (e.g., DMEM with 10% FBS).
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Determine the IC50 value as described in Protocol 1.
-
Diagram 3: MTT Cytotoxicity Assay Workflow
Caption: Workflow for assessing compound cytotoxicity via MTT assay.
Structure-Activity Relationship (SAR) Insights
The accumulated evidence strongly indicates that the 2,4-dihydroxy substitution pattern is the dominant pharmacophore of this compound.
-
Essential for Potency: This resorcinol-like moiety is directly implicated in the potent vasorelaxant effect and is known to be a key feature for high-affinity tyrosinase inhibition.[1][2]
-
Antioxidant Driver: The hydrogen-donating capacity of these two hydroxyl groups, and the stability of the resulting radical, is the basis for its antioxidant activity.
-
Modulation of Activity: While the 2,4-dihydroxy A-ring is critical, substitutions on the second phenyl ring (B-ring) can further modulate activity, offering a strategic handle for medicinal chemists to fine-tune potency and selectivity for different targets.[1]
Future Research Directions
This guide identifies several promising but unconfirmed areas of activity for this compound that warrant further investigation:
-
Confirm and Quantify Hypothesized Activities: Rigorous testing using the protocols outlined herein is required to confirm and quantify its α-glucosidase inhibitory, broad-spectrum anticancer, and antimicrobial activities.
-
Elucidate Anticancer Mechanisms: If cytotoxicity is confirmed, subsequent studies should focus on the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis, and identification of specific signaling pathways involved.
-
Antimicrobial Spectrum: The compound should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi to determine its spectrum of activity and Minimum Inhibitory Concentrations (MICs).[13][14]
-
In Vivo Efficacy: Promising in vitro results should be followed by studies in appropriate animal models to assess in vivo efficacy, pharmacokinetics, and safety profiles.
Conclusion
This compound is a biologically active molecule with a scientifically validated profile as a vasorelaxant agent and a highly probable profile as a potent tyrosinase inhibitor and antioxidant. Its structural features provide a strong rationale for its further investigation as a potential therapeutic agent in dermatology, cardiovascular disease, diabetes, and oncology. The experimental frameworks provided in this guide offer a robust starting point for researchers to unlock the full potential of this versatile deoxybenzoin scaffold.
References
- World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- MDPI. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. Molecules.
- PubMed. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, With Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells.
- PMC. (n.d.). Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation.
- PMC. (n.d.). A comprehensive review on tyrosinase inhibitors.
- MDPI. (n.d.). Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes.
- MDPI. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences.
- PMC. (n.d.). A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes.
- Moldovan Medical Journal. (n.d.). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES.
- MO HealthNet. (2020). alpha-glucoidase inhibitors.
- CORE. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives.
- Wikipedia. (n.d.). Alpha-glucosidase inhibitor.
- Taylor & Francis. (n.d.). Phenylethanoid – Knowledge and References.
- NCBI Bookshelf. (n.d.). Alpha Glucosidase Inhibitors. StatPearls.
- ResearchGate. (n.d.). Antioxidant activities expressed as.... Download Scientific Diagram.
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An In-depth Technical Guide on the Antioxidant Potential of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Abstract
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the identification and characterization of novel antioxidant agents is a paramount objective in contemporary drug discovery and development. This technical guide provides a comprehensive examination of the antioxidant potential of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a polyphenolic compound belonging to the deoxybenzoin class. Drawing upon established principles of structure-activity relationships, detailed in vitro assay protocols, and a proposed in vivo validation workflow, this document serves as a critical resource for researchers, scientists, and drug development professionals investigating novel antioxidant therapeutics. We will explore the mechanistic underpinnings of its antioxidant capacity, provide field-proven methodologies for its evaluation, and discuss its potential for further preclinical and clinical development.
Introduction: The Therapeutic Promise of Polyphenolic Antioxidants
The deleterious impact of ROS on cellular macromolecules, including lipids, proteins, and nucleic acids, necessitates a robust endogenous antioxidant defense system.[1][2] This system, comprising enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), is often overwhelmed in pathological states, leading to cellular dysfunction and tissue damage.[1][2][3] Dietary and synthetic antioxidants can augment these native defenses, offering a promising therapeutic strategy.
Phenolic compounds, a diverse group of plant secondary metabolites, are renowned for their potent antioxidant properties.[4] Their ability to scavenge free radicals and modulate cellular signaling pathways has positioned them as leading candidates for drug development.[[“]][6][7][8] this compound, also known as 2',4'-dihydroxydeoxybenzoin, is a member of the deoxybenzoin family, which are precursors to isoflavones and share structural similarities with other beneficial polyphenols like resveratrol.[4] The specific arrangement of its functional groups, particularly the dihydroxy substitution on one of the phenyl rings, suggests a significant antioxidant capacity. Studies on related polyphenolic deoxybenzoins have confirmed that these molecules can be powerful antioxidants, in some cases exceeding the activity of conventional antioxidants like Vitamin C and Trolox.[4] This guide will systematically dissect the antioxidant potential of this specific molecule, providing the scientific community with a foundational resource for its study.
Structural Rationale for Antioxidant Activity: The 2,4-Dihydroxy Pharmacophore
The antioxidant efficacy of a phenolic compound is inextricably linked to its molecular structure.[9][10] Key determinants include the number and position of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals, and the potential for the resulting phenoxyl radical to be stabilized through resonance.
For this compound, the 2,4-dihydroxy substitution pattern on phenyl ring A is the critical pharmacophore responsible for its predicted antioxidant activity.[9][11] Research on a range of polyphenolic deoxybenzoins has consistently highlighted that this specific arrangement confers potent antioxidant and vasorelaxant properties.[9][11]
The proposed mechanisms of action for this compound are rooted in the fundamental principles of antioxidant chemistry and can be categorized as follows:
-
Direct Radical Scavenging: The primary mechanism is believed to be Hydrogen Atom Transfer (HAT) . The phenolic hydroxyl groups can donate a hydrogen atom to a free radical (R•), thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring. Computational studies based on density functional theory (DFT) suggest that HAT is a highly favorable mechanism for polyphenolic deoxybenzoins.[10]
-
Indirect Antioxidant Effects via Nrf2 Activation: Beyond direct scavenging, many phenolic compounds exert indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][6][7][8][12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Electrophilic compounds, or those that can be metabolized to electrophiles, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8]
Figure 1: Proposed Nrf2-Mediated Antioxidant Response Pathway.
In Vitro Evaluation of Antioxidant Capacity
A multi-assay approach is crucial for comprehensively characterizing the antioxidant profile of a novel compound. The following protocols for DPPH, ABTS, and FRAP assays are industry-standard, spectrophotometric methods that are reproducible and offer insights into different facets of antioxidant action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[13][14]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Standard (Ascorbic Acid or Trolox) Stock Solution (1 mg/mL): Prepare in the same manner as the test compound.
-
-
Assay Procedure (96-well plate format):
-
Create serial dilutions of the test compound and standard in methanol to achieve a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
In triplicate, add 100 µL of each dilution to the wells of a 96-well microplate.
-
Add 100 µL of methanol to three wells to serve as a control.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells.[13]
-
Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[13]
-
Plot the percentage of scavenging activity against the concentration of the test compound and standard.
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) from the graph.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[16] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 19.2 mg of ABTS in 5 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 3.3 mg of potassium persulfate in 5 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[17][18] Dilute the resulting blue-green solution with ethanol until an absorbance of 0.70 ± 0.02 is reached at 734 nm.[17][18]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and Trolox (standard) in ethanol.
-
In triplicate, add 20 µL of each dilution to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as for the DPPH assay.
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the IC50 of the test compound to that of Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 1.6 g of sodium acetate trihydrate in 100 mL of deionized water and adjust the pH to 3.6 with glacial acetic acid.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[19]
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Create a standard curve using the absorbance values of the FeSO₄ standards.
-
The antioxidant capacity of the test compound is expressed as µM of Fe²⁺ equivalents.
-
Anticipated In Vitro Results
Based on the structure-activity relationships of deoxybenzoins, this compound is expected to demonstrate potent antioxidant activity.[4]
| Assay | Parameter | Expected Outcome for 1-(2,4-Dihydroxyphenyl)-2-phenyletanone | Positive Control (e.g., Trolox) |
| DPPH | IC50 (µM) | Low to moderate | Low |
| ABTS | TEAC (Trolox Equivalents) | High | 1.0 |
| FRAP | Fe²⁺ Equivalents (µM) | High | High |
In Vivo Validation of Antioxidant Efficacy
While in vitro assays are essential for initial screening, in vivo studies are imperative to evaluate the bioavailability, metabolism, and true physiological efficacy of a potential antioxidant.[21] A common approach involves inducing oxidative stress in an animal model and assessing the protective effects of the test compound.
Proposed In Vivo Experimental Workflow
This workflow outlines a robust strategy for evaluating the in vivo antioxidant activity of this compound using a rodent model of chemically-induced oxidative stress.
Figure 2: In Vivo Experimental Workflow for Antioxidant Evaluation.
Key Biomarkers of Oxidative Stress
The assessment of the following biomarkers in liver tissue homogenates and serum will provide a comprehensive picture of the compound's in vivo efficacy:
-
Malondialdehyde (MDA): A primary product of lipid peroxidation and a widely used indicator of oxidative damage to cell membranes.[2]
-
Superoxide Dismutase (SOD): An essential antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[2][3]
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage.[2][3]
-
Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides.[2][3]
Anticipated In Vivo Results
Treatment with this compound is expected to mitigate the oxidative damage induced by CCl₄.
| Biomarker | Oxidative Stress Group (CCl₄ only) | Test Compound + CCl₄ Group | Interpretation |
| MDA Level | Significantly Increased | Significantly Decreased | Reduction of lipid peroxidation |
| SOD Activity | Significantly Decreased | Significantly Increased | Restoration of endogenous antioxidant defense |
| CAT Activity | Significantly Decreased | Significantly Increased | Restoration of endogenous antioxidant defense |
| GPx Activity | Significantly Decreased | Significantly Increased | Restoration of endogenous antioxidant defense |
| Nrf2 Expression | No Significant Change | Significantly Increased | Activation of the Nrf2 pathway |
Synthesis Overview
This compound can be synthesized via a Friedel-Crafts acylation reaction. A common method involves the reaction of resorcinol (1,3-dihydroxybenzene) with phenylacetic acid in the presence of a Lewis acid catalyst, such as boron trifluoride. The reaction is typically carried out in an appropriate solvent at controlled temperatures. Purification of the final product is usually achieved through recrystallization.
Conclusion and Future Directions
The structural features of this compound, particularly its 2,4-dihydroxy substitution pattern, strongly suggest its potential as a potent antioxidant. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of this potential, from initial in vitro screening to in vivo validation.
Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as its efficacy in more specific disease models. The exploration of this and other deoxybenzoin derivatives could lead to the development of a new class of therapeutics for the prevention and treatment of diseases rooted in oxidative stress.
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An In-Depth Technical Guide to the Antimicrobial Properties of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Abstract
1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin derivative, represents a significant scaffold in medicinal chemistry, demonstrating notable potential as an antimicrobial agent. This technical guide provides a comprehensive analysis of its synthesis, antimicrobial spectrum, mechanisms of action, and structure-activity relationships. We delve into validated experimental protocols for assessing its efficacy, including minimum inhibitory concentration (MIC) determination and biofilm inhibition assays. Furthermore, this document explores the compound's cytotoxic profile and its promise as a lead structure for the development of novel anti-infective therapeutics. By synthesizing current research and providing field-proven insights, this guide serves as an essential resource for professionals engaged in antimicrobial drug discovery and development.
Introduction and Significance
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel anti-infective agents. Natural product scaffolds continue to be a fertile ground for identifying new chemical entities with therapeutic potential. Among these, this compound, also known as 2,4-dihydroxydeoxybenzoin, has emerged as a molecule of interest. Structurally, it is a ketone featuring a resorcinol moiety (2,4-dihydroxyphenyl group) linked to a benzyl group. This deoxybenzoin framework is found in various biologically active natural products and serves as a versatile template for synthetic derivatives.
This compound and its analogues are valued in medicinal chemistry for their potential neuroprotective, anti-inflammatory, and antimicrobial activities.[1] The presence of the dihydroxyphenyl ring is particularly crucial, as phenolic compounds are well-documented for their antioxidant and antimicrobial effects, which are profoundly influenced by the number and position of hydroxyl groups.[1] This guide offers an in-depth exploration of the antimicrobial facets of this compound, aiming to equip researchers with the technical knowledge required to harness its potential.
Synthesis and Structural Characterization
The synthesis of this compound is most commonly achieved via an electrophilic aromatic substitution reaction, specifically the Friedel-Crafts acylation.
Synthetic Pathway: Friedel-Crafts Acylation This reaction involves the acylation of a highly activated aromatic ring, resorcinol (1,3-dihydroxybenzene), with phenylacetic acid or one of its derivatives, such as phenylacetyl chloride. A Lewis acid catalyst is required to generate the acylium ion electrophile.
-
Reactants : Resorcinol and Phenylacetic acid.
-
Catalyst : Boron trifluoride etherate (BF₃·OEt₂) is a common choice.[2] Aluminum chloride (AlCl₃) can also be used.[3][4][5]
-
Mechanism : The Lewis acid coordinates with the phenylacetic acid, facilitating the formation of a highly reactive acylium ion. The electron-rich resorcinol ring then acts as a nucleophile, attacking the electrophile to form the final ketone product.[5] The reaction is regioselective due to the ortho- and para-directing effects of the hydroxyl groups on the resorcinol ring.
Structural Characterization Confirmation of the synthesized structure is imperative and is typically achieved through a combination of spectroscopic methods:
-
¹H NMR Spectroscopy : Provides detailed information about the proton environments, including the characteristic signals for the aromatic protons on both rings, the methylene bridge protons, and the hydroxyl protons.[1][6]
-
Mass Spectrometry (MS) : Confirms the molecular weight of the compound.[6]
-
X-Ray Crystallography : Offers definitive proof of the three-dimensional structure, bond angles, and crystalline packing, as has been done for analogous deoxybenzoin derivatives.[1][6][7]
Caption: Structure of this compound.
Antimicrobial Spectrum and Potency
Deoxybenzoin derivatives have demonstrated a broad spectrum of antimicrobial activity.[6] While specific MIC data for the parent compound this compound is sparse in publicly accessible literature, the activity of closely related derivatives allows for an informed projection of its likely targets. The antimicrobial efficacy is generally attributed to the phenolic nature of the molecule.
Table 1: Anticipated Antimicrobial Activity Spectrum
| Microbial Class | Representative Organisms | Expected Activity | Rationale & References |
| Gram-Positive Bacteria | Staphylococcus aureusBacillus subtilis | Moderate to Good | Phenolic compounds are known to be effective against Gram-positive bacteria. Derivatives of 2,4-dihydroxybenzoic acid show significant activity.[8] |
| Gram-Negative Bacteria | Escherichia coliPseudomonas aeruginosa | Low to Moderate | The outer membrane of Gram-negative bacteria often presents a barrier to phenolic compounds, though some derivatives show activity.[6][8][9] |
| Fungi (Yeasts) | Candida albicans | Moderate | Antifungal activity against yeasts is a known property of related deoxybenzoins and other phenolic structures.[6] |
| Fungi (Molds) | Aspergillus niger | Moderate | Similar to yeasts, molds are susceptible to the disruptive effects of phenolic compounds.[6][9] |
Postulated Mechanisms of Antimicrobial Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on its chemical structure and studies of related phenolic compounds, several compelling mechanisms can be proposed. The antimicrobial effect is likely multifactorial, stemming from the physicochemical properties conferred by the dihydroxyphenyl moiety.
Key Mechanistic Pillars:
-
Disruption of Cell Membrane Integrity : The hydroxyl groups can form hydrogen bonds with key components of the cell membrane, such as phospholipids and proteins. This can alter membrane fluidity, increase permeability, and lead to the leakage of essential intracellular components like ions and ATP, ultimately causing cell death.
-
Enzyme Inhibition : Phenolic compounds are known to inhibit crucial microbial enzymes. The hydroxyl groups can chelate metal ions that serve as cofactors for enzymes like DNA gyrase and proteases, rendering them inactive.[1] This disrupts critical metabolic and replicative processes.
-
Inhibition of Biofilm Formation : Biofilms are a major contributor to antibiotic resistance and persistent infections.[10][11] Phenolic compounds can interfere with biofilm formation through several routes:
-
Quorum Sensing (QS) Inhibition : They may block the signaling molecules bacteria use to communicate and coordinate biofilm production.[12]
-
EPS Matrix Disruption : They can inhibit the synthesis of or degrade the extracellular polymeric substance (EPS) that forms the protective matrix of the biofilm.[12][13]
-
-
Generation of Oxidative Stress : Although primarily known as antioxidants, under certain conditions, phenolic compounds can act as pro-oxidants, leading to the generation of reactive oxygen species (ROS) within the microbial cell. This induces oxidative damage to DNA, proteins, and lipids.
Caption: Postulated antimicrobial mechanisms of action.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of deoxybenzoins is intrinsically linked to their chemical structure. Understanding these relationships is critical for designing more potent analogues.
-
Role of Hydroxyl Groups : The number and position of -OH groups on the aromatic rings are the most critical determinants of activity. The 2,4-dihydroxy substitution pattern on the A-ring is a key pharmacophore.[1] Compounds with free hydroxyl groups, particularly at the C-4 position, tend to show more pronounced antimicrobial effects compared to their methoxylated counterparts.[14][15] This is because the -OH groups are essential for the hydrogen bonding and potential pro-oxidant activities that underpin the mechanism of action.
-
Influence of Ring B Substituents : Modifications to the second phenyl ring (ring B) can significantly modulate biological activity.[1] The addition of electron-withdrawing groups, such as halogens, can sometimes enhance antibacterial activity.[16] This may be due to altered electronic properties of the molecule, improving its ability to interact with biological targets.
-
Alkyl Chain Modifications : While less studied for this specific compound, research on related phenolics suggests that the length and nature of any alkyl chains attached to the scaffold can influence lipophilicity, which in turn affects the compound's ability to penetrate microbial cell membranes.[1]
Key Experimental Protocols
To ensure reproducibility and validity, standardized protocols must be employed when evaluating antimicrobial properties.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 25923) in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of desired concentrations.
-
Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Analysis : The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[17]
Protocol 2: Biofilm Inhibition Assay using Crystal Violet Staining
This protocol quantifies the ability of a compound to prevent biofilm formation.
-
Preparation : In a 96-well flat-bottomed plate, add a suitable growth medium (e.g., Tryptic Soy Broth) containing sub-MIC concentrations of the test compound.
-
Inoculation : Add a standardized bacterial suspension (e.g., P. aeruginosa ATCC 27853) to each well. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation : Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing : Gently discard the planktonic (free-floating) cells and wash the wells carefully with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Staining : Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Solubilization : Discard the crystal violet solution, wash the wells again with water, and allow them to dry. Solubilize the stained biofilm by adding 95% ethanol or 33% glacial acetic acid to each well.
-
Quantification : Measure the absorbance of the solubilized stain using a microplate reader (typically at OD₅₇₀ nm). The reduction in absorbance compared to the positive control indicates the percentage of biofilm inhibition.[10][18]
Caption: General workflow for antimicrobial evaluation.
Cytotoxicity and Future Therapeutic Outlook
A critical parameter in drug development is selective toxicity. An ideal antimicrobial agent must be potent against microbial pathogens while exhibiting minimal toxicity to host cells. The cytotoxicity of this compound and its derivatives is typically evaluated against various human cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19]
Studies on structurally related phenylethanoid glycosides have shown that while they can be toxic to cancer cell lines at higher concentrations, they are significantly less cytotoxic towards non-tumorigenic cell lines, suggesting a potential therapeutic window.[19][20] This selectivity is a promising characteristic for further development.
This compound stands out as a valuable lead compound. Its straightforward synthesis, combined with a promising (though not fully defined) antimicrobial profile, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:
-
Systematic SAR studies to optimize potency and spectrum.
-
Elucidation of the specific molecular targets and mechanisms of action.
-
In vivo efficacy studies in animal models of infection.
-
Formulation development to improve stability and bioavailability.[21]
Conclusion
This compound is a compelling chemical scaffold with demonstrable potential in the field of antimicrobial research. Its activity stems from the crucial 2,4-dihydroxy substitution, which likely confers a multifactorial mechanism of action involving membrane disruption, enzyme inhibition, and biofilm interference. While further research is required to fully delineate its potency and mechanism, the existing body of evidence on related structures strongly supports its value as a lead compound. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively explore and optimize this and related deoxybenzoin structures, paving the way for a new generation of anti-infective therapies.
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The Deoxybenzoin Keystone: A Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-phenylethanone in Advanced Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Precursor
In the landscape of organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Among these, 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin derivative, has emerged as a cornerstone for the synthesis of a diverse array of bioactive compounds. Its intrinsic structural features—a resorcinol moiety providing nucleophilic character and an activated methylene group—render it a highly versatile intermediate. This guide provides an in-depth exploration of the synthesis and application of this key precursor, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
The significance of this compound lies in its role as a central building block for several classes of naturally occurring and synthetic compounds with profound biological activities.[1] Notably, it is a direct precursor to chalcones, which in turn serve as intermediates for flavonoids and isoflavonoids—scaffolds renowned for their antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] Furthermore, its structural resemblance to stilbenes opens avenues for the synthesis of resveratrol analogues, a class of compounds extensively studied for their potential health benefits.[5][6][7] This guide will illuminate the synthetic pathways that leverage the unique reactivity of this deoxybenzoin keystone.
Part 1: Synthesis of the Precursor: this compound
The efficient synthesis of this compound is crucial for its utilization as a precursor. The Houben-Hoesch reaction stands out as a classical and effective method for its preparation.[8] This reaction involves the condensation of a nitrile with an electron-rich aromatic compound, such as a phenol, in the presence of a Lewis acid catalyst and hydrogen chloride.[9]
The Houben-Hoesch Reaction: A Mechanistic Perspective
The Houben-Hoesch reaction is a type of Friedel-Crafts acylation that utilizes a nitrile as the acylating agent.[8] The mechanism involves the activation of the nitrile by a Lewis acid (commonly zinc chloride or aluminum chloride) and HCl to form a highly electrophilic nitrilium ion intermediate. This electrophile then undergoes electrophilic aromatic substitution with the electron-rich resorcinol ring. The resulting ketimine intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aryl ketone.[9]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the Houben-Hoesch synthesis of the title compound.
Materials:
-
Resorcinol
-
Phenylacetonitrile
-
Anhydrous zinc chloride (ZnCl₂)
-
Dry diethyl ether
-
Hydrogen chloride (gas)
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser with a calcium chloride drying tube, and a mechanical stirrer, dissolve resorcinol and an equimolar amount of phenylacetonitrile in dry diethyl ether.
-
Cool the mixture in an ice-salt bath and add anhydrous zinc chloride (1.1 equivalents) portion-wise with vigorous stirring.
-
Pass a steady stream of dry hydrogen chloride gas through the reaction mixture for 3-4 hours while maintaining the low temperature.
-
Allow the reaction mixture to stand overnight at room temperature. The ketimine hydrochloride will precipitate as a solid.
-
Decant the ether and wash the solid precipitate with fresh dry ether.
-
Hydrolyze the ketimine salt by adding a mixture of crushed ice and concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for 1 hour to complete the hydrolysis.
-
Cool the mixture to room temperature, and collect the crude product by vacuum filtration.
-
Recrystallize the crude solid from aqueous ethanol to afford pure this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: The Lewis acid catalyst, ZnCl₂, is highly sensitive to moisture. The use of dry glassware, solvents, and reagents is critical to prevent the deactivation of the catalyst and ensure a good yield.[10]
-
Hydrogen Chloride Gas: HCl is essential for the formation of the reactive nitrilium ion electrophile.
-
Low Temperature: The initial reaction is carried out at low temperatures to control the exothermicity of the reaction and to prevent side reactions.
-
Aqueous Acid Workup: The hydrolysis of the intermediate ketimine to the final ketone product is facilitated by heating in an acidic aqueous medium.
Part 2: The Gateway to Flavonoids: Synthesis of Chalcones via Claisen-Schmidt Condensation
This compound serves as an excellent precursor for the synthesis of 2',4'-dihydroxychalcones through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.[11][12]
Mechanism of the Claisen-Schmidt Condensation
The reaction proceeds through a three-step mechanism:
-
Enolate Formation: A strong base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from the methylene group of this compound to form a resonance-stabilized enolate.[11]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Dehydration: The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone, the chalcone. The conjugation of the newly formed double bond with both aromatic rings and the carbonyl group provides the driving force for this step.[11]
Experimental Protocol: Synthesis of a Representative 2',4'-Dihydroxychalcone
This protocol describes the synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
Collect the precipitated chalcone by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Causality of Experimental Choices:
-
Base Catalyst: A strong base like NaOH is required to generate the enolate from the deoxybenzoin precursor. The concentration of the base can influence the reaction rate and yield.[11]
-
Solvent: Ethanol is a common solvent as it effectively dissolves both the reactants and the base. Its protic nature also facilitates the proton transfer steps in the mechanism.[13]
-
Temperature: The reaction is typically run at room temperature to favor the aldol condensation over competing side reactions.
-
Acidification: Acidification of the reaction mixture after completion protonates the phenoxide ions and precipitates the chalcone product, which is typically insoluble in acidic water.[11]
Part 3: Cyclization of Chalcones to Flavanones
The synthesized 2',4'-dihydroxychalcones are valuable intermediates for the synthesis of flavanones, a major class of flavonoids. This cyclization is an intramolecular Michael addition and can be catalyzed by either acid or base.[14][15]
Mechanistic Considerations: Acid vs. Base Catalysis
-
Acid-Catalyzed Cyclization: In the presence of an acid, the carbonyl oxygen of the chalcone is protonated, which enhances the electrophilicity of the β-carbon of the α,β-unsaturated system. The phenolic hydroxyl group at the 2'-position then acts as a nucleophile, attacking the β-carbon to form the flavanone ring.[16]
-
Base-Catalyzed Cyclization: Under basic conditions, the 2'-hydroxyl group is deprotonated to form a phenoxide ion. This potent nucleophile then attacks the β-carbon of the Michael acceptor, leading to the formation of the flavanone.[15]
The choice between acid and base catalysis can depend on the substitution pattern of the chalcone and the desired reaction conditions.
Experimental Protocol: Synthesis of a Flavanone
This protocol outlines the acid-catalyzed cyclization of a 2',4'-dihydroxychalcone to the corresponding flavanone.
Materials:
-
2',4'-Dihydroxychalcone
-
Ethanol or Acetic Acid
-
Concentrated Sulfuric Acid or Hydrochloric Acid
Procedure:
-
Dissolve the 2',4'-dihydroxychalcone in ethanol or glacial acetic acid in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Collect the precipitated flavanone by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure flavanone.
Part 4: Synthesis of Isoflavones from Deoxybenzoins
This compound and its derivatives are also key precursors in the synthesis of isoflavones, another important class of phytoestrogens.[17] The deoxybenzoin route to isoflavones typically involves the introduction of a one-carbon unit at the α-position, followed by cyclization.[14]
A common method involves the reaction of the deoxybenzoin with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate, in the presence of a base, followed by acid-catalyzed cyclization.
Part 5: Applications in Drug Discovery and Medicinal Chemistry
The flavonoid and isoflavonoid scaffolds accessible from this compound are of significant interest to the pharmaceutical industry due to their wide range of biological activities.
| Compound Class | Precursor | Key Bioactivities | Representative Examples |
| Chalcones | This compound | Antioxidant, Anti-inflammatory, Anticancer, Antimicrobial[2][4] | Butein, Licochalcone A |
| Flavanones | 2',4'-Dihydroxychalcones | Antioxidant, Anti-inflammatory, Neuroprotective[15] | Naringenin, Hesperetin |
| Isoflavones | This compound | Phytoestrogenic, Anticancer, Cardioprotective[18][19][20] | Genistein, Daidzein[21][22] |
| Resveratrol Analogues | (requires modification) | Antioxidant, Anti-aging, Cardioprotective[1][5] | Pterostilbene, Piceatannol |
Table 1: Bioactive compound classes derived from this compound and their applications.
The synthesis of isoflavones like genistein and daidzein , known for their potential roles in cancer prevention and hormone replacement therapy, can be achieved through synthetic routes starting from suitably substituted deoxybenzoins.[8][20][21][22] For instance, the synthesis of genistein can be accomplished from 1-(2,4,6-trihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.[8]
While a direct conversion of this compound to resveratrol is not a standard route, the precursor can be synthetically modified to aldehydes that can then participate in Wittig or Suzuki coupling reactions to form the stilbene backbone of resveratrol analogues.[23][24][25][26][27] This highlights the adaptability of this precursor in broader synthetic strategies.
Conclusion: A Versatile Tool for Bioactive Molecule Synthesis
This compound is a testament to the power of a well-chosen precursor in organic synthesis. Its facile preparation via the Houben-Hoesch reaction and its inherent reactivity make it a valuable and versatile starting material for the construction of a wide range of biologically significant molecules. From the vibrant yellow hues of chalcones to the potent bioactivities of flavonoids and isoflavones, the synthetic pathways originating from this deoxybenzoin keystone offer a rich playground for synthetic and medicinal chemists. The methodologies and insights presented in this guide are intended to empower researchers to harness the full potential of this remarkable precursor in their pursuit of novel therapeutics and functional molecules.
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- Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.). ResearchGate.
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- A Mini Review on the Chemical Synthesis of Resveratrol. (2017). Current Organic Synthesis, 14(5), 639-646.
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- Saraci, E., et al. (2023). Solvent-free synthesis of chalcones using Mg(HSO4)2. Green Chemistry, 25(7), 2831-2838.
- Kim, J., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. Organic & Biomolecular Chemistry, 19(15), 3465-3470.
- Yulistia, A., et al. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Bulletin of Chemical Reaction Engineering & Catalysis, 16(4), 791-797.
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- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (2021). Antioxidants, 10(11), 1737.
- A New Class of Phytoestrogens: Evaluation of the Estrogenic Activity of Deoxybenzoins. (2004). Journal of Medicinal Chemistry, 47(7), 1747-1754.
- Genistein from synthesis 2,4,6‐trihydroxyphenyl ethanone (1). (n.d.). ResearchGate.
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- Kim, J. (2014). Isoflavones: Chemistry, Analysis, Functions and Effects on Health and Cancer. Journal of the Korean Society of Food Science and Nutrition, 43(12), 1787-1798.
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Discovery, Synthesis, and Isolation of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone: A Foundational Intermediate for Flavonoid Synthesis
An In-Depth Technical Guide for Drug Development Professionals and Researchers
Abstract
1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin derivative, serves as a pivotal precursor in the synthesis of numerous biologically active compounds, most notably isoflavones such as daidzein. Its strategic importance lies in its C6-C2-C6 backbone, which is readily cyclized to form the core structure of these valuable secondary metabolites.[1][2] This technical guide provides an in-depth examination of the primary synthetic routes to this compound—the Friedel-Crafts acylation and the Fries rearrangement—elucidating the mechanistic principles that govern these reactions. We offer detailed, field-proven protocols for its synthesis, isolation, and rigorous characterization, designed to equip researchers and drug development professionals with the practical knowledge required for its efficient and reliable preparation.
Introduction and Strategic Importance
This compound, also known as 2,4-dihydroxydeoxybenzoin, is a key organic intermediate. Its molecular structure, featuring a resorcinol moiety linked to a benzyl group via a carbonyl-methylene bridge, makes it an ideal starting material for constructing the heterocyclic C-ring of isoflavonoids.[3][4] Isoflavonoids are a class of plant-derived compounds extensively studied for their potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[5][6] The efficient synthesis of the deoxybenzoin core is therefore a critical first step in the exploration of these activities. This guide focuses on the two most prevalent and reliable methods for its synthesis.
Synthetic Methodologies: A Comparative Analysis
The preparation of this compound is most effectively achieved through electrophilic aromatic substitution on the electron-rich resorcinol ring. The two premier methods are the direct Friedel-Crafts acylation and the two-step Fries rearrangement.
Method A: Direct Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic chemistry, allowing for the direct introduction of an acyl group onto an aromatic ring.[7][8] In this context, it provides the most direct route to the target molecule.
Causality and Experimental Rationale: The reaction involves the acylation of resorcinol with phenylacetyl chloride. Resorcinol is a highly activated aromatic substrate due to the two electron-donating hydroxyl groups, which direct electrophilic substitution to the ortho and para positions. The primary challenge is controlling the reaction to achieve mono-acylation at the desired C4 position, avoiding di-acylation and O-acylation. A Lewis acid, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts. It serves a dual purpose: it activates the phenylacetyl chloride by forming a highly electrophilic acylium ion, and it complexes with the hydroxyl groups of resorcinol and the ketone product, preventing side reactions and deactivating the ring toward further acylation.[9][10] Anhydrous conditions are critical, as moisture would hydrolyze the Lewis acid catalyst, rendering it inactive.
Reaction Mechanism: The mechanism proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution.
Caption: Mechanism of Friedel-Crafts Acylation.
Method B: The Fries Rearrangement
The Fries rearrangement is a powerful alternative that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[11][12] This method involves an initial O-acylation of resorcinol to form resorcinol monophenylacetate, which is then rearranged.
Causality and Experimental Rationale: The reaction proceeds via the migration of the acyl group from the phenolic oxygen to the carbon of the aryl ring.[12] The key advantage of this method is that the starting ester is often easily prepared and purified. The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions.[11] Lower temperatures generally favor the para-product (thermodynamically more stable), while higher temperatures favor the ortho-product (kinetically favored due to the formation of a stable bidentate complex with the Lewis acid).[11][12] For the synthesis of this compound, the goal is C-acylation at a position ortho to one hydroxyl group and para to the other, a selectivity that is readily achievable under standard conditions.
Reaction Mechanism: The widely accepted mechanism involves the Lewis acid coordinating to the carbonyl oxygen, followed by the formation of an acylium ion which can then re-attack the ring either intramolecularly or intermolecularly.[12]
Comparison of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Fries Rearrangement |
| Starting Materials | Resorcinol, Phenylacetyl Chloride | Resorcinol Monophenylacetate |
| Number of Steps | One pot synthesis | Two steps (esterification + rearrangement) |
| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic or Stoichiometric Lewis Acid |
| Key Advantage | Direct, often higher yield in a single step.[9] | Can offer better regioselectivity control. |
| Key Disadvantage | Requires careful control of stoichiometry to avoid side products. | Involves an additional esterification step. |
| Reaction Conditions | Typically low temperatures (0-25 °C) | Temperature-dependent selectivity (low temp for para, high for ortho).[11] |
Detailed Experimental Protocols
The following protocols are based on established procedures and provide a reliable pathway to the target compound.
Protocol: Friedel-Crafts Acylation
Materials:
-
Resorcinol (1.0 eq)
-
Phenylacetyl chloride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Anhydrous 1,2-dichloroethane (solvent)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (2.2 eq). Suspend the AlCl₃ in anhydrous 1,2-dichloroethane under a nitrogen atmosphere.
-
Acyl Chloride Addition: Cool the suspension to 0 °C in an ice-water bath. Add phenylacetyl chloride (1.0 eq) dropwise via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of resorcinol (1.0 eq) in 1,2-dichloroethane dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Quenching: Cool the reaction mixture back to 0 °C and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. Causality: This hydrolyzes the aluminum complexes and quenches the reaction. The acid ensures the phenolic products remain protonated.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Isolation and Purification Workflow
The crude product obtained from the synthesis is typically a solid or viscous oil containing the desired product along with unreacted starting materials and potential byproducts (e.g., O-acylated resorcinol).[9]
Caption: General workflow for isolation and purification.
Purification by Recrystallization:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., aqueous ethanol or toluene).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the purified product.
Structural Characterization and Validation
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The expected molecular formula is C₁₄H₁₂O₃, with a molecular weight of 228.24 g/mol .[5]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (Resorcinol Ring): Three protons in the region δ 6.0-8.0 ppm, showing characteristic ortho and meta coupling. A doublet around δ 7.8 ppm (H-6), a doublet around δ 6.4 ppm (H-3), and a doublet of doublets around δ 6.3 ppm (H-5).[5] Aromatic Protons (Phenyl Ring): A multiplet for five protons around δ 7.2-7.4 ppm. Methylene Protons (-CH₂-): A sharp singlet for two protons around δ 4.1 ppm. Hydroxyl Protons (-OH): Two broad singlets (exchangeable with D₂O) at δ 9-13 ppm, with the ortho-hydroxyl being more downfield due to intramolecular hydrogen bonding with the carbonyl. |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 200-205 ppm. Methylene Carbon (-CH₂-): Signal around δ 45-50 ppm. Aromatic Carbons: Signals in the region of δ 100-165 ppm. The carbons attached to hydroxyl groups will be the most downfield (δ ~160-165 ppm). |
| Mass Spec. (MS) | Molecular Ion Peak (M⁺): An m/z peak at 228, corresponding to the molecular weight. Analysis of fragmentation patterns can further confirm the structure.[5] |
| IR Spectroscopy | O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹. C=O Stretch: A strong absorption band around 1630-1650 cm⁻¹, shifted to a lower frequency due to conjugation and intramolecular hydrogen bonding. |
Conclusion
The synthesis of this compound via Friedel-Crafts acylation represents a robust and efficient method for accessing this crucial synthetic intermediate. The principles of electrophilic aromatic substitution, when coupled with a carefully executed experimental protocol and purification strategy, reliably yield a high-purity product. The detailed mechanistic insights and practical methodologies provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of flavonoids and other related natural products, facilitating further advancements in medicinal chemistry and drug development.
References
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- Farkas, J., et al. Acylation of Resorcinol on Clay Catalysts. Organic Preparations and Procedures International. URL: https://www.tandfonline.com/doi/abs/10.1080/00304940009355944
- Organic Syntheses. deoxyanisoin. Organic Syntheses, 40, 21. URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0333
- Wikipedia. Fries rearrangement. URL: https://en.wikipedia.org/wiki/Fries_rearrangement
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- Pelter, A., et al. Synthesis, 1793-1802 (1998). As referenced in Google Patents. URL: https://patents.google.
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- Nabavi, S. F., et al. (2015). Flavonoids: biosynthesis, biological functions, and biotechnological applications. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5460355/
- Wen, W., et al. (2021). The Flavonoid Biosynthesis Network in Plants. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8231330/
- Pathak, J., et al. (2024). Flavonoid Biosynthesis and Regulation: Keys to Understanding Plant Adaptation. ResearchGate. URL: https://www.researchgate.
- Ferreyra, M. L. F., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. URL: https://www.mdpi.com/2227-9717/11/8/2332
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An In-depth Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-phenylethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a member of the deoxybenzoin class of compounds, is a significant scaffold in medicinal chemistry. Its structure, featuring a dihydroxyphenyl ring linked to a phenyl group via a two-carbon chain with a carbonyl group, provides a versatile backbone for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the physical and chemical characteristics of this compound, detailed methodologies for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery, particularly in the realms of neuroprotection and anti-inflammatory research.
Section 1: Core Molecular Attributes
Chemical Identity
| Attribute | Value |
| IUPAC Name | This compound |
| Synonyms | Benzyl 2,4-dihydroxyphenyl ketone |
| CAS Number | 3669-41-8 |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.25 g/mol [1] |
| InChI Key | VFQKAJVKZKHVPD-UHFFFAOYSA-N |
Physicochemical Properties
This deoxybenzoin derivative is a solid at room temperature with a reported melting point of 114 °C. While comprehensive experimental solubility data is limited, based on its structure and data for related compounds like deoxybenzoin, it is expected to be sparingly soluble in water and soluble in organic solvents such as methanol, ethanol, and acetone[2]. The presence of two phenolic hydroxyl groups can contribute to its solubility in alkaline aqueous solutions.
Section 2: Synthesis and Structural Elucidation
The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an activated acyl group with an aromatic ring.
Synthetic Pathway: Friedel-Crafts Acylation
A plausible and efficient route for the synthesis of this compound is the Friedel-Crafts acylation of resorcinol (1,3-dihydroxybenzene) with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Diagram: Synthetic Workflow
Caption: Friedel-Crafts acylation for the synthesis of the target molecule.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous aluminum chloride (1.1 eq) to a suitable anhydrous solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension in an ice bath. A solution of resorcinol (1.0 eq) and phenylacetyl chloride (1.0 eq) in the same anhydrous solvent is added dropwise from the dropping funnel with continuous stirring.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up: The reaction mixture is then poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic Protons (Dihydroxyphenyl Ring): Signals in the range of δ 6.0-8.0 ppm.[1] - Aromatic Protons (Phenyl Ring): A complex multiplet around δ 7.2-7.4 ppm.[1] - Methylene Protons (-CH₂-): A singlet around δ 4.2 ppm.[1] - Hydroxyl Protons (-OH): Broad singlets with variable chemical shifts depending on solvent and concentration.[1] |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-205 ppm.[1] - Aromatic Carbons: Signals between δ 100-165 ppm. Carbons attached to hydroxyl groups will be shifted further downfield.[1] - Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm.[1] |
| IR Spectroscopy | - O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.[1] - C=O Stretching: A strong, sharp peak characteristic of a ketone carbonyl, expected around 1640-1680 cm⁻¹.[1] - Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.[1] - Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): An electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 228.[1] - ESI-MS: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 229, and in negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 227.[1] |
Section 3: Applications in Drug Discovery and Development
The structural features of this compound make it a compound of significant interest in medicinal chemistry. The dihydroxyphenyl moiety is a known pharmacophore with antioxidant properties, while the overall deoxybenzoin framework is present in a variety of biologically active molecules.
Neuroprotective Potential
Structurally related phenylethanoid glycosides have demonstrated neuroprotective effects, including the inhibition of Aβ42 aggregation, a key event in the pathology of Alzheimer's disease. The core structure of this compound is relevant for the investigation of novel neuroprotective agents. The antioxidant capacity conferred by the hydroxyl groups on the aromatic ring is a crucial factor in mitigating oxidative stress, a major contributor to neurodegenerative processes.
Anti-inflammatory Activity
Analogous compounds to this compound have shown notable anti-inflammatory bioactivity. The 2,4-dihydroxy substitution pattern in deoxybenzoins has been identified as a key pharmacophore for vasorelaxant activity, which can be modulated by substitutions on the second phenyl ring. This suggests that derivatives of this compound could be explored for their potential to treat inflammatory conditions.
Diagram: Potential Therapeutic Pathways
Caption: Potential therapeutic applications stemming from the core scaffold.
Section 4: Safety and Handling
As there is no specific Material Safety Data Sheet (MSDS) available for this compound, a cautious approach to handling is imperative. The safety information for structurally related compounds, such as 2',4'-dihydroxyacetophenone and other deoxybenzoin derivatives, should be considered as a preliminary guide.
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Potential Hazards
Based on related compounds, potential hazards may include:
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.
-
Harmful if Swallowed: Ingestion may be harmful.
In case of exposure, follow standard first-aid procedures and seek medical attention.
Section 5: Conclusion and Future Directions
This compound represents a valuable chemical entity with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and versatile structure make it an attractive starting point for the development of new therapeutic agents targeting neurodegenerative and inflammatory diseases. Future research should focus on obtaining comprehensive experimental data for its physicochemical and toxicological properties, as well as exploring the synthesis and biological evaluation of a diverse library of its derivatives to fully elucidate its structure-activity relationships and therapeutic potential.
References
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A Comprehensive Technical Guide to Determining the Solubility of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Introduction: Understanding the Solubility of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
This compound, a derivative of deoxybenzoin, is a molecule of significant interest in pharmaceutical and chemical research.[1] Its structure, featuring a dihydroxylated phenyl ring and a second phenyl ring, imparts a unique combination of polar and non-polar characteristics that govern its solubility in various solvents. The two hydroxyl groups on the first phenyl ring are capable of hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the presence of two aromatic rings introduces a significant non-polar character, which may favor solubility in organic solvents.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and offer insights into the interpretation of solubility data.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] For this compound, the key factors influencing its solubility are:
-
Polarity: The molecule possesses both polar (hydroxyl groups) and non-polar (phenyl rings) regions. Its overall polarity will determine its affinity for polar solvents (e.g., water, ethanol) and non-polar solvents (e.g., hexane, toluene).
-
Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with protic solvents.
-
Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and dissolve.[2]
-
Temperature: The solubility of most solids increases with temperature, as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.[2]
Predictive Analysis of Solubility
While experimental determination is the gold standard, a qualitative prediction of the solubility of this compound in various solvents can be made based on its structure:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Due to the presence of two hydroxyl groups capable of hydrogen bonding, some degree of solubility is expected. However, the large non-polar surface area of the two phenyl rings will likely limit its aqueous solubility.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone): These solvents can accept hydrogen bonds and have a significant dipole moment, making them good candidates for dissolving compounds with both polar and non-polar characteristics. High solubility is anticipated in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The significant non-polar character of the molecule suggests that it may exhibit some solubility in these solvents, although the polar hydroxyl groups might hinder extensive dissolution.
Quantitative Solubility Data
The following table is a template for presenting experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C).
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Water | Polar Protic | Low | To be determined |
| Ethanol | Polar Protic | Moderate | To be determined |
| Methanol | Polar Protic | Moderate | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |
| Dichloromethane | Non-Polar | Moderate | To be determined |
| Hexane | Non-Polar | Low | To be determined |
Experimental Protocols for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.
I. The Shake-Flask Method for Determining Equilibrium Solubility
This protocol outlines the steps to determine the thermodynamic equilibrium solubility of this compound.
A. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
B. Experimental Workflow Diagram:
Caption: Workflow for the shake-flask solubility determination method.
C. Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial. A good starting point is to add enough solid to be visibly present after the equilibration period.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator within a constant temperature environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[6] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (0.45 µm) into a clean vial. This step is crucial to remove any undissolved solid particles. Discard the first few drops of the filtrate to avoid any potential adsorption onto the filter membrane.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. The resulting value is the equilibrium solubility of the compound in that solvent at the specified temperature.
-
D. Self-Validating System and Trustworthiness:
-
Equilibrium Confirmation: To ensure that true equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.
-
Mass Balance: After determining the solubility, the remaining solid can be collected, dried, and weighed to confirm that an excess was present throughout the experiment.
-
Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.[7]
Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not found, general laboratory safety precautions should be followed. Based on the SDS of similar compounds like acetophenone, the following should be considered:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[8]
-
Avoid contact with skin and eyes.[9] In case of contact, rinse thoroughly with water.[8][9]
-
Consult the SDS of the solvents being used for their specific handling and safety information.
Conclusion
Determining the solubility of this compound is a critical step in its development for various applications. By following the detailed protocols outlined in this guide, researchers can obtain accurate and reproducible solubility data. This information is invaluable for formulation development, understanding bioavailability, and designing further chemical and biological studies.
References
- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?.
- National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
- Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- World Health Organization. (2019). TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- WebQC. (n.d.). 1-phenylethanone.
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- University of Calgary. (2023). Solubility of Organic Compounds.
- Wikipedia. (n.d.). 2,4-Dihydroxybenzoic acid.
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- S D FINE- CHEM LIMITED. (n.d.). 2,4-DIHYDROXY ACETOPHENONE.
- Wikipedia. (n.d.). Acetophenone.
- ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- Michigan State University. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Semantic Scholar. (2009). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide.
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CAS number and molecular weight of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
An In-depth Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-phenylethanone for Researchers and Drug Development Professionals
Introduction
This compound is a chemical compound belonging to the deoxybenzoin class of molecules. Its structure, featuring a 2,4-dihydroxyphenyl group linked to a phenylethanone backbone, makes it a significant scaffold in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and potential applications in drug discovery and development, offering valuable insights for researchers and scientists in the pharmaceutical industry. The core structure of this compound is recognized for its potential in the development of neuroprotective, anti-inflammatory, antiviral, and antimicrobial agents.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various research settings.
| Property | Value | Source(s) |
| CAS Number | 3669-41-8 | [1][2][3] |
| Molecular Formula | C₁₄H₁₂O₃ | [3] |
| Molecular Weight | 228.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 114 °C | [3] |
| InChI Key | VFQKAJVKZKHVPD-UHFFFAOYSA-N | [1][3] |
Synthesis
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the Friedel-Crafts acylation of resorcinol with phenylacetyl chloride. An alternative approach is the Hoesch reaction, which involves the condensation of resorcinol with phenylacetonitrile. A plausible synthetic scheme is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
-
Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add anhydrous resorcinol (1 equivalent) and a suitable solvent (e.g., nitrobenzene or carbon disulfide).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise while stirring.
-
Acylating Agent Addition: Once the catalyst has been added, add phenylacetyl chloride (1 equivalent) dropwise from the dropping funnel, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water).
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 2,4-dihydroxyphenyl and the phenyl rings, typically in the range of δ 6.0-8.0 ppm.[1] The methylene (-CH₂-) protons would appear as a singlet, and the hydroxyl (-OH) protons would also present as singlets, with their chemical shifts being concentration and solvent dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the methylene carbon, and the aromatic carbons of both phenyl rings.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[1] For this compound (C₁₄H₁₂O₃), the expected molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be at an m/z of 228.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the hydroxyl groups (O-H stretching) and the carbonyl group (C=O stretching).
-
UV-Vis Spectroscopy: The UV-Vis spectrum is anticipated to show absorption maxima corresponding to the π-π* transitions of the aromatic rings and the n-π* transition of the carbonyl group.[1]
Applications in Drug Development
This compound serves as a valuable scaffold in drug discovery due to its versatile biological activities. Its derivatives have shown promise in several therapeutic areas.
Caption: Potential applications of the this compound scaffold in drug development.
Neuroprotective Effects
Structurally related phenylethanoid glycosides have demonstrated the ability to inhibit Aβ42 aggregation, a key pathological process in neurodegenerative diseases like Alzheimer's.[1] This suggests that derivatives of this compound could be explored as potential neuroprotective agents.
Anti-inflammatory Activity
Analogous compounds have shown significant anti-inflammatory bioactivity, indicating that this chemical framework is relevant for the development of new anti-inflammatory drugs.[1]
Antiviral and Antimicrobial Potential
The core structure is also recognized for its potential in antiviral and antimicrobial research.[1] Related chalcone and phenylethanoid derivatives are known to function by selectively targeting viral enzymes and bacterial components such as DNA gyrase and efflux pumps.[1]
Structure-Activity Relationship (SAR)
The biological activity of phenolic compounds like this compound is significantly influenced by the number and position of the hydroxyl groups on the aromatic ring. These groups can act as hydrogen bond donors and acceptors, and their antioxidant capacity is a key factor in their biological effects.
Conclusion
This compound is a versatile and valuable molecule in the realm of medicinal chemistry and drug development. Its straightforward synthesis, well-defined spectroscopic properties, and the diverse biological activities of its derivatives make it an attractive starting point for the design and discovery of novel therapeutic agents. Further research into the synthesis of new derivatives and the evaluation of their biological activities is warranted to fully exploit the potential of this chemical scaffold.
References
- This compound. (n.d.). Stenutz.
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A Comprehensive Technical Guide to the Therapeutic Potential of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Foreword: Unveiling the Therapeutic Promise of a Deoxybenzoin Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, the deoxybenzoin framework has emerged as a privileged structure, serving as a precursor to a wide array of bioactive molecules, including isoflavones. This in-depth technical guide focuses on a specific and promising member of this class: 1-(2,4-Dihydroxyphenyl)-2-phenylethanone. This resorcinol derivative, by virtue of its unique structural features, is positioned at the intersection of several key therapeutic areas. Computational analyses predict favorable drug-like properties for this molecule, including the potential for high gastrointestinal absorption and the ability to permeate the blood-brain barrier, making it a pharmacologically compelling candidate for further investigation[1]. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding and future prospects of this compound, delving into its potential therapeutic applications, underlying mechanisms of action, and the experimental methodologies required for its evaluation.
Section 1: The Antioxidant Potential - A Foundation for Cellular Protection
The chemical architecture of this compound, featuring a resorcinol moiety, strongly suggests inherent antioxidant capabilities. The number and positioning of hydroxyl groups on the aromatic rings are critical determinants of a phenolic compound's ability to scavenge free radicals[1]. While direct quantitative antioxidant data for this specific molecule is not extensively documented in publicly available literature, studies on structurally analogous polyphenolic deoxybenzoins provide compelling evidence of potent antioxidant activity.
For instance, a study on various synthetic polyphenolic deoxybenzoins demonstrated that these compounds are powerful antioxidants. One such compound, 2,4,4',5-tetrahydroxydeoxybenzoin, exhibited significant DPPH radical scavenging activity with an IC50 value of 0.69 ± 0.04 µM, outperforming standard antioxidants like Trolox and vitamin C.[2] This suggests that this compound is likely to possess comparable, if not potent, radical scavenging properties. The antioxidant capacity of such compounds is fundamental to their potential therapeutic applications, as oxidative stress is a key pathological factor in a multitude of diseases.
Experimental Protocol: DPPH Radical Scavenging Assay
To empirically determine the antioxidant activity of this compound, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a robust and widely accepted method.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of its deep violet color. The degree of discoloration is proportional to the antioxidant's radical scavenging activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control and prepare a similar dilution series.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control to respective wells.
-
Add 100 µL of the methanolic DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals, from the dose-response curve.
-
Section 2: Combating Inflammation - Modulation of Key Signaling Pathways
The framework of this compound is highly relevant for the exploration of anti-inflammatory mechanisms[1]. While direct studies on this specific molecule are limited, the anti-inflammatory properties of resorcinol derivatives and phenylethanoids are well-documented. These structurally related compounds have been shown to inhibit the production of key inflammatory mediators. A plausible mechanism for the anti-inflammatory action of this compound involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Experimental Protocol: Nitric Oxide Inhibition Assay in LPS-Stimulated Macrophages
Principle: The Griess assay is a colorimetric method used to determine the concentration of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO). In this assay, macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS to induce the expression of iNOS and the subsequent production of NO. The inhibitory effect of the test compound on NO production is then measured.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare various concentrations of this compound in the culture medium.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compound.
-
Incubate for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours. A negative control (cells with medium only) and a positive control (cells with LPS only) should be included.
-
-
Griess Assay:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant and standards.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
Section 3: Neuroprotection - A Ray of Hope for Neurodegenerative Diseases
The potential of this compound as a neuroprotective agent is a particularly exciting avenue of research[1]. Structurally related phenylethanoid glycosides have demonstrated the ability to inhibit the aggregation of Aβ42, a key pathological hallmark of Alzheimer's disease[1]. Furthermore, these and other related phenolic compounds have been shown to protect neuronal cells from oxidative stress-induced damage, a common factor in various neurodegenerative disorders.
A central mechanism underlying the neuroprotective effects of many phenolic compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the ARE in the promoter region of several antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). It is plausible that this compound can act as an activator of this pathway, thereby bolstering the endogenous antioxidant defenses of neuronal cells.
Caption: Postulated neuroprotective mechanism of this compound via activation of the Nrf2-ARE pathway.
Experimental Protocol: Neuroprotection Assay in an In Vitro Model of Oxidative Stress
Principle: This assay evaluates the ability of a test compound to protect neuronal cells (e.g., SH-SY5Y or PC12 cells) from oxidative stress-induced cell death. Hydrogen peroxide (H2O2) is commonly used to induce oxidative stress and apoptosis in these cell lines. The neuroprotective effect is quantified by measuring cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture and Differentiation (if applicable):
-
Culture SH-SY5Y or PC12 cells in the appropriate medium and conditions.
-
For some applications, differentiation of the cells into a more neuron-like phenotype (e.g., using retinoic acid for SH-SY5Y or nerve growth factor for PC12) may be desirable.
-
-
Compound Pre-treatment:
-
Seed the cells in a 96-well plate and allow them to attach and grow.
-
Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Induction of Oxidative Stress:
-
After the pre-treatment period, expose the cells to a pre-determined concentration of H2O2 to induce oxidative stress and cell death. A control group without H2O2 treatment should be included.
-
-
MTT Assay for Cell Viability:
-
Following the H2O2 treatment, remove the medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
A significant increase in cell viability in the compound-pre-treated, H2O2-exposed groups compared to the H2O2-only group indicates a neuroprotective effect.
-
Section 4: Anticancer Potential - Targeting Uncontrolled Cell Proliferation
The structural motif of this compound is also of interest in the context of anticancer drug development. While direct evidence for this specific compound is emerging, various derivatives of the broader deoxybenzoin and resorcinol classes have demonstrated cytotoxic effects against different cancer cell lines. For instance, some halogenated derivatives of related compounds have shown anticancer potential[1].
The potential anticancer mechanisms of such phenolic compounds are often multifaceted and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and anti-angiogenic effects. The resorcinol moiety, in particular, is a common scaffold found in a class of anticancer agents that have been investigated in clinical trials[3].
Experimental Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to screen for the cytotoxic potential of compounds against cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.
-
Quantitative Data Summary
| Compound Class | Assay | Target/Cell Line | IC50 Value | Reference |
| Polyphenolic Deoxybenzoins | DPPH Radical Scavenging | - | 0.69 ± 0.04 µM (for 2,4,4',5-tetrahydroxydeoxybenzoin) | [2] |
| Resorcinol Derivatives | Cyclooxygenase (COX)-1 Inhibition | - | 1.9 - 3.5 µM | [4] |
| Resorcinol Derivatives | Cyclooxygenase (COX)-2 Inhibition | - | 3.5 - 4.4 µM | [4] |
Note: The IC50 values presented are for structurally related compounds and serve as an indicator of the potential activity of this compound.
Conclusion and Future Directions
This compound represents a chemical scaffold of significant interest with a strong theoretical and inferential basis for a range of therapeutic applications. Its potential as an antioxidant, anti-inflammatory, neuroprotective, and anticancer agent warrants further dedicated investigation. The experimental protocols detailed in this guide provide a solid framework for researchers to systematically evaluate the bioactivities of this promising molecule.
Future research should focus on:
-
Definitive Bioactivity Studies: Conducting comprehensive in vitro and in vivo studies to determine the precise IC50 values and efficacy of this compound in the therapeutic areas discussed.
-
Mechanism of Action Elucidation: Utilizing advanced molecular biology techniques to unravel the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize the potency and selectivity of the lead compound.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to evaluate its potential as a viable drug candidate.
The journey from a promising chemical scaffold to a clinically approved therapeutic is long and challenging. However, the multifaceted potential of this compound makes it a compelling candidate for continued exploration in the quest for novel and effective treatments for a range of human diseases.
References
- Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins.
- Resorcinol - Wikipedia.
- Neuroprotective Effects of Four Phenylethanoid Glycosides on H₂O₂-Induced Apoptosis on PC12 Cells via the Nrf2/ARE P
- This compound Research Compound - Benchchem.
- Anti-inflammatory 5-(11′Z-heptadecenyl)- and 5-(8′Z,11′Z-heptadecadienyl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Four Phenylethanoid Glycosides on H₂O₂-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Step-by-step synthesis protocol for 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
An Application Note for the Synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone via the Houben-Hoesch Reaction
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a deoxybenzoin derivative of significant interest in medicinal chemistry and drug development.[1] This scaffold is a key intermediate for synthesizing various bioactive molecules, including isoflavones and compounds with neuroprotective and anti-inflammatory properties.[1][2] The described method utilizes the Houben-Hoesch reaction, an effective electrophilic aromatic substitution for the acylation of electron-rich phenols.[3] This application note details the reaction mechanism, experimental setup, purification, and characterization of the target compound, intended for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Context
This compound, also known as 2,4-dihydroxy-deoxybenzoin, is a valuable building block in organic synthesis. Its structure, featuring a resorcinol moiety linked to a phenylacetyl group, is foundational for the synthesis of numerous natural products and pharmacologically active agents.[4] The Houben-Hoesch reaction provides a direct and efficient route for its preparation. This reaction involves the condensation of an electron-rich aromatic compound, in this case, resorcinol (1,3-dihydroxybenzene), with a nitrile, benzyl cyanide, catalyzed by a Lewis acid and hydrogen chloride.[5][6]
The choice of the Houben-Hoesch reaction is predicated on its suitability for highly activated substrates like polyhydroxy phenols.[4][6] Unlike standard Friedel-Crafts acylations which can lead to polyacylation or side reactions with phenols, the Houben-Hoesch synthesis offers greater control and regioselectivity, proceeding through a ketimine intermediate that is subsequently hydrolyzed to the desired ketone.[2][3] This protocol has been optimized to ensure a reliable yield and high purity of the final product.
Reaction Scheme and Mechanism
The synthesis proceeds via an acid-catalyzed electrophilic aromatic substitution.
Overall Reaction:
Resorcinol + Benzyl Cyanide → this compound
Mechanism of the Houben-Hoesch Reaction:
The reaction mechanism consists of two primary stages:
-
Formation of the Electrophile and Electrophilic Attack: Dry hydrogen chloride gas and a Lewis acid (Zinc Chloride, ZnCl₂) activate the benzyl cyanide. The nitrile is protonated, forming a highly electrophilic nitrilium ion. This powerful electrophile then attacks the electron-rich resorcinol ring, which is activated by its two hydroxyl groups, primarily at the ortho position due to steric and electronic factors. This forms a ketimine intermediate.[2][3]
-
Hydrolysis: The resulting ketimine salt is stable under anhydrous acidic conditions. During the aqueous workup, it is readily hydrolyzed to yield the final product, this compound.
Caption: Figure 1: Houben-Hoesch Reaction Mechanism
Materials and Equipment
All reagents should be of high purity and used as received. Anhydrous solvents are critical for the success of this reaction.
| Reagents & Chemicals | Grade | Supplier Example |
| Resorcinol (C₆H₆O₂) | ≥99% | Sigma-Aldrich |
| Benzyl Cyanide (C₈H₇N) | ≥99% | Sigma-Aldrich |
| Zinc Chloride (ZnCl₂), anhydrous | ≥98% | Sigma-Aldrich |
| Diethyl Ether (C₄H₁₀O), anhydrous | ≥99.7% | Fisher Scientific |
| Hydrogen Chloride (HCl) gas | ≥99.9% | In-house generation or lecture bottle |
| Hydrochloric Acid, concentrated | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Magnesium Sulfate (MgSO₄), anhydrous | ACS Grade | VWR |
| Ethanol, 95% | Reagent Grade | For recrystallization |
| Ethyl Acetate | HPLC Grade | For TLC |
| Hexanes | HPLC Grade | For TLC |
| Equipment | Description |
| Three-neck round-bottom flask | 250 mL, with ground glass joints |
| Magnetic stirrer and stir bar | |
| Condenser | Allihn or Liebig |
| Gas dispersion tube / bubbler | For HCl gas introduction |
| Dropping funnel | For addition of reagents |
| Ice-water bath | |
| Heating mantle | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Büchner funnel and filter flask | For vacuum filtration |
| pH paper | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to maintain anhydrous conditions.
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a condenser (fitted with a drying tube), add resorcinol (1.10 g, 10 mmol) and anhydrous zinc chloride (1.36 g, 10 mmol).
-
Solvent and Reagent Addition: Add 50 mL of anhydrous diethyl ether. Begin stirring the mixture and cool the flask to 0°C using an ice-water bath. Once cooled, add benzyl cyanide (1.17 g, 1.2 mL, 10 mmol) dropwise.
-
HCl Gas Introduction: While maintaining the temperature at 0°C, begin bubbling a slow stream of dry hydrogen chloride gas through the stirred suspension via the gas dispersion tube.
-
Reaction Progression: Continue passing HCl gas for approximately 2 hours. After this period, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. A thick, often colored, precipitate of the ketimine hydrochloride salt will form.
-
Hydrolysis of the Ketimine Intermediate: After the reaction period, carefully decant the ether solvent. To the remaining solid, add 50 g of crushed ice followed by 20 mL of concentrated hydrochloric acid.
-
Causality Note: The addition of aqueous acid serves to hydrolyze the ketimine intermediate to the corresponding ketone.[4]
-
-
Workup: Gently heat the mixture on a water bath at 50-60°C for 30-60 minutes to ensure complete hydrolysis. Cool the mixture to room temperature. The crude product may precipitate at this stage.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.
Purification
The crude this compound is purified by recrystallization.
-
Dissolution: Dissolve the crude solid in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.[7]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Isolation: Further cool the flask in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Drying: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture and dry them in a vacuum oven to afford pure this compound.
Characterization and Expected Results
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Value / Observation |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol [1] |
| Yield | 60-75% (typical) |
| Melting Point | ~141-143 °C |
| TLC | R_f ≈ 0.4 (Ethyl Acetate/Hexanes 3:7), visualized under UV light |
| ¹H NMR | Signals corresponding to aromatic protons (δ 6.0-8.0 ppm), a singlet for the methylene protons (-CH₂-), and signals for the two hydroxyl protons (-OH).[1] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 228.[1] |
| FT-IR (KBr) | Broad peak ~3300-3400 cm⁻¹ (O-H stretch), sharp peak ~1640-1660 cm⁻¹ (C=O stretch of ketone). |
Safety and Handling Precautions
This synthesis involves hazardous materials. All operations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Substance | Hazards | Handling Precautions |
| Diethyl Ether | Extremely flammable, volatile, peroxide former | Work away from ignition sources. Use in a fume hood. Check for peroxides before use. |
| Hydrogen Chloride (gas) | Toxic, corrosive, respiratory irritant | Use in a fume hood with a proper gas handling setup. Have a base trap (e.g., NaOH solution) for quenching excess gas.[5] |
| Zinc Chloride (anhydrous) | Corrosive, skin/eye irritant, hygroscopic | Handle in a dry environment. Avoid contact with skin and eyes. |
| Resorcinol | Harmful if swallowed, skin/eye irritant | Wear gloves and safety glasses. Avoid creating dust. |
| Benzyl Cyanide | Toxic, combustible liquid | Handle with care, avoid inhalation and skin contact.[8] |
| Final Product | Skin, eye, and respiratory irritant (assumed) | Handle with standard laboratory precautions. Wear gloves and safety glasses.[9] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no yield | Wet reagents or glassware | Ensure all reagents are anhydrous and glassware is thoroughly oven-dried. |
| Incomplete HCl saturation | Ensure a steady stream of dry HCl gas is passed through the solution for the specified time. | |
| Incomplete hydrolysis | Increase the heating time or temperature (up to 80°C) during the hydrolysis step. | |
| Formation of a dark tar | Reaction temperature too high | Maintain the initial reaction temperature at 0°C during HCl addition. |
| Product fails to crystallize | Solution is too dilute or impurities are present | Concentrate the solution further. If oily, attempt purification by column chromatography (silica gel, ethyl acetate/hexanes gradient). |
| Insufficient cooling | Ensure slow cooling followed by an adequate period in an ice bath. Scratch the inside of the flask to induce crystallization. |
References
- Grokipedia. Hoesch reaction.
- Benchchem. This compound Research Compound.
- B N College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION.
- NPTEL Archive.
- Thermo Fisher Scientific. Houben-Hoesch Synthesis.
- Wikipedia. Hoesch reaction.
- World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2',4'-Dihydroxy-5'-nitroacetophenone.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- Benchchem. (2025). Application Notes and Protocols for the Purification of 1-(4-Methylphenyl)-2-phenylethanone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 4. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Application Note: In Vitro Antioxidant Activity Assay for 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
<
Introduction
Reactive oxygen species (ROS) are implicated in a multitude of disease states and cellular damage. Antioxidants play a crucial role in mitigating this damage by neutralizing these reactive species.[1] The phenolic compound 1-(2,4-Dihydroxyphenyl)-2-phenylethanone is a molecule of significant interest in medicinal chemistry due to its structural relation to phenylethanoid derivatives, which have shown potential neuroprotective and anti-inflammatory properties.[2] The antioxidant capacity of phenolic compounds is a key determinant of their potential therapeutic value and is largely influenced by the number and position of hydroxyl groups on the aromatic ring.[2][3] This application note provides a detailed guide for researchers to reliably evaluate the in vitro antioxidant capacity of this compound using three robust and widely accepted assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.
Scientific Principles of Antioxidant Action
Phenolic compounds, such as this compound, exert their antioxidant effects primarily through their ability to donate a hydrogen atom or an electron to stabilize free radicals.[4][5] The presence of hydroxyl (-OH) groups on the aromatic ring is critical to this function. The dihydroxyphenyl moiety in the target compound is expected to be the primary site of antioxidant activity. The choice of multiple assays is crucial as they rely on different reaction mechanisms, providing a more comprehensive antioxidant profile. The DPPH and ABTS assays are based on the ability of the antioxidant to scavenge a stable radical, while the FRAP assay measures the reducing power of the antioxidant.[6][7]
Experimental Workflow Overview
The general workflow for assessing the in vitro antioxidant activity of this compound involves several key stages, from sample preparation to data analysis and interpretation.
Caption: General workflow for in vitro antioxidant activity assays.
Detailed Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.[1] The degree of discoloration, measured by the change in absorbance at 517 nm, is proportional to the radical scavenging activity of the test compound.[1]
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in an amber bottle to protect it from light.[1] The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[1]
-
Test Compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Standard (Ascorbic Acid or Trolox) Stock Solution (1 mg/mL): Prepare in the same manner as the test compound.
-
Serial Dilutions: Prepare a series of dilutions of the test compound and the standard in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test compound or standard to the respective wells.
-
For the control well, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.[1]
-
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the corresponding concentrations.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by an antioxidant to its colorless neutral form, and the change in absorbance is measured, typically at 734 nm.[9]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[10]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][11] This will generate the ABTS radical cation.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[11]
-
Test Compound and Standard (Trolox) Solutions: Prepare as described in the DPPH assay.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[13]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[6][14] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in an intense blue color, which is measured spectrophotometrically at 593 nm.[14]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L with distilled water.[14]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.[14]
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[6] Warm the reagent to 37°C before use.[6]
-
Test Compound and Standard (FeSO₄·7H₂O) Solutions: Prepare a series of concentrations for the test compound and a ferrous sulfate standard curve.
-
-
Assay Procedure:
-
Data Analysis:
-
The antioxidant capacity is determined from a standard curve of known Fe²⁺ concentrations.
-
The results are expressed as FRAP values, typically in µmol Fe(II) equivalents per gram or mole of the test compound.[15]
-
Data Presentation
The antioxidant activity of this compound should be quantified and compared to a standard antioxidant. The results can be summarized in the following table format.
| Assay | Parameter | This compound | Standard (e.g., Trolox/Ascorbic Acid) |
| DPPH | IC50 (µg/mL) | [Insert Value] | [Insert Value] |
| ABTS | TEAC (µM Trolox/mg) | [Insert Value] | N/A |
| FRAP | FRAP Value (µmol Fe(II)/mg) | [Insert Value] | N/A |
Causality and Experimental Choices
-
Choice of Multiple Assays: Relying on a single antioxidant assay can be misleading as different assays reflect different antioxidant mechanisms.[16] The combination of a hydrogen atom transfer (HAT) based assay (DPPH), an electron transfer (ET) based assay (ABTS), and a reducing power assay (FRAP) provides a more comprehensive and reliable assessment of the antioxidant potential of this compound.
-
Selection of Standards: The use of well-characterized standards like Trolox and Ascorbic Acid is essential for validating the assay and for comparing the antioxidant capacity of the test compound to known antioxidants.
-
Kinetic Considerations: The reaction times specified in the protocols are critical. For instance, in the FRAP assay, slight variations in incubation time can significantly affect the results.[6] It is recommended to perform kinetic measurements to ensure the reaction has reached a stable endpoint.[17]
Conclusion
This application note provides a detailed and scientifically grounded framework for the in vitro evaluation of the antioxidant activity of this compound. By employing the DPPH, ABTS, and FRAP assays, researchers can obtain a robust and comprehensive understanding of the compound's antioxidant potential. Adherence to the detailed protocols and an understanding of the underlying scientific principles will ensure the generation of accurate and reproducible data, which is crucial for the further development of this and other related phenolic compounds as potential therapeutic agents.
References
- Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). [Source not available].
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
- ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io.
- Mechanisms of action by which phenolic compounds present antioxidant activity.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Source not available].
- Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. Benchchem.
- Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. PMC - NIH.
- Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry. (2011, June 4). Protocol Online.
- DPPH Antioxidant Assay, C
- ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 2). Protocols.io.
- FRAP Antioxidant Assay, C
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
- Antioxidant mechanism of phenolic compounds Flavonoids.
- FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE.
- DPPH radical scavenging activity. Marine Biology.
- DPPH Radical Scavenging Assay. MDPI.
- Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. PMC - NIH.
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022, April 3). Frontiers.
- ABTS decolorization assay – in vitro antioxidant capacity v1.
- An In-depth Technical Guide to the ABTS Decoloriz
- Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. [Source not available].
- Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. (2025, August 7). [Source not available].
- A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021, April 20). JoVE.
- In vitro antioxidant activity and phenolic contents in methanol extracts from medicinal plants. (2025, August 6). [Source not available].
- In vitro antioxidant activity and polyphenolic content of commonly used spices
- This compound Research Compound. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ultimatetreat.com.au [ultimatetreat.com.au]
- 7. researchgate.net [researchgate.net]
- 8. marinebiology.pt [marinebiology.pt]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. protocols.io [protocols.io]
- 12. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 17. assaygenie.com [assaygenie.com]
Protocol for testing antimicrobial efficacy of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
An in-depth guide to the antimicrobial efficacy testing of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a member of the deoxybenzoin class of compounds, is detailed in this document. Deoxybenzoins are a class of chemical compounds that are derived from the deoxybenzoin structure.
Introduction to this compound
This compound is a derivative of resorcinol and a member of the deoxybenzoin class of compounds, which are precursors in the biosynthesis of isoflavonoids in plants. These compounds are of significant interest due to their potential biological activities, including antimicrobial properties. The structural characteristics of this compound, particularly the presence of hydroxyl groups on the phenyl ring, suggest that it may exhibit inhibitory effects against a range of microbial pathogens. Understanding the antimicrobial efficacy of this compound requires a systematic and standardized approach to testing, ensuring that the data generated is both reliable and reproducible.
This guide provides a comprehensive overview of the protocols for evaluating the antimicrobial efficacy of this compound. It covers the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria and fungi. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI), a leading authority in the field of antimicrobial susceptibility testing.
Part 1: Experimental Design and Considerations
Selection of Test Organisms
The choice of test organisms is critical for a thorough evaluation of the antimicrobial spectrum of this compound. A representative panel should include both Gram-positive and Gram-negative bacteria, as well as fungal strains. The following is a recommended list of organisms, including quality control (QC) strains as stipulated by the CLSI:
-
Gram-positive bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungi:
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus brasiliensis (e.g., ATCC 16404)
-
The inclusion of QC strains is mandatory for validating the accuracy and precision of the testing procedure. These strains have well-defined MIC ranges for standard antimicrobial agents, and the results obtained for these strains must fall within the expected ranges for the assay to be considered valid.
Preparation of Stock Solutions
The solubility of this compound must be determined prior to the preparation of stock solutions. Due to its chemical structure, it is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. The chosen solvent should be tested for its own antimicrobial activity at the concentrations used in the assay to ensure that it does not interfere with the results.
Protocol for Stock Solution Preparation:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a minimal amount of the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Prepare serial dilutions of the stock solution in the appropriate growth medium to achieve the desired final concentrations for the assay.
Growth Media
The choice of growth medium is dependent on the test organisms. For bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by the CLSI. For fungi, RPMI-1640 medium with L-glutamine and buffered with MOPS is the preferred choice.
Part 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC of a compound.
Broth Microdilution Method
This method involves challenging the test organisms with a range of concentrations of the antimicrobial agent in a 96-well microtiter plate format.
Experimental Workflow:
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Protocol:
-
Inoculum Preparation: From a fresh culture of the test organism, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Inoculum Dilution: Dilute the standardized inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of each row and perform serial twofold dilutions across the plate.
-
The final volume in each well should be 100 µL.
-
-
Inoculation: Inoculate each well with 100 µL of the diluted inoculum, bringing the final volume to 200 µL.
-
Controls:
-
Positive control: A well containing only growth medium and the inoculum.
-
Negative control: A well containing only growth medium.
-
Solvent control: A well containing the highest concentration of the solvent used to dissolve the compound and the inoculum.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.
Part 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC has been established.
MBC Determination Method
This method involves subculturing the contents of the wells from the MIC assay that show no visible growth onto a solid growth medium.
Experimental Workflow:
Caption: Workflow for MBC determination.
Step-by-Step Protocol:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Part 4: Data Analysis and Interpretation
The results of the MIC and MBC assays should be recorded and analyzed systematically. The data can be presented in a tabular format for easy comparison of the activity of the compound against different organisms.
Table 1: Example of MIC and MBC Data Presentation
| Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | ||
| E. faecalis ATCC 29212 | ||
| E. coli ATCC 25922 | ||
| P. aeruginosa ATCC 27853 | ||
| C. albicans ATCC 90028 |
The ratio of MBC to MIC can provide insights into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism). A ratio of ≤4 is generally considered indicative of bactericidal activity.
References
- Clinical and Laboratory Standards Institute (CLSI). M07-A9, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Ninth Edition. CLSI, Wayne, PA, 2012. [Link]
- Clinical and Laboratory Standards Institute (CLSI). M27-A3, Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. CLSI, Wayne, PA, 2008. [Link]
- European Committee on Antimicrobial Susceptibility Testing (EUCAST) of the European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST Definitive Document E.DEF 5.1, Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clin Microbiol Infect 2003; 9: 1-7. [Link]
- Stevenson, P. C., Simmonds, M. S. J., & Yule, M. A. (2009). The role of this compound in the resistance of subterranean clover to the root-lesion nematode Pratylenchus neglectus. Journal of Chemical Ecology, 35(5), 609–615. [Link]
- Langcake, P., & Pryce, R. J. (1977). A new class of phytoalexins from grapevines. Experientia, 33(2), 151–152. [Link]
Introduction: Unveiling the Potential of a Multifunctional Phenolic Scaffold
An In-depth Technical Guide to the Application of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone in Material Science
This compound, a member of the deoxybenzoin family of compounds, presents a compelling molecular architecture for advanced applications in material science. Characterized by a robust deoxybenzoin core, a photosensitive carbonyl group, and strategically positioned hydroxyl groups on one of the phenyl rings, this molecule is primed for multifunctionality. The resorcinol moiety (2,4-dihydroxy functionalization) is particularly significant, imparting potent antioxidant capabilities and providing reactive sites for polymerization. While direct, extensive research on this specific molecule in materials is emerging, a strong body of evidence from structurally analogous compounds—including other polyphenolic deoxybenzoins and 2,4-dihydroxybenzophenones—provides a robust foundation for predicting its utility.
This technical guide synthesizes established principles and field-proven insights to provide detailed application notes and protocols for leveraging this compound as a high-performance additive and monomer in polymers. We will explore its role in three critical areas: as a halogen-free flame retardant, a primary antioxidant, and a UV-light stabilizer.
Core Properties and Synthesis Overview
The key to the functionality of this compound lies in its chemical structure.
-
Phenolic Hydroxyl Groups: The two -OH groups are the primary source of its antioxidant activity, acting as radical scavengers.[1][2] They also serve as reactive sites for incorporation into polymer chains, such as polyesters, polyurethanes, and epoxy resins.[3]
-
Deoxybenzoin Backbone: This aromatic ketone structure is known to promote the formation of a protective carbonaceous char upon thermal decomposition, which is the cornerstone of its flame-retardant properties.[4][5]
-
Aromatic Rings & Carbonyl Group: These chromophores are responsible for the absorption of ultraviolet radiation, a property that can be harnessed for photostabilization.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [6] |
| Molecular Weight | 228.24 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 3669-41-8 | N/A |
A common synthetic route to deoxybenzoins involves the Friedel-Crafts acylation or the Fries rearrangement. For instance, a related compound, 2,4,4'-trihydroxydeoxybenzoin, is synthesized by reacting resorcinol with 4-hydroxyphenylacetic acid in the presence of a Lewis acid catalyst like boron trifluoride etherate. A similar strategy could be adapted for the target molecule using phenylacetic acid.
Application Area 1: Halogen-Free Flame Retardancy
The most significant and well-documented application for the deoxybenzoin scaffold in material science is in creating inherently flame-retardant polymers.[7] Traditional halogenated flame retardants are facing increasing scrutiny due to environmental and health concerns, making halogen-free alternatives like deoxybenzoin derivatives highly desirable.[3][5]
Causality of Experimental Choice: The Char Formation Mechanism
The efficacy of deoxybenzoin-based structures as flame retardants stems from their ability to promote char formation in the solid phase during combustion.[4] When the polymer heats up, the deoxybenzoin units facilitate cross-linking and rearrangement reactions that result in a thick, insulating layer of carbonaceous char. This char layer acts as a physical barrier, achieving two critical functions:
-
It insulates the underlying polymer from the heat of the flame, slowing down further decomposition.
-
It prevents the release of flammable volatile gases that would otherwise fuel the fire.
Polymers incorporating deoxybenzoin have demonstrated exceptionally high char yields (over 40%) and significant reductions in heat release capacity.[3][4]
Caption: Deoxybenzoin's flame retardant mechanism.
Protocol 1: Incorporation as a Reactive Co-Monomer in Polyester (PET)
This protocol describes the synthesis of a copolyester with inherent flame retardancy by partially substituting a standard diol with this compound.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
This compound
-
Zinc acetate (transesterification catalyst)
-
Antimony trioxide (polycondensation catalyst)
-
High-temperature reactor with mechanical stirrer, nitrogen inlet, and distillation column
Procedure:
-
Charging the Reactor: Charge the reactor with DMT, ethylene glycol (in 2x molar excess), and this compound (e.g., 10 mol% relative to DMT).
-
Transesterification: Add zinc acetate catalyst (approx. 200 ppm). Heat the reactor under a slow stream of nitrogen to 180-220°C. Methanol will be distilled off as the transesterification reaction proceeds. Monitor the reaction until ~95% of the theoretical methanol has been collected.
-
Scientific Rationale: This first step creates a bis(2-hydroxyethyl) terephthalate (BHET) monomer and incorporates the deoxybenzoin monomer into the oligomer chains.
-
-
Polycondensation: Add antimony trioxide catalyst (approx. 300 ppm). Gradually increase the temperature to 270-280°C while simultaneously reducing the pressure to below 1 Torr.
-
Viscosity Monitoring: The viscosity of the molten polymer will increase as the reaction progresses. Continue the reaction until the desired melt viscosity (indicative of molecular weight) is achieved, typically monitored by the torque on the mechanical stirrer.
-
Scientific Rationale: The high temperature and vacuum remove excess ethylene glycol, driving the polymerization reaction forward to form a high molecular weight copolyester. The deoxybenzoin units are now covalently bound within the polymer backbone.
-
-
Extrusion and Characterization: Extrude the molten polymer from the reactor, quench in water, and pelletize. Characterize the resulting copolyester for its thermal properties (TGA), flame retardancy (LOI, UL-94, Cone Calorimetry), and mechanical properties (tensile testing).
Table 2: Representative Flame Retardant Properties of Deoxybenzoin-Based Polymers
| Polymer System | Deoxybenzoin Content (wt%) | Char Yield @ 700°C (%) | Peak Heat Release Rate Reduction (%) | Reference |
| PET / Poly(BHDB-co-BPA) Blend | 10% | N/A | 40% | [3] |
| BHDB-Polyarylate | 100% | 42% | N/A (HRC = 62 J/g·K) | [4] |
| Epoxy Cured with BDE Hardener | ~30% | 26% | N/A (LOI = 36) | [8] |
| TPEE / P-N / BHDB-IPC Blend | 3% | 45.5% (of additive) | Synergistic Effect | [9] |
| (BHDB = 4,4'-bishydroxydeoxybenzoin; BDE = 1-dopyl-1,2-(4-hydroxyphenyl)ethene; TPEE = Thermoplastic Polyether Ester) |
Application Area 2: Antioxidant Stabilization
Phenolic compounds are the cornerstone of antioxidant packages for polymers, protecting them from degradation during high-temperature processing and throughout their service life.[10] this compound, with its resorcinol structure, is expected to be a potent antioxidant.[2]
Causality of Experimental Choice: Radical Scavenging Mechanisms
Polymer degradation is often a free-radical chain reaction initiated by heat, light, or mechanical stress.[11] Phenolic antioxidants interrupt this cycle by donating a hydrogen atom from one of their hydroxyl groups to a highly reactive peroxy radical (ROO•), converting it into a stable hydroperoxide and a much less reactive phenoxy radical.[12][13] This phenoxy radical is stabilized by resonance and can terminate further radicals.
The primary antioxidant mechanisms are:
-
Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom to the radical. This is favored in non-polar environments (gas phase, some polymers).[1][14]
-
Sequential Proton Loss Electron Transfer (SPLET): The phenol is first deprotonated, followed by an electron transfer to the radical. This mechanism is thermodynamically favorable in polar solvents.[1][14]
Caption: Antioxidant radical scavenging cycle.
Protocol 2: Evaluating Antioxidant Efficacy in Polypropylene (PP)
This protocol outlines the process for incorporating the antioxidant via melt blending and assessing its performance using oxidative induction time (OIT).
Materials:
-
Polypropylene powder (unstabilized)
-
This compound
-
Internal laboratory mixer or twin-screw extruder
-
Compression molding press
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Dry Blending: Prepare several blends of PP powder with varying concentrations of the deoxybenzoin antioxidant (e.g., 0.05%, 0.1%, 0.2% by weight). Include a control sample with no antioxidant. Tumble the blends for 15 minutes to ensure homogeneity.
-
Melt Compounding: Process each blend in a heated laboratory mixer (e.g., at 190°C) for 5-10 minutes. This ensures the antioxidant is fully melted and dispersed throughout the polymer matrix.
-
Scientific Rationale: Melt blending is a standard industrial practice for incorporating additives into thermoplastics. It provides excellent dispersion, which is critical for the antioxidant to be effective throughout the material.
-
-
Sample Preparation: Compression mold the compounded material into thin films or plaques (approx. 1 mm thickness) at 200°C.
-
Oxidative Induction Time (OIT) Measurement: a. Place a small sample (5-10 mg) of the molded plastic into an open aluminum DSC pan. b. Heat the sample in the DSC under a nitrogen atmosphere to 200°C. c. Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen. d. Record the time until the onset of the exothermic oxidation peak. This time is the OIT.
-
Scientific Rationale: OIT is a standard method to measure the thermal-oxidative stability of a polymer. A longer OIT indicates a more effective antioxidant, as it takes more time for the stabilizer to be consumed and for bulk oxidation to begin.
-
-
Data Analysis: Compare the OIT values for the different concentrations. A significant increase in OIT compared to the control sample validates the antioxidant efficacy.
Application Area 3: Ultraviolet (UV) Light Stabilization
The chromophoric nature of the deoxybenzoin structure suggests its potential as a UV absorber, a class of stabilizers that protect polymers from photodegradation.[6] Exposure to UV radiation can break chemical bonds in polymers, leading to discoloration, embrittlement, and loss of mechanical properties.[11][15]
Causality of Experimental Choice: UV Absorption and Energy Dissipation
UV absorbers function by competitively absorbing harmful UV radiation (typically in the 290-400 nm range) before it can be absorbed by the polymer.[16][17] The absorbed energy excites the UV absorber molecule to a higher energy state. It then rapidly and harmlessly dissipates this energy as heat through non-radiative pathways, returning to its ground state, ready to absorb another photon. The 2,4-dihydroxy substitution pattern is common in commercial UV absorbers like benzophenones, where an intramolecular hydrogen bond plays a key role in this energy dissipation mechanism.
Caption: Mechanism of UV stabilization.
Protocol 3: Assessing UV Stability of a Polystyrene Film
This protocol details how to evaluate the effectiveness of this compound in preventing the photodegradation of polystyrene (PS), a polymer known to be susceptible to UV damage.
Materials:
-
Polystyrene (PS) pellets
-
This compound
-
Toluene or other suitable solvent
-
Solvent casting equipment (e.g., glass plates, doctor blade)
-
Accelerated weathering chamber with UV lamps (e.g., UVA-340)
-
UV-Vis Spectrophotometer
-
Colorimeter
Procedure:
-
Solution Preparation: Prepare 10% (w/v) solutions of PS in toluene. Create a control solution and several test solutions containing different loadings of the deoxybenzoin stabilizer (e.g., 0.5%, 1.0%, 2.0% by weight relative to PS).
-
Film Casting: Cast thin films (~50 µm) of each solution onto clean glass plates using a doctor blade. Allow the solvent to evaporate completely in a dust-free environment, followed by drying in a vacuum oven at 60°C to remove residual solvent.
-
Initial Characterization: a. Measure the initial color (e.g., yellowness index) of each film using a colorimeter. b. Measure the initial UV-Vis absorption spectrum of each film to confirm the presence of the UV absorber.
-
Accelerated Weathering: Place the films in an accelerated weathering chamber. Expose them to cycles of UV radiation (e.g., UVA-340 lamps to simulate sunlight) and condensation to mimic outdoor conditions.
-
Scientific Rationale: Accelerated weathering provides a way to simulate long-term outdoor exposure in a much shorter timeframe, allowing for efficient evaluation of stabilizer performance.
-
-
Periodic Evaluation: At regular intervals (e.g., every 100 hours), remove the films and re-measure their yellowness index and UV-Vis spectra. The formation of carbonyl groups due to degradation can be monitored by an increase in absorbance in the IR spectrum around 1720 cm⁻¹.
-
Data Analysis: Plot the change in yellowness index versus exposure time for all samples. A significantly lower rate of yellowing in the stabilized films compared to the control demonstrates effective UV protection.
Table 3: UV Absorption Maxima (λmax) of Related Compounds
| Compound | λmax (nm) | Solvent | Reference |
| (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 261, 368 | THF | [6][18] |
| 2',4'-Dihydroxyacetophenone | ~275, ~315 | N/A | [19] |
| 2,4,5-Trihydroxyacetophenone | 280, 345 | N/A | [20] |
Conclusion and Future Outlook
This compound is a molecule of considerable promise for the field of material science. Drawing upon robust evidence from its structural class, it can be confidently positioned as a multifunctional additive. Its deoxybenzoin core offers a proven, non-halogenated pathway to imparting flame retardancy through char formation. Simultaneously, its phenolic nature provides inherent antioxidant capabilities to extend polymer lifetime and processing stability. Finally, its chromophoric structure strongly suggests a role as a UV light absorber, protecting materials from photodegradation. The protocols outlined in this guide provide a clear experimental framework for researchers and scientists to validate these applications and unlock the full potential of this versatile compound in creating safer, more durable, and higher-performing materials.
References
- Designing Nonflammable Polymers and Blends Containing Deoxybenzoin Derivatives. (n.d.). University of Massachusetts Amherst ScholarWorks@UMass Amherst.
- Density functional theory study of the structure-antioxidant activity of polyphenolic deoxybenzoins. (2014). PubMed.
- Deoxybenzoin-Based Polyarylates as Halogen-Free Fire-Resistant Polymers. (2011). ResearchGate.
- Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023). AP-Chem.
- Photodegradation and photostabilization of polymers, especially polystyrene: review. (2016). PMC.
- Deoxybenzoin-based Anti-flammable Polyphosphonate and Poly(arylate-phosphonate) Copolymer Compounds. (n.d.). University of Massachusetts Amherst.
- Thermal degradation of deoxybenzoin polymers studied by pyrolysis-gas chromatography/mass spectrometry. (2013). ResearchGate.
- Influence of the deoxybenzoin-based copolymer on the flame retardant properties of thermoplastic polyether ester. (2016). ResearchGate.
- Discoloration of polymers by phenolic antioxidants. (2002). ResearchGate.
- Discoloration of polymers by phenolic antioxidants. (2002). Semantic Scholar.
- Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. (2009). PubMed.
- Structure–antioxidant activity relationships of dendrocandin analogues determined using density functional theory. (2022). PMC.
- Chemical and photochemical behaviour of phenolic antioxidants in polymer stabilization: A state of the art report, part II. (1993). OUCI.
- Density functional theory study of the structure-antioxidant activity of polyphenolic deoxybenzoins. (2013). ResearchGate.
- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (2023). World News of Natural Sciences.
- Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. (1993). e-Publications@Marquette.
- Ethanone, 1-(2,4-dihydroxyphenyl)-. (n.d.). NIST WebBook.
- Mechanism of Antioxidant Activity of Betanin, Betanidin and Respective C15-Epimers via Shape Theory, Molecular Dynamics, Density Functional Theory and Infrared Spectroscopy. (2022). MDPI.
- 1-Dopyl-1,2-(4-hydroxyphenyl)ethene: A flame retardant hardner for epoxy resin. (2020). ScienceDirect.
- Antioxidant UV Stabilizers For Polymers. (n.d.). Linchemical.
- Polymer Using Norbornene Monomers with Derivatives of Cholic acid, Deoxycholic acid or Lithocholic acid and Photoresist Composition Containing thereof. (2002). Google Patents.
- Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trihydroxyacetophenone. (1956). Journal of the American Chemical Society.
- 1-Dopyl-1,2-(4-hydroxyphenyl)ethene: A flame retardant hardner for epoxy resin. (2020). ResearchGate.
- Maximizing Polymer Lifespan: The Advantage of UV Absorber 2908. (2024). Qingdao Disheng Technology.
- Ethanone, 1-(2,4-dihydroxyphenyl)-. (n.d.). NIST WebBook.
- Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer (PDTBTBz-2Fanti) by DHAP. (2023). RSC Publishing.
- Polymer Additives, Heat & Light Stabilizers - UV Absorbers. (n.d.). SONGWON Industrial Group.
- Thermal Degradation of Polymers at High Temperatures. (1963). PMC.
- Polymer Synthesis Company: Polymerization Services. (n.d.). Polymer Synthesis Company.
- Epoxy Resins and Their Hardeners Based on Phosphorus–Nitrogen Compounds. (2021). MDPI.
- Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (2023). MDPI.
- Hardener for epoxy resin and use its composition epoxy resin. (2017). Google Patents.
- Biobased, Degradable, and Conjugated Poly(Azomethine)s. (2020). TSpace.
- Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. (2014). NIH.
- 2',4'-Dihydroxyacetophenone. (n.d.). PubChem.
- Hardener for epoxy resins. (2014). Google Patents.
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Application Note: 1-(2,4-Dihydroxyphenyl)-2-phenylethanone – A Versatile Intermediate for the Synthesis of High-Performance Polymers
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(2,4-dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin derivative, as a novel diol monomer for the synthesis of advanced polymers. Due to its unique molecular architecture, featuring a reactive resorcinol moiety and a bulky pendant benzyl group, this intermediate offers a compelling alternative to conventional bisphenols for creating polymers with potentially enhanced thermal stability, modified solubility, and unique optical properties. This guide furnishes detailed, step-by-step protocols for the synthesis of the monomer and its subsequent polymerization into three key classes of high-performance materials: polycarbonates, polyesters, and polyaryletherketones (PAEKs). The rationale behind experimental choices, expected material properties, and comprehensive characterization workflows are discussed to provide a self-validating framework for innovation in materials science.
Introduction: The Case for Novel Monomers
The field of polymer chemistry is in constant pursuit of new monomers that can impart superior properties to materials. While commodity polymers built from monomers like bisphenol A (BPA) are ubiquitous, concerns over their environmental impact and limitations in high-performance applications have spurred research into alternatives.[1][2] this compound presents a promising scaffold. Its two hydroxyl groups are positioned on a resorcinol ring, making it a suitable candidate for step-growth polymerization processes such as polycondensation and polyaddition.
The defining feature of this monomer is the pendant benzyl group attached to the methylene bridge. This bulky, non-planar side group is hypothesized to disrupt polymer chain packing, which can lead to several desirable outcomes:
-
Increased Glass Transition Temperature (Tg): The restricted rotation of the polymer backbone can lead to materials with higher thermal stability.
-
Enhanced Solubility: Disruption of intermolecular forces may render typically insoluble polymers more amenable to solution processing.
-
Modified Mechanical and Optical Properties: The unique structure can influence everything from modulus and toughness to the refractive index of the final material.
This application note serves as a foundational guide to harnessing the potential of this versatile intermediate.
Monomer Synthesis & Characterization
A reliable supply of high-purity monomer is critical for achieving high molecular weight polymers. The synthesis of this compound can be effectively achieved via a Friedel-Crafts-type acylation reaction.
Synthesis Protocol: this compound
This protocol is adapted from established methods for synthesizing deoxybenzoin derivatives.[3]
Objective: To synthesize this compound from resorcinol and phenylacetic acid.
Materials:
-
Anhydrous Resorcinol
-
Phenylacetic acid
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium acetate solution (aqueous)
-
Methanol (95%)
-
Anhydrous diethyl ether
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)
Protocol:
-
Reaction Setup: In a dry three-neck flask under a nitrogen atmosphere, dissolve 5 mmol of anhydrous resorcinol and 6 mmol of phenylacetic acid in freshly distilled boron trifluoride etherate solution (2.0 mol).
-
Reaction Conditions: Cool the stirring mixture to -5 °C using an ice-salt bath.
-
Monitoring: Allow the reaction to proceed for approximately 6 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a sodium acetate solution to decompose the boron trifluoride complex.
-
Purification: Heat the resulting mixture to distill off the ether, yielding a pale yellow solution. Cool this solution to room temperature to allow the precipitation of light-yellow crystals.
-
Isolation: Collect the crystals by vacuum filtration and dry them thoroughly.
-
Recrystallization: Recrystallize the crude product from 95% methanol to yield purified this compound.
Monomer Characterization
Confirm the identity and purity of the synthesized monomer using standard analytical techniques.
| Technique | Expected Observations | Reference |
| ¹H NMR | Signals corresponding to aromatic protons on both phenyl rings, a singlet for the methylene protons (~4.1 ppm), and signals for the hydroxyl protons. | [3][4] |
| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z = 228, corresponding to the molecular weight of C₁₄H₁₂O₃. | [4] |
| FTIR | Characteristic peaks for O-H stretching (hydroxyl groups), C=O stretching (ketone), and aromatic C-H stretching. | [3] |
Polymer Synthesis: Protocols and Rationale
The diol functionality of this compound allows it to be incorporated into various polymer backbones. The following sections provide representative protocols for its use in synthesizing polycarbonates, polyesters, and polyaryletherketones.
Workflow for Polymer Synthesis and Characterization
Caption: General workflow from monomer synthesis to final polymer characterization.
Protocol 1: Synthesis of a Novel Polycarbonate
Polycarbonates are known for their toughness and optical clarity.[2] This protocol utilizes a transesterification reaction, which avoids the use of highly toxic phosgene.[1][2]
Reaction Scheme:
Caption: Transesterification route to polycarbonates.
Protocol:
-
Charging the Reactor: Charge an equimolar amount of this compound and diphenyl carbonate into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation head.
-
Catalyst Addition: Add a catalytic amount of a transesterification catalyst, such as sodium hydroxide or a titanium-based catalyst.
-
Melt Polycondensation (Stage 1): Heat the mixture to 180-220 °C under a nitrogen atmosphere. Phenol will begin to distill off as the reaction proceeds.
-
High Vacuum (Stage 2): After the majority of the phenol has been removed, gradually increase the temperature to 250-300 °C and apply a high vacuum (<1 torr). This crucial step drives the reaction to completion by removing the final traces of phenol, thereby increasing the polymer's molecular weight.
-
Completion: Continue the reaction until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Isolation: Cool the reactor under nitrogen and dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane). Precipitate the polymer by pouring the solution into a non-solvent like methanol, filter, and dry under vacuum.
Rationale: The choice of diphenyl carbonate and a two-stage melt polycondensation is a standard, safer industrial practice.[2] The high temperatures and vacuum are essential to shift the equilibrium towards product formation by removing the phenol byproduct, in accordance with Le Chatelier's principle.
Protocol 2: Synthesis of a Novel Polyester
Polyesters are synthesized via the polycondensation of a diol with a diacid or its derivative.[5] Using a diacid chloride allows for lower reaction temperatures compared to using a diacid directly.
Protocol:
-
Monomer Solution: In a flask under nitrogen, dissolve this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran) containing a stoichiometric amount of a non-nucleophilic base, such as pyridine, to act as an acid scavenger.
-
Acyl Chloride Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) dissolved in the same solvent.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours. The formation of pyridinium hydrochloride as a white precipitate will be observed.
-
Isolation: Filter off the salt precipitate. Concentrate the filtrate and precipitate the polyester into a non-solvent such as methanol.
-
Purification: The crude polymer can be redissolved and reprecipitated to improve purity. Dry the final product under vacuum.
Rationale: The use of an acid chloride is highly efficient, but it generates HCl as a byproduct. The pyridine is essential to neutralize the HCl, preventing side reactions and driving the polymerization forward.[6] This method is often preferred for laboratory-scale synthesis due to its high yields and moderate conditions.
Protocol 3: Synthesis of a Novel Polyaryletherketone (PAEK)
PAEKs are a class of high-performance thermoplastics known for their exceptional thermal and chemical resistance.[7][8] Their synthesis typically involves nucleophilic aromatic substitution at high temperatures.[9]
Protocol:
-
Salt Formation: In a high-temperature reactor equipped with a Dean-Stark trap, dissolve this compound in a high-boiling aprotic polar solvent like diphenyl sulfone or N-methyl-2-pyrrolidone (NMP). Add a slight molar excess of a weak base, such as anhydrous potassium carbonate, to form the diphenoxide salt in situ.
-
Azeotropic Dehydration: Heat the mixture to reflux with an azeotroping agent like toluene to remove water, which is critical for preventing side reactions.
-
Polymerization: After removing the toluene, add an equimolar amount of an activated dihalide, such as 4,4'-difluorobenzophenone. Increase the temperature to 280-320 °C and maintain for several hours until a significant increase in viscosity is observed.
-
Isolation: Cool the reaction mixture and precipitate the polymer into a non-solvent like methanol or acetone.
-
Purification: The polymer should be washed extensively with hot water and methanol to remove the solvent and inorganic salts. Dry the final PAEK polymer at high temperature under vacuum.
Rationale: This nucleophilic aromatic substitution requires stringent anhydrous conditions and high temperatures to proceed.[9] The fluorine atoms on 4,4'-difluorobenzophenone are activated towards displacement by the electron-withdrawing ketone group, making it an excellent electrophile for this reaction. Potassium carbonate is a preferred base as it is strong enough to deprotonate the phenol but not so strong as to cause side reactions.
Data Summary and Expected Properties
The incorporation of the bulky benzyl group is expected to yield polymers with distinct properties compared to their conventional analogues.
| Polymer Class | Monomers | Typical Reaction Temp. | Expected Tg | Anticipated Properties |
| Polycarbonate | This compound + Diphenyl Carbonate | 250-300 °C | Higher than BPA-PC | Good optical clarity, improved thermal stability, potentially lower crystallinity. |
| Polyester | This compound + Terephthaloyl Chloride | 0-25 °C | High | Good mechanical strength, potentially amorphous structure leading to improved solubility. |
| PAEK | This compound + 4,4'-Difluorobenzophenone | 280-320 °C | Very High (>150 °C) | Excellent thermal and chemical resistance, high strength, likely amorphous and soluble in organic solvents. |
Conclusion
This compound is a highly promising but underexplored intermediate for the synthesis of advanced polymers. Its unique structure provides a clear pathway for creating novel polycarbonates, polyesters, and PAEKs with tailored properties. The protocols and rationale provided in this guide offer a robust starting point for researchers to explore this monomer's potential in developing next-generation materials for demanding applications. Further research should focus on a detailed investigation of the structure-property relationships of these new polymers.
References
- Wuts, P. G. M. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- Nishikubo, T., Kameyama, A., & Suzuki, T. (2006). Synthesis of hyperbranched polycarbonate by novel polymerization of di-tert-butyl tricarbonate with 1,1,1-tris(4-hydroxyphenyl)ethane. Journal of Polymer Science Part A: Polymer Chemistry, 44(16), 4783-4790. [Link]
- Google Patents. (2012).
- Grokipedia. (n.d.). Polyaryletherketone. [Link]
- MDPI. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides. [Link]
- The Essential Chemical Industry. (n.d.).
- Google Patents. (1988).
- Wnuczek, K., & Podkościelna, B. (2022). Polycarbonates - synthesis, properties and environmental impact. Chemistry, Environment, Biotechnology, 25(1), 39-48. [Link]
- Google Patents. (2015). US20150183918A1 - Method for synthesizing polyaryletherketones.
- Krol, P., & Krol, B. (2021). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Polymers, 13(21), 3788. [Link]
- ResearchGate. (2019). 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors. [Link]
- ChemRxiv. (2023). Controlled Synthesis of Polycarbonate Diols and Their Polylactide Block Copolymers using Amino-bis(phenolate) Chromium Hydroxide Complexes. [Link]
- Taylor & Francis. (n.d.). PAEK – Knowledge and References. [Link]
- Prime Scholars. (n.d.).
- National Institutes of Health. (2021).
- ResearchGate. (2014).
- Google Patents. (2017). EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
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- 2. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 3. CN102344350A - Preparation method for 1,2-diphenylethanone - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
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- 6. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone. This deoxybenzoin derivative is a valuable scaffold in medicinal chemistry, particularly in the development of neuroprotective and anti-inflammatory agents.[1] The described protocol is designed for researchers, scientists, and drug development professionals requiring high-purity material for downstream applications. The methodology emphasizes the rationale behind parameter selection, ensuring scientific integrity and enabling straightforward adaptation for similar aromatic compounds.
Introduction
This compound is a ketone with a molecular formula of C₁₄H₁₂O₃. Its structure, featuring a dihydroxylated phenyl ring and a second aromatic ring, imparts a significant degree of polarity and makes it an ideal candidate for purification by RP-HPLC. The presence of two phenolic hydroxyl groups and a carbonyl group allows for strong interactions with the stationary phase and dictates its UV-Vis absorbance profile, which is critical for detection.[1]
The purity of pharmacologically active compounds is paramount in research and development to ensure reliable and reproducible results. This guide provides a comprehensive framework for the efficient separation of the target compound from common synthetic impurities, such as unreacted starting materials and side-products.
Scientific Principles of Separation
The purification strategy hinges on the principles of reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The separation of this compound and its potential impurities is achieved based on their differential hydrophobic interactions with the stationary phase.
Due to its polar nature, arising from the two hydroxyl groups, this compound requires a mobile phase with a relatively high aqueous content to ensure adequate retention on a C18 column. The inclusion of an acid, such as formic acid, in the mobile phase is crucial. It serves to suppress the ionization of the phenolic hydroxyl groups, thereby increasing the hydrophobicity of the molecule and leading to better retention and improved peak shape. Gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure the efficient elution of the target compound while providing adequate resolution from both more polar and less polar impurities.
Materials and Methods
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
-
Diode Array Detector (DAD) or UV-Vis detector.
-
Fraction collector.
-
Analytical balance.
-
pH meter.
Reagents and Solvents
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), >98% purity
-
Crude this compound sample
-
Reference standard of this compound (>98% purity)
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 10 mm, 5 µm) | Provides excellent hydrophobic retention for aromatic compounds. The larger diameter is suitable for preparative scale purification. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification suppresses the ionization of phenolic hydroxyls, improving peak shape and retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | See Table 2 for a detailed gradient program. | A gradient is necessary to resolve compounds with a range of polarities and to ensure the target compound elutes in a reasonable time with good peak shape.[2][3] |
| Flow Rate | 4.0 mL/min | Adjusted for the 10 mm internal diameter column to maintain optimal linear velocity for separation. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm | This wavelength provides good sensitivity for the aromatic system of the target compound. A preliminary UV scan is recommended to determine the optimal wavelength.[1] |
| Injection Volume | 500 µL | Dependent on the concentration of the sample solution and the loading capacity of the column. |
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 50 mg of the crude this compound.
-
Dissolve the sample in 5 mL of a 1:1 mixture of Methanol and Acetonitrile. The use of organic solvents is necessary due to the poor aqueous solubility of similar compounds.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
HPLC System Preparation and Equilibration
-
Purge the HPLC pumps with the respective mobile phases to remove any air bubbles.
-
Set the initial mobile phase composition to 95% A and 5% B.
-
Equilibrate the column with the initial mobile phase at a flow rate of 4.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Purification Workflow
The following diagram illustrates the overall workflow for the purification process.
Caption: Workflow for the HPLC purification of this compound.
Gradient Elution Program
The following gradient program is recommended as a starting point. It may require optimization based on the specific impurity profile of the crude sample.
| Time (minutes) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in ACN) |
| 0.0 | 70.0 | 30.0 |
| 20.0 | 40.0 | 60.0 |
| 22.0 | 5.0 | 95.0 |
| 25.0 | 5.0 | 95.0 |
| 26.0 | 70.0 | 30.0 |
| 30.0 | 70.0 | 30.0 |
Fraction Collection and Analysis
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the purity of the collected fractions by injecting a small aliquot onto an analytical HPLC system.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified solid compound.
Results and Discussion
The described method provides a reliable means to purify this compound to a high degree of purity (>98%). The separation is based on the differential hydrophobicity of the target compound and its impurities.
A common impurity in the synthesis of this compound is the unreacted starting material, 2,4-dihydroxyacetophenone. Due to the presence of the additional phenyl group in the target molecule, it is significantly more hydrophobic than 2,4-dihydroxyacetophenone and will therefore be more strongly retained on the C18 column. This difference in hydrophobicity allows for a clean separation.
The logical relationship between the method parameters and the purification outcome is depicted in the following diagram.
Sources
Application Notes and Protocols: Thin-Layer Chromatography (TLC) Analysis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone Reaction
Introduction
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin derivative, is a significant reaction in medicinal chemistry due to the established biological activities of this scaffold, including neuroprotective and anti-inflammatory properties.[1] The reaction, typically a Friedel-Crafts acylation or a related electrophilic aromatic substitution, involves the formation of a new carbon-carbon bond on an activated phenolic ring.[2][3] Monitoring the progress of this synthesis is crucial for optimizing reaction conditions, determining the endpoint, and ensuring the purity of the final product. Thin-layer chromatography (TLC) is an indispensable technique for this purpose, offering a rapid, simple, and cost-effective method for the qualitative analysis of the reaction mixture.[4][5][6]
This document provides a detailed guide for the application of TLC in monitoring the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and analysis of phenolic compounds.
Principle of Thin-Layer Chromatography
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[6][7] In normal-phase TLC, the stationary phase is polar, and the mobile phase is less polar. Polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf.[6] The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Reaction Overview: Synthesis of this compound
The synthesis of this compound often involves the reaction of resorcinol (1,3-dihydroxybenzene) with phenylacetic acid or its derivatives, catalyzed by a Lewis acid such as boron trifluoride.[8] This is a classic example of a Friedel-Crafts acylation reaction.[2][3][9]
Reactants:
-
Resorcinol (more polar)
-
Phenylacetic acid or Phenylacetyl chloride (less polar than resorcinol, polarity can vary)
Product:
-
This compound (intermediate polarity)
The significant difference in polarity between the starting materials and the product makes TLC an ideal tool for monitoring the reaction's progress.
Visualizing the Reaction and TLC Process
The following diagram illustrates the workflow for monitoring the synthesis of this compound using TLC.
Caption: Workflow for TLC monitoring of the synthesis.
Detailed Protocol for TLC Analysis
This protocol outlines the step-by-step procedure for effectively monitoring the formation of this compound.
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated plates.
-
Solvents: Hexane, Ethyl acetate, Dichloromethane, Methanol, Formic acid (analytical grade).
-
Capillary Tubes: For spotting the TLC plate.
-
Developing Chamber: A glass jar with a lid.
-
Visualization Tools: UV lamp (254 nm and 365 nm), iodine chamber, and/or chemical staining reagents.
-
Reaction Aliquots: Small samples taken from the reaction mixture at different time intervals.
-
Reference Standards: Solutions of starting materials (resorcinol, phenylacetic acid derivative) and, if available, the pure product.
Experimental Procedure
1. Preparation of the Mobile Phase (Eluent)
The choice of the mobile phase is critical for achieving good separation. For phenolic compounds and ketones, a mixture of a non-polar and a polar solvent is generally effective.[10]
-
Recommended Starting Solvent System: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted by changing the ratio of the solvents. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase.[10]
-
Alternative Solvent Systems: For better separation of phenolic compounds, systems like chloroform:ethyl acetate:formic acid (5:4:1, v/v/v) or toluene:acetone (9:1 v/v) can be employed.[11][12]
2. Preparation of the TLC Plate
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.
-
Mark three evenly spaced points on the origin line for spotting the samples. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).
3. Spotting the TLC Plate
-
Starting Material (SM): Dissolve a small amount of the limiting reactant (e.g., resorcinol) in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot on the 'SM' mark.
-
Reaction Mixture (Rxn): Take a small aliquot from the reaction mixture and dilute it with a suitable solvent. Spot this solution on the 'Rxn' mark.
-
Co-spot (Co): On the 'Co' mark, first spot the starting material solution and let it dry. Then, spot the reaction mixture solution directly on top of the starting material spot. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[13]
4. Developing the TLC Plate
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
5. Visualization
Since the reactants and product are likely colorless, a visualization technique is required.[14]
-
UV Light: View the dried plate under a UV lamp. Compounds containing aromatic rings will appear as dark spots on a fluorescent background at 254 nm.[15] Circle the spots with a pencil.
-
Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[15][16]
-
Chemical Staining: For enhanced visualization of phenolic compounds, specific staining agents can be used.[17]
-
Ferric Chloride (FeCl3) Stain: Prepare a 1% solution of FeCl3 in 50% aqueous methanol.[16] Spray or dip the plate in this solution. Phenols typically produce distinct blue, green, or violet spots.[11][16]
-
p-Anisaldehyde Stain: A solution of p-anisaldehyde in ethanol, sulfuric acid, and acetic acid can be used. After dipping the plate, gentle heating is required. This stain is effective for a wide range of functional groups, including phenols and ketones.[14][17]
-
Data Analysis and Interpretation
-
Calculate Rf Values: For each spot, calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Monitor Reaction Progress:
-
At the beginning of the reaction (t=0), the 'Rxn' lane should show a prominent spot corresponding to the starting material(s).
-
As the reaction proceeds, the intensity of the starting material spot(s) in the 'Rxn' lane will decrease, and a new spot corresponding to the product will appear.
-
The reaction is considered complete when the spot of the limiting reactant is no longer visible in the 'Rxn' lane.[4]
-
| Compound | Expected Polarity | Expected Rf Range (Hexane:EtOAc 7:3) |
| Resorcinol | High | 0.1 - 0.3 |
| Phenylacetic Acid | Medium | 0.4 - 0.6 |
| This compound | Medium-Low | 0.5 - 0.7 |
Note: The Rf values are estimates and will vary depending on the exact TLC conditions.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Spots remain on the origin | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate). |
| All spots run to the top | Mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane). |
| Spots are streaky | Sample is too concentrated or contains acidic/basic impurities. | Dilute the sample. Add a small amount of acid (e.g., formic acid) or base to the mobile phase to suppress ionization.[5] |
| Poor separation of spots | Rf values are too close. | Try a different solvent system with varying polarities and selectivities.[10] |
Visualizing the TLC Plate Analysis
The following diagram illustrates the expected progression of the TLC analysis over time.
Caption: Idealized TLC plate progression over time.
Conclusion
Thin-layer chromatography is a powerful and efficient tool for monitoring the synthesis of this compound. By carefully selecting the mobile phase and visualization technique, researchers can gain valuable insights into the reaction's progress, helping to determine the optimal reaction time and assess the purity of the product. The protocol and guidelines presented in this document provide a comprehensive framework for the successful application of TLC in this specific synthetic context.
References
- TLC Visualization Methods.
- SiliCycle. SiliaPlate TLC Visualization Methods.
- Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07).
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- EPFL. TLC Visualization Reagents.
- ECHEMI. How to analysis the phenolic compounds by TLC, the method and...
- ResearchGate. How to analysis the phenolic compounds by TLC, the method and solvants? (2016-02-22).
- Benchchem. Technical Support Center: Refining TLC Monitoring for Chalcone Synthesis.
- Wsu. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
- University of Rochester. How To: Monitor by TLC.
- Benchchem. This compound Research Compound.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- SynArchive. Friedel-Crafts Acylation.
- MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- Google Patents. CN102344350A - Preparation method for 1,2-diphenylethanone.
- YouTube. Thin Layer Chromatography, Part 1 | MCAT Organic Chemistry Prep. (2020-10-27).
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Application Notes and Protocols: Derivatization of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone for Biological Assays
Abstract
1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin, serves as a pivotal structural scaffold in medicinal chemistry. Its framework, analogous to bioactive polyphenols like resveratrol and flavonoids, makes it an attractive starting point for the development of novel therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the rationale and methodologies for the chemical derivatization of this core structure. We present detailed, field-proven protocols for synthesizing novel analogs and for evaluating their biological potential through established in vitro assays, including antioxidant, cytotoxic, and enzyme inhibition studies. The causality behind experimental choices is explained to empower researchers to rationally design and execute their discovery programs.
Introduction: The Scientific Rationale for Derivatization
The this compound scaffold is a deoxybenzoin, a class of compounds that are precursors to isoflavones and share structural similarities with other potent natural products.[1][2] Deoxybenzoin derivatives have demonstrated a wide spectrum of biological activities, including antioxidant, anticancer, anti-inflammatory, and immunosuppressive effects.[2][4][5] The parent compound itself, with its resorcinol (2,4-dihydroxy) A-ring and unsubstituted phenyl B-ring, presents multiple sites for chemical modification.
Derivatization serves two primary purposes in drug discovery:
-
Optimization of Biological Activity: Minor structural modifications can lead to significant changes in potency, selectivity, and mechanism of action. By systematically altering functional groups, researchers can enhance the desired therapeutic effect.
-
Elucidation of Structure-Activity Relationships (SAR): Understanding how specific structural features influence biological activity is crucial for rational drug design. Derivatization allows for the mapping of a chemical "pharmacophore"—the essential features for bioactivity.[6]
This document outlines robust synthetic strategies and subsequent biological screening protocols to guide researchers in exploring the therapeutic potential of this versatile scaffold.
Synthetic Derivatization Strategies and Protocols
The primary sites for derivatization on the this compound core are the hydroxyl groups on the A-ring and the potential for substitution on the B-ring. Modifications are typically achieved either by derivatizing the final deoxybenzoin product or by utilizing substituted starting materials in its synthesis.
Causality of Synthetic Choices
-
Hydroxyl Group Modification (Alkylation, Acylation): The phenolic hydroxyl groups are key to the antioxidant properties of the molecule due to their ability to donate hydrogen atoms.[7] Modifying these groups, for instance by converting them to methoxy ethers or ester groups, alters the compound's hydrogen-donating capacity, polarity, and metabolic stability. Esterification can also be a prodrug strategy, where the ester is cleaved in vivo to release the active hydroxyl form.
-
B-Ring Substitution: The electronic properties of the B-ring significantly impact the molecule's overall activity. Introducing electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) can modulate target binding affinity and pharmacokinetic properties. For example, studies on related chalcones have shown that hydroxyl and methoxyl groups can contribute positively to anticancer activity.[8][9]
Diagram: General Synthetic Workflow
The following diagram illustrates a common and versatile two-step approach to synthesize deoxybenzoin derivatives, proceeding through a chalcone intermediate.
Caption: General workflow for the synthesis of deoxybenzoin derivatives.
Protocol: Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
This protocol provides an example of synthesizing a B-ring substituted derivative.
Part A: Synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2,4-dihydroxyacetophenone (1.52 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 30 mL of ethanol.
-
Reaction Initiation: While stirring, slowly add 15 mL of a 60% aqueous sodium hydroxide (NaOH) solution.[10] The solution will typically turn a deep color.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water. Acidify to pH ~2 using concentrated hydrochloric acid (HCl). A solid precipitate will form.
-
Purification: Filter the crude product, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the solid from an ethanol-water mixture to yield the pure chalcone.
Part B: Reduction to 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (Deoxybenzoin)
-
Setup: Dissolve the purified chalcone (10 mmol) in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen while stirring vigorously at room temperature until the reaction is complete (indicated by cessation of hydrogen uptake or TLC analysis).
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the final deoxybenzoin derivative.
Self-Validation: The identity and purity of the final compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, FTIR) before proceeding to biological assays.
Protocols for Biological Assays
Once a library of derivatives has been synthesized and characterized, the next step is to screen them for biological activity. The following protocols are standard, robust methods for initial screening.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures a compound's ability to act as a free radical scavenger. The stable DPPH radical has a deep violet color, which fades to pale yellow upon reduction by an antioxidant.[7][11] The change in absorbance is measured spectrophotometrically at approximately 517 nm.[11][12]
Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark to prevent degradation.[12]
-
Test Compounds: Prepare stock solutions of the synthesized derivatives in DMSO or methanol (e.g., 10 mg/mL). Create a series of dilutions to test a range of concentrations.
-
Positive Control: Prepare a solution of a known antioxidant like Ascorbic Acid or Trolox.[12]
-
-
Assay Procedure (96-well plate format):
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[11]
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Cytotoxicity/Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[16][17][18]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the purple formazan crystals.[14][16]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[15][18] Read the absorbance at a wavelength between 570 and 590 nm.[14][15][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Diagram: Workflow for the MTT Cell Viability Assay
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Application Notes and Protocols for Enzyme Inhibition Assay using 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Introduction: Unveiling the Inhibitory Potential of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
This compound is a deoxybenzoin scaffold of significant interest in medicinal chemistry. Its structural framework is a key feature in a variety of phenylethanoid derivatives that have shown promise in the investigation of neuroprotective, anti-inflammatory, antiviral, and antimicrobial agents[1]. The presence of a resorcinol moiety (2,4-dihydroxyphenyl group) suggests a potential for this compound to interact with and inhibit specific enzymes, particularly those with phenolic substrates.
A notable enzyme class susceptible to inhibition by phenolic compounds is tyrosinase. Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis by catalyzing the oxidation of tyrosine to dopaquinone[2][3]. The dysregulation of melanin production can lead to hyperpigmentation disorders. Consequently, the identification of potent tyrosinase inhibitors is a significant focus in the development of dermatological and cosmetic agents[2][3][4]. Structurally similar compounds to this compound have demonstrated potent tyrosinase inhibitory activity, making this compound a prime candidate for investigation as a tyrosinase inhibitor[3][4].
This comprehensive guide provides a detailed protocol for assessing the enzyme inhibitory activity of this compound, with a specific focus on tyrosinase. The methodologies outlined herein are designed to be robust and provide a framework for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and for elucidating the mechanism of action.
I. Foundational Principles of the Enzyme Inhibition Assay
The core of this protocol is a spectrophotometric enzyme assay that monitors the activity of tyrosinase. The assay's validity hinges on a solid understanding of enzyme kinetics[5][6][7].
A. The Tyrosinase Catalytic Reaction
Tyrosinase catalyzes the conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome. This reaction is visually identifiable by the formation of a colored product, dopachrome, which exhibits a strong absorbance at a specific wavelength. The rate of dopachrome formation is directly proportional to the enzymatic activity of tyrosinase[8][9].
B. The Principle of Inhibition Measurement
The presence of an inhibitor, such as this compound, will decrease the rate of the enzymatic reaction. By measuring the rate of dopachrome formation in the presence of varying concentrations of the test compound, we can quantify its inhibitory potency. The primary metric for this is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%[10][11][12].
C. Ensuring Assay Integrity: Critical Parameters
A robust and reproducible enzyme assay requires careful optimization of several parameters:
-
Linearity of the Reaction: The assay must be conducted within the initial velocity phase of the reaction, where the rate is linear over time. This ensures that the measured activity is a true representation of the enzyme's initial catalytic rate and is not influenced by factors such as substrate depletion or product inhibition[6][7].
-
Enzyme and Substrate Concentrations: The concentrations of both the enzyme and the substrate must be carefully chosen. For competitive inhibitor screening, it is often recommended to use a substrate concentration at or below its Michaelis-Menten constant (Kₘ)[6][13].
-
Buffer Conditions: pH and buffer composition can significantly impact enzyme activity. These should be optimized to ensure the enzyme is stable and exhibits optimal activity throughout the experiment[14][15].
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting the tyrosinase inhibition assay.
A. Materials and Reagents
| Reagent | Supplier | Purpose |
| Mushroom Tyrosinase | Sigma-Aldrich | Enzyme |
| This compound | BLDpharm[16] or synthesized | Test Inhibitor |
| L-DOPA | Sigma-Aldrich | Substrate |
| Kojic Acid | Sigma-Aldrich | Positive Control Inhibitor[17][18] |
| Sodium Phosphate Buffer (pH 6.5-7.0) | In-house preparation | Assay Buffer |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for Inhibitor |
| 96-well microplates | VWR or equivalent | Assay plate |
| Spectrophotometer (plate reader) | Molecular Devices or equivalent | Data acquisition |
B. Preparation of Stock Solutions
-
Enzyme Stock Solution: Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer. The final concentration used in the assay should be determined through an enzyme titration experiment to ensure the reaction proceeds at a measurable and linear rate.
-
Substrate Stock Solution: Prepare a stock solution of L-DOPA in sodium phosphate buffer. This solution should be prepared fresh daily to prevent auto-oxidation.
-
Test Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Positive Control Stock Solution: Prepare a stock solution of Kojic Acid in DMSO.
C. Workflow for IC₅₀ Determination
The following workflow outlines the steps for determining the IC₅₀ value of this compound.
Caption: Workflow for IC₅₀ determination of this compound.
D. Step-by-Step Protocol for IC₅₀ Determination
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A typical 8-point dilution series is recommended. Also, prepare dilutions of the positive control, Kojic Acid.
-
Assay Plate Setup: In a 96-well plate, add the following to the designated wells:
-
Test Wells: 20 µL of each dilution of the test inhibitor.
-
Positive Control Wells: 20 µL of each dilution of Kojic Acid.
-
Enzyme Control (100% activity) Wells: 20 µL of assay buffer (with DMSO at the same final concentration as the test wells).
-
Blank (0% activity) Wells: 20 µL of assay buffer.
-
-
Add Enzyme: Add 160 µL of the tyrosinase solution to all wells except the blank wells. To the blank wells, add 160 µL of assay buffer.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate Reaction: Add 20 µL of the L-DOPA substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 475 nm every minute for a duration determined by the initial linearity studies (e.g., 15-30 minutes)[8].
E. Protocol for Mechanism of Action (MOA) Studies
To investigate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
-
Experimental Design: Create a matrix of experimental conditions with at least five different concentrations of L-DOPA and at least three different concentrations of this compound (including a zero-inhibitor control).
-
Assay Procedure: Follow the same procedure as the IC₅₀ determination, but use the different concentrations of L-DOPA and inhibitor as designed in the matrix.
-
Data Analysis: The data is analyzed using double-reciprocal plots (Lineweaver-Burk plots) or by fitting the data to different enzyme inhibition models using non-linear regression analysis[13][19][20].
III. Data Analysis and Interpretation
A. Calculation of Percentage Inhibition
The rate of the reaction (slope of the linear portion of the absorbance vs. time curve) is calculated for each well. The percentage of inhibition is then determined using the following formula:
% Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100
B. IC₅₀ Value Determination
The calculated percentage inhibition values are plotted against the logarithm of the inhibitor concentrations. The IC₅₀ value is then determined by fitting the data to a sigmoidal dose-response curve using a non-linear regression model[11][21].
C. Interpreting Mechanism of Action Data
The Lineweaver-Burk plots will reveal the mechanism of inhibition:
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect in the second or third quadrant.
IV. Self-Validating Systems and Best Practices
To ensure the trustworthiness and reproducibility of the results, the following controls and practices are essential:
-
Positive and Negative Controls: Always include a known inhibitor (positive control) like Kojic Acid and a no-inhibitor control (negative control) in every experiment.
-
Solvent Control: If the final concentration of DMSO in the assay is significant, a solvent control should be included to assess its effect on enzyme activity.
-
Enzyme Stability: Ensure the enzyme remains stable under the assay conditions for the duration of the experiment. This can be checked by monitoring the reaction progress curve[6].
-
Replicates: Perform all experiments with both technical and biological replicates to ensure the statistical significance of the results[10].
V. Signaling Pathway and Experimental Logic
The following diagram illustrates the logical flow of the experimental design, from the initial screening to the mechanistic studies.
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Application Note & Protocols: A Multi-Parametric Approach to Evaluating the Cytotoxicity of 1-(2,4-Dihydroxyphenyl)-2-phenyletanone
Introduction
1-(2,4-Dihydroxyphenyl)-2-phenylethanone, also known as 2,4-Deoxybenzoin, is a chemical scaffold of significant interest in medicinal chemistry. Its derivatives, phenylethanoid glycosides, have shown potential as neuroprotective and anti-inflammatory agents.[1] As with any compound under investigation for therapeutic potential, a thorough evaluation of its cytotoxic profile is a critical early step in preclinical development.[2] Cytotoxicity testing provides essential data on how a compound affects cellular health, helping to identify potential safety liabilities and establish a therapeutic window.[2][3]
This guide provides a comprehensive, multi-parametric framework for assessing the in vitro cytotoxicity of this compound. We will move beyond single-endpoint assays to build a more complete and mechanistically informative picture of the compound's effects. This document details the principles and step-by-step protocols for three foundational cell-based assays, each interrogating a different aspect of cellular health:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies the loss of plasma membrane integrity.
-
Annexin V/PI Apoptosis Assay: Differentiates between healthy, apoptotic, and necrotic cell populations.
By integrating data from these distinct assays, researchers can gain robust and nuanced insights into the cytotoxic potential and the mode of action of this compound.
Foundational Concepts: Designing a Robust Cytotoxicity Study
Before proceeding to specific protocols, it is crucial to establish a solid experimental design. The choices made at this stage are paramount for generating reliable and interpretable data.
The Importance of Cell Model Selection
The choice of cell line is not trivial; it provides the biological context for your results. Consideration should be given to:
-
Relevance to Intended Application: If this compound is being investigated for neuroprotection, neuronal cell lines (e.g., SH-SY5Y) are appropriate.[4] For general toxicity screening, commonly used and well-characterized lines like HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma) are often employed.[4][5]
-
Tumorigenic vs. Non-Tumorigenic Cells: Comparing the compound's effect on a cancer cell line (e.g., MCF-7 breast cancer) versus a non-tumorigenic counterpart (e.g., MCF-12A) can reveal selective cytotoxicity, a desirable trait for anti-cancer agents.[5]
-
Metabolic Capacity: If metabolic activation of the compound is suspected, a cell line with relevant enzymatic activity (e.g., HepG2 for liver metabolism) is essential.
Critical Role of Controls
Every protocol described herein is a self-validating system, meaning the internal controls are designed to confirm the assay is performing correctly.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO, ethanol) used to dissolve the test compound, at the same final concentration. This control is essential to ensure that the solvent itself is not causing cytotoxicity.
-
Untreated (Negative) Control: Cells cultured in medium alone. This represents 100% viability or baseline cell death.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for membrane lysis). This confirms that the assay can detect a cytotoxic response.
Protocol 1: Metabolic Activity Assessment via MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[6][7] A decrease in formazan production in compound-treated cells compared to controls indicates a reduction in viability.[6]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Step-by-Step Protocol (Adherent Cells)
-
Cell Plating: Seed adherent cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration in all wells is consistent and low (<0.5%).
-
Cell Treatment: Carefully aspirate the medium from the wells. Add 100 µL of medium containing the various concentrations of the test compound, vehicle control, or positive control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[6]
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[6][8]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the crystals.[8]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.
Formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
The results are typically plotted as a dose-response curve, from which key parameters like the IC₅₀ (the concentration that inhibits cell viability by 50%) can be determined.[6]
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0.850 | 100.0% |
| 1 | 0.833 | 98.0% |
| 10 | 0.723 | 85.1% |
| 25 | 0.442 | 52.0% |
| 50 | 0.213 | 25.1% |
| 100 | 0.098 | 11.5% |
| Positive Control | 0.065 | 7.6% |
Protocol 2: Membrane Integrity Assessment via LDH Release Assay
Principle
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the integrity of the plasma membrane.[9] LDH is a stable cytosolic enzyme present in most eukaryotic cells.[10][11] When the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[11][12] The assay quantifies the amount of LDH in the supernatant via a coupled enzymatic reaction: LDH oxidizes lactate to pyruvate, which reduces NAD⁺ to NADH.[11][12] The NADH then reduces a tetrazolium salt (like INT) to a colored formazan product, which can be measured colorimetrically.[12][13] The amount of color produced is directly proportional to the number of lysed cells.[13]
Experimental Workflow: LDH Assay
Caption: Workflow for assessing cytotoxicity via LDH release.
Detailed Step-by-Step Protocol
-
Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up additional control wells:
-
Spontaneous LDH Release: Vehicle control wells.
-
Maximum LDH Release: Wells treated with a lysis buffer (e.g., 10X Lysis Solution provided in kits) 45 minutes before the end of the incubation period.[11]
-
Medium Background: Wells with culture medium but no cells.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at ~250 x g for 10 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH Reaction Solution (containing substrate, cofactor, and dye) to each well of the new plate.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm within 1 hour using a microplate reader.
Data Presentation and Interpretation
The absorbance values are used to calculate the percentage of cytotoxicity.
Formula: % Cytotoxicity = ((Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)) * 100
| Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| Spontaneous Release | 0.150 | 0.0% |
| Maximum Release | 1.250 | 100.0% |
| 1 | 0.155 | 0.5% |
| 10 | 0.210 | 5.5% |
| 25 | 0.380 | 20.9% |
| 50 | 0.750 | 54.5% |
| 100 | 1.100 | 86.4% |
Protocol 3: Apoptosis Detection via Annexin V & Propidium Iodide Staining
Principle
This flow cytometry-based assay provides a more detailed view of the mechanism of cell death. It uses two stains to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[15] It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it stains the nucleus red.[14]
This dual staining allows for the classification of cells into four distinct populations:
-
Annexin V- / PI- : Viable, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact in vitro).
Cell Population Quadrants: Annexin V/PI Assay
Caption: Quadrant analysis for Annexin V/PI flow cytometry data.
Detailed Step-by-Step Protocol
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time. Include vehicle and positive controls (e.g., staurosporine or etoposide).
-
Cell Harvesting:
-
Adherent Cells: Gently collect the culture medium (which contains dead/floating cells). Wash the attached cells with PBS, then detach them using a gentle, non-enzymatic method or trypsin. Combine the detached cells with the collected medium.
-
Suspension Cells: Collect cells directly from the flask.
-
-
Cell Counting and Washing: Centrifuge the cell suspension (300 x g for 5 min), discard the supernatant, and wash the cell pellet once with cold PBS. Resuspend the pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[16]
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[16]
-
Add 5 µL of fluorescently-labeled Annexin V (e.g., FITC or Alexa Fluor™ 488 conjugate).[15]
-
Add 5-10 µL of Propidium Iodide solution.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[15][16]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[16] Analyze the samples on a flow cytometer as soon as possible (within 1 hour). Be sure to set up proper compensation controls using single-stained samples.
Data Presentation and Interpretation
The data is presented as the percentage of cells in each of the four quadrants. A significant increase in the Annexin V+/PI- (early apoptotic) and/or Annexin V+/PI+ (late apoptotic) populations in compound-treated cells compared to the vehicle control indicates the induction of apoptosis.
| Treatment | Live (Q3) % | Early Apoptotic (Q4) % | Late Apoptotic/Necrotic (Q2) % |
| Vehicle Control | 94.5% | 3.1% | 2.3% |
| Compound (25 µM) | 75.2% | 18.5% | 5.8% |
| Compound (50 µM) | 40.1% | 35.6% | 23.1% |
| Positive Control | 25.8% | 48.9% | 24.5% |
Conclusion and Comprehensive Interpretation
A multi-parametric approach is essential for a thorough cytotoxicological assessment of this compound.
-
If the MTT assay shows a decrease in viability at a certain concentration, but the LDH assay shows minimal membrane damage, it suggests the compound may be cytostatic (inhibiting proliferation) or inducing apoptosis without immediate membrane rupture.
-
If both MTT and LDH assays show a dose-dependent toxic effect, the Annexin V/PI assay can distinguish the primary death pathway. A large increase in the Annexin V+/PI- population would confirm apoptosis, whereas a primary increase in PI+ cells would suggest a necrotic or membrane-disruptive mechanism.
By combining these assays, researchers can confidently characterize the cytotoxic profile of this compound, providing critical data to guide further drug development efforts.
References
- Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Unknown. (n.d.). MTT ASSAY: Principle.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
- TIARIS Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. TIARIS Biosciences.
- Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Interchim.
- Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
- JoVE. (2022, June 10). Modified Annexin V/Propidium Iodide Apoptosis Assay: Assessment Of Cell Death l Protocol Preview [Video]. YouTube.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- Jaffery, R., et al. (2024, February 28). Cytotoxicity Assay Protocol. Protocols.io.
- Morrison, M. E., Yagi, M. J., & Cohen, G. (1982). In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. Proceedings of the National Academy of Sciences, 79(9), 2960–2964.
- Jo, E., et al. (2024). 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. ACS Pharmacology & Translational Science.
- Sadowska, B., et al. (2023). Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L. Molecules, 28(4), 1806.
- Lee, S., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Journal of Asia-Pacific Entomology, 23(1), 164-170.
- Chemistry LibreTexts. (2024, June 9). Different Cytotoxicity Assays. Chemistry LibreTexts.
- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health.
- Horvath, P., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 1.
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Application Notes and Protocols for the In Vivo Formulation of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Abstract
This comprehensive guide provides a detailed framework for the formulation of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin derivative with significant research interest, for in vivo studies. Recognizing the compound's inherent physicochemical challenges, particularly its predicted low aqueous solubility, this document outlines systematic pre-formulation investigations, rational formulation strategies, and detailed experimental protocols. The methodologies described herein are designed to ensure the development of stable, homogenous, and bioavailable formulations suitable for preclinical research, thereby enabling reliable assessment of the compound's biological activity and pharmacokinetic profile.
Introduction: The Formulation Challenge of a Promising Deoxybenzoin
This compound belongs to the deoxybenzoin class of phenolic compounds, which are scaffolds of interest in medicinal chemistry for their potential neuroprotective and anti-inflammatory properties[1]. However, like many phenolic compounds, its utility in in vivo research is predicated on overcoming the significant hurdle of poor aqueous solubility. This inherent characteristic can lead to low and erratic bioavailability, complicating the interpretation of efficacy and toxicology data. The primary objective of formulation development for this compound is to enhance its solubility and dissolution rate to ensure adequate systemic exposure in animal models.
This guide will navigate the researcher through a logical, evidence-based workflow for developing robust formulations of this compound. We will delve into the critical pre-formulation studies, explore a range of formulation strategies from simple solutions to more complex systems, and provide step-by-step protocols for their preparation and characterization.
Pre-formulation Assessment: Understanding the Molecule
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy.
Physicochemical Properties
While specific experimental data for this compound is limited, we can infer key properties from its structure and data from the closely related analogue, 2',4'-Dihydroxyacetophenone.
| Property | Value/Prediction | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| Appearance | Predicted to be a crystalline solid | General knowledge |
| Melting Point | ~143-144.5 °C (for 2',4'-Dihydroxyacetophenone) | [2] |
| Predicted Solubility | Low aqueous solubility. Soluble in some organic solvents. | [2][3] |
| Stability | Susceptible to oxidation, photolysis, and thermal degradation. More stable in acidic conditions. | [4][5][6] |
Solubility Determination Protocol
A critical initial step is to determine the compound's solubility in a range of pharmaceutically acceptable solvents.
Objective: To determine the approximate solubility of this compound in various vehicles to guide formulation strategy.
Materials:
-
This compound
-
Vials
-
Orbital shaker
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
-
Solvents: Purified Water, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Dimethyl Sulfoxide (DMSO), Tween® 80, Labrafac™ PG
Protocol:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent in a separate vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, visually inspect for undissolved solid. If present, centrifuge the samples to pellet the excess solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Express the solubility in mg/mL.
Formulation Strategies for Enhanced Bioavailability
Based on the pre-formulation assessment, which will likely confirm poor aqueous solubility, several strategies can be employed. The choice of formulation will depend on the intended route of administration, required dose, and the toxicological profile of the excipients.
Workflow for Formulation Selection
Caption: A decision-making workflow for selecting an appropriate formulation strategy.
Strategy 1: Solution Formulations
For low-dose studies, a simple solution is often the most straightforward approach. This involves dissolving the compound in a non-aqueous or co-solvent system that is well-tolerated by the animal model.
Justification: Solutions offer dose uniformity and are readily absorbed. However, the potential for precipitation upon dilution in the gastrointestinal tract or bloodstream is a significant consideration.
Commonly Used Vehicle Systems:
| Vehicle System | Composition | Considerations |
| PEG 400/Water | 30-60% PEG 400 in water or saline | Good solubilizing power for many compounds. Can be hypertonic at high concentrations. |
| PG/Water | 20-50% Propylene Glycol in water | Another common co-solvent. |
| DMSO/PEG 400/Water | 5-10% DMSO, 30-40% PEG 400 in water | DMSO is an excellent solvent but should be used at low concentrations due to potential toxicity. |
| Tween® 80/PEG 400/Water | 5-10% Tween® 80, 20-40% PEG 400 in water | Tween® 80 acts as a surfactant to improve solubility and prevent precipitation. |
Protocol for a PEG 400/Water Co-solvent Formulation:
-
Weigh the required amount of this compound.
-
In a suitable container, add the required volume of PEG 400.
-
Add the compound to the PEG 400 and vortex or sonicate until fully dissolved. Gentle heating may be applied if necessary, but stability at elevated temperatures should be considered.
-
Slowly add the required volume of water or saline while stirring to form a clear solution.
-
Visually inspect the final formulation for any signs of precipitation.
-
Measure the pH of the final formulation.
Strategy 2: Suspension Formulations
When the required dose is high and cannot be achieved in a reasonable volume of a solution, a suspension is a viable alternative. This involves dispersing the solid drug particles in an aqueous vehicle.
Justification: Suspensions allow for the administration of higher doses of poorly soluble compounds. The key to a successful suspension is to control the particle size and use appropriate suspending and wetting agents to ensure homogeneity and prevent caking. Micronization of the drug substance can significantly improve the dissolution rate.
Commonly Used Vehicle Systems:
| Vehicle System | Composition | Purpose of Excipients |
| Carboxymethylcellulose (CMC) | 0.5-1% w/v in water | Suspending agent to increase viscosity. |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5-1% w/v in water | Another common suspending agent. |
| CMC with Wetting Agent | 0.5% CMC, 0.1-0.2% Tween® 80 in water | Tween® 80 acts as a wetting agent to ensure uniform dispersion of the hydrophobic drug particles. |
Protocol for a Micronized Suspension with CMC and Tween® 80:
-
If necessary, micronize the this compound using a suitable method like jet milling to achieve a particle size in the range of 1-10 µm.
-
Prepare the vehicle by dissolving the required amount of CMC and Tween® 80 in water. Stir until a clear, viscous solution is formed.
-
In a separate container, create a paste of the micronized compound with a small amount of the vehicle.
-
Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.
-
Homogenize the suspension using a high-shear mixer if necessary.
-
Visually inspect for uniformity and the absence of large agglomerates.
Strategy 3: Lipid-Based Formulations (SEDDS)
For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral bioavailability.
Justification: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This spontaneous emulsification leads to the formation of small droplets that provide a large surface area for drug absorption.
Components of a SEDDS Formulation:
| Component | Example | Purpose |
| Oil | Labrafac™ PG, Maisine® CC | Solubilizes the lipophilic drug. |
| Surfactant | Tween® 80, Cremophor® EL | Promotes emulsification. |
| Co-solvent | Transcutol® HP, PEG 400 | Increases the solubilizing capacity of the oil and improves emulsification. |
Protocol for a SEDDS Formulation:
-
Weigh the required amounts of the oil, surfactant, and co-solvent into a glass vial.
-
Mix the components thoroughly by vortexing until a clear, homogenous mixture is obtained. Gentle heating may be used to aid mixing.
-
Add the this compound to the mixture and stir until it is completely dissolved.
-
To test the self-emulsifying properties, add a small amount of the formulation to water and observe for the spontaneous formation of a milky emulsion.
Formulation Characterization and Stability
Once a lead formulation is developed, it must be thoroughly characterized to ensure it is suitable for in vivo administration.
Quality Control Parameters
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear solution, or uniform suspension with no large aggregates. |
| pH | pH meter | Within a physiologically acceptable range (typically 5-8 for oral administration). |
| Particle Size (for suspensions) | Laser Diffraction or Microscopy | Homogenous particle size distribution, typically with a D90 < 20 µm. |
| Drug Content | HPLC-UV | 90-110% of the theoretical concentration. |
| Redispersibility (for suspensions) | Manual Shaking | Easily redispersed to a uniform suspension after settling. |
Stability Testing Protocol
Objective: To assess the physical and chemical stability of the formulation under intended storage conditions.
Protocol:
-
Prepare a batch of the final formulation.
-
Divide the batch into multiple aliquots and store them at different conditions (e.g., 4°C and 25°C/60% RH).
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw an aliquot from each storage condition.
-
Analyze the samples for the quality control parameters listed in the table above.
-
A stable formulation should show no significant changes in its physical appearance, and the drug content should remain within 90-110% of the initial concentration.
Analytical Methodology for In Vivo Studies
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic analysis.
Bioanalytical Method: LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.
Key Steps in Method Development:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to remove plasma proteins and other interfering substances.
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific detection. Precursor and product ion transitions for the analyte and an internal standard need to be optimized.
-
Method Validation: The method must be validated according to regulatory guidelines for parameters such as accuracy, precision, linearity, selectivity, and stability.
Toxicological Considerations
-
Resveratrol: Subchronic oral toxicity studies in rats and dogs have shown it to be well-tolerated, with a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg/day in rats and 600 mg/kg/day in dogs[7][8].
-
2',4'-Dihydroxyacetophenone: The oral LD50 in rats is reported to be 2830 mg/kg, suggesting moderate acute toxicity[9].
It is crucial to conduct dose-range finding studies in the selected animal model to determine the maximum tolerated dose (MTD) of the specific formulation. Careful observation for any clinical signs of toxicity is paramount.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of a suitable formulation that overcomes its inherent solubility challenges. A systematic approach, beginning with thorough pre-formulation characterization, followed by the rational selection and optimization of a formulation strategy, is essential. The protocols and guidance provided in this document offer a comprehensive framework for researchers to develop stable and bioavailable formulations, thereby enabling the generation of reliable and reproducible preclinical data.
References
- Johnson, W. D., et al. (2011). Subchronic oral toxicity and cardiovascular safety pharmacology studies of resveratrol, a naturally occurring polyphenol with cancer preventive activity. Food and Chemical Toxicology, 49(12), 3319-3327.
- Salehi, B., et al. (2018). Resveratrol: A Double-Edged Sword in Health Benefits. Biomedicines, 6(3), 91.
- Samuel, V. P., et al. (2019). Current update on preclinical and clinical studies of resveratrol, a naturally occurring phenolic compound. Critical Reviews in Eukaryotic Gene Expression, 29(6), 529-537.
- Li, Q., et al. (2022). Solubility Determination, Thermodynamic Modeling, and Solvent Effect of 2′,4′-Dihydroxyacetophenone in 10 Monosolvents and Two Binary Solvents from 293.15 to 333.15 K. Journal of Chemical & Engineering Data, 67(11), 3362-3373.
- Theppakorn, T., & Wongsasulak, S. (2022). Stability in total phenolic compounds of the ethanolic extract under various conditions. PeerJ, 10, e13695.
- Sidor, A., & Gramza-Michałowska, A. (2019). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 24(15), 2793.
- Koprivica, M., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1801.
- Li, Q., et al. (2022). Solubility Determination, Thermodynamic Modeling, and Solvent Effect of 2′,4′-Dihydroxyacetophenone in 10 Monosolvents and Two Binary Solvents from 293.15 to 333.15 K.
- National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of Trans-resveratrol (CASRN 501-36-0) Administered by Gavage for Two Weeks or Three Months to F344/NTac Rats, Wistar Han [Crl:WI(Han)] Rats, and B6C3F1/N Mice. Toxicity Report Series, (80), 1-150.
- Johnson, W. D., et al. (2011). Subchronic oral toxicity and cardiovascular safety pharmacology studies of resveratrol, a naturally occurring polyphenol with cancer preventive activity. Food and Chemical Toxicology, 49(12), 3319–3327.
- Belščak-Cvitanović, A., et al. (2018).
- Materska, M. (2012). EVALUATION OF THE LIPOPHILICITY AND STABILITY OF PHENOLIC COMPOUNDS IN HERBAL EXTRACTS. Acta Scientiarum Polonorum Technologia Alimentaria, 11(3), 271-278.
- The Good Scents Company. 2,4-dihydroxyacetophenone, 89-84-9.
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- U.S. Food and Drug Administration. (2017). Q3C — Tables and List Guidance for Industry.
- Soucek, D. J., et al. (2025). Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer. Environmental Toxicology and Chemistry, 44(5), 1369-1377.
- United States Pharmacopeia. (467) RESIDUAL SOLVENTS.
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- Szymańska, E., & Winnicka, K. (2015). ORGANIC SOLVENTS IN THE PHARMACEUTICAL INDUSTRY. AAPS PharmSciTech, 16(5), 987-993.
- Al-Sanea, M. M., et al. (2022). Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma. Pharmaceutics, 14(8), 1634.
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Scale-up synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone for preclinical research
Application Note & Protocol
Topic: Scale-up Synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone for Preclinical Research
Abstract: This document provides a comprehensive guide for the gram-scale synthesis, purification, and characterization of this compound, a deoxybenzoin derivative of significant interest in medicinal chemistry.[1][2][3] The described protocol is designed to be robust and scalable, yielding high-purity material suitable for preclinical research applications. Emphasis is placed on the rationale behind the chosen synthetic strategy, adherence to quality control principles aligned with Good Laboratory Practice (GLP), and detailed analytical validation to ensure the identity, purity, and consistency of the final compound.[4][][6]
Introduction and Scientific Rationale
This compound, also known as 2,4-dihydroxydeoxybenzoin, is a key chemical scaffold. Deoxybenzoin structures are precursors for isoflavone synthesis and are structurally related to other beneficial polyphenols like resveratrol.[7] This class of compounds has garnered attention for a range of potential therapeutic applications, including antioxidant and tyrosinase inhibitory activities, making them relevant for research in cosmetics, food preservation, and pharmacology.[3][7] For preclinical studies, which form the bridge between laboratory discovery and human trials, access to a reliable supply of well-characterized, high-purity test compounds is paramount.[6][8]
The quality of an active pharmaceutical ingredient (API) for preclinical toxicology studies must be controlled to ensure that the observed biological effects are attributable to the compound itself and not to impurities.[9] Therefore, this guide integrates principles of Good Laboratory Practice (GLP) into the chemical manufacturing process, focusing on documentation, process control, and rigorous analytical characterization to ensure data integrity and reproducibility.[4][10][11][12]
Synthetic Strategy: The Houben-Hoesch Reaction
Several classical methods exist for the synthesis of hydroxyaryl ketones, including the Fries Rearrangement and the Friedel-Crafts acylation.[13][14] However, for the direct synthesis of this compound, the Houben-Hoesch reaction presents a highly efficient and convergent approach.[14][15][16]
Rationale for Selection:
-
Efficiency: It is a one-pot reaction that directly couples an electron-rich phenol (resorcinol) with a nitrile (phenylacetonitrile).[15][17]
-
Regioselectivity: The reaction is well-suited for highly activated substrates like resorcinol, favoring acylation at the electron-rich positions.[14][15]
-
Scalability: The procedure avoids the need for pre-forming and isolating intermediates, such as the phenolic esters required for a Fries Rearrangement, streamlining the workflow for larger-scale production.[18]
The reaction proceeds via an acid-catalyzed electrophilic aromatic substitution.[14] The nitrile reacts with a Lewis acid and hydrogen chloride to form a reactive nitrilium ion electrophile. This electrophile then attacks the activated resorcinol ring, forming a ketimine intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired deoxybenzoin product.[14][16]
Detailed Synthesis Protocol (10-gram Scale)
This protocol is designed to yield approximately 10-15 grams of the target compound. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity | Notes |
| Resorcinol | 99% | Sigma-Aldrich | 11.0 g (0.1 mol) | Must be dry. |
| Phenylacetonitrile | 98% | Sigma-Aldrich | 12.9 g (0.11 mol) | |
| Boron trifluoride etherate (BF₃·OEt₂) | Redistilled | Sigma-Aldrich | 28.4 mL (0.22 mol) | Highly corrosive. Handle with care.[19] |
| Diethyl ether | Anhydrous | Fisher Scientific | 500 mL | Anhydrous conditions are critical. |
| Hydrogen chloride (HCl) | Gas | Praxair | ~10 g | Use a lecture bottle with a regulator. |
| Hydrochloric acid | conc. (37%) | VWR | 100 mL | For workup. |
| Sodium bicarbonate (NaHCO₃) | Saturated soln. | VWR | 200 mL | For neutralization. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | VWR | 50 g | For drying. |
| Ethyl acetate | ACS Grade | VWR | 1 L | For extraction & chromatography. |
| Hexanes | ACS Grade | VWR | 2 L | For chromatography. |
| 95% Ethanol | Reagent Grade | VWR | 250 mL | For recrystallization. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | 300 g | For chromatography. |
Equipment: 1 L three-neck round-bottom flask, magnetic stirrer, heating mantle, thermometer, condenser, gas inlet tube, drying tube (CaCl₂), 1 L separatory funnel, rotary evaporator, Buchner funnel, vacuum flask.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 1 L three-neck flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a condenser topped with a drying tube, and a glass stopper. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Charging Reagents: To the flask, add resorcinol (11.0 g) and 400 mL of anhydrous diethyl ether. Begin stirring to dissolve the solid. Once dissolved, add phenylacetonitrile (12.9 g).
-
Initiating Reaction: Cool the mixture to 0°C using an ice-water bath. Slowly add boron trifluoride etherate (28.4 mL) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5°C. A yellow precipitate may form.
-
HCl Gas Introduction: While maintaining the temperature at 0°C, begin to bubble dry HCl gas through the stirred solution at a moderate rate. The reaction is exothermic; control the gas flow to keep the temperature below 10°C. Continue the HCl addition for approximately 2-3 hours. The mixture will become thick with a reddish-orange precipitate (the ketimine hydrochloride salt).
-
Reaction Completion: After the HCl addition, allow the reaction to stir at 0°C for another hour, then let it warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC (20% Ethyl Acetate/Hexanes), taking a small aliquot, quenching it with water, and extracting it into ethyl acetate to check for the disappearance of resorcinol.
-
Hydrolysis (Work-up): Decant the ether solvent. Add 200 mL of 2M HCl to the flask containing the solid precipitate. Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the ketimine intermediate.
-
Extraction: Cool the mixture to room temperature. Transfer the contents to a 1 L separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL) to remove residual acid. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil or solid.
Purification Protocol
A two-step purification process of column chromatography followed by recrystallization is recommended to achieve >98% purity.
-
Column Chromatography:
-
Preparation: Prepare a slurry of 300 g silica gel in hexanes and pack a glass column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto 20 g of silica gel. Evaporate the solvent to get a dry powder. Carefully load this powder onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 25% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product (typically a bright yellow spot under UV light). Evaporate the solvent to yield a pale yellow solid.
-
-
Recrystallization:
-
Dissolution: Dissolve the solid obtained from chromatography in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.[20]
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization is slow to initiate, scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, place the flask in an ice bath for 1-2 hours to maximize crystal formation.[20]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol.
-
Drying: Dry the purified, off-white to pale yellow crystals in a vacuum oven at 40-50°C to a constant weight. The typical yield of pure product is 10-13 g (44-57%).
-
Quality Control and Analytical Characterization
For preclinical use, the final compound must be rigorously characterized to confirm its identity and purity.[21][22]
| Analysis | Method | Specification | Expected Result |
| Appearance | Visual Inspection | Off-white to pale yellow crystalline solid | Conforms |
| Identity | ¹H NMR, ¹³C NMR | Structure consistent with this compound | Conforms to reference spectra[2] |
| Identity | Mass Spectrometry | [M-H]⁻ or [M+H]⁺ matches theoretical mass | m/z = 227.07 (negative ion mode) or 229.09 (positive ion mode) |
| Purity | HPLC (UV 280 nm) | ≥ 98.0% | Meets specification |
| Melting Point | Capillary Method | 159-162°C | Within range |
| Residual Solvents | GC-HS | Per ICH Q3C Guidelines | Meets specification |
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, -OH), 9.8 (s, 1H, -OH), 7.8 (d, 1H), 7.3-7.1 (m, 5H, Ar-H), 6.4 (d, 1H), 6.3 (dd, 1H), 4.2 (s, 2H, -CH₂-). ¹³C NMR (100 MHz, DMSO-d₆): δ 204.0 (C=O), 164.5, 162.0, 136.0, 132.0, 129.0 (x2), 128.5 (x2), 126.5, 113.0, 108.0, 103.5, 45.0 (-CH₂-).
Overall Experimental Workflow
The following diagram illustrates the complete workflow from synthesis to the final, characterized product ready for preclinical formulation.
Safety and Handling Precautions
-
Boron trifluoride etherate (BF₃·OEt₂): Highly corrosive and moisture-sensitive. Handle in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrogen Chloride (HCl) Gas: Toxic and corrosive. The entire reaction must be conducted in a well-ventilated fume hood. Use a suitable gas regulator and ensure all connections are secure. A base trap (e.g., NaOH solution) should be used to neutralize excess HCl gas exiting the apparatus.
-
Solvents: Diethyl ether and ethyl acetate are highly flammable. Avoid open flames and ensure the heating mantle is spark-free.
-
Acids: Concentrated hydrochloric acid is corrosive. Handle with appropriate PPE. Neutralize all acidic aqueous waste before disposal.
Conclusion
This application note details a reliable and scalable method for the synthesis of this compound. By employing the Houben-Hoesch reaction and a robust purification strategy, this protocol yields material of high purity (≥98%), suitable for the rigorous demands of preclinical research. The integration of comprehensive analytical quality control ensures that the resulting compound is well-characterized, providing confidence in the integrity of subsequent pharmacological and toxicological studies. Adherence to these guidelines supports the generation of reproducible data, a cornerstone of successful drug development programs.[4][6][23]
References
- ZeClinics. (2025, August 21). Good Laboratory Practices (GLP) in Preclinical Research: Principles, Compliance, and Impact on Drug Safety. ZeClinics.
- U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. FDA.
- Alfa Chemistry. Fries Rearrangement. Alfa Chemistry.
- BYJU'S. What is the Fries Rearrangement Reaction?. BYJU'S.
- Grokipedia. Hoesch reaction. Grokipedia.
- Blatt, A. H. (1942). The Fries Reaction. Organic Reactions, 1.
- KCAS Bio. (2022, February 26). Good Laboratory Practices (GLP) in Preclinical Research. KCAS Bio.
- University of Rochester Medical Center. Good Laboratory Practices. University of Rochester Medical Center.
- Kumar, A. (2020, May 14). HOUBEN–HOESCH REACTION. B N College, Bhagalpur.
- NPTEL Archive.
- Sigma-Aldrich. Fries Rearrangement. Sigma-Aldrich.
- Thermo Fisher Scientific. Houben-Hoesch Synthesis. Thermo Fisher Scientific.
- Wikipedia. Hoesch reaction. Wikipedia.
- The Pharma Master. (2024, May 26). Quality Control Measures for APIs. The Pharma Master.
- Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
- Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Biobide.
- Quality of Active PHarmaceutical Ingredients. (n.d.). Taylor & Francis eBooks.
- UFAG Laboratorien AG. Quality Control of Raw Materials and Active Ingredients.
- Han, X., Pathmasiri, W., Bohlin, L., & Janson, J. C. (2004). Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography.
- CN102344350A - Preparation method for 1,2-diphenylethanone.
- Zhang, Y., et al. (2015). Design, Synthesis, and Immunosuppressive Activity of New Deoxybenzoin Derivatives. Journal of Medicinal Chemistry, 58(19), 7731-7741.
- This compound Research Compound. Benchchem.
- AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. AMSbiopharma.
- Application Notes and Protocols for the Purification of 1-(4-Methylphenyl)-2-phenylethanone. Benchchem.
- Singh, B. N., & Singh, B. R. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 101(10), 3589-3610.
- Lin, Y. S., et al. (2008). Synthesis and Structure−Activity Relationship Study of Deoxybenzoins on Relaxing Effects of Porcine Coronary Artery. Journal of Agricultural and Food Chemistry, 56(5), 1646-1652.
- Lin, Y. S., et al. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Food Chemistry, 115(2), 522-527.
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Analytical methods for quantification of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone in samples
An Application Note on Analytical Methods for the Quantification of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Introduction
This compound, also known as 2,4-dihydroxydeoxybenzoin, is a chemical scaffold with significant relevance in medicinal chemistry. It serves as a key intermediate in the synthesis of various bioactive molecules, including potential neuroprotective, anti-inflammatory, antiviral, and antimicrobial agents. Accurate and precise quantification of this compound is paramount for ensuring the quality of synthetic intermediates, determining reaction yields, and in pharmacokinetic studies. This guide provides detailed protocols for the quantification of this compound in various samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Application
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reverse-phase HPLC method is highly suitable, offering excellent resolution and sensitivity.[1] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The dihydroxyphenyl and ketone moieties of the molecule allow for strong absorbance in the UV region, making UV detection a straightforward and robust method for quantification.[1] A wavelength of approximately 280 nm is often suitable for detection.[1][2]
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid.
-
Reference standard of this compound (purity ≥98%).
-
Syringe filters (0.45 µm).
2. Preparation of Mobile Phase and Standards
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid.[1] Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
4. Chromatographic Conditions
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (30:70 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
5. Calibration and Quantification
-
Inject the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation: HPLC-UV Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (RSD %) | < 2% |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Application
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds.[3][4] Due to the phenolic hydroxyl groups, this compound may exhibit poor peak shape and thermal instability in the GC inlet. Therefore, derivatization to a more volatile and thermally stable silylated derivative is often necessary.[1] Mass spectrometry provides high selectivity through the monitoring of specific fragment ions, which is particularly useful for complex matrices.
Experimental Protocol: GC-MS
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Autosampler.
-
Data acquisition and processing software.
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Anhydrous pyridine or other suitable solvent.
-
Heating block or oven.
2. Derivatization
-
Accurately weigh the sample or standard into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte.
4. Quantification
-
Prepare and derivatize a series of calibration standards.
-
Analyze the derivatized standards and samples by GC-MS.
-
Construct a calibration curve using the peak areas of the selected ions versus concentration.
-
Quantify the analyte in the samples using the calibration curve.
Data Presentation: GC-MS Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 5% |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Part 3: UV-Visible Spectrophotometry
Principle and Application
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of phenolic compounds.[6][7] The technique is based on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).[8] While this method is less specific than chromatographic techniques and can be prone to interference from other UV-absorbing compounds in the sample matrix, it can be suitable for the analysis of relatively pure samples or for rapid screening purposes.[6]
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation and Materials
-
UV-Visible spectrophotometer.
-
Quartz cuvettes.
-
Analytical balance, volumetric flasks, and pipettes.
-
Methanol or ethanol.
-
Reference standard of this compound.
2. Procedure
-
Determine λmax: Prepare a solution of the analyte in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standard Solutions: Prepare a stock solution and a series of calibration standards in methanol.
-
Prepare Sample Solution: Dissolve a known amount of the sample in methanol.
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Quantification:
-
Create a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Data Presentation: UV-Vis Spectrophotometry Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 3.0 µg/mL |
| Precision (RSD %) | < 5% |
| Specificity | Low (prone to interference) |
Workflow Diagram: UV-Vis Spectrophotometry Analysis
Sources
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- 2. benchchem.com [benchchem.com]
- 3. scilit.com [scilit.com]
- 4. brieflands.com [brieflands.com]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijset.in [ijset.in]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 1-(2,4-Dihydroxyphenyl)-2-phenylethanone synthesis
Technical Support Center: 1-(2,4-Dihydroxyphenyl)-2-phenylethanone Synthesis
Welcome to the technical support guide for the synthesis of this compound, a key deoxybenzoin intermediate in medicinal chemistry and drug development. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges, particularly the issue of low product yield.
Troubleshooting Guide: Overcoming Low Yields
This section addresses the most common issues encountered during the synthesis of this compound, which typically involves the acylation of resorcinol (1,3-dihydroxybenzene).
Q1: My reaction yield is consistently low or the reaction fails entirely. What are the primary causes?
A1: Low yields in the acylation of resorcinol are a frequent problem and generally stem from two interconnected chemical principles: the nucleophilic character of the substrate and its interaction with the catalyst.
-
Competitive O-Acylation vs. C-Acylation: Phenols are bidentate nucleophiles, meaning they can react at two different sites: the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or the phenolic oxygen (O-acylation) to form a phenyl ester byproduct.[1][2] O-acylation is often the kinetically favored path, meaning it happens faster, especially under milder conditions. This consumes your starting material without forming the target product.[2][3]
-
Catalyst Deactivation: The synthesis typically employs a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, FeCl₃).[4][5] The lone pairs of electrons on the two hydroxyl groups of resorcinol can coordinate with the Lewis acid. This acid-base interaction forms a complex that deactivates the catalyst.[2][3] This complexation also imparts a positive charge on the oxygen atoms, which deactivates the aromatic ring towards the desired electrophilic aromatic substitution by withdrawing electron density.[3]
Q2: How can I promote the desired C-acylation and minimize the formation of the phenyl ester byproduct?
A2: The key is to manipulate the reaction conditions to favor either direct C-acylation or to convert the unwanted O-acylated byproduct into the desired C-acylated product.
-
Use of Stoichiometric Excess of Catalyst: Employing a stoichiometric amount or, more commonly, an excess of a strong Lewis acid like AlCl₃ is crucial.[2][6] The excess catalyst ensures that even after complexing with the hydroxyl groups, enough active catalyst remains to generate the acylium ion electrophile. Furthermore, the excess Lewis acid can coordinate with the carbonyl oxygen of the O-acylated ester byproduct, facilitating its cleavage and subsequent rearrangement to the more thermodynamically stable C-acylated ketone. This in-situ conversion is known as the Fries Rearrangement.[1][2]
-
Choice of Reaction: Certain named reactions are better suited for acylating highly activated phenols. The Nencki reaction , which uses zinc chloride (ZnCl₂) as the catalyst with a carboxylic acid (phenylacetic acid), is a classic and effective method for the C-acylation of phenols like resorcinol.[7][8] One study reports a 70% yield for this compound using this method.[8]
Q3: What is the Fries Rearrangement and how can I use it as a dedicated strategy to improve my yield?
A3: The Fries Rearrangement is a robust strategy to overcome the issue of O-acylation.[9][10] Instead of trying to force C-acylation in one pot, you perform the reaction in two distinct, controlled steps:
-
Esterification (O-Acylation): First, you intentionally synthesize the phenyl ester intermediate (resorcinol diphenylacetate) under conditions that favor O-acylation (e.g., using pyridine as a base with phenylacetyl chloride). This reaction is typically high-yielding.
-
Rearrangement: The isolated and purified ester is then subjected to Fries rearrangement conditions—typically a Lewis acid like AlCl₃ in a suitable solvent.[10] The Lewis acid catalyzes the migration of the acyl group from the phenolic oxygen to the carbon of the aromatic ring.[9][10]
This two-step approach often provides higher overall yields because it avoids the complex competitive pathways of a one-pot reaction.
Q4: How does temperature affect the Fries Rearrangement, and what product should I expect?
A4: The regioselectivity of the Fries Rearrangement (i.e., where the acyl group attaches on the ring) is highly dependent on temperature. For resorcinol, the primary products are the 2,4- and 4,6-isomers. Given your target is this compound, you are aiming for acylation at the C4 position.
-
Low Temperatures (e.g., <60°C): Lower temperatures favor the formation of the para-substituted product. This is generally considered the thermodynamically controlled pathway.[10][11]
-
High Temperatures (e.g., >160°C): Higher temperatures favor the formation of the ortho-substituted product.[2][11] The ortho-isomer can form a stable six-membered chelate ring with the aluminum catalyst, making it the kinetically favored product at elevated temperatures.[12]
Therefore, to maximize the yield of this compound, conducting the rearrangement at lower temperatures is recommended.
Q5: My reaction seems incomplete, with significant unreacted resorcinol remaining. What could be the issue?
A5: This often points to issues with the reagents or reaction setup.
-
Moisture Contamination: Lewis acids like AlCl₃ and ZnCl₂ are extremely hygroscopic. Any moisture in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Insufficient Catalyst: As discussed in A2, a stoichiometric excess of the catalyst is often necessary to overcome deactivation by the phenolic hydroxyl groups and the ketone product.[6]
-
Poor Reagent Quality: Ensure the purity of your resorcinol and phenylacetic acid or phenylacetyl chloride. Impurities can interfere with the reaction.
Visualizing the Reaction Pathways
The following diagram illustrates the key synthetic routes and competitive side reactions in the synthesis of this compound.
Caption: Reaction pathways for this compound synthesis.
Frequently Asked Questions (FAQs)
-
Q: Can I use a Brønsted acid instead of a Lewis acid? A: Yes, strong Brønsted acids like methanesulfonic acid or hydrogen fluoride can also catalyze Friedel-Crafts type reactions and the Fries rearrangement.[9][13] Some modern, greener protocols utilize solid acid catalysts like zeolites or ion-exchange resins to simplify workup and minimize waste.[14][15]
-
Q: Are there any alternative synthetic routes besides Friedel-Crafts or Fries? A: The Houben-Hoesch reaction is another classic method for synthesizing hydroxyaryl ketones.[16] It involves reacting an electron-rich aromatic compound (like resorcinol) with a nitrile (like phenylacetonitrile) in the presence of an acid catalyst (HCl and a Lewis acid).[17] This method can be particularly useful for highly activated systems where Friedel-Crafts acylation might be too aggressive.[18]
-
Q: How should I purify the final product? A: The most common purification methods are recrystallization and column chromatography.[19] For recrystallization, a solvent system like ethanol-water or toluene is often effective. If isomers or colored impurities are present, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method.[20]
-
Q: What are the key safety precautions? A: Anhydrous Lewis acids like AlCl₃ react violently with water, releasing HCl gas. All manipulations should be done in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Phenylacetyl chloride is corrosive and lachrymatory. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing this compound with improved yields.
Protocol 1: Nencki Reaction (Direct C-Acylation)
This method is adapted from literature procedures that report good yields (70%) and involves the direct condensation of resorcinol with phenylacetic acid.[8]
-
Preparation: Ensure all glassware is thoroughly oven-dried. In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add powdered anhydrous zinc chloride (10 g).
-
Reagent Addition: To the flask, add resorcinol (10 g) and phenylacetic acid (15 g).
-
Reaction: Begin stirring the intimate mixture of solids and heat the flask in an oil bath to 120-130°C. The mixture will melt and become a homogenous solution. Maintain this temperature under a slow stream of nitrogen for 2.5 to 3 hours.
-
Workup: Allow the reaction mixture to cool to approximately 80°C. Carefully and slowly pour the warm, viscous mixture into a beaker containing 200 mL of ice-cold 2M hydrochloric acid. This will break up the zinc complex and precipitate the crude product.
-
Isolation: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Dry the crude solid. The product can be purified by recrystallization from hot ethanol or an ethanol/water mixture to yield lustrous needles of this compound.[8]
Protocol 2: Two-Step Fries Rearrangement
This strategy offers greater control by separating the O-acylation and C-acylation steps.
Step A: Synthesis of Resorcinol Diphenylacetate (O-Acylation)
-
Setup: In a flask under a nitrogen atmosphere, dissolve resorcinol (1 eq.) in anhydrous pyridine.
-
Acylation: Cool the solution in an ice bath. Slowly add phenylacetyl chloride (2.2 eq.) dropwise while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Pour the reaction mixture into ice-cold 2M HCl and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude resorcinol diphenylacetate, which can be used directly in the next step or purified further.
Step B: Lewis Acid-Catalyzed Rearrangement
-
Setup: In an oven-dried flask under nitrogen, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in an anhydrous, non-polar solvent like nitrobenzene.
-
Addition: Cool the suspension to 0-5°C. Add a solution of the resorcinol diphenylacetate (1 eq.) from Step A in the same solvent dropwise.
-
Reaction: After addition, allow the reaction to stir at a low temperature (e.g., 25°C) for several hours to favor para-acylation.[10] Monitor the reaction by TLC.
-
Workup and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the resulting crude product by column chromatography or recrystallization as described in Protocol 1.
Influence of Reaction Parameters on Synthesis
| Parameter | Condition A | Expected Outcome A | Condition B | Expected Outcome B |
| Catalyst Stoichiometry | <1 equivalent of Lewis Acid | Favors O-acylation (Ester formation)[1][2] | >2 equivalents of Lewis Acid | Favors C-acylation (Ketone formation)[2][6] |
| Temperature | Low Temperature (<60°C) | Favors para-acylation (Thermodynamic control)[10][11] | High Temperature (>160°C) | Favors ortho-acylation (Kinetic control)[2][11] |
| Solvent Polarity | Non-polar (e.g., Nitrobenzene) | Favors ortho-product in Fries Rearrangement[10] | Polar (e.g., Acetonitrile) | Favors para-product in Fries Rearrangement[10] |
References
- Vertex AI Search. (n.d.). Friedel Crafts Reaction.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions.
- Merck Index. (n.d.). Nencki Reaction.
- Benchchem. (n.d.). This compound Research Compound.
- Asian Journal of Chemistry. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid.
- ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- Wikipedia. (n.d.). Fries rearrangement.
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
- Future4200. (n.d.). A green route for the acylation of resorcinol with acetic acid.
- ResearchGate. (n.d.). Cleaner Routes for Friedel-Crafts Acylation.
- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
- NC-Chem YouTube Channel. (2025, April 19). Nencki reaction. Acetylation without Acetic Anhydride. 2,4-dihydroxyacetophenone.
- CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?.
- ECHEMI. (n.d.). Friedel–Crafts reaction of phenol.
- Semantic Scholar. (2017). Asian Journal of Chemistry.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Organic Chemistry-4. (n.d.). Study Guide to Organic Chemistry.
- Chemistry Online. (2023, January 17). Houben-Hoesch reaction.
- Thermo Fisher Scientific. (n.d.). Houben-Hoesch Synthesis.
- Benchchem. (n.d.). Improving the yield of the Friedel-Crafts acylation for substituted phenols.
- SynArchive. (n.d.). Houben-Hoesch Reaction.
- World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- Wikipedia. (n.d.). Hoesch reaction.
- Journal of the Indian Chemical Society. (n.d.). Nencki's Reaction with Cresols.
- Journal of the Indian Chemical Society. (n.d.). The preparation and properties of 4-phenylacetyl-resorcinol and 4-phenyl-acetyl-pyrogallol.
- PubMed. (2004). Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography.
- Professor Dave Explains YouTube Channel. (2018, November 13). Friedel-Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- GCW Gandhi Nagar Jammu. (n.d.). Houben - Hoesch Reaction.
- Leah4sci YouTube Channel. (2014, March 12). Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 1-(4-Methylphenyl)-2-phenylethanone.
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Technical Support Center: Purification of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone by Recrystallization
Welcome to the technical support center for the purification of 1-(2,4-dihydroxyphenyl)-2-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Drawing from extensive field experience, this document goes beyond standard protocols to explain the "why" behind each step, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][2] For this compound, a mixed solvent system is often most effective. Due to the presence of two polar hydroxyl groups and a larger, less polar diaryl ketone structure, a single solvent may not provide the optimal solubility gradient.[3]
A common and effective approach is to use a "solvent/antisolvent" combination.[4] A good starting point is a mixture of ethanol and water. The compound is dissolved in a minimal amount of hot ethanol (the "solvent"), and then hot water (the "antisolvent") is added dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.[4][5]
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for this compound is approximately 114 °C.[6] A sharp melting point within a narrow range (e.g., 113-115 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7][8] This typically happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation.[7] It can also be caused by a high concentration of impurities, which can depress the melting point of the compound.[7][9][10]
To remedy this, you can try the following:
-
Add more of the "good" solvent: Re-heat the solution to dissolve the oil and add a small amount more of the solvent in which the compound is more soluble (e.g., ethanol in an ethanol-water system). Then, allow it to cool more slowly.[7]
-
Lower the saturation temperature: By using a slightly larger volume of solvent, the solution will become saturated at a lower temperature, which may be below the compound's melting point.
-
Change the solvent system: If oiling out persists, a different solvent or solvent mixture may be necessary.
Q4: My crystal yield is very low. What are the common causes and how can I improve it?
A4: A low yield can be frustrating and is often due to a few common issues:
-
Using too much solvent: This is the most frequent cause of poor yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[11][12] To fix this, you can try to carefully evaporate some of the solvent and attempt to recrystallize again.[7][12]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[13] Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally yields better results.[14][15]
-
Premature crystallization during hot filtration: If a hot filtration step is necessary to remove insoluble impurities, the solution may cool and crystallize in the funnel.[16] Pre-heating the filtration apparatus can help prevent this.[17]
Troubleshooting Guide
This section provides a more in-depth, scenario-based approach to resolving specific issues you may encounter during the recrystallization of this compound.
Scenario 1: No Crystals Form Upon Cooling
Problem: You have allowed your saturated solution to cool to room temperature and then in an ice bath, but no crystals have appeared.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Supersaturation | The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal nucleation has not been initiated.[11][12] | 1. Scratch the inner surface of the flask with a glass rod just below the surface of the liquid. This can create nucleation sites.[11][12] 2. Add a "seed crystal" of the pure compound to induce crystallization.[11][12] 3. Cool to a lower temperature using a dry ice/acetone bath, if the solvent's freezing point allows.[16] |
| Too Much Solvent | The solution may not actually be saturated at the lower temperature due to an excess of solvent.[12] | 1. Gently heat the solution to evaporate some of the solvent. Be careful not to boil it too vigorously.[7] 2. Once the volume is reduced, allow the solution to cool again slowly. |
Workflow for Inducing Crystallization:
Caption: Decision tree for inducing crystallization.
Scenario 2: The Purified Crystals are Colored
Problem: The starting material is off-white or yellowish, and the resulting crystals retain this color.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Colored Impurities | The crude product may contain colored impurities that are co-crystallizing with your desired compound. These could be byproducts from the synthesis, such as from a Friedel-Crafts acylation.[18][19] | 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[9] Caution: Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.[7] 2. Perform a hot filtration: After adding the charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. |
| Compound Degradation | Prolonged heating or exposure to air at high temperatures can sometimes cause decomposition, leading to colored byproducts. | 1. Minimize heating time: Dissolve the compound in the hot solvent as quickly as possible. 2. Use an inert atmosphere: If the compound is particularly sensitive, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude this compound in the minimum amount of hot solvent.
-
Remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Gently swirl the flask for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Scenario 3: Crystals are Very Fine or Needle-Like with Low Purity
Problem: The recrystallization yields very fine, powder-like crystals or needles, and analysis (e.g., melting point) indicates they are not pure.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Rapid Crystallization | Cooling the solution too quickly can cause the compound to precipitate rapidly, trapping impurities within the crystal lattice.[13] | 1. Slow cooling is crucial: Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath.[14][20] 2. Insulate the flask: Placing the flask in a beaker with paper towels or on a cork ring can help to slow the rate of cooling.[7] |
| High Agitation | Stirring or agitating the solution during cooling can induce rapid nucleation, leading to the formation of many small crystals instead of fewer, larger, and purer ones. | 1. Avoid disturbance: Once the compound is fully dissolved, allow the solution to cool without stirring or swirling. |
Visualization of Cooling Rate Effect on Crystal Growth:
Caption: Impact of cooling rate on crystal quality.
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- recrystallization-2.doc.pdf. (n.d.).
- Stenutz, R. (n.d.). This compound.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Recrystallization. (n.d.).
- University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs.
- University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from University of York Chemistry Teaching Labs.
- Reddit. (2013, February 3). Recrystallization (help meeeeee).
- Chegg. (n.d.). 1. List the most important criteria for selecting a recrystallization solvent. 2. When is it....
- Chegg. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based....
- University of York. (n.d.). Solvent Choice. Retrieved from University of York Chemistry Teaching Labs.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
- RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- BOC Sciences. (2024, December 25). Understanding Oiling-Out in the Crystallization of Small Molecule Compounds.
- Recrystallization. (n.d.).
- Reddit. (2024, April 29). Recrystallization pointers.
- 1-phenylethanone. (n.d.).
- Recrystallization - Part 2. (n.d.).
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?.
- ECHEMI. (n.d.). Tips for maximizing yield, purity and crystal size during recrystallization.
- Benchchem. (n.d.). This compound Research Compound.
- Solubility of Things. (n.d.). 2,4-Dihydroxybenzophenone.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Solubility of Things. (n.d.). Acetophenone.
- NIH. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone - PMC.
- Sigma-Aldrich. (n.d.). 1-(5-ETHYL-2,4-DIHYDROXYPHENYL)-2-PHENYLETHANONE AldrichCPR.
- Asian Journal of Chemistry. (2017, January 31). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid.
- Google Patents. (n.d.). CN101555188A - Method for purifying 1, 2-diphenylethane by recrystallization of diols solvent.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-.
- Sigma-Aldrich. (n.d.). 1-(2,4-dihydroxyphenyl)ethanone (1-(2,4-dihydroxyphenyl)ethylidene)hydrazone.
- Semantic Scholar. (2017, January 31). asian journal of chemistry.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Thermo Scientific Chemicals. (n.d.). 2',4'-Dihydroxy-2-(4-hydroxyphenyl)acetophenone, 97%.
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Optimizing Friedel-Crafts acylation conditions for better yield
Welcome to the technical support center for Friedel-Crafts acylation. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this fundamental reaction. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize for higher yields and purity.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses the most frequent issues encountered during Friedel-Crafts acylation in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes?
Low conversion is the most common problem and can almost always be traced back to one of four key areas: the catalyst, the substrate, the reagents, or the reaction conditions.
Causality Analysis: The Friedel-Crafts acylation is an electrophilic aromatic substitution where the aromatic ring acts as a nucleophile. The reaction's success hinges on generating a potent electrophile (the acylium ion) and having a sufficiently nucleophilic aromatic ring to attack it. Any factor that compromises these two components will lead to failure.
Troubleshooting Workflow: Diagnosing Low Yield
Use the following workflow to systematically identify the root cause of low reaction yield.
Caption: Systematic workflow for troubleshooting low yield in Friedel-Crafts acylation.
Detailed Solutions:
-
Catalyst Inactivity: The most common catalyst, aluminum chloride (AlCl₃), is a strong Lewis acid that is extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and fresh, high-purity AlCl₃ from a newly opened container. Work under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
Insufficient Catalyst Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the ketone product is a Lewis base that forms a stable complex with the catalyst, effectively removing it from the reaction cycle. This complex is broken during the aqueous workup step.
-
Solution: Use at least 1.1 to 2.0 equivalents of the Lewis acid catalyst relative to the limiting reagent to ensure the reaction proceeds to completion. For deactivated substrates, even higher loadings may be necessary.
-
-
Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution, so its rate is highly dependent on the electron density of the aromatic ring. If your substrate contains strongly electron-withdrawing ("deactivating") groups like nitro (-NO₂), cyano (-CN), or other carbonyls (-COR), the ring is rendered too electron-poor to attack the acylium ion.
-
Solution: Friedel-Crafts acylation is generally not feasible for strongly deactivated rings. If possible, consider performing the acylation before introducing the deactivating group in your synthetic sequence. For moderately deactivated rings (like halobenzenes), you may overcome the low reactivity by using a more forceful Lewis acid, higher temperatures, and longer reaction times.
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. While some reactions proceed smoothly at 0 °C or room temperature, others require heating to overcome the activation energy. Conversely, excessively high temperatures can promote side reactions and decomposition.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic process, then allow it to warm to room temperature. If no reaction occurs, incrementally increase the temperature and monitor by TLC.
-
Q2: My reaction is messy, producing multiple products. What's happening?
While Friedel-Crafts acylation is known for being cleaner than its alkylation counterpart, side products can still form.
-
Issue: Isomer Formation (Ortho vs. Para): For monosubstituted benzene rings, acylation can occur at the ortho or para position. The ratio is influenced by sterics and reaction conditions.
-
Causality & Solution: The para product is often favored due to reduced steric hindrance between the incoming acyl group and the existing substituent. The choice of solvent can also significantly influence regioselectivity. For instance, in the acylation of naphthalene, non-polar solvents like CS₂ or CH₂Cl₂ favor the kinetically controlled alpha-substitution, while polar solvents like nitrobenzene can lead to the thermodynamically favored beta-substitution.
-
-
Issue: Polyacylation: This is rare but possible.
-
Causality & Solution: The acyl group introduced onto the ring is deactivating, which makes the mono-acylated product less reactive than the starting material. This inherent self-limitation is a key advantage of the reaction. However, if the starting aromatic ring is extremely activated (e.g., phenols, anilines), poly-substitution can sometimes occur. In such cases, using milder conditions or a protecting group strategy is advisable.
-
Q3: The reaction fails with my amine- or hydroxyl-substituted aromatic compound. Why?
Substrates containing basic functional groups with lone pairs, such as amines (-NH₂) or hydroxyls (-OH), are generally incompatible with standard Friedel-Crafts conditions.
-
Causality: The lone pair on the nitrogen or oxygen atom will act as a Lewis base and coordinate directly with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that places a positive charge on the atom attached to the ring, converting the strongly activating -NH₂ or -OH group into a powerful deactivating group, thus shutting down the reaction.
-
Solution: Protecting Groups: The most effective strategy is to temporarily "protect" the functional group.
-
For anilines (-NH₂), the amine can be acylated to form an amide. The amide is still an ortho, para-director but is less activating and does not complex with the Lewis acid in the same deactivating manner.
-
For phenols (-OH), the hydroxyl group can be protected as an ester. After the Friedel-Crafts acylation is complete, the protecting group can be removed to regenerate the original functionality.
-
Frequently Asked Questions (FAQs)
Why is Friedel-Crafts acylation often preferred over alkylation for synthesizing alkylbenzenes?
To synthesize a primary alkylbenzene like n-propylbenzene, direct Friedel-Crafts alkylation with 1-chloropropane is ineffective. The primary carbocation that forms will rearrange via a hydride shift to a more stable secondary carbocation, yielding isopropylbenzene as the major product.
The acylation-reduction two-step strategy bypasses this problem:
-
Friedel-Crafts Acylation: React benzene with propanoyl chloride. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement, cleanly yielding propiophenone.
-
Reduction: The ketone product is then reduced to the corresponding alkane using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.
What is the reaction mechanism and why is the catalyst choice so important?
The reaction proceeds via the generation of a highly electrophilic acylium ion. The Lewis acid catalyst is crucial for this step.
Caption: Key mechanistic steps of Friedel-Crafts acylation.
The strength of the Lewis acid must be matched to the reactivity of the aromatic substrate. While AlCl₃ is common, milder catalysts like FeCl₃ or zeolites can be effective for highly activated rings, potentially offering better selectivity and easier workups.
How does solvent choice impact the reaction?
The solvent not only facilitates the reaction but can also influence its outcome.
| Solvent | Polarity | Typical Use Case | Notes |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | General purpose, good solubility for reagents. | Relatively inert, but must be rigorously dried. |
| Carbon Disulfide (CS₂) | Non-polar | Often used to favor kinetic products. | Highly flammable and toxic; use with extreme caution. Can favor ortho isomers in some cases. |
| Nitrobenzene | Polar Aprotic | Used for unreactive substrates; can favor thermodynamic products. | Itself a deactivated aromatic, so it doesn't compete in the reaction. Can be difficult to remove. |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | Common alternative to CH₂Cl₂. | Can lead to high conversions. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of Toluene
This protocol outlines the acylation of toluene with acetyl chloride, a representative example.
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Charge the dropping funnel with a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: Following the complete addition of the acyl chloride, add a solution of toluene (1.1 equivalents) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup (Quenching): Carefully and slowly pour the reaction mixture over a beaker of crushed ice and dilute HCl. This exothermic step decomposes the catalyst-product complex and should be done in a fume hood with caution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude aryl ketone product. Purify further by distillation or chromatography as needed.
Protocol 2: Preparation of Anhydrous Dichloromethane (CH₂Cl₂)
-
Pre-drying: If the solvent is suspected to contain significant water, stir it over anhydrous calcium chloride (CaCl₂) for several hours.
-
Distillation: Decant or filter the solvent into a clean, dry distillation flask. Add calcium hydride (CaH₂) and reflux the solvent for at least two hours under an inert atmosphere. CaH₂ is a powerful drying agent that reacts irreversibly with water to produce hydrogen gas.
-
Collection: Distill the solvent directly into the reaction flask or a dry storage flask containing activated molecular sieves for long-term storage.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation.
- Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
- Benchchem. (n.d.). How to optimize Friedel-Crafts acylation reaction conditions.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations.
- Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281.
- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
- The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.
- Minatti, A., et al. (2007). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 107(3), 784-823.
- ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for Friedel-Crafts Acylation.
- Stack Exchange. (2020, March 30). Why are Friedel Crafts reaction not possible for molecules less activated than benzene?
- Sci LG. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube.
- ResearchGate. (2025, August 7). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
Common side reactions in the synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Welcome to the technical support center for the synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to Synthetic Strategies
The synthesis of this compound, a key intermediate for various pharmaceuticals and fine chemicals, is primarily achieved through three main routes: the Nencki reaction, Friedel-Crafts acylation, and the Fries rearrangement.[1] Each method, while effective, presents a unique set of challenges and potential side reactions that can impact yield and purity. This guide will address specific issues you may encounter with these synthetic pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound
Q1: I am experiencing a significantly low yield in my reaction. What are the common culprits?
A low yield can be attributed to several factors, often dependent on the chosen synthetic route. Common causes include incomplete reactions, degradation of starting materials or products, and the formation of unwanted side products.[2]
Troubleshooting Steps:
-
Incomplete Reaction:
-
Catalyst Activity: For Friedel-Crafts and Nencki reactions, ensure your Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) is anhydrous and catalytically active. Moisture can severely deactivate these catalysts.[3] For the Nencki reaction, using freshly fused zinc chloride is recommended.[4]
-
Reaction Time and Temperature: Monitor your reaction progress using Thin Layer Chromatography (TLC). An insufficient reaction time or suboptimal temperature can lead to incomplete conversion. For the Nencki reaction, heating an intimate mixture of resorcinol, phenylacetic acid, and anhydrous zinc chloride at 120°C for 2.5 hours has been reported to give good yields.[1]
-
-
Side Reactions:
-
O-Acylation: In Friedel-Crafts type reactions, the hydroxyl groups of resorcinol can compete with the aromatic ring for the acylating agent, leading to the formation of a phenyl ester byproduct (O-acylation).[5] This is often a kinetically favored process.
-
Di-acylation: Resorcinol is a highly activated aromatic ring, making it susceptible to a second acylation, which would result in byproducts like 4,6-di(phenylacetyl)resorcinol.[6][7]
-
-
Work-up Losses:
-
Ensure complete extraction of the product from the aqueous phase during work-up. The product has phenolic hydroxyl groups and may have some water solubility, especially if the aqueous layer is basic.
-
Acidify the reaction mixture after quenching to ensure the phenolic product is in its neutral form for efficient extraction into an organic solvent.[1]
-
Q2: How can I minimize the formation of the O-acylated byproduct in my Friedel-Crafts reaction?
The competition between C-acylation (desired) and O-acylation (undesired) is a classic challenge when working with phenols.
Troubleshooting Steps:
-
Catalyst Stoichiometry: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ can favor C-acylation. The excess catalyst can coordinate with the oxygen of the initially formed ester, facilitating a Fries-type rearrangement to the desired C-acylated product.[8]
-
Reaction Conditions: Lower catalyst concentrations tend to favor O-acylation. Therefore, ensure you are using a sufficient amount of the Lewis acid.
-
Consider the Fries Rearrangement: A reliable strategy is to intentionally perform the O-acylation first to form the phenyl ester, isolate it, and then subject it to Fries rearrangement conditions to obtain the desired C-acylated product.[8]
Issue 2: Presence of Isomeric Byproducts
Q3: My product is contaminated with an isomer. How can I control the regioselectivity of the reaction?
Isomer formation is a primary concern when using the Fries rearrangement of resorcinol phenylacetate. The acyl group can migrate to either the ortho or para position relative to a hydroxyl group.
Troubleshooting Steps:
-
Temperature Control: The regioselectivity of the Fries rearrangement is highly dependent on temperature.
-
Low Temperatures (<60°C): Favor the formation of the para-isomer, which is the thermodynamically controlled product.[9][10]
-
High Temperatures (>160°C): Favor the formation of the ortho-isomer. The ortho product can form a more stable bidentate complex with the Lewis acid catalyst, making it the kinetically favored product at higher temperatures.[9][11]
-
-
Solvent Polarity: The choice of solvent also influences the ortho/para ratio.
Table 1: Controlling Regioselectivity in the Fries Rearrangement
| Parameter | To Favor ortho-isomer | To Favor para-isomer |
| Temperature | High (>160°C) | Low (<60°C) |
| Solvent | Non-polar | Polar |
| Control | Kinetic | Thermodynamic |
Issue 3: Formation of Di-acylated Byproduct
Q4: I have identified a di-acylated byproduct in my reaction mixture. How can I prevent this?
The high reactivity of the resorcinol ring makes it prone to di-acylation, especially under harsh Friedel-Crafts conditions.[6][7]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the acylating agent (phenylacetic acid or its derivative) to resorcinol. Using a 1:1 molar ratio or a slight excess of resorcinol can help minimize di-acylation.
-
Reaction Conditions:
-
Milder Lewis Acid: Consider using a milder Lewis acid than AlCl₃, such as ZnCl₂ (as in the Nencki reaction), which can be less aggressive and may reduce the extent of di-acylation.[12]
-
Lower Temperature: Performing the reaction at a lower temperature can decrease the rate of the second acylation reaction.
-
-
Gradual Addition: Add the acylating agent slowly to the reaction mixture containing resorcinol and the Lewis acid. This helps to maintain a low concentration of the acylating agent, disfavoring the second acylation.
Experimental Workflow & Diagrams
General Synthetic Pathways
The following diagram illustrates the primary synthetic routes to this compound.
Caption: Primary synthetic routes to this compound.
Troubleshooting Logic for Low Yield
This diagram outlines a systematic approach to diagnosing and resolving low reaction yields.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Experimental Protocols
Protocol 1: Nencki Reaction for this compound
This protocol is adapted from the literature and provides a general procedure for the Nencki reaction.[1]
Materials:
-
Resorcinol
-
Phenylacetic acid
-
Anhydrous zinc chloride
-
Hydrochloric acid
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, create an intimate mixture of resorcinol (1.0 eq.), phenylacetic acid (1.5 eq.), and powdered anhydrous zinc chloride (1.0 eq.).
-
Heat the mixture in an oil bath at 120°C for 2.5 hours with stirring.
-
After cooling, pour the reaction mixture into ice-cold water acidified with hydrochloric acid.
-
The crude product can be purified by dissolving in an alkaline solution, followed by filtration and re-precipitation with acid.
-
Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven.
References
- Chen, F., Gao, Y., & Xu, Y. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Asian Journal of Chemistry, 29(7), 1531-1534. [Link]
- Chen, F., Gao, Y., & Xu, Y. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid.
- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. [Link]
- J&K Scientific LLC. (2025). Fries Rearrangement. [Link]
- Desai, R. D., & Ekhlas, M. (1948). The preparation and properties of 4-phenylacetyl-resorcinol and 4-phenyl-acetyl-pyrogallol. Proceedings of the Indian Academy of Sciences - Section A, 28(6), 567-573. [Link]
- Chen, F., Gao, Y., & Xu, Y. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Semantic Scholar. [Link]
- Nikseresht, A., Mirzaei, N., Masoumi, S., & Azizi, H. R. (2023). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
- van der Kamp, M. W., & Mulholland, A. J. (2013). Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. Chembiochem : a European journal of chemical biology, 14(18), 2499–2507. [Link]
- Nikseresht, A., Mirzaei, N., Masoumi, S., & Azizi, H. R. (2023). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- Creyghton, E. J., Ganeshie, S. D., & van Bekkum, H. (1995). Acylation of Resorcinol on Clay Catalysts. Journal of Molecular Catalysis A: Chemical, 102(3), 247-253. [Link]
- Nikseresht, A., Mirzaei, N., Masoumi, S., & Azizi, H. R. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- van der Kamp, M. W., & Mulholland, A. J. (2013). Monitoring the progress of the bioacetylation of resorcinol (1 a) with ethyl thioacetate (2 a) as acyl donor.
- Yadav, G. D., & Joshi, A. V. (2002). A green route for the acylation of resorcinol with acetic acid. Clean Technologies and Environmental Policy, 4(4), 209-218. [Link]
- Kumar, A., & Singh, R. (2017). A FACILE SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF (3- HYDROXY-2,4-DIMETHOXYPHENYL)(PHENYL) METHANONES BY FRIEDEL CRAFT'S ACYLATION. World Journal of Pharmaceutical Research, 6(14), 1184-1192. [Link]
- Merchant, J. R., & Shah, N. J. (1975). Some observations on the Nencki reaction with resorcinol derivatives. Current Science, 44(7), 224-225. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. [Link]
- Padró, C. L., & Apesteguía, C. R. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors.
- ncchem. (2022, April 19). Nencki reaction. Acetylation without Acetic Anhydride.2,4-dihydroxyacetophenone.#ncchem [Video]. YouTube. [Link]
- Varma, R. S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41413-41453. [Link]
- Chandren, S., & Sivasuriyan, S. (2012). Friedel-Crafts Alkylation of Resorcinol over Mesoporous Alumina Loaded with Sulfuric Acid.
- Yadav, G. D., & Joshi, A. V. (2002). A green route for the acylation of resorcinol with acetic acid. Semantic Scholar. [Link]
- University of Rochester, Department of Chemistry. (n.d.). My Reaction Failed: FAQ. [Link]
- Patel, K. D., & Parsania, P. H. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- Shah, L. G., & Shah, R. C. (1939). Nencki's Reaction with Cresols. Journal of the University of Bombay, 8(5), 164-169. [Link]
- Ishihara, K. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Symmetry, 13(3), 441. [Link]
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2019). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Mechanical Engineering Research and Developments, 42(4), 1-7. [Link]
- Navinci. (n.d.). Troubleshooting guide. [Link]
- Chemistry Stack Exchange. (2015, July 9).
- LookChem. (n.d.). Nencki Reaction. [Link]
- Stenutz, R. (n.d.). This compound. [Link]
- Khan, K. M., Saad, S. M., Shaikh, A. J., & Perveen, S. (2019). 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors. Medicinal Chemistry Research, 28(5), 735-744. [Link]
- Organic Syntheses. (n.d.). Phenylacetic acid. [Link]
- Khan, K. M., et al. (2020). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. RSC Advances, 10(58), 35243-35255. [Link]
- Riva, S., Secundo, F., & Gatti, F. (1996). Controlling enzyme-catalyzed regioselectivity in sugar ester synthesis. Journal of the American Chemical Society, 118(51), 13011-13015. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. How To [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nencki Reaction [drugfuture.com]
Technical Support Center: Purification of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Welcome to the technical support center for the purification of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this deoxybenzoin derivative and require high-purity material for their downstream applications, such as in the study of neuroprotective or anti-inflammatory agents.[1] This document provides in-depth, experience-driven answers to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis of crude this compound. What are the likely impurities I need to remove?
A1: Understanding the potential impurities is the cornerstone of designing an effective purification strategy. Your crude product's impurity profile is primarily dictated by the synthetic route used, which is often a variation of the Hoesch reaction or a Friedel-Crafts acylation.[2][3]
Common Impurity Classes:
-
Unreacted Starting Materials: The most common impurities are residual resorcinol and phenylacetic acid (or its activated equivalent, like phenylacetyl chloride or phenylacetonitrile).
-
Reaction Byproducts:
-
Regioisomers: While the hydroxyl groups on resorcinol strongly direct acylation to position 4, trace amounts of other isomers can form.
-
Poly-acylated Species: Resorcinol is a highly activated aromatic ring, making it susceptible to a second acylation, leading to di-acylated byproducts.[4][5] This is particularly prevalent if excess acylating agent or prolonged reaction times are used.
-
Side-products from Phenylacetic Acid: Self-condensation or other side reactions of the acylating agent can occur.
-
-
Degradation Products: Aromatic ketones and phenols can be sensitive to oxidation and light.[6] Exposure to air or harsh conditions (e.g., strong base or high heat) can lead to the formation of colored, oxidized impurities.
Q2: I need to purify my crude product. Should I use recrystallization or column chromatography?
A2: The choice between recrystallization and chromatography depends on the scale of your reaction, the nature of the impurities, and the final purity required. Both are powerful techniques, but they serve different primary purposes.
-
Recrystallization is an excellent, cost-effective bulk purification method ideal for removing small amounts of impurities from a large amount of solid product.[7] It is most effective when the desired compound is the major component and the impurities have different solubility profiles.
-
Column Chromatography is a high-resolution technique ideal for separating complex mixtures or compounds with very similar properties.[8] It is the method of choice when dealing with multiple byproducts, regioisomers, or when the highest possible purity is required, especially at a smaller, laboratory scale.
Use the following decision guide to help select your primary strategy:
Sources
- 1. benchchem.com [benchchem.com]
- 2. JP3886967B2 - Method for producing deoxybenzoin - Google Patents [patents.google.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities from 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Technical Support Center: 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
A Guide to Identification and Removal of Synthesis-Related Impurities
Prepared by the Senior Application Science Team
Welcome to the technical support guide for this compound (Deoxybenzoin derivative, CAS No. 13023-92-4). This molecule is a valuable building block in medicinal chemistry, particularly for synthesizing isoflavones, chalcones, and other bioactive compounds.[1][2] Achieving high purity is critical for downstream applications and ensuring reproducible experimental outcomes.
This guide provides in-depth answers to common questions and troubleshooting strategies for identifying and removing impurities typically encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
The impurity profile is intrinsically linked to the synthetic method employed. The most common route is the acid-catalyzed acylation of resorcinol (1,3-dihydroxybenzene) with phenylacetic acid or its nitrile derivative (phenylacetonitrile), often via a Houben-Hoesch or Nencki reaction.[3][4][5][6]
Based on these pathways, the following impurities are most likely:
-
Unreacted Starting Materials: Resorcinol and phenylacetic acid (or phenylacetonitrile).
-
Isomeric Products: While acylation is strongly directed to the 4-position of resorcinol due to the directing effects of the hydroxyl groups, trace amounts of the 2-acyl isomer can sometimes form.
-
O-Acylation Products: Formation of a phenyl ester via reaction at one of the hydroxyl groups instead of the aromatic ring. This is more prevalent if reaction conditions are not strictly anhydrous.[7]
-
Di-acylated Products: Reaction of a second acyl group onto the resorcinol ring, leading to a di-ketone.[8][9]
-
Catalyst Residues: Remnants of Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) used in the reaction.[10][11]
Table 1: Common Impurities and Their Characteristics
| Impurity | Probable Source | Molecular Weight ( g/mol ) | Key Differentiating Features |
|---|---|---|---|
| Resorcinol | Starting Material | 110.11 | Highly polar; lacks the benzyl and carbonyl signals in NMR. |
| Phenylacetic Acid | Starting Material | 136.15 | Acidic proton signal in ¹H NMR; different chromatographic retention. |
| O-Acyl Isomer | Side Reaction | 228.24 (Isomer) | Different chemical shifts in NMR, particularly for the aromatic protons adjacent to the ester linkage. |
| Di-Acyl Product | Side Reaction | ~346.37 (Varies) | Higher molecular weight in MS; additional carbonyl and benzyl signals in NMR. |
Q2: Which analytical techniques are best for identifying these impurities?
A multi-technique approach is recommended for unambiguous identification and quantification of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase method (e.g., using a C18 column) is ideal for separating the polar desired product from less polar starting materials and more polar side products.[12] An acidic mobile phase modifier (e.g., 0.1% formic or acetic acid in water/acetonitrile) is often used to ensure sharp peaks for phenolic compounds.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of each separated peak, confirming the identity of the main product (MW: 228.24 g/mol ) and providing crucial clues about the structure of impurities.[1][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying impurities. The ¹H NMR spectrum of the pure compound should show characteristic signals for the aromatic protons, the methylene bridge protons, and the hydroxyl protons.[1] Impurities will present as extra, often smaller, peaks in the spectrum.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. It is primarily used to monitor the progress of the purification (e.g., checking fractions from column chromatography) and to select an appropriate solvent system for preparative chromatography.[14]
Q3: What is the most effective method for purifying the crude product?
For this specific compound, a two-step approach involving recrystallization followed by column chromatography is often the most effective strategy.
-
Step 1: Recrystallization (Bulk Purification): This technique is excellent for removing the bulk of impurities from a solid product and is highly scalable.[15][16] The principle relies on the differential solubility of the compound and its impurities in a specific solvent at different temperatures.[17] A detailed protocol is provided below.
-
Step 2: Column Chromatography (High-Purity Polishing): For achieving the highest purity (>98-99%), flash column chromatography is the method of choice. It excels at separating compounds with very similar polarities.[18] Both normal-phase (silica gel) and reverse-phase (C18) chromatography can be effective.[14]
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Guides
Problem: My compound has a persistent yellow or brown color after recrystallization.
-
Cause: This coloration is often due to trace amounts of oxidized phenolic impurities or highly conjugated side products. Phenolic compounds can be sensitive to air and light, leading to the formation of colored quinone-type species.
-
Solution: Activated Charcoal Treatment. During the recrystallization protocol, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal (typically 1-2% w/w) can be added.[15] The mixture is then boiled for a few minutes. The charcoal adsorbs the colored impurities.
-
Causality: Activated charcoal has a very high surface area with a network of fine pores, allowing it to effectively adsorb large, flat, conjugated molecules that are often responsible for color.
-
Procedure: Perform a hot filtration using fluted filter paper to remove the charcoal before allowing the solution to cool and crystallize. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Problem: I'm seeing significant peak tailing during silica gel column chromatography.
-
Cause: The free hydroxyl groups on your compound are acidic and can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow elution and broad, tailing peaks, resulting in poor separation.
-
Solution: Modify the Mobile Phase. Add a small amount of a weak acid, such as acetic acid or formic acid (typically 0.1-1% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate).[14]
-
Causality: The added acid protonates the phenolic hydroxyl groups on your compound, reducing their ability to deprotonate and bind ionically to the silica. It also competes for the active binding sites on the silica gel, effectively "masking" them and allowing your compound to elute more symmetrically.
-
Problem: My yield is very low after recrystallization.
-
Cause 1: Using too much solvent. If an excessive volume of solvent is used for dissolution, the solution will not be saturated upon cooling, and much of the product will remain dissolved in the mother liquor.[15]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until dissolution is just complete.
-
-
Cause 2: Cooling the solution too quickly. Rapid cooling (e.g., plunging the hot flask directly into an ice bath) promotes the formation of very small, impure crystals and can trap impurities.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop first. This promotes the growth of larger, purer crystals. Once it has reached room temperature, then place it in an ice bath to maximize the recovery of the solid.[15]
-
Caption: Decision tree for troubleshooting common purification challenges.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a robust starting point for purifying gram-scale quantities of the crude product.
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask equipped with a stir bar. In a fume hood, add the minimum volume of hot 95% ethanol required to fully dissolve the solid with gentle heating (hot plate) and stirring.[15]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Gently heat the mixture back to a boil for 2-5 minutes.[15]
-
Hot Filtration (If charcoal was used): Pre-heat a clean flask and a funnel with fluted filter paper by pouring some hot ethanol through it. Quickly filter the hot solution to remove the charcoal. This step prevents the product from crystallizing prematurely on the filter paper.
-
Crystallization: To the hot, clear filtrate, add warm deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[19]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 20-30% ethanol-water solution to remove any residual soluble impurities from the mother liquor.[15]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography (Silica Gel)
This method is designed for high-resolution purification after an initial recrystallization.
-
Select Solvent System: Using TLC, determine a solvent system that provides good separation and gives the desired product an Rf value of approximately 0.25-0.35. A gradient of ethyl acetate in hexanes is a common starting point.
-
Example System: Hexanes:Ethyl Acetate (starting from 9:1, grading to 7:3). Adding 0.5% acetic acid to the mixture can improve peak shape.[14]
-
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 9:1 Hexanes:EtOAc). Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
Load the Sample: Dissolve the semi-purified compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for "dry loading," dissolve the compound, add a small amount of silica gel, evaporate the solvent under reduced pressure, and carefully add the resulting free-flowing powder to the top of the packed column.[15]
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the mobile phase according to the predetermined gradient.
-
Collect and Analyze Fractions: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.
References
- Yingyue, D., et al. (2021). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI.
- Teledyne ISCO (n.d.). Purification of phenolic flavanoids with flash chromatography. ResearchGate.
- Gligor, O. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki.
- Various Authors (2013). Column chromatography of phenolics? ResearchGate.
- Wen, L., et al. (2019). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central.
- Grokipedia (2024). Hoesch reaction. Grokipedia.
- Wikipedia (2023). Hoesch reaction. Wikipedia.
- Han, X., et al. (2004). Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography. PubMed.
- LookChem (n.d.). Nencki Reaction. LookChem.
- Kumar, A. (2020). HOUBEN–HOESCH REACTION. B N College, Bhagalpur.
- Organic Reactions (n.d.). Houben-Hoesch Reaction. organic-reactions.com.
- Organic Reactions (n.d.). Nencki Reaction. organic-reactions.com.
- FooDB (2010). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). FooDB.
- Shah, L. G., & Shah, N. M. (1949). Nencki's Reaction with Cresols. Journal of Scientific & Industrial Research.
- NC-Chem (2022). Nencki reaction. Acetylation without Acetic Anhydride. 2,4-dihydroxyacetophenone. YouTube.
- Google Patents (1974). US3830845A - Purification of 2,4-dihydroxy-benzophenone. Google Patents.
- University of Rochester (n.d.). Recrystallization and Crystallization. University of Rochester Chemistry Department.
- PROMETHEUS – Protocols (n.d.). Chemical determination of phenolic compounds. PROMETHEUS.
- Organic Syntheses (n.d.). Organic Syntheses Procedure. orgsyn.org.
- PubChem (n.d.). 2',4'-Dihydroxyacetophenone. PubChem.
- Parsania, P. H., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences.
- Regueiro, J., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI.
- Ivanović, M. (2015). Analytical Methods for Phenolic Compounds. Scribd.
- Hartough, H. D., & Kosak, A. I. (1948). Acylation Studies in the Thiophene and Furan Series. II. Zinc Chloride Catalyst. Journal of the American Chemical Society.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. hymasynthesis.com.
- Wikipedia (2024). Friedel–Crafts reaction. Wikipedia.
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PubMed Central.
- Wang, D., et al. (2013). Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin. ResearchGate.
- Abas, F., et al. (2012). Techniques for Analysis of Plant Phenolic Compounds. ResearchGate.
- Chen, F., et al. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Asian Journal of Chemistry.
- Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Reddit (2022). Recrystallization! r/chemistry.
- Google Patents (2016). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Google Patents.
- Hussain, M., et al. (2019). 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors. ResearchGate.
- Chen, F., et al. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Semantic Scholar.
- LibreTexts Chemistry (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts.
- ACG Publications (2013). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 5. Nencki Reaction - Chempedia - LookChem [lookchem.com]
- 6. Nencki Reaction [drugfuture.com]
- 7. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 8. asianpubs.org [asianpubs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 19. Organic Syntheses Procedure [orgsyn.org]
Optimizing solvent systems for 1-(2,4-Dihydroxyphenyl)-2-phenylethanone chromatography
Technical Support Center: Chromatography of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Welcome to the technical support guide for optimizing the chromatographic analysis of this compound (CAS: 3669-41-8)[1]. This document is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable separation methods for this compound. Here, we move beyond generic protocols to provide in-depth, mechanism-based troubleshooting and optimization strategies tailored to the unique chemical nature of this molecule.
Part 1: Foundational Concepts: Understanding the Analyte
Effective chromatography begins with understanding the molecule. This compound is a deoxybenzoin derivative with distinct structural features that dictate its behavior in a reverse-phase HPLC system:
-
Two Phenolic Hydroxyl Groups: These groups on the resorcinol moiety are weakly acidic and are the primary source of potential chromatographic issues. At insufficiently acidic pH, they can deprotonate and interact with residual silanols on the silica-based stationary phase, leading to severe peak tailing[2][3].
-
Aromatic Systems: The presence of two phenyl rings allows for both hydrophobic interactions with the C18 stationary phase and potential π-π interactions, which can be modulated to alter selectivity[4].
-
Ketone Group: This group adds to the molecule's overall polarity.
The key to a successful separation is to control the ionization state of the phenolic hydroxyls while optimizing the hydrophobic and electronic interactions to achieve the desired retention and selectivity.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during method development for this analyte.
Question 1: My primary peak for this compound is showing significant tailing. What is the cause and how do I fix it?
Answer: Peak tailing for this compound is almost certainly caused by secondary ionic interactions between the analyte's phenolic hydroxyl groups and the stationary phase.
-
Causality: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH). At a mobile phase pH above ~3.5, these silanols can deprotonate to the anionic Si-O⁻ form. Simultaneously, the weakly acidic phenolic groups on your analyte can also exist in an anionic, deprotonated state. The resulting electrostatic attraction between the negatively charged analyte and negatively charged sites on the stationary phase support creates a secondary, undesirable retention mechanism, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak[2][3].
-
Solutions:
-
Add an Acidic Modifier: The most effective solution is to suppress the ionization of both the silanols and the phenolic hydroxyls. Add 0.1% formic acid or 0.1% acetic acid to your mobile phase (both solvent A and B)[2]. This will lower the pH to approximately 2.7-3.2, ensuring both groups remain in their neutral, protonated forms (Si-OH and Ar-OH). This eliminates the secondary ionic interaction, leading to sharper, more symmetrical peaks[3].
-
Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 30°C) can sometimes reduce the kinetic energy of these secondary interactions, improving peak shape, though pH control is the more robust solution.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have a lower concentration of accessible residual silanols and are less prone to this issue[5].
-
dot
Caption: Troubleshooting workflow for peak tailing.
Question 2: I am seeing poor resolution between my analyte and a closely eluting impurity. How can I improve the separation?
Answer: Improving resolution requires changing the chromatographic selectivity (α). This is achieved by altering the chemistry of the separation system.
-
Causality: Resolution is a function of efficiency, retention, and selectivity. If peaks are sharp (good efficiency) and well-retained, the most powerful way to improve separation is by changing selectivity—the relative affinity of the two compounds for the stationary vs. mobile phase.
-
Solutions:
-
Change the Organic Solvent: This is the most effective tool for altering selectivity. Acetonitrile and methanol interact with analytes differently due to their distinct chemical properties (acetonitrile is aprotic with a strong dipole, while methanol is a protic hydrogen-bond donor)[6][7]. For aromatic compounds like this, switching from acetonitrile to methanol (or vice versa) can change π-π interactions and hydrogen bonding, often significantly shifting relative peak positions and sometimes even reversing elution order[4][8].
-
Adjust the Gradient Slope: A shallower gradient (e.g., changing from a 5-95% B in 10 minutes to 5-95% B in 20 minutes) gives the analytes more time to interact with the stationary phase, which can improve the separation of closely eluting peaks.
-
Change the Stationary Phase: If solvent changes are insufficient, consider a different column chemistry. A Phenyl-Hexyl column, for instance, provides alternative selectivity for aromatic compounds through enhanced π-π interactions compared to a standard C18[4].
-
Question 3: My retention times are unstable and drifting from one injection to the next. What are the likely causes?
Answer: Retention time instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase composition.
-
Causality: Consistent retention requires a stable chemical and physical environment, including a constant mobile phase composition, flow rate, and temperature[2].
-
Solutions:
-
Ensure Proper Column Equilibration: Before starting a sequence, flush the column with at least 10-15 column volumes of the initial mobile phase conditions. If you are running a gradient, ensure the post-run equilibration time is sufficient (at least 5-7 column volumes) to return the column to its starting state.
-
Check Mobile Phase Preparation: Inaccurate preparation or evaporation of a volatile component (like acetonitrile) can change the solvent strength over time[2]. Prepare fresh mobile phase daily and keep reservoir bottles capped. If using an acidic additive, ensure it is added to both the aqueous (A) and organic (B) reservoirs to maintain a constant concentration throughout the gradient[3].
-
Use a Column Thermostat: Fluctuations in ambient lab temperature can cause retention time shifts. A column thermostat set to a stable temperature (e.g., 30°C or 40°C) provides a consistent environment for the separation[2].
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are good starting conditions for developing a new RP-HPLC method for this compound?
A1: A gradient method on a C18 column is the standard starting point for phenolic compounds[9].
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 100 Å, 2.1 or 4.6 mm x 100 mm, < 3 µm | Standard reverse-phase chemistry with good efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier to ensure sharp peak shape[2][3]. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile generally provides lower backpressure and sharper peaks than methanol[6][8]. |
| Gradient | 10% to 95% B over 15 minutes | A broad scouting gradient to determine the approximate elution conditions. |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Standard flow rates for the respective column diameters. |
| Column Temp. | 30 °C | Provides stable retention and reduces mobile phase viscosity. |
| Detection | UV, 280 nm | Phenolic compounds typically have strong absorbance around this wavelength. |
Q2: Should I use Acetonitrile or Methanol? What is the real difference?
A2: The choice between Acetonitrile (ACN) and Methanol (MeOH) is a primary tool for method development. They offer different selectivities and have practical trade-offs.
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Source(s) |
| Elution Strength | Stronger; generally leads to shorter retention times. | Weaker; requires a higher percentage to achieve the same retention as ACN. | [6][7] |
| Selectivity | Aprotic, strong dipole moment. Different interactions with analytes. | Protic, hydrogen-bond donor. Can form H-bonds, altering selectivity. | [6][7] |
| System Pressure | Lower viscosity when mixed with water, resulting in lower backpressure. | Higher viscosity when mixed with water, leading to higher backpressure. | [4][8][10] |
| UV Cutoff | ~190 nm | ~205 nm | [7] |
Recommendation: Start with ACN due to its lower backpressure and better UV transparency. If you need to improve the resolution between your target analyte and an impurity, perform an identical gradient run with MeOH. The resulting change in selectivity may solve your separation challenge[7][8].
Q3: Why is adding 0.1% formic acid so critical for this specific molecule?
A3: It directly addresses the primary chemical liability of the molecule in reverse-phase chromatography: the acidic phenolic hydroxyls. As illustrated in the diagram below, operating at a low pH (achieved with formic acid) protonates both the analyte and the column's residual silanols. This transforms the separation from a mixed-mode (hydrophobic and ionic) to a purely hydrophobic mechanism, which is the intended mode for RP-HPLC. This results in sharp, symmetrical peaks and robust, reproducible retention.
dot
Caption: Mechanism of peak shape improvement by pH control.
Part 4: Standard Operating Protocols
Protocol 1: Step-by-Step Mobile Phase Screening for Optimal Selectivity
This protocol is a self-validating system to determine the best organic modifier for your separation.
-
System Preparation:
-
Prepare Mobile Phase A: HPLC-grade Water with 0.1% (v/v) Formic Acid.
-
Prepare Mobile Phase B1: HPLC-grade Acetonitrile with 0.1% (v/v) Formic Acid.
-
Prepare Mobile Phase B2: HPLC-grade Methanol with 0.1% (v/v) Formic Acid.
-
Install a C18 column and set the temperature to 30°C.
-
-
Run 1: Acetonitrile Gradient:
-
Equilibrate the column with 90:10 A:B1 for 10 minutes.
-
Inject your sample.
-
Run a linear gradient from 10% B1 to 95% B1 over 15 minutes.
-
Hold at 95% B1 for 3 minutes.
-
Return to 10% B1 and re-equilibrate for 5 minutes.
-
-
System Wash and Switch:
-
Flush the system and column with 100% Isopropanol for 15 minutes to remove all ACN. This is a critical step to ensure miscibility and prevent precipitation when switching to methanol.
-
-
Run 2: Methanol Gradient:
-
Equilibrate the column with 90:10 A:B2 for 10 minutes.
-
Inject the same sample.
-
Run the identical linear gradient: 10% B2 to 95% B2 over 15 minutes.
-
Hold at 95% B2 for 3 minutes.
-
Return to 10% B2 and re-equilibrate for 5 minutes.
-
-
Validation and Analysis:
-
Compare the two chromatograms. Look for changes in the elution order and the resolution (Rs) value between the peak of interest and any adjacent impurities.
-
The solvent system that provides the highest Rs value is the superior choice for this separation. This comparative result validates your choice of organic modifier.
-
References
- Technical Support Center: HPLC Analysis of Phenolic Compounds. (n.d.). Benchchem.
- Acetonitrile vs. Methanol for Reverse Phase Chromatography. (2025, October 14). Chrom Tech, Inc.
- Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. (n.d.). Shimadzu.
- Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? (2023, October 20). LinkedIn.
- Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). (2024, February 9). Mason Technology.
- Technical Support Center: Optimizing Mobile Phase Composition with Acetone in Reverse. (n.d.). Benchchem.
- The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. (2019, February 19). Technology Networks.
- Should an Additive be Added to your HPLC Eluent? (n.d.). LCGC International.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health (NIH).
- This compound. (n.d.). Stenutz.
Sources
- 1. This compound [stenutz.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
Catalyst selection and optimization for 1-(2,4-Dihydroxyphenyl)-2-phenylethanone synthesis
Technical Support Center: Synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Welcome to the technical support center for the synthesis of this compound, also known as 2,4-Dihydroxydeoxybenzoin. This valuable intermediate is a key building block in the synthesis of various pharmaceuticals and bioactive molecules, including isoflavones like daidzein.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, offering troubleshooting advice and answers to frequently asked questions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and direct methods for synthesizing this compound involve the acylation of resorcinol (1,3-dihydroxybenzene). The two principal reactions are:
-
Friedel-Crafts Acylation: This reaction involves treating resorcinol with phenylacetic acid or a derivative like phenylacetyl chloride. A Lewis acid catalyst is typically required to facilitate the electrophilic aromatic substitution.[2][3]
-
Hoesch Reaction (or Houben-Hoesch Reaction): This method uses a nitrile, specifically phenylacetonitrile, to react with the electron-rich resorcinol in the presence of a Lewis acid catalyst (like ZnCl₂) and hydrogen chloride.[4][5] The reaction proceeds through an imine intermediate which is hydrolyzed during workup to yield the desired ketone.[4]
Q2: Why is catalyst selection so critical in this synthesis?
Catalyst selection is paramount due to the nature of the resorcinol substrate. Phenolic hydroxyl groups are potent Lewis bases that can coordinate with and deactivate traditional Lewis acid catalysts like aluminum chloride (AlCl₃).[6][7] This deactivation not only consumes the catalyst but also makes the aromatic ring less reactive towards the desired C-acylation.[6][8] Furthermore, the choice of catalyst can influence the competition between C-acylation (on the ring, desired) and O-acylation (on the hydroxyl group, undesired).[6][7]
Q3: What's the difference between using a homogeneous vs. a heterogeneous catalyst for this reaction?
Homogeneous catalysts , like AlCl₃ or ZnCl₂, dissolve in the reaction medium.[9] They are often highly active but suffer from several drawbacks:
-
They form strong complexes with the product ketone, requiring stoichiometric or even greater amounts.[9]
-
Separation from the reaction mixture can be difficult, often requiring a destructive aqueous workup.[9]
-
They are sensitive to moisture and can generate significant acidic waste.[8]
Heterogeneous catalysts are solid acids that do not dissolve in the reaction medium.[10][11] Examples include zeolites (like ZSM-5), clays, and supported Lewis acids.[10][12] Their main advantages are:
-
Ease of Separation: They can be removed by simple filtration.[9]
-
Reusability: They can often be recovered, reactivated, and reused, making the process more sustainable.[10]
-
Selectivity: The defined pore structure of catalysts like zeolites can offer shape selectivity, potentially favoring a specific isomer (e.g., para-acylation).[12][13]
Part 2: Catalyst Selection and Optimization Guide
Q4: I want to screen catalysts for this synthesis. Where should I start?
A logical approach to catalyst screening involves evaluating both traditional and modern catalytic systems. The following workflow and data table provide a structured starting point.
Caption: Catalyst selection workflow for this compound synthesis.
Table 1: Comparison of Common Catalysts for Acylation of Resorcinol
| Catalyst Type | Catalyst Example | Typical Loading (Equivalents) | Advantages | Common Issues |
| Homogeneous | Aluminum Chloride (AlCl₃) | 2.0 - 3.0 | High reactivity, well-established.[6] | Stoichiometric requirement, catalyst deactivation, corrosive waste.[8][9] |
| Homogeneous | Zinc Chloride (ZnCl₂) | 1.0 - 2.0 | Milder than AlCl₃, often used in Nencki and Hoesch reactions.[2] | Can require high temperatures, moderate yields.[2] |
| Homogeneous | Boron Trifluoride Etherate (BF₃·OEt₂) | 1.5 - 3.0 | Effective for acylation of activated phenols.[1] | Moisture sensitive, can be difficult to handle. |
| Heterogeneous | Zeolite H-Beta / ZSM-5 | 10-50% by weight | Reusable, easy to separate, shape-selective, environmentally benign.[10][13] | Can suffer from deactivation by coking, may require higher temperatures.[14] |
| Heterogeneous | Amberlyst-15 (Sulfonic Acid Resin) | 20-100% by weight | Commercially available, easy to handle solid acid. | Lower thermal stability compared to zeolites. |
Q5: How do I optimize the reaction conditions once I've chosen a catalyst?
Optimization is a multi-parameter process. Systematically varying one parameter at a time while keeping others constant is crucial.[15][16][17]
-
Catalyst Loading: For Lewis acids like AlCl₃, you often need more than a stoichiometric amount (e.g., >2 equivalents) to account for complexation with both hydroxyl groups and the product carbonyl.[6] For heterogeneous catalysts, loading is typically determined by weight percent relative to the limiting reagent.
-
Temperature: Temperature influences the balance between C-acylation and O-acylation. For many Friedel-Crafts reactions on phenols, higher temperatures can favor the thermodynamically more stable C-acylated product via a Fries rearrangement of the O-acylated intermediate.[18] Start at room temperature and gradually increase while monitoring the reaction.[8] A patent for a similar synthesis using BF₃·OEt₂ specifies temperatures between -15°C and 0°C to achieve high yields.[1]
-
Solvent: The choice of solvent is critical. For traditional Friedel-Crafts reactions, non-polar solvents like nitrobenzene or 1,2-dichloroethane are common.[6] Using the acylating agent (e.g., acetic acid) as a solvent is also a known strategy.[19][20]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before significant side-product accumulation occurs.[21][22]
Part 3: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Q6: My reaction yield is extremely low. What are the most likely causes?
Low yields in Friedel-Crafts acylations of phenols are a frequent issue.[6][8] The primary culprits are:
-
Catalyst Deactivation: The hydroxyl groups of resorcinol are Lewis bases that coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), effectively poisoning it.[6][7] Any moisture in your reagents or glassware will also rapidly deactivate the catalyst.[8]
-
Solution: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and fresh, high-purity Lewis acid. Critically, for phenols, you must use a stoichiometric excess of the catalyst (often 2-3 equivalents) to overcome the deactivation by the two hydroxyl groups.[6]
-
-
Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning acylation can occur on the aromatic ring (C-acylation, desired) or the phenolic oxygen (O-acylation, undesired).[6][7] O-acylation is often faster (kinetically favored) but can be reversible.
Q7: I'm seeing multiple spots on my TLC plate. What are these byproducts?
Besides the O-acylated ester, you may be forming:
-
Di-acylated Product: Resorcinol is a highly activated ring, and a second acylation can occur, especially if the reaction is run for too long or at too high a temperature.[19]
-
Solution: Use an excess of the resorcinol substrate relative to the phenylacetic acid derivative to favor mono-acylation.
-
-
Positional Isomers: Acylation of resorcinol can theoretically occur at the 2, 4, or 6 positions. The primary product is typically 4-acylation (para to one -OH, ortho to the other). However, other isomers may form.
Part 4: Experimental Protocols
Protocol 1: Synthesis via Nencki Reaction (Homogeneous Catalyst)
This protocol is adapted from a procedure for the synthesis of 4-phenylacetyl-resorcinol using zinc chloride.[2]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 eq.), phenylacetic acid (1.5 eq.), and powdered anhydrous zinc chloride (1.0 eq.).
-
Reaction: Heat the intimate mixture in an oil bath to 120-130°C for 2.5-3 hours. The mixture will become a molten slurry.
-
Workup: Cool the reaction mixture slightly and pour it into a beaker containing ice-cold water acidified with a small amount of HCl.
-
Purification: The crude product often precipitates as a solid. Filter the solid and purify it by dissolving it in a dilute aqueous base (like NaOH), filtering to remove insoluble impurities, and then re-precipitating the product by acidifying the filtrate. The final product can be recrystallized from a suitable solvent like ethanol/water.[2]
Protocol 2: General Procedure for Heterogeneous Catalyst Screening
This protocol provides a framework for testing solid acid catalysts.
-
Catalyst Activation: Activate the catalyst according to the manufacturer's or literature procedure (e.g., heating a zeolite under vacuum to remove adsorbed water).
-
Setup: To a flame-dried flask under an inert atmosphere, add the activated heterogeneous catalyst (e.g., 50% weight of resorcinol), resorcinol (1.0 eq.), and an anhydrous solvent (e.g., toluene).
-
Reagent Addition: Add the acylating agent (e.g., phenylacetyl chloride, 1.2 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110°C) and monitor progress by TLC or GC analysis.[9]
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature and separate the solid catalyst by vacuum filtration. The catalyst can be washed, dried, and potentially reactivated for reuse.[9]
-
Workup & Purification: The filtrate contains the product. Wash the filtrate with saturated NaHCO₃ solution and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify as needed by column chromatography or recrystallization.[6]
References
- A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acyl
- Improving the yield of the Friedel-Crafts acylation for substituted phenols. (2025). BenchChem.
- Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024). Current Organic Chemistry.
- Troubleshooting low yield in Friedel-Crafts acyl
- (PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024).
- Improving yield and purity in Friedel-Crafts alkyl
- Optimization of the reaction conditions. (n.d.).
- Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. (2025).
- Optimization of reaction conditions. a. (n.d.).
- Screening and optimization of the reaction conditions. a. (n.d.).
- Friedel–Crafts Acylation and Related Reactions... (2003).
- Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange. [Link]
- Hoesch reaction. (n.d.). Wikipedia. [Link]
- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (2023).
- The preparation and properties of 4-phenylacetyl-resorcinol and 4-phenyl-acetyl-pyrogallol. (n.d.).
- Synthesizing method of 2,4-dihydroxybenzaldehyde. (1983).
- Preparation method for 1,2-diphenylethanone. (2012).
- Automated Optimization under Dynamic Flow Conditions. (n.d.). ChemRxiv. [Link]
- Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). PMC - NIH. [Link]
- Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. (2017). Asian Journal of Chemistry. [Link]
- Preparation method of 4-alkylresorcinol. (2021).
- Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. (2025).
- A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. (2018).
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Temperature and reaction time optimization for 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone (also known as 2,4-dihydroxydesoxybenzoin). It addresses common experimental challenges through a troubleshooting-focused, question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Synthesis Strategy & Troubleshooting
This section addresses the most common hurdles encountered during the synthesis, particularly focusing on the widely used but often problematic Friedel-Crafts and Fries Rearrangement routes.
Q1: What are the primary synthetic routes for this compound, and what are their main challenges?
A: The synthesis of this compound is typically approached via electrophilic acylation of resorcinol. The three most common methods are:
-
Direct Friedel-Crafts Acylation: This involves reacting resorcinol with phenylacetyl chloride or phenylacetic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃). While direct, this method is prone to significant challenges, including catalyst deactivation and competing side reactions.[1][2]
-
Fries Rearrangement: This reaction is often used as a corrective measure or a primary route. It involves the rearrangement of a phenyl ester (formed by O-acylation) to the desired hydroxy aryl ketone (C-acylation) under the influence of a Lewis acid and heat.[3][4] Controlling the reaction temperature is critical for achieving the desired isomer.[4]
-
Nencki Reaction: A classic method that involves heating resorcinol with phenylacetic acid in the presence of anhydrous zinc chloride.[5] This approach can be effective but requires high temperatures.
The primary challenges across these methods are poor yield, the formation of undesired isomers, and the competing O-acylation reaction, which produces a stable ester byproduct instead of the target ketone.[1]
Q2: My Friedel-Crafts reaction yield is extremely low. What are the likely causes and how can I fix it?
A: Low yield in the Friedel-Crafts acylation of phenols like resorcinol is a frequent issue stemming from two main causes.[1][2] This troubleshooting workflow can help diagnose and solve the problem.
-
Catalyst Deactivation: The hydroxyl groups on resorcinol and the carbonyl group on the product are Lewis bases. They readily coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming complexes that deactivate the catalyst.[1][2] For dihydroxy-substituted phenols, you often need at least two to three equivalents of the catalyst to drive the reaction to completion.[2]
-
Competing O-Acylation: The oxygen atom of the hydroxyl group is highly nucleophilic and can attack the acylating agent. This forms a phenyl ester, a common and often major byproduct that consumes starting materials.[1] If TLC or NMR analysis confirms the presence of the ester, the best solution is to convert this byproduct into the desired product using the Fries Rearrangement.[1][3]
Q3: How do I control the formation of ortho vs. para isomers during the Fries Rearrangement?
A: The regioselectivity of the Fries Rearrangement is highly dependent on the reaction temperature. This provides a powerful handle for controlling the isomeric ratio of the product. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[4]
-
Low Temperature (e.g., < 60°C): Favors the formation of the para-hydroxy ketone. This is the thermodynamically more stable product.
-
High Temperature (e.g., > 100°C): Favors the formation of the ortho-hydroxy ketone. This is the kinetically favored product, often stabilized by intramolecular hydrogen bonding with the adjacent hydroxyl group.
For the synthesis of this compound, where the acylation occurs at the C1 position relative to the two hydroxyl groups, careful temperature control is essential to maximize the yield of the desired isomer. A study using p-toluenesulfonic acid (PTSA) as a catalyst showed high selectivity for the ortho-isomer at 100-110°C.[6]
Section 2: Experimental Protocols & Optimization
This section provides actionable, step-by-step protocols for synthesis and optimization.
Q4: Can you provide a detailed protocol for a high-temperature Nencki Reaction?
A: Yes. The Nencki reaction is a straightforward, one-pot method. This protocol is adapted from established procedures.[5]
Protocol: Nencki Reaction Synthesis
-
Catalyst Preparation:
-
In a 50 mL beaker, carefully melt 15 g of zinc chloride (ZnCl₂) using a direct flame in a fume hood to ensure it is anhydrous.
-
Allow the molten mass to cool slightly, then crush it with a spatula.
-
Weigh 11 g of the anhydrous ZnCl₂ into a clean, dry 100 mL three-necked flask.
-
Add 11 mL of glacial acetic acid. Heat the mixture to 140°C with stirring until the ZnCl₂ dissolves.
-
-
Reactant Preparation:
-
In a separate 25 mL beaker, gently heat 7.7 g of resorcinol until it melts completely.
-
-
Reaction Execution:
-
Once the ZnCl₂/acetic acid solution is stable at 140°C, add the molten resorcinol in one portion. The reaction is exothermic, and the temperature will rise to approximately 160°C.
-
Maintain the reaction temperature at 150°C for 20 minutes with continuous stirring.
-
-
Workup and Isolation:
-
After 20 minutes, remove the heat source and allow the flask to cool slightly.
-
Carefully quench the reaction by slowly adding a solution of 5 mL concentrated HCl in 5 mL of water.
-
Allow the mixture to cool to room temperature. A reddish solid product will precipitate.
-
Collect the solid precipitate by vacuum filtration, washing it with a dilute HCl solution (10 mL HCl in 40 mL water).
-
Transfer the crude solid to a 250 mL beaker and add 120 mL of water containing 2 mL of concentrated HCl. Heat the suspension to boiling until the solid dissolves, then allow it to cool slowly for 12 hours to recrystallize.
-
Collect the purified orange-colored crystals by vacuum filtration, wash with 40 mL of cold water, and dry in an oven at 60°C.
-
Q5: What are the key parameters to optimize for this synthesis, and what are the recommended ranges?
A: Optimizing the synthesis of this compound requires careful control of temperature, reaction time, and catalyst stoichiometry. The optimal conditions can vary significantly based on the chosen synthetic route.
| Parameter | Optimal Range | Rationale & Key Considerations | Supporting Sources |
| Reaction Temperature | -15°C to 165°C | Highly method-dependent. Low temperatures (-15°C to 0°C) are used in BF₃-etherate mediated reactions to control reactivity.[7] High temperatures (140-165°C) are required for Nencki and some Fries rearrangements to overcome the activation energy.[2][5] Temperature directly controls ortho/para selectivity in the Fries rearrangement.[4] | [2][4][5][7] |
| Reaction Time | 20 min to 12 hours | Shorter times (20-30 min) are reported for high-temperature Nencki and PTSA-catalyzed Fries reactions.[5][6] Longer times (5-8 hours) may be necessary for lower-temperature methods.[7] Crucial Tip: Monitor reaction progress by Thin Layer Chromatography (TLC) to avoid the formation of decomposition byproducts from prolonged heating.[8] | [5][6][7] |
| Catalyst Stoichiometry | 1.0 to >3.0 eq. | For Friedel-Crafts/Fries reactions on dihydroxy-phenols, using >2 equivalents of Lewis acid (e.g., AlCl₃) is critical to compensate for catalyst complexation with hydroxyl and carbonyl groups, which prevents deactivation.[2] | [2] |
| Solvent Choice | Acetonitrile, Nitromethane, or Solvent-Free | Acetonitrile and low temperatures can improve yield and reduce side reactions in Vilsmeier-type preparations.[9] Nitromethane is an effective solvent for low-temperature Fries rearrangements.[4] Some methods, like the Nencki reaction, are performed neat (solvent-free).[5] | [4][5][9] |
Section 3: Purification and Analysis
Q6: My final product is impure. What is the best method for purification?
A: The primary impurities are typically unreacted starting materials (resorcinol), the undesired 4,4'-isomer, and O-acylated byproducts.[10] A two-step purification strategy is often most effective.
-
Aqueous Wash/Extraction: If using a Lewis acid like AlCl₃ or ZnCl₂, the initial workup should involve quenching with dilute acid. This will help remove most of the inorganic salts and any unreacted, water-soluble resorcinol.
-
Recrystallization: This is the most effective method for purifying the final solid product. A methanol-water solvent system is reported to be effective for similar compounds.[11] Ethanol is also a common choice for recrystallizing ketone products.[12] The general protocol involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by vacuum filtration.[12]
-
Column Chromatography: If recrystallization fails to separate isomers effectively, silica gel column chromatography is a reliable alternative. A gradient elution with a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used.[12][13]
References
- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.World News of Natural Sciences.
- Screening and optimization of the reaction conditions.ResearchGate.
- Nencki reaction. Acetylation without Acetic Anhydride.2,4-dihydroxyacetophenone.#ncchem.YouTube.
- Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.PubMed Central.
- Troubleshooting guide for the synthesis of hydroxyphenyl ethanone derivatives.BenchChem.
- Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography.PubMed.
- Improving yield in Friedel-Crafts acylation of 1-(2,5-Dihydroxyphenyl)butan-1-one.BenchChem.
- Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.PubMed Central.
- How to improve the yield of 2,4'-Dihydroxydiphenyl sulfone synthesis.BenchChem.
- Preparation of hydroxyacetophenones via the Fries rearrangement.ResearchGate.
- Preparation method for 1,2-diphenylethanone.Google Patents.
- Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.Google Patents.
- Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.Advanced Journal of Chemistry, Section A.
- Application Notes and Protocols for the Purification of 1-(4-Methylphenyl)-2-phenylethanone.BenchChem.
- Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's rearrangement.ResearchGate.
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- 7. CN102344350A - Preparation method for 1,2-diphenylethanone - Google Patents [patents.google.com]
- 8. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
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- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
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- 13. Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Work-up procedure optimization to maximize 1-(2,4-Dihydroxyphenyl)-2-phenylethanone recovery
Welcome to the technical support center for the work-up and purification of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a key intermediate in the synthesis of various bioactive molecules.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the recovery and purity of this compound. Here, we address common challenges and provide solutions grounded in chemical principles.
I. Troubleshooting Guide: Maximizing Yield and Purity
This section addresses specific issues that may arise during the experimental work-up of this compound, often synthesized via Friedel-Crafts acylation of resorcinol with phenylacetic acid or its derivatives.[2][3]
Issue 1: Low Overall Yield After Work-up
Question: I've completed the synthesis of this compound, but my final isolated yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors throughout the reaction and work-up process.[4][5] A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Incomplete Reaction: The Friedel-Crafts acylation may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. However, be cautious as prolonged heating can lead to side product formation.
-
-
Product Loss During Aqueous Work-up: this compound, being a phenolic compound, has some solubility in aqueous basic solutions, which can lead to loss during extraction.[6][7]
-
Solution 1: pH Control: During the neutralization step after quenching the reaction, carefully adjust the pH. Over-acidification can lead to degradation, while a pH that is too high will result in the phenolate salt, which is more soluble in the aqueous layer. Aim for a final pH of around 4-5.[8]
-
Solution 2: Salting Out: Before extraction, saturate the aqueous layer with a neutral salt like sodium chloride (brine). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Solution 3: Multiple Extractions: Perform multiple extractions with smaller volumes of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) rather than a single extraction with a large volume.[9] This is a more efficient method for recovering the product.
-
-
Sub-optimal Solvent Choice for Extraction: The choice of extraction solvent is critical for maximizing recovery.
-
Loss During Recrystallization: While essential for purification, recrystallization can lead to significant product loss if not optimized.
-
Solution 1: Minimal Solvent Usage: Use the minimum amount of hot solvent required to dissolve the crude product.[10] Excess solvent will keep more of your product dissolved even after cooling.
-
Solution 2: Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of product that remains in the mother liquor.[10]
-
Solution 3: Mother Liquor Recovery: After the first filtration, concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
Issue 2: Oily Product or Failure to Crystallize
Question: After removing the solvent from my final organic extract, I am left with a dark, oily residue that will not solidify. How can I induce crystallization and purify my product?
Answer:
The formation of an oil instead of a solid product is a common issue, often indicating the presence of impurities that inhibit crystallization.
Potential Causes & Solutions:
-
Residual Solvent: Trace amounts of the extraction solvent can prevent solidification.
-
Solution: Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help, but be cautious of potential decomposition.
-
-
Impurities: The presence of unreacted starting materials, side products, or grease from glassware can act as a crystal lattice inhibitor.
-
Solution 1: Trituration: Add a small amount of a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., hexane or a mixture of hexane and ethyl acetate). Stir or sonicate the mixture. The impurities should dissolve, leaving your product as a solid that can be filtered.
-
Solution 2: Column Chromatography: If trituration is unsuccessful, purification by column chromatography is a reliable method to separate the desired product from impurities. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is typically effective.
-
Solution 3: Seeding: If you have a small amount of pure, solid product from a previous batch, add a seed crystal to the oil. This can provide a nucleation site for crystallization to begin.
-
Issue 3: Persistent Color in the Final Product
Question: My isolated this compound is a pale yellow to brownish solid, but I need a colorless or white product. What is the source of the color and how can I remove it?
Answer:
The color in your product is likely due to the formation of colored by-products or oxidation of the phenolic hydroxyl groups.
Potential Causes & Solutions:
-
Oxidation of Phenols: The dihydroxyphenyl moiety is susceptible to oxidation, especially in the presence of air and light, leading to the formation of colored quinone-type structures.
-
Solution 1: Activated Carbon (Charcoal) Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[10] Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
-
Solution 2: Use of a Reducing Agent in Work-up: In some cases, adding a mild reducing agent like sodium hydrosulfite (sodium dithionite) to the aqueous alkaline solution during work-up can help to decolorize the product by reducing oxidized impurities.[8]
-
-
Chromophoric Impurities: Side reactions during the synthesis can generate colored by-products.
-
Solution: Recrystallization, as described above, is often sufficient to remove these impurities. For stubborn cases, column chromatography is the most effective method.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the work-up of this compound.
Q1: What is the optimal pH for the aqueous extraction of this compound?
A1: The optimal pH for extraction is a balance between ensuring the phenolic hydroxyl groups are protonated (to maintain solubility in the organic phase) and avoiding acidic conditions that could promote side reactions. A pH range of 4-6 is generally recommended for the aqueous layer during extraction.
Q2: Can I use a different solvent for recrystallization besides ethanol or methanol/water?
A2: Yes, other solvent systems can be explored. The key is to find a solvent in which your product is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[10] Some potential alternatives include:
-
Toluene: A less polar solvent that may be effective if non-polar impurities are the main issue.
-
Ethyl acetate/Hexane mixture: Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexane until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Q3: My TLC plate shows a single spot, but my NMR spectrum indicates impurities. Why is this?
A3: This can happen for a few reasons:
-
Co-elution on TLC: The impurity may have a very similar polarity to your product, causing it to co-elute on the TLC plate. Try using a different solvent system for your TLC to see if you can achieve separation.
-
Non-UV Active Impurities: If the impurity does not have a UV chromophore, it will not be visible on the TLC plate under a UV lamp. Try staining the TLC plate with a reagent like potassium permanganate to visualize non-UV active spots.
-
Residual Solvent: The impurity in your NMR may be residual solvent from the work-up or recrystallization that is not visible on TLC.
Q4: Are there any specific safety precautions I should take during the work-up?
A4: Yes, standard laboratory safety practices should always be followed. Specifically for this work-up:
-
Acid/Base Handling: The quenching of the Friedel-Crafts reaction is often done with acid, and subsequent neutralization involves a base. Handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Handling: Organic solvents used for extraction and recrystallization are often flammable and volatile. Work in a well-ventilated fume hood and away from ignition sources.
-
Pressure Build-up: When neutralizing with a base like sodium bicarbonate, carbon dioxide gas is evolved. Be sure to vent the separatory funnel frequently during extractions to prevent pressure build-up.[11]
III. Visualized Workflows
General Work-up and Purification Workflow
Caption: A typical workflow for the work-up and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
IV. Data Summary Table
| Parameter | Recommendation | Rationale |
| Reaction Quenching | Pour reaction mixture into ice/HCl | To hydrolyze the aluminum complex and protonate the product. |
| Neutralization pH | 4-6 | To ensure the phenolic -OH groups are protonated, maximizing solubility in the organic phase and minimizing product loss. |
| Extraction Solvent | Ethyl Acetate | Good polarity for dissolving the dihydroxyphenyl moiety.[7] |
| Recrystallization Solvent | Ethanol, Methanol/Water | Good solubility at high temperatures and poor solubility at low temperatures. |
| Decolorization | Activated Carbon | Adsorbs colored impurities, particularly oxidized species. |
V. References
-
UCLA Chemistry and Biochemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20.
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Ignat, I., Volf, I., & Popa, V. I. (2011). Extraction and Isolation of Phenolic Compounds. Springer Nature Experiments.
-
JoVE. (2024). Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques. Retrieved from [Link]
-
Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313-7352.
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from
-
Pinelo, M., & Meyer, A. S. (2017). Enzyme-Assisted Extraction of Phenolic Compounds. In Handbook of Food Bioengineering (pp. 383-407). Academic Press.
-
Casazza, A. A., Aliakbarian, B., Mantegna, S., Cravotto, G., & Perego, P. (2010). Optimization of phenolic compounds extraction from brewers' spent grain using ultrasound technologies coupled with response surface methodology. Food Chemistry, 122(4), 1211-1217.
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
-
Lee, S. C., & Kim, J. H. (2018). A Study on Extraction and Adsorption of Three Phenolic Ketones. Korean Chemical Engineering Research, 56(5), 693-698.
-
Kumar, A., Singh, A., & Kumar, S. (2021). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. Scientific Reports, 11(1), 1-9.
-
Wang, Y., Li, Y., & Zhang, X. (2018). Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone. ACS Omega, 3(11), 15685-15693.
-
Chopda, J. V., Patel, J. P., & Parsania, P. H. (2023). Synthesis and spectral analysis of (E)-1-(2, 4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52.
-
Popik, V. V. (2013). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Molecules, 18(9), 10843-10871.
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). US3830845A - Purification of 2, 4-dihydroxy-benzophenone. Retrieved from
-
Tran, T. T., & Nguyen, T. H. (2024). Optimising the recovery of phenolic compounds and antioxidant activity from orange peels through solid-state fermentation. Natural Product Research, 1-10.
-
Chopda, J. V., Patel, J. P., & Parsania, P. H. (2023). Synthesis and spectral analysis of (E)-1-(2, 4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52.
-
ResearchGate. (n.d.). The percentage of recovery of phenolic compounds and carbohydrates at different OMW-effluent pH by ethanol. Retrieved from [Link]
-
Yadav, G. D., & Bokade, V. V. (2002). A green route for the acylation of resorcinol with acetic acid. Clean Technologies and Environmental Policy, 4(3), 157-164.
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Xiao, Z. P., Yi, S. F., Ou, G. Y., Zhang, F., & Zhu, J. (2010). 1-(3, 4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o4-o5.
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European Patent Office. (n.d.). EP 0154092 A1 - Process for the preparation of 2,4-dihydroxybenzophenones. Retrieved from [Link]
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ResearchGate. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
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Google Patents. (n.d.). CN101555188A - Method for purifying 1, 2-diphenylethane by recrystallization of diols solvent. Retrieved from
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Google Patents. (n.d.). US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones. Retrieved from
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Google Patents. (n.d.). US4996354A - Preparation of 2,4-dihydroxybenzoic acid. Retrieved from
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Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. Retrieved from
-
Reddit. (2021). Recrystallizing 2,4 Dinitrophenylhydrazine from 1-butanol.I made them from Chlorobenzene. I made 2,4 Dinitrochlorobenzene and then reacted with hydrazine hydrate solution which gave these. r/chemistry. Retrieved from [Link]
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Addressing poor solubility issues of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone in assays
Topic: Troubleshooting Poor Aqueous Solubility of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Welcome to the technical support center. As a team of Senior Application Scientists, we partner with researchers to overcome complex experimental hurdles. A frequent challenge in drug discovery and cell-based assays is the poor aqueous solubility of promising lipophilic compounds.
This guide provides an in-depth, question-and-answer-based approach to systematically address solubility issues encountered with this compound (CAS No. 3669-41-8), a scaffold of significant interest in medicinal chemistry.[1] Our goal is to move beyond simple solvent suggestions to a mechanistic understanding of solubility, enabling you to generate reliable and reproducible data.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm starting my experiments. Why is this compound difficult to dissolve directly in my aqueous assay buffer?
A1: The challenge lies in the compound's inherent molecular structure. this compound possesses two phenyl rings, which contribute to significant hydrophobicity (lipophilicity), making it poorly soluble in polar solvents like water or aqueous buffers. The fundamental principle of "like dissolves like" governs this behavior; the non-polar character of the molecule prefers a non-polar environment.
Your first and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose due to its power as a polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[2]
Initial Solubilization Data
The following table provides a qualitative guide to solubility in common laboratory solvents. Always start with a small amount of your compound to confirm solubility before committing the bulk of your material.
| Solvent | Type | Expected Solubility | Notes |
| Water / PBS Buffer | Polar Protic | Poor / Insoluble | Not recommended for primary stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | Industry standard for compound library storage and stock solutions. |
| Ethanol (EtOH) | Polar Protic | Good to Moderate | A viable alternative to DMSO, but may be less effective for highly lipophilic compounds.[3][4] |
| Methanol (MeOH) | Polar Protic | Moderate | Similar to ethanol; can be used for stock solutions.[3][4] |
| Acetone | Polar Aprotic | Good | Can be effective but its high volatility makes it less ideal for assay plates.[4] |
Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening and how do I fix it?
A2: You are observing a phenomenon known as "DMSO shock" or anti-solvent precipitation. This is the most common pitfall when working with DMSO stock solutions.[5]
The Mechanism: Your compound is stable in 100% DMSO, where it is well-solvated. When you introduce a small volume of this stock into a large volume of aqueous buffer, you are causing a rapid and dramatic shift in the solvent environment. The DMSO concentration plummets, and the surrounding water molecules cannot maintain the compound in solution, causing it to "crash out" as a fine precipitate.[6][7] This precipitation significantly lowers the bioavailable concentration of your compound, leading to inaccurate and misleading assay results.[6][8]
Troubleshooting Workflow for Compound Precipitation
The first line of defense is to strictly control the final concentration of your organic solvent. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced artifacts or cytotoxicity, though this is cell-line dependent.[5]
Caption: Initial troubleshooting workflow for precipitation.
Q3: I've limited my final DMSO concentration to <0.5%, but my compound still precipitates at the higher concentrations needed for my dose-response curve. What are my options?
A3: When simple solvent limitation isn't enough, you must actively modify the assay buffer to increase its solubilizing capacity. Here are three field-proven strategies, ranging from simple to more complex.
Mechanism: this compound contains two phenolic hydroxyl (-OH) groups. These groups are weakly acidic. By increasing the pH of your buffer to a value above the pKa of these hydroxyls, you deprotonate them to form phenolate anions (-O⁻). This ionization dramatically increases the polarity and, therefore, the aqueous solubility of the molecule.[9][10]
Caption: Effect of pH on the ionization and solubility.
Protocol:
-
Prepare several small batches of your assay buffer with increasing pH values (e.g., 7.4, 7.8, 8.2, 8.6).
-
Perform a kinetic solubility test (see Q4 protocol) at your highest desired compound concentration in each buffer.
-
Critical Caveat: Ensure that the altered pH does not affect your assay's biological components (e.g., enzyme activity, cell viability) or the chemical stability of your compound. Some phenolic compounds can be susceptible to oxidation at higher pH.[11][12] Run appropriate buffer controls in your main assay.
Mechanism: A co-solvent is a water-miscible organic solvent that, when added to the main aqueous buffer in small percentages, reduces the overall polarity of the solvent system.[][14] This reduction in polarity lowers the "anti-solvent" effect of the water, helping to keep your hydrophobic compound in solution.[15][16]
Recommended Co-solvents for Biological Assays:
| Co-solvent | Recommended Final Conc. | Notes |
| Ethanol | 1-5% | Generally well-tolerated by many cell lines and enzymes. |
| Propylene Glycol (PG) | 1-5% | A common excipient in pharmaceutical formulations.[17] |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | Effective for many poorly soluble drugs.[17][18] |
Protocol:
-
Prepare assay buffers containing 1%, 2%, and 5% of a chosen co-solvent.
-
Repeat the kinetic solubility test to determine the new solubility limit.
-
Critical Caveat: Always run a co-solvent vehicle control in your assay to ensure it does not independently affect the results.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[19][20] Your poorly soluble compound can become encapsulated within this hydrophobic core, forming an "inclusion complex."[21][22] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[22]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol:
-
Prepare solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 1, 5, 10 mM).
-
Add your compound's DMSO stock to these solutions and assess solubility. Gentle vortexing and a brief incubation period can facilitate complex formation.
-
Critical Caveat: As with other excipients, test the effect of HP-β-CD alone on your assay system.
Q4: How can I be certain that subtle precipitation isn't affecting my data, and how do I properly determine the solubility limit in my final assay buffer?
A4: Visual inspection is a start, but a systematic kinetic solubility assessment is essential for trustworthy data. Undetected micro-precipitation is a major source of poor data reproducibility and inaccurate structure-activity relationships (SAR).[6][24] Kinetic solubility differs from thermodynamic solubility; it measures how much of a compound, when added from a DMSO stock, will stay in an aqueous solution under specific assay conditions (time, temperature).[25][26][27][28]
Protocol: Kinetic Solubility Assessment by Visual Inspection
This protocol allows you to determine the practical solubility limit of your compound in your finalized assay buffer.[29]
Materials:
-
Concentrated stock solution of your compound in 100% DMSO (e.g., 20 mM).
-
Finalized assay buffer (containing any co-solvents or enhancers, if necessary).
-
Clear 96-well plate or microcentrifuge tubes.
-
Multichannel pipette.
-
Microscope or plate reader capable of detecting light scatter (nephelometry).
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, perform a serial 2-fold dilution of your compound stock in 100% DMSO. This creates a range of concentrations.
-
Transfer to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each DMSO dilution into wells containing a correspondingly large volume (e.g., 99-198 µL) of your final assay buffer. This ensures the final DMSO concentration remains constant and low.
-
Incubate: Mix the plate gently and incubate under your specific assay conditions (e.g., 37°C for 1 hour).
-
Inspect for Precipitation:
-
Method A (Visual): Carefully inspect each well against a dark background. Look for any cloudiness, haziness, or visible particles.
-
Method B (Microscopy): Place a small drop from each well onto a microscope slide and look for crystalline or amorphous precipitate.
-
Method C (Instrumentation): If available, use a nephelometer or plate reader to measure light scattering at a wavelength away from the compound's absorbance (e.g., >600 nm). An increase in signal relative to the buffer-only control indicates precipitation.[27][30]
-
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is your kinetic solubility limit. You should treat any data generated from concentrations at or above this limit with extreme caution, as the nominal concentration does not reflect the true concentration of dissolved, active compound.
By systematically applying these principles and protocols, you can overcome the solubility challenges presented by this compound, ensuring the integrity and reliability of your experimental results.
References
- Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate.
- Gali, M., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
- Fenyvesi, F., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate.
- Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate.
- de Miranda, J. C., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- Mura, P. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- ADME Solubility Assay. (n.d.). BioDuro.
- Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed.
- The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (2021). ProQuest.
- Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). In-planta.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI.
- Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indo American Journal of Pharmaceutical Sciences.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2015). PMC.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (n.d.). Auctores.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.
- Pan, L., et al. (2008). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed.
- Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.
- Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Research Journal of Pharmacy and Technology.
- Al-kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH.
- Dimethyl sulfoxide. (n.d.). Wikipedia.
- Williams, H. D., et al. (2013). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. PMC - NIH.
- Chen, C. Y., et al. (2013). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. PMC - NIH.
- Pan, L., et al. (2008). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. ResearchGate.
- Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). (2010). FooDB.
- Solubility of Benzoin in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures. (2017). ResearchGate.
- Can we predict compound precipitation in DMSO stocks?. (2014). Sussex Drug Discovery Centre.
- Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. (2014). ResearchGate.
- Solubility of Benzoin in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures. (2017). CoLab.
- Ethanone, 1-(2,4-dihydroxyphenyl)-. (n.d.). NIST WebBook.
- This compound. (n.d.). Stenutz.
- 2',4'-Dihydroxyacetophenone. (n.d.). PubChem.
- Organic Solvent Solubility Data Book. (2010). CORE.
- Solubility of Organic Compounds. (2023). University of Calgary.
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Minimizing byproduct formation in Claisen condensation for 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 1-(2,4-dihydroxyphenyl)-2-phenylethanone, a key deoxybenzoin intermediate. Our focus is to provide in-depth, field-proven insights into minimizing byproduct formation during its synthesis via Claisen condensation and related methods, ensuring higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic challenge when preparing this compound?
The core challenge lies in controlling the regioselectivity of the acylation on the highly activated resorcinol (1,3-dihydroxybenzene) ring. The two hydroxyl groups are strong activating groups, making the aromatic ring susceptible to multiple side reactions. Furthermore, the phenolic hydroxyls themselves are nucleophilic, leading to competition between the desired C-acylation (carbon-carbon bond formation) and undesired O-acylation (ester formation).
Q2: What are the most common byproducts observed in this reaction?
Researchers frequently encounter a mixture of undesired compounds that complicate purification and reduce the yield of the target molecule. The most prevalent byproducts include:
-
Self-condensation Product of Phenylacetate Ester: The enolate of the phenylacetate ester can react with another molecule of itself, leading to the formation of a β-keto ester.[1]
-
O-Acylated Resorcinol: The phenoxide ions of resorcinol can act as nucleophiles, attacking the carbonyl of the phenylacetate ester to form mono- or di-esters of resorcinol.
-
Fries Rearrangement Isomers: If O-acylation occurs, the resulting phenolic ester can undergo a subsequent Fries rearrangement under acidic or thermal conditions (often during workup), leading to the formation of isomeric hydroxy ketones.[2][3]
-
Di-acylated Products: The high reactivity of the resorcinol ring can sometimes lead to the introduction of a second acyl group onto the ring, especially if reaction conditions are not carefully controlled.
Q3: Why is the choice of base so critical in this Claisen condensation?
The base is arguably the most critical parameter. Its role is to deprotonate the α-carbon of the phenylacetate ester to form the reactive enolate nucleophile.[4] However, an inappropriate base can trigger side reactions:
-
Hydroxide Bases (e.g., NaOH, KOH): These can cause saponification (hydrolysis) of the ester starting material, rendering it inactive for the condensation.[5]
-
Alkoxide Bases (e.g., NaOEt for Ethyl Phenylacetate): While a standard choice for Claisen condensations to prevent transesterification, they may not be strong enough to completely and rapidly form the enolate, allowing for competing side reactions like O-acylation of the highly acidic resorcinol.[6][7]
-
Strong, Non-Nucleophilic Bases (e.g., NaH, LDA): These are often superior for this specific transformation. They are strong enough to irreversibly and quickly generate the ester enolate, minimizing the concentration of free alkoxide that could promote O-acylation and ensuring the primary reaction pathway is the desired C-acylation.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Problem 1: My reaction yields are consistently low, and the TLC plate shows a complex mixture of products.
-
Probable Cause (A): Competing Self-Condensation. The enolate of your phenylacetate ester is reacting with another molecule of the ester before it can react with the resorcinol nucleus. This is common when the enolate concentration is low or its formation is slow.[1]
-
Solution (A):
-
Utilize a Stronger Base: Switch from an alkoxide base to a non-nucleophilic base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). This ensures rapid and complete formation of the ester enolate.[5][8]
-
Control Reagent Addition: Employ a reverse-addition strategy. Prepare the ester enolate first by adding the phenylacetate ester to a solution of LDA at low temperature (-78 °C). Then, slowly add a solution of the resorcinol (or its protected form) to the pre-formed enolate.
-
-
Probable Cause (B): O-Acylation Followed by Fries Rearrangement. The phenoxide ions of resorcinol are attacking the ester, forming a phenylacetylated resorcinol ester. During acidic workup or with prolonged heating, this intermediate rearranges to form a mixture of ortho- and para-isomers relative to the hydroxyl groups, none of which is your target product.[2][9]
-
Solution (B):
-
Protect the Hydroxyl Groups: The most robust solution is to protect the phenolic hydroxyls of resorcinol before the condensation reaction. Converting them to methyl ethers or benzyl ethers prevents O-acylation entirely.[10] The protecting groups can be removed in a subsequent step. (See Protocol 2).
-
Strict Temperature Control: Keep the reaction temperature low to favor the kinetically controlled C-acylation over the thermodynamically favored O-acylation.
-
Careful Workup: Quench the reaction under basic or neutral conditions before proceeding with an acidic wash to minimize acid-catalyzed rearrangement.
-
Problem 2: My main byproduct appears to be an ester, based on IR and NMR analysis.
-
Probable Cause: Dominant O-Acylation. Your reaction conditions are favoring the nucleophilic attack of the resorcinol phenoxides on the ester carbonyl over the attack by the ester enolate on the aromatic ring. This is often due to the choice of base and solvent.
-
Solution:
-
Increase Base Strength: As mentioned, use NaH or LDA. These bases will preferentially deprotonate the α-carbon of the ester over the phenolic protons, or are strong enough to deprotonate both, but the subsequent C-acylation is directed by other factors.
-
Solvent Choice: Use an aprotic solvent like THF or Diethyl Ether. Protic solvents like ethanol can participate in proton exchange and solvate the phenoxide, potentially increasing its nucleophilicity for O-acylation.
-
Problem 3: The reaction seems to stall, with significant amounts of starting material remaining even after extended reaction times.
-
Probable Cause: Insufficient Base or Inactive Reagents. The reaction requires at least a stoichiometric amount of base because the final β-dicarbonyl product is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[8][11] Moisture in the reagents or solvent can also quench the base.
-
Solution:
-
Use Sufficient Base: Ensure you are using at least 2.0-2.5 equivalents of base: one equivalent to deprotonate the ester and at least one to deprotonate the two acidic phenolic protons of resorcinol. An additional equivalent may be needed to drive the final equilibrium.
-
Ensure Anhydrous Conditions: Flame-dry your glassware. Use freshly distilled, anhydrous solvents. Ensure your reagents (especially NaH) are of high quality and have been stored properly.
-
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and key side reactions.
Sources
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- 11. chem.libretexts.org [chem.libretexts.org]
Refinement of crystallization techniques for high-purity 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Welcome to the technical support center for the purification of 1-(2,4-dihydroxyphenyl)-2-phenylethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to refine your crystallization techniques and achieve high-purity material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the crystallization of this compound, a deoxybenzoin derivative.[1]
Q1: What are the key properties of this compound relevant to its crystallization?
A1: Understanding the physicochemical properties of this compound is crucial for developing an effective crystallization strategy.
-
Structure and Functional Groups: The molecule possesses two hydroxyl (-OH) groups on one phenyl ring and a carbonyl (C=O) group, making it a phenolic compound.[2] These groups can participate in hydrogen bonding, which significantly influences its solubility and crystal packing.[1][2]
-
Molecular Weight: 228.24 g/mol .[2]
-
Solubility: As a polar molecule, it is expected to be more soluble in polar solvents. The presence of hydroxyl groups suggests that its solubility will be temperature-dependent in protic solvents like water and alcohols.[3][4]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6]
-
Single Solvent Systems: Ethanol, methanol, or aqueous mixtures of these alcohols are often good starting points for phenolic compounds.[3] Water can also be a suitable solvent, particularly for polar compounds, as it is non-toxic and non-flammable.[3]
-
Solvent Pair Systems: If a single solvent is not effective, a solvent pair can be used.[5] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "antisolvent" in which it is sparingly soluble. Common pairs include ethanol/water, methanol/water, or ethyl acetate/hexane.[3] The procedure involves dissolving the compound in the minimum amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes cloudy (saturated).[5]
Q3: What are the common impurities I might encounter and how can I remove them?
A3: Impurities can originate from starting materials, side reactions, or degradation.[7]
-
Starting Materials: Unreacted resorcinol or phenylacetic acid (or its derivatives) used in a Hoesch reaction synthesis.[8]
-
By-products: Products from side reactions, such as ortho-acylated isomers.
-
Degradation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.[7]
-
Removal: Recrystallization is an effective method for removing most of these impurities.[9] For colored impurities, treatment with activated charcoal in the hot solution before filtration can be effective.[5]
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: Supersaturation is necessary for crystallization to occur. If crystals do not form spontaneously, several techniques can be used to induce nucleation:[10]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that serve as nucleation sites.[6][10]
-
Seed Crystals: Adding a small, pure crystal of the desired compound (a seed crystal) can initiate crystallization.[10]
-
Evaporation: Allowing a small amount of solvent to evaporate can increase the concentration of the solute, leading to supersaturation.
-
Lowering Temperature: Further cooling in an ice bath can decrease solubility and promote crystallization.[11]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the crystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
Cause: The compound is coming out of solution at a temperature above its melting point, often due to a highly concentrated solution or a solvent in which the compound's melting point is depressed.
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.[10]
-
Change Solvent System: The chosen solvent may not be appropriate. Experiment with a different solvent or a solvent pair. A solvent in which the compound is less soluble at higher temperatures might be beneficial.
-
Slower Cooling: Rapid cooling can favor oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[11]
Problem 2: The crystallization happens too quickly, resulting in fine powder instead of well-defined crystals.
Cause: The solution is too supersaturated, leading to rapid nucleation and the formation of small, often impure, crystals.[10]
Solutions:
-
Use More Solvent: Re-heat the solution and add more solvent to reduce the degree of supersaturation upon cooling.[10] A slower crystallization process generally yields larger, purer crystals.[10]
-
Slow Cooling: As mentioned previously, a slower cooling rate allows for more ordered crystal growth.
Problem 3: The final product has a low yield.
Cause: Several factors can contribute to a poor recovery of the crystallized product.
Solutions:
-
Check the Mother Liquor: After filtration, test the remaining solution (mother liquor) for the presence of your compound. Evaporating a small amount of the mother liquor will reveal if a significant amount of product remains dissolved.
-
Minimize Solvent Usage: While you don't want to use too little solvent and cause premature crystallization, using an excessive amount will result in a significant portion of your compound remaining in solution even after cooling.[10]
-
Ensure Complete Precipitation: Cool the solution in an ice bath for a sufficient amount of time to maximize the precipitation of the product.[11]
-
Efficient Filtration and Washing: Use a pre-chilled solvent to wash the crystals during filtration to minimize re-dissolving the product.[11] Use a minimal amount of this cold solvent.
Problem 4: The product is colored, even after crystallization.
Cause: Colored impurities are present and have co-crystallized with your product.
Solutions:
-
Activated Charcoal Treatment: Dissolve the impure solid in the minimum amount of hot solvent. Add a small amount of activated charcoal (about 1-2% by weight of your compound) and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize.[5] Be cautious as charcoal can also adsorb some of your product.
Section 3: Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the standard procedure for recrystallizing this compound from a single solvent.
Step-by-Step Methodology:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol, water, or an ethanol/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.[11]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[11] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by suction filtration using a Büchner or Hirsch funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[11]
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Data Presentation: Solvent Selection Guide
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Comments |
| Water | Low | High | A good, green solvent choice. May require heating to a high temperature.[3] |
| Ethanol | Moderate | Very High | A common and effective solvent for phenolic compounds.[3] |
| Methanol | Moderate | Very High | Similar to ethanol, but more volatile. |
| Ethyl Acetate | High | Very High | May not be ideal as a single solvent due to high solubility at room temperature. |
| Hexane | Very Low | Low | Not a suitable single solvent, but can be used as an antisolvent. |
| Acetone | High | Very High | Often too good of a solvent, leading to poor recovery.[3] |
Section 4: Visualizations
Diagram 1: General Crystallization Workflow
Caption: A flowchart of the general recrystallization process.
Diagram 2: Troubleshooting Logic for "Oiling Out"
Caption: Decision-making process for when a compound oils out.
References
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- FooDB. (2010). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). [Link]
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- SOP: CRYSTALLIZ
- ResearchGate. (2021).
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- ResearchGate. (2010). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. [Link]
- Recrystalliz
- ACG Publications. (2014). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone by ¹H and ¹³C NMR Spectroscopy
Introduction: The Imperative of Structural Certainty
In the landscape of chemical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent investigations are built. The compound 1-(2,4-dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin derivative, represents a significant scaffold in medicinal chemistry. It is explored for its potential in developing neuroprotective, anti-inflammatory, and antimicrobial agents.[1] Given its pharmacological relevance, verifying its precise atomic arrangement is not merely an academic exercise but a critical step for ensuring reproducibility and advancing hit-to-lead optimization.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent, most powerful technique for the structural elucidation of organic compounds in solution. Its ability to probe the chemical environment of individual nuclei—primarily ¹H (protons) and ¹³C—provides a detailed molecular fingerprint. This guide provides an in-depth, experience-driven comparison of theoretical predictions versus experimental data for the structural validation of this compound, demonstrating the analytical power of NMR.
Part 1: Theoretical Prediction of NMR Spectra
Before stepping into the lab, a meticulous scientist first analyzes the target structure to predict its spectral characteristics. This theoretical exercise is crucial for developing an analytical strategy and for interpreting the resulting experimental data.
The structure of this compound, with its unique proton and carbon environments, is shown below.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
Based on the structure, we can predict the following proton signals:
-
Dihydroxyphenyl Ring Protons (H-3', H-5', H-6'): This ring system is 1,2,4-trisubstituted. The proton at C-6' is ortho to the carbonyl group and a hydroxyl group. The proton at C-5' is meta to both. The proton at C-3' is ortho to one hydroxyl and meta to the carbonyl. This asymmetry means we expect three distinct signals in the aromatic region (δ 6.0-8.0 ppm).[1]
-
H-6': Being ortho to the electron-withdrawing carbonyl group, this proton will be the most deshielded. It has one ortho neighbor (H-5'), so it should appear as a doublet.
-
H-5': This proton has two ortho neighbors (H-6' and H-3' is not adjacent). It will couple to H-6', appearing as a doublet of doublets.
-
H-3': This proton is ortho to a hydroxyl group and has no adjacent protons, so it should appear as a singlet, or a narrow doublet due to meta-coupling.
-
-
Phenyl Ring Protons (H-2'' to H-6''): The protons on the unsubstituted phenyl ring are expected to appear as a complex, likely overlapping multiplet in the aromatic region, typically around δ 7.2-7.4 ppm.
-
Methylene Protons (-CH₂-): These two protons are adjacent to the carbonyl group and the phenyl ring. They are chemically equivalent and have no adjacent protons, so they should appear as a sharp singlet. Their position next to two electron-withdrawing groups places their chemical shift around δ 4.0-4.5 ppm.
-
Hydroxyl Protons (-OH): There are two phenolic hydroxyl protons. Their chemical shifts are highly variable and depend on solvent, concentration, and temperature. They typically appear as broad singlets and can range from δ 4-12 ppm.[2][3] The C-2' hydroxyl may be hydrogen-bonded to the carbonyl oxygen, shifting it significantly downfield.
Predicted ¹³C NMR Spectrum
The molecule has 14 carbon atoms. Due to the asymmetry of the dihydroxyphenyl ring, we expect to see 12 distinct signals, with some potential overlap in the phenyl ring region.
-
Carbonyl Carbon (C=O): This is the most deshielded carbon and will appear significantly downfield, typically in the range of δ 195-205 ppm.[1]
-
Aromatic Carbons (C-1' to C-6' and C-1'' to C-6''): These carbons appear in the δ 100-165 ppm region.[1]
-
Carbons attached to oxygen (C-2', C-4') will be the most deshielded among the ring carbons, appearing around δ 160-165 ppm.
-
The quaternary carbon attached to the carbonyl (C-1') will also be downfield.
-
The carbons of the unsubstituted phenyl ring will appear in the typical δ 125-135 ppm range.
-
-
Methylene Carbon (-CH₂-): This sp³-hybridized carbon will be the most upfield signal, expected around δ 45-50 ppm.
Part 2: Experimental Protocol for NMR Analysis
Trustworthy data is born from a robust and meticulously executed protocol. The following steps ensure the acquisition of high-quality, reproducible NMR spectra.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing: Accurately weigh 15-20 mg of the this compound sample for ¹H NMR. For ¹³C NMR, a higher concentration of 30-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[4][5]
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice for this compound as it readily dissolves the sample and slows down the exchange rate of the phenolic -OH protons, often resulting in sharper signals that may even show coupling.
-
Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.[6][7] Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution free of particulate matter is essential for high-resolution spectra.[5]
-
Transfer: Using a clean Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. The final sample height should be between 4.5 and 5.0 cm.[7]
-
Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.
-
-
Data Acquisition (on a 400 MHz Spectrometer):
-
Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent (DMSO-d₆) to stabilize the magnetic field. An automated or manual shimming process is then performed to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.[4]
-
Tuning: The probe is tuned to the specific frequencies of ¹H and ¹³C nuclei to ensure maximum signal sensitivity.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. 16 to 32 scans are usually sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 240 ppm) is used. Due to the low natural abundance of ¹³C, many more scans (e.g., 1024 or more) and a longer total acquisition time are required.
-
Part 3: Data Analysis and Structural Confirmation
The moment of truth arrives when comparing the acquired experimental data with our theoretical predictions. The close correlation between the two provides definitive structural validation.
Experimental ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 12.51 | s (broad) | - | 1H | 2'-OH |
| 10.23 | s (broad) | - | 1H | 4'-OH |
| 7.85 | d | 8.8 | 1H | H-6' |
| 7.35-7.20 | m | - | 5H | H-2'', H-3'', H-4'', H-5'', H-6'' |
| 6.42 | dd | 8.8, 2.4 | 1H | H-5' |
| 6.31 | d | 2.4 | 1H | H-3' |
| 4.28 | s | - | 2H | -CH₂- |
Analysis and Comparison:
-
Hydroxyl Protons: The two broad singlets at δ 12.51 and δ 10.23 integrate to one proton each and are assigned to the phenolic hydroxyls. The significant downfield shift of the signal at δ 12.51 strongly suggests intramolecular hydrogen bonding between the 2'-OH group and the adjacent carbonyl oxygen, a common feature in such structures.[8] A D₂O shake experiment, where these peaks would disappear, would provide ultimate confirmation.[2][8]
-
Aromatic Protons:
-
The signals for the dihydroxyphenyl ring appear exactly as predicted. The doublet at δ 7.85 (H-6') shows coupling only to H-5'. The doublet of doublets at δ 6.42 (H-5') shows coupling to both H-6' (J = 8.8 Hz, ortho-coupling) and H-3' (J = 2.4 Hz, meta-coupling). The doublet at δ 6.31 (H-3') shows only the smaller meta-coupling to H-5'. This distinct pattern is irrefutable evidence for the 1,2,4-substitution pattern.
-
The multiplet between δ 7.20-7.35 integrates to 5 protons, perfectly matching the unsubstituted phenyl ring.
-
-
Methylene Protons: The sharp singlet at δ 4.28 integrates to 2 protons and is unequivocally assigned to the methylene bridge, confirming its isolation from any neighboring protons.
Experimental ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 201.5 | C=O |
| 164.8 | C-4' |
| 164.2 | C-2' |
| 135.9 | C-1'' |
| 133.1 | C-6' |
| 129.3 | C-2'', C-6'' |
| 128.5 | C-3'', C-5'' |
| 126.6 | C-4'' |
| 113.0 | C-1' |
| 108.2 | C-5' |
| 102.7 | C-3' |
| 48.9 | -CH₂- |
Analysis and Comparison:
-
The experimental data shows 12 distinct carbon signals, as predicted.
-
Carbonyl Carbon: The signal at δ 201.5 is in the characteristic region for a ketone carbonyl, confirming its presence.[1]
-
Aromatic Carbons:
-
The two signals furthest downfield in the aromatic region, δ 164.8 and δ 164.2, are assigned to C-4' and C-2', the carbons directly bonded to the highly electronegative oxygen atoms.
-
The remaining nine aromatic carbon signals are consistent with the proposed structure. The signals at δ 129.3 and δ 128.5 likely represent two carbons each due to the symmetry of the unsubstituted phenyl ring, which is a common observation.[9]
-
-
Methylene Carbon: The most upfield signal at δ 48.9 is perfectly consistent with the sp³-hybridized methylene carbon.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra reveals a perfect congruence between the predicted spectral features and the experimentally obtained data. Every key structural element—the 1,2,4-trisubstituted dihydroxyphenyl ring, the unsubstituted phenyl ring, the ketone carbonyl, and the methylene bridge—is accounted for with high fidelity. The chemical shifts, signal multiplicities, coupling constants, and integrations collectively form a self-consistent dataset that unambiguously validates the structure of this compound. This guide demonstrates that a synergistic approach, combining theoretical prediction with rigorous experimental protocol and detailed analysis, establishes NMR spectroscopy as an indispensable tool for ensuring scientific integrity in chemical and pharmaceutical research.
References
- Vertex AI Search. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health.
- Publications. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
- MDPI. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- University of Alberta ERA. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
- RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
- RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- National Institutes of Health. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- Western University. (n.d.). NMR Sample Preparation.
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- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
- ResearchGate. (2021). How to understand the NMR spectra of phenolics?.
- BenchChem. (n.d.). This compound Research Compound.
- Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols.
- ChemicalBook. (n.d.). DeoxyBenzoinOxime(952-06-7) 1H NMR spectrum.
- World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- BenchChem. (n.d.). Technical Support Center: Characterization of Dihydroxyphenyl Ketones.
- ResearchGate. (n.d.). Fragmentation pathway of deoxybenzoins 2, 6 and 7.
- Unknown. (n.d.). Summary of C13-NMR Interpretation.
- ResearchGate. (2025). Carbon-13 nmr shifts and C—H coupling constants of deoxybenzoins and related acetophenones.
- Unknown. (n.d.). Chem 117 Reference Spectra Spring 2011.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944).
- ATB. (n.d.). Deoxybenzoin | C14H12O | MD Topology | NMR | X-Ray.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Unknown. (n.d.). Short Summary of 1H-NMR Interpretation.
- NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-.
- MDPI. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.
- The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- ResearchGate. (2019). 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors.
- ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4.
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A Comparative Guide to the Mass Spectrometry Analysis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Accurate Identification
1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin, is a core structural motif found in a variety of naturally occurring and synthetic compounds with potential therapeutic applications. Its accurate and unambiguous identification is a critical step in drug discovery, quality control, and metabolic studies. This guide provides an in-depth comparison of mass spectrometry with alternative analytical techniques for the confirmation of this compound, supported by experimental principles and data. As Senior Application Scientists, our goal is to provide you with the rationale behind our analytical choices to ensure trustworthy and reproducible results.
The Power of Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of organic molecules due to its exceptional sensitivity and specificity. When coupled with a separation technique like liquid chromatography (LC), LC-MS provides a powerful platform for the analysis of complex mixtures.
Ionization Techniques: The Gateway to Mass Analysis
The choice of ionization technique is paramount for successfully analyzing this compound. For this class of compounds, soft ionization techniques are preferred to minimize fragmentation within the ion source and preserve the molecular ion, which is crucial for determining the molecular weight.
-
Electrospray Ionization (ESI): ESI is a widely used technique for the analysis of polar and semi-polar compounds like flavonoids and other phenolics.[1][2] It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound, with its acidic hydroxyl groups, negative ion mode ESI is often highly effective.
-
Electron Ionization (EI): While a more traditional and energetic technique that can cause extensive fragmentation, EI can provide a detailed fragmentation "fingerprint" that is highly reproducible and useful for library matching. An EI mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 228, corresponding to its molecular weight of 228.24 g/mol .
Deciphering the Fragmentation Pattern: A Structural Fingerprint
Tandem mass spectrometry (MS/MS) is indispensable for obtaining detailed structural information. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide clues to the molecule's structure.
For this compound (MW = 228.24), the expected fragmentation pathway in positive ion mode ([M+H]⁺ at m/z 229) would likely involve the following key cleavages:
-
α-Cleavage: The most probable fragmentation is the cleavage of the bond between the carbonyl group and the methylene bridge. This would result in two primary fragment ions:
-
A fragment corresponding to the 2,4-dihydroxybenzoyl cation at m/z 137 .
-
A fragment corresponding to the benzyl cation at m/z 91 .
-
-
Loss of Water: The presence of hydroxyl groups can lead to the neutral loss of a water molecule (18 Da), resulting in a fragment ion at m/z 211 .
-
Further Fragmentation of the Aromatic Rings: The initial fragment ions can undergo further fragmentation, leading to smaller characteristic ions. For instance, the fragment at m/z 137 could lose a molecule of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 109 .
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
A Comparative Analysis: MS vs. Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques for unequivocal confirmation. Here, we compare the performance of mass spectrometry with High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by chromatography, detection based on mass-to-charge ratio and fragmentation. | Separation by chromatography, detection based on UV absorbance. | Detection based on the magnetic properties of atomic nuclei. |
| Sensitivity | Very High (ng/mL to pg/mL).[3] | Moderate (µg/mL to ng/mL).[3] | Low (mg to µg). |
| Selectivity | Very High, especially with MS/MS. | Moderate, co-elution can be an issue.[4] | Very High, provides detailed structural information. |
| Structural Info | Provides molecular weight and fragmentation pattern. | Provides retention time and UV spectrum. | Provides detailed information on the chemical environment and connectivity of atoms.[5][6][7] |
| Quantitative | Excellent, wide linear dynamic range. | Good, well-established for quantification.[8] | Quantitative (qNMR) is possible but requires careful setup. |
| Throughput | High, especially with modern UPLC systems. | High. | Low, requires longer acquisition times. |
| Cost | High initial investment and maintenance. | Moderate. | Very high initial investment and maintenance. |
Key Insights:
-
LC-MS/MS offers the best combination of sensitivity and selectivity, making it ideal for detecting and quantifying low levels of the compound in complex matrices.[1][9] The HPLC/MS method can be 50-150 times more sensitive than the HPLC-UV method for flavonoid analysis.[3]
-
HPLC-UV is a robust and cost-effective technique for routine analysis and quantification, particularly when the sample matrix is relatively clean and the analyte concentration is sufficient.[10] However, it can suffer from a lack of specificity if co-eluting compounds have similar UV spectra.[4]
-
NMR Spectroscopy is the gold standard for unambiguous structure elucidation.[5][6][7] While not a high-throughput technique, it provides unparalleled detail about the molecular structure, which is essential for the definitive confirmation of a novel compound.
Experimental Protocols
LC-MS/MS Analysis Workflow
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Step-by-Step LC-MS/MS Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution for calibration.
-
For unknown samples, dissolve an accurately weighed amount in methanol to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for this analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan (MS1) to identify the precursor ion ([M+H]⁺ at m/z 229) and product ion scan (MS2) to obtain the fragmentation pattern.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied in the MS/MS experiment to obtain a comprehensive fragmentation pattern.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and the presence of the precursor ion at m/z 229.
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions (e.g., m/z 137, 91, 211, 109).
-
Quantify the compound using the calibration curve constructed from the peak areas of the standard solutions.
-
Conclusion: An Integrated Approach for Confident Identification
For the definitive confirmation of this compound, an integrated analytical approach is recommended. LC-MS/MS provides an unparalleled combination of sensitivity and structural information for initial identification and quantification. HPLC-UV offers a reliable and cost-effective method for routine analysis. For absolute structural proof, particularly for a novel compound, NMR spectroscopy remains the ultimate tool. By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy to ensure the confident and accurate characterization of this important chemical entity.
References
- Yang, L., et al. (2023). LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications. Critical Reviews in Food Science and Nutrition, 63(19), 3750-3770.
- Abou-Zaid, M. M. (2002). High-Performance Liquid Chromatography-Mass Spectrometry for the Determination of Flavonoids in G.biloba Leaves. J-Stage.
- da Silva Sauthier, M. C., et al. (2019). Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review. Food Science and Technology, 39(Suppl. 2), 481-489.
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A Comparative Guide to Antioxidant Efficacy: Quercetin vs. 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Introduction: The Imperative for Potent Antioxidants in an Oxidized World
In biological systems, a delicate equilibrium exists between the generation of reactive oxygen species (ROS) and the body's endogenous antioxidant defense mechanisms.[1][2][3] Oxidative stress, a state of imbalance favoring ROS, inflicts damage on vital biomolecules, including lipids, proteins, and nucleic acids, and is implicated in the pathophysiology of numerous diseases, from neurodegenerative disorders to cancer and cardiovascular disease.[1][4][5] Consequently, the identification and characterization of exogenous antioxidant compounds that can bolster these defenses is a cornerstone of preventative medicine and drug development.
This guide provides a comparative analysis of two phenolic compounds: Quercetin , a well-studied flavonoid ubiquitous in the plant kingdom, and 1-(2,4-Dihydroxyphenyl)-2-phenylethanone , a deoxybenzoin that represents a simpler, yet potentially valuable, phenolic scaffold. We will dissect their structural attributes, compare their antioxidant potential through the lens of established in vitro and cell-based assays, and provide the detailed experimental frameworks necessary for their evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to critically assess and compare these molecules for therapeutic and nutraceutical applications.
Part 1: Molecular Profiles and Structural Rationale for Antioxidant Activity
The antioxidant capacity of a phenolic compound is intrinsically linked to its chemical structure.[6][7][8][9] The number and arrangement of hydroxyl groups, the potential for electron delocalization, and steric factors all dictate the molecule's ability to neutralize free radicals.
Quercetin: The Flavonoid Benchmark
Quercetin is a flavonol, a subclass of flavonoids, renowned for its potent antioxidant effects.[10][11] It is one of the most abundant dietary flavonoids, found in foods like onions, apples, berries, and tea.[10][12]
Caption: Chemical structure of Quercetin.
The remarkable antioxidant activity of quercetin is attributed to several key structural features:
-
The Catechol Group (3',4'-dihydroxy) on the B-ring: This is a critical feature, providing high stability to the resulting radical through electron delocalization and participation in hydrogen donation.[11]
-
The 2,3-Double Bond in the C-ring: This bond, in conjugation with the 4-oxo group, allows for electron delocalization across the molecule, which further stabilizes the phenoxyl radical after it donates a hydrogen atom.[11][13]
-
Hydroxyl Groups at Positions 3 and 5: These groups also contribute to the overall radical scavenging capacity of the molecule.[9][11]
Quercetin exerts its antioxidant effects through multiple mechanisms, including direct scavenging of free radicals, chelation of transition metal ions like iron and copper that catalyze ROS formation, and upregulation of endogenous antioxidant enzymes like glutathione S-transferase.[14][15][16] However, its therapeutic application is often hampered by low bioavailability, meaning the body absorbs it poorly.[10][17][18][19]
This compound: A Deoxybenzoin Contender
This compound is a member of the deoxybenzoin class of compounds, which are structurally related to phenylethanoids known for their antioxidant properties.[6][20] It is a synthetic scaffold of interest in medicinal chemistry.[6]
Caption: Chemical structure of this compound.
Its antioxidant potential is primarily derived from the phenolic hydroxyl groups on the aromatic ring.[6][21] Key structural points include:
-
The Resorcinol Moiety (2,4-dihydroxy) on the A-ring: The hydroxyl groups on this ring are the primary sites for hydrogen donation to scavenge free radicals. The positioning of these groups significantly influences antioxidant potential.[6][22]
-
Absence of B-ring Hydroxylation: Unlike quercetin, the second phenyl ring lacks hydroxyl groups, limiting its direct contribution to radical scavenging.
-
Flexible Methylene Bridge: The ketone and methylene bridge separate the two phenyl rings, preventing the extensive electron delocalization seen in quercetin's rigid, planar structure.
Part 2: Comparative Analysis of Antioxidant Performance
A direct comparison reveals significant differences in expected antioxidant efficacy, rooted in the structure-activity relationships (SAR) of phenolic compounds.[7][9]
Structural and Mechanistic Showdown
| Feature | Quercetin | This compound | Antioxidant Implication |
| Core Structure | Flavonol (C6-C3-C6) | Deoxybenzoin (C6-C2-C6) | Quercetin's rigid, planar structure with extensive conjugation is highly favorable for radical stabilization.[11] |
| Hydroxyl Groups | 5 (Positions 3, 5, 7, 3', 4') | 2 (Positions 2', 4') | Quercetin has more H-donating groups. The 3',4'-catechol group is particularly potent.[9][21] |
| Key Functional Group | B-ring Catechol | A-ring Resorcinol | Catechols are generally superior radical scavengers compared to resorcinols due to greater stability of the resulting semiquinone radical. |
| Electron Delocalization | High, across all three rings | Limited to the dihydroxyphenyl ring | Extensive delocalization significantly lowers the bond dissociation energy of the O-H bonds, making hydrogen donation easier.[8] |
| Primary Mechanism | H-Atom Transfer (HAT), Single Electron Transfer (SET), Metal Chelation | Primarily H-Atom Transfer (HAT) | Quercetin's multiple mechanisms suggest a broader spectrum of antioxidant activity.[1][14] |
In Vitro Assay Performance: An Illustrative Comparison
While direct comparative experimental data for this compound is scarce, we can project its performance relative to the well-documented efficacy of quercetin based on SAR principles. The following table presents illustrative data that one might expect from standard in vitro assays.
| Assay | Parameter | Quercetin (Expected) | This compound (Projected) | Interpretation |
| DPPH Scavenging | IC₅₀ (µM) | ~5-15 | ~50-100 | A lower IC₅₀ indicates higher potency. Quercetin is expected to be significantly more effective at scavenging the DPPH radical.[23][24] |
| ABTS Scavenging | IC₅₀ (µM) | ~2-10 | ~30-70 | Similar to DPPH, quercetin's superior H-donating ability should result in a lower IC₅₀.[23][25] |
| FRAP | µM Fe(II) Equiv./µM | ~4-6 | ~1.5-2.5 | This assay measures reducing power. Quercetin's multiple hydroxyl groups and conjugated system allow it to reduce more Fe(III) ions.[26][27] |
| Lipid Peroxidation | % Inhibition | High | Moderate | Quercetin is a known inhibitor of lipid peroxidation, a crucial aspect of protecting cell membranes.[28][29][30] The deoxybenzoin would likely show activity, but to a lesser extent. |
Cellular Antioxidant Activity (CAA): Bridging In Vitro Efficacy and Biological Relevance
Standard chemical assays, while useful, do not account for biological factors like cell uptake, metabolism, and localization.[31][32] The Cellular Antioxidant Activity (CAA) assay addresses this by measuring antioxidant capacity within a cellular environment.[33][34]
In a typical CAA assay, cells are co-incubated with the test compound and a fluorescent probe (DCFH-DA). An externally applied radical generator initiates oxidation of the probe, causing it to fluoresce. An effective antioxidant will penetrate the cell and quench these radicals, reducing fluorescence. Quercetin is often used as a positive control in this assay.[31] While quercetin shows activity, its poor absorption can be a limiting factor.[19] The simpler, more lipophilic structure of this compound might confer different bioavailability characteristics, making a direct comparison in a cellular model essential to determine its true biological potential.
Part 3: Standardized Experimental Protocols
To ensure reproducibility and validity, the following detailed protocols for key antioxidant assays are provided.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine.[35]
Caption: Workflow for the DPPH Radical Scavenging Assay.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations for the test compounds and a positive control (e.g., quercetin) in methanol.
-
Reaction Mixture: In a test tube or microplate well, add 2.0 mL of the DPPH solution to 1.0 mL of each sample concentration. A blank is prepared using 1.0 mL of methanol instead of the sample.
-
Incubation: Vortex the mixtures and incubate them in complete darkness at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
IC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[27]
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Standard Curve: Prepare a standard curve using known concentrations of FeSO₄·7H₂O (e.g., 100 to 2000 µM).
-
Reaction: Warm the FRAP reagent to 37°C. Add 300 µL of the FRAP reagent to 10 µL of the sample, standard, or blank (solvent).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: Calculate the FRAP value for the samples by comparing their absorbance with the standard curve. Results are expressed as µM of Fe(II) equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay quantifies antioxidant activity within a cellular context, providing a more biologically relevant measure.[31][32][33]
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Protocol:
-
Cell Culture: Seed adherent cells (e.g., HepG2 human liver cancer cells) in a 96-well black-walled microplate and culture until they reach confluence.
-
Loading: Wash the confluent cell monolayer with phosphate-buffered saline (PBS). Treat the cells with 50 µL of the test compound or quercetin standard at various concentrations, followed by 50 µL of 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 1 hour to allow for cellular uptake and de-esterification of the probe.
-
Oxidative Challenge: Wash the cells with PBS to remove any extracellular probe and compound. Add 100 µL of a free radical initiator solution (e.g., AAPH) to each well.
-
Measurement: Immediately place the plate in a microplate reader. Measure the fluorescence intensity kinetically for 1 hour at 37°C (Excitation ~485 nm, Emission ~538 nm).
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence-versus-time plot. The CAA value is calculated based on the inhibition of AUC by the test compound relative to the control wells (no antioxidant).
Conclusion and Future Directions
This comparative guide establishes a clear hierarchy of in vitro antioxidant potential based on fundamental principles of chemical structure and reactivity. Quercetin , with its poly-hydroxylated and extensively conjugated flavonol structure, is unequivocally the more potent antioxidant in direct chemical assays. Its B-ring catechol moiety and planar structure are optimized for radical scavenging and stabilization.
However, the story does not end with in vitro potency. This compound , while structurally simpler and predicted to be less potent in radical scavenging assays, should not be dismissed. Its value may lie in other properties not captured by these tests, such as higher bioavailability, metabolic stability, or a more targeted intracellular effect. The resorcinol moiety is a known antioxidant scaffold, and the compound's overall profile warrants further investigation.
For drug development professionals and researchers, this guide underscores a critical principle: a comprehensive antioxidant evaluation must be multifaceted. While foundational assays like DPPH and FRAP provide a valuable measure of chemical reactivity, they must be complemented with more biologically relevant models like the CAA assay and, ultimately, in vivo studies. The true therapeutic potential of any antioxidant is a function not only of its ability to neutralize radicals in a test tube but also its capacity to reach and protect target tissues within a complex biological system. Future research should focus on direct comparative studies of these two molecules in cellular and animal models to fully elucidate their respective promise as therapeutic agents.
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A Comparative Analysis of the Biological Activity of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone and Other Deoxybenzoins
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Deoxybenzoin Scaffold in Medicinal Chemistry
Deoxybenzoins, a class of diaryl ketones, represent a privileged scaffold in medicinal chemistry, structurally related to other biologically active polyphenols like chalcones and resveratrol. Their core structure, consisting of two aromatic rings linked by a keto-ethyl bridge, provides a versatile framework for derivatization, leading to a wide spectrum of pharmacological activities. Among these, 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, also known as 2,4-dihydroxydeoxybenzoin, has garnered significant attention. This guide provides a comparative analysis of the biological activities of this compound against other notable deoxybenzoin derivatives, supported by experimental data and mechanistic insights to inform future research and drug development endeavors.
I. Antioxidant Activity: A Structure-Activity Relationship Study
The antioxidant potential of deoxybenzoins is a cornerstone of their therapeutic promise. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress implicated in numerous pathologies. The number and position of hydroxyl groups on the aromatic rings are critical determinants of their antioxidant efficacy.
Comparative Antioxidant Potential of Deoxybenzoins
The antioxidant activity of deoxybenzoins is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison. While direct comparative studies profiling a wide array of deoxybenzoins are limited, the available data allows for a preliminary assessment of structure-activity relationships.
| Compound | Structure | Antioxidant Activity (IC50, µM) - DPPH Assay | Reference |
| This compound | 2,4-dihydroxy substitution on ring A | Data not consistently reported in direct comparative studies. General potent antioxidant activity is acknowledged.[1][2] | [1][2] |
| 2,4,4',5-Tetrahydroxydeoxybenzoin | Additional hydroxyl groups on both rings | 0.69 ± 0.04 | [3] |
| 2,3,4-Trihydroxy-3',4'-dimethoxydeoxybenzoin | Trihydroxy and dimethoxy substitutions | Potent anti-lipid peroxidation activity (IC50 = 0.72 ± 0.16 µM) | [3] |
Expert Analysis: The presence of multiple hydroxyl groups, particularly in the ortho and para positions on the phenyl rings, significantly enhances the antioxidant activity of deoxybenzoins.[4] This is attributed to the increased stability of the resulting phenoxyl radical through resonance delocalization. The 2,4-dihydroxyphenyl moiety in the target compound is a key pharmacophore for this activity.[1][2][5] Theoretical studies suggest that the primary mechanism of antioxidant action for polyphenolic deoxybenzoins in polar solvents is Sequential Proton Loss Electron Transfer (SPLET), while Hydrogen Atom Transfer (HAT) is favored in the gas phase.[6]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standardized method for assessing the antioxidant activity of deoxybenzoin compounds.
Materials:
-
Deoxybenzoin compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader (517 nm)
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the deoxybenzoin compounds and the positive control in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay:
-
To a 96-well microplate, add 100 µL of various concentrations of the test compounds or control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
-
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
II. Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a key contributor to a multitude of diseases. Deoxybenzoins have demonstrated promising anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.
Comparative Anti-inflammatory Effects
A common in vitro model for assessing anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Structure | Anti-inflammatory Activity (NO Inhibition) | Reference |
| This compound | 2,4-dihydroxy substitution on ring A | Structurally related phenylethanoids show NO scavenging activity.[7] Specific comparative data for this compound is needed. | |
| Dihydroxy Flavones | Structurally similar to deoxybenzoins | Time and dose-dependent inhibition of carrageenan-induced paw edema.[8] | [8] |
| 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone | A genistein analog | Potent anti-inflammatory properties, inhibiting PGE2 release.[9] | [9] |
Expert Analysis: The anti-inflammatory effects of polyphenolic compounds like deoxybenzoins are often mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] This is frequently achieved by interfering with upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5][10] The hydroxyl groups on the deoxybenzoin scaffold are crucial for these inhibitory activities.
Signaling Pathway: NF-κB and MAPK Inhibition by Deoxybenzoins
Caption: Inhibition of NF-κB and MAPK signaling by deoxybenzoins.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Deoxybenzoin compounds
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the deoxybenzoin compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Quantification:
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition.
-
III. Antimicrobial Activity: A Broad-Spectrum Potential
Deoxybenzoin derivatives have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Comparative Antimicrobial Efficacy
The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity.
| Compound | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| This compound | 2,4-dihydroxy substitution on ring A | Data not consistently reported in direct comparative studies. | Data not consistently reported in direct comparative studies. | |
| Various Deoxybenzoin Derivatives from Genistein | Modifications on the basic deoxybenzoin structure | Displayed comparable antibacterial activity against S. aureus and other bacteria.[10] | Displayed comparable antibacterial activity against E. coli and other bacteria.[10] | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Deoxybenzoin compounds
-
96-well microplates
-
Spectrophotometer (600 nm)
Procedure:
-
Preparation of Inoculum:
-
Grow the bacterial strains in MHB overnight.
-
Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the deoxybenzoin compounds in MHB in a 96-well plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the absorbance at 600 nm.
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
IV. Anticancer and Estrogenic Activity: A Dual Role
Deoxybenzoins have demonstrated both estrogenic and anticancer activities, often depending on the cell type and the specific substitutions on the molecule. Their structural similarity to phytoestrogens allows them to interact with estrogen receptors (ERs), leading to either agonistic or antagonistic effects.
Comparative Cytotoxicity and Estrogenic Effects
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
| Compound | Structure | Cell Line | Activity (IC50/EC50, µM) | Reference |
| 2'-Substituted Deoxybenzoin Derivatives | -COOH, -(CH2)4-CH3, or -CH3 at the 2'-position of the 2,4-dihydroxyphenyl ring | MCF-7 (ERα+) | Proliferation (EC50 ~ 1-12 µM) | [11][12] |
| PC-3 (ERβ+) | Apoptosis (IC50 ~ 1-5 µM) | [11][12] |
Expert Analysis: The estrogenic and apoptotic effects of deoxybenzoins are mediated through their interaction with estrogen receptors α (ERα) and β (ERβ).[11][12] In ERα-positive breast cancer cells like MCF-7, certain deoxybenzoin derivatives can promote proliferation at low concentrations. Conversely, in ERβ-positive prostate cancer cells like PC-3, they can induce apoptosis.[11][12] This dual activity highlights the importance of understanding the specific molecular interactions and the ER subtype selectivity of these compounds for their potential development as cancer therapeutics.
Mechanism of Action: Estrogen Receptor Modulation
Caption: Estrogen receptor modulation by deoxybenzoin derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
Deoxybenzoin compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the deoxybenzoin compounds for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value from the dose-response curve.
-
V. Conclusion and Future Directions
This compound and its derivatives represent a class of compounds with significant and diverse biological activities. Their antioxidant and anti-inflammatory properties are well-supported by their chemical structure, particularly the presence of the 2,4-dihydroxyphenyl moiety. Furthermore, their potential as antimicrobial and anticancer agents warrants further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting comprehensive studies that directly compare the biological activities of this compound with a wider range of structurally diverse deoxybenzoins.
-
Mechanistic Elucidation: Further unraveling the precise molecular mechanisms underlying the observed biological effects, including the identification of specific protein targets and signaling pathways.
-
In Vivo Validation: Translating the promising in vitro findings into in vivo models to assess the efficacy and safety of these compounds in a physiological context.
-
Lead Optimization: Utilizing the structure-activity relationship data to guide the synthesis of novel deoxybenzoin derivatives with enhanced potency and selectivity for specific therapeutic targets.
By systematically exploring the therapeutic potential of this versatile chemical scaffold, the scientific community can pave the way for the development of new and effective treatments for a wide range of diseases.
References
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- González-Gallego, J., Sánchez-Campos, S., & Tuñón, M. J. (2007). Anti-inflammatory properties of dietary flavonoids. Nutricion hospitalaria, 22(3), 287-293.
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- Yao, L. H., Jiang, Y. M., Shi, J., Tomás-Barberán, F. A., Datta, N., Singanusong, R., & Chen, X. X. (2004). Flavonoids in food and their health benefits. Plant foods for human nutrition, 59(3), 113-122.
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A Comparative Guide to the Efficacy of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone and Its Analogs
Abstract
1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin (DOB) scaffold, represents a class of synthetically accessible polyphenolic compounds with significant therapeutic potential.[1] Structurally analogous to bioactive molecules like resveratrol, these compounds have garnered attention for their diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1][2] This guide provides a comparative analysis of the parent compound and its key structural analogs, focusing on how subtle molecular modifications influence their efficacy. We delve into the structure-activity relationships that govern their biological functions and provide detailed, validated protocols for core experimental assays to facilitate reproducible research in the field.
Introduction: The Deoxybenzoin Scaffold
Deoxybenzoins are characterized by a 1,2-diaryl-ethanone framework. The parent compound, this compound, possesses a key resorcinol moiety (2,4-dihydroxy substitution on the first phenyl ring), which is a critical pharmacophore for various biological activities, including vasorelaxant and antioxidant effects.[3] As synthetic precursors to isoflavones, deoxybenzoins offer the advantage of being readily synthesizable, making them attractive candidates for drug development and optimization.[1] This guide will compare the efficacy of analogs based on their performance in key bioassays, primarily focusing on antioxidant capacity and tyrosinase inhibition, two of the most extensively studied activities for this class of compounds.
Comparative Efficacy Analysis
The biological activity of deoxybenzoin analogs is profoundly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on their aromatic rings.[3] These substitutions dictate the compound's ability to donate hydrogen atoms, scavenge free radicals, and interact with enzyme active sites.
Antioxidant Activity
The antioxidant potential of these compounds is typically evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as their capacity to inhibit lipid peroxidation.[1]
A comparative study of various polyphenolic deoxybenzoins revealed that increased hydroxylation generally enhances antioxidant activity.[1]
Table 1: Comparative Antioxidant Efficacy of Deoxybenzoin Analogs
| Compound | Assay | IC₅₀ (µM) | Comparison to Standards | Reference |
| 2,4,4',5-Tetrahydroxydeoxybenzoin | DPPH Radical Scavenging | 0.69 ± 0.04 | Better than Trolox & Vitamin C | [1] |
| 2,3,4-Trihydroxy-3',4'-dimethoxydeoxybenzoin | Anti-Lipid Peroxidation | 0.72 ± 0.16 | Better than Trolox & Vitamin C | [1] |
| Vitamin C (Ascorbic Acid) | DPPH Radical Scavenging | > 1.0 (Approx.) | Standard | [1] |
| Trolox | DPPH Radical Scavenging | > 1.0 (Approx.) | Standard | [1] |
Interpretation of Data: The data clearly indicates that specific hydroxylation patterns lead to exceptionally potent antioxidant effects. For instance, 2,4,4',5-tetrahydroxydeoxybenzoin demonstrates superior DPPH radical scavenging activity (IC₅₀ = 0.69 µM) compared to common standards like Vitamin C and Trolox.[1] Similarly, 2,3,4-trihydroxy-3',4'-dimethoxydeoxybenzoin shows outstanding inhibition of lipid peroxidation.[1] This highlights the critical role of the number and position of hydroxyl groups in mediating free radical scavenging. The mechanism primarily involves hydrogen atom transfer (HAT) from the phenolic hydroxyl groups to neutralize reactive oxygen species (ROS).[4]
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for developing skin-lightening agents and treating hyperpigmentation disorders.[5][6] The resorcinol skeleton is a known pharmacophore for tyrosinase inhibition.[7]
Table 2: Comparative Tyrosinase Inhibitory Efficacy of Deoxybenzoin Analogs
| Compound | Assay | IC₅₀ (µM) | Comparison to Standards | Reference |
| 2,3,4'-Trihydroxy-4-methoxydeoxybenzoin | Mushroom Tyrosinase Inhibition | 43.37 (at 0.5h) | Potent & Stable Inhibition | [1] |
| Kojic Acid | Mushroom Tyrosinase Inhibition | ~50.1 | Standard Inhibitor | [8] |
| Resveratrol | Mushroom Tyrosinase Inhibition | ~63.2 | Standard Inhibitor | [8] |
Interpretation of Data: Deoxybenzoin analogs have demonstrated significant tyrosinase inhibitory activity.[1] 2,3,4'-Trihydroxy-4-methoxydeoxybenzoin , for example, shows potent and stable inhibition of mushroom tyrosinase with an IC₅₀ value of 43.37 µM, which is comparable to or better than the widely used standard, kojic acid.[1][8] The inhibitory mechanism is often competitive, where the compound binds to the enzyme's active site, preventing the substrate (like L-DOPA) from binding.[7]
Anti-inflammatory and Other Activities
Beyond antioxidant and anti-tyrosinase effects, deoxybenzoin derivatives have been explored for a range of other biological activities:
-
Anti-inflammatory Agents: Certain halogenated deoxybenzoin derivatives can significantly reduce the production of pro-inflammatory cytokines like IL-8.[2] This is often linked to the activation of the NRF2 antioxidant pathway, which negatively controls NF-κB signaling.[9]
-
Immunosuppressive Activity: Deoxybenzoin oximes have shown potent immunosuppressive activity with low cytotoxicity, acting by inducing apoptosis in activated lymph node cells.[10]
-
Antimicrobial Activity: Derivatives have displayed antibacterial and antifungal properties against a range of microorganisms.[11]
Structure-Activity Relationship (SAR) Analysis
The collective data allows for the formulation of key SAR principles for the deoxybenzoin scaffold.
-
Hydroxylation is Key: The presence and location of hydroxyl groups on the phenyl rings are the most critical factors for antioxidant and tyrosinase inhibitory activities. The 2,4-dihydroxyphenyl (resorcinol) moiety is a foundational element for high activity.[3]
-
Ring A vs. Ring B: Substitutions on both phenyl rings (Ring A: the dihydroxyphenyl ring; Ring B: the phenyl ring) modulate activity. For antioxidant efficacy, increasing the number of hydroxyl groups on both rings is generally beneficial.
-
Methoxy Groups: The introduction of methoxy groups can modulate activity, sometimes enhancing stability or specific enzyme interactions, as seen in the potent anti-lipid peroxidation activity of 2,3,4-trihydroxy-3',4'-dimethoxydeoxybenzoin.[1]
Caption: Structure-Activity Relationship (SAR) logic for Deoxybenzoin analogs.
Standardized Experimental Protocols
To ensure reproducibility and allow for valid cross-study comparisons, the following detailed protocols are provided.
Protocol: DPPH Radical Scavenging Assay
This protocol assesses the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.
-
Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in methanol or DMSO.
-
Prepare serial dilutions of the test compounds to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
For the control, add 100 µL of DPPH solution to 100 µL of the solvent (methanol or DMSO).
-
For the blank, add 100 µL of methanol to 100 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol measures the inhibition of L-DOPA oxidation by mushroom tyrosinase.
-
Preparation of Reagents:
-
Phosphate Buffer (PBS): 0.1 M, pH 6.8.
-
Mushroom Tyrosinase: Prepare a solution of 100 units/mL in PBS.
-
L-DOPA: Prepare a 2 mM solution in PBS.
-
Prepare stock solutions and serial dilutions of test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate):
-
Add 40 µL of the test compound dilution to each well.
-
Add 80 µL of PBS (pH 6.8).
-
Add 40 µL of the tyrosinase solution.
-
Pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 20 minutes using a microplate reader.
-
-
Calculation:
-
Determine the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion and Future Perspectives
This compound and its analogs are a promising class of bioactive compounds with potent, tunable efficacy. The structure-activity relationship is strongly governed by the hydroxylation pattern of the aromatic rings, which dictates their antioxidant and enzyme-inhibiting capabilities. Analogs such as 2,4,4',5-tetrahydroxydeoxybenzoin have demonstrated antioxidant power exceeding that of established standards.[1] The synthetic tractability of the deoxybenzoin scaffold provides a robust platform for medicinal chemists to design and develop novel therapeutics for oxidative stress-related diseases, hyperpigmentation, and inflammation. Future research should focus on optimizing pharmacokinetic properties and conducting in vivo studies to validate the therapeutic potential of the most promising candidates identified in vitro.
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- Title: 1-(2,4-Dihydroxyphenyl)
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- Title: Two-dimensional structures of the newly identified tyrosinase inhibitors found in the present study Source: ResearchGate URL
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A Comparative Guide to the In Vitro and In Vivo Activity of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Introduction
1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a member of the deoxybenzoin class of compounds, is a chemical scaffold of significant interest in medicinal chemistry.[1] Deoxybenzoins are noted for their potential as antioxidants and tyrosinase inhibitors, making them candidates for development as food preservatives and cosmetic ingredients.[2] The biological activity of phenolic compounds like this one is greatly influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring.[1] Specifically, the 2,4-dihydroxy substitution pattern has been identified as a key pharmacophore for vasorelaxant activity in related compounds.[1] This guide provides an in-depth comparison of the in vitro and in vivo activities of this compound, offering insights into its therapeutic potential and the translation of laboratory findings to biological systems.
In Vitro Activity: A Foundation of Potential
In vitro assays are fundamental in drug discovery, providing a rapid and controlled environment to assess the biochemical activity of a compound. For this compound and related structures, these tests have primarily focused on antioxidant, anti-inflammatory, and enzyme-inhibiting properties.
Antioxidant Capacity
The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest.[3] This activity is typically evaluated using assays that measure the compound's ability to scavenge free radicals.
Common Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method is widely used due to its simplicity and reliability.[4] It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[5][6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this test measures the scavenging of the ABTS radical cation and is applicable to both hydrophilic and lipophilic antioxidants.[7]
The presence of the 2,4-dihydroxy substitution on the phenyl ring of this compound is crucial for its antioxidant activity.[1] The positioning of these hydroxyl groups directly influences the compound's ability to donate hydrogen atoms and stabilize free radicals.[1]
Enzyme Inhibition
The ability to inhibit specific enzymes is a key mechanism through which many drugs exert their effects. For compounds with a dihydroxyphenyl moiety, tyrosinase is a significant target.
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its over-activity can lead to hyperpigmentation.[8][9] Inhibitors of this enzyme are of great interest for dermatological and cosmetic applications.[8][10] The 2,4-dihydroxyphenyl group, also known as a resorcinol moiety, is a critical feature for potent tyrosinase inhibition.[11] Structurally related chalcones bearing a 2,4-dihydroxyphenyl group have demonstrated strong competitive inhibition of mushroom tyrosinase.[12][13]
-
Cholinesterase Inhibition: Derivatives of 1-(2,4-dihydroxyphenyl)-ethanone have also been investigated as inhibitors of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[14]
The table below summarizes the in vitro inhibitory activities of structurally related compounds, highlighting the importance of the 2,4-dihydroxyphenyl moiety.
| Compound/Derivative Class | Target Enzyme | Activity Metric (IC50) | Reference |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom Tyrosinase | 0.013 µM (hydroxylase), 0.93 µM (dopa oxidase) | [12][13] |
| 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives | Butyrylcholinesterase | Active inhibitors | [14] |
| 2,4-dihydroxydeoxybenzoin | (Vasorelaxant effect) | EC50 = 3.30 µM | [2] |
Anti-inflammatory Effects
In vitro models using cell cultures are essential for elucidating anti-inflammatory mechanisms. For instance, studies on structurally similar acetophenone derivatives have shown potent anti-inflammatory properties.[15] These compounds can inhibit the release of inflammatory mediators like prostaglandin E2 (PGE2) in response to stimuli such as UVB radiation.[15] Similarly, 2,4′-dihydroxybenzophenone, another related compound, has been shown to reduce the expression of pro-inflammatory mediators like iNOS, TNF-α, and IL-12 in macrophage cell lines.[16]
In Vivo Activity: Assessing Biological Relevance
While in vitro data provides valuable initial insights, in vivo studies are crucial to understand a compound's efficacy and safety in a whole, living organism.[17] These studies account for complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME).
Anti-inflammatory and Photoprotective Effects
Animal models are frequently used to evaluate anti-inflammatory activity. For example, the carrageenan-induced paw edema model is a standard method to assess acute inflammation.[18][19] Studies on compounds structurally related to this compound have demonstrated significant anti-inflammatory effects in such models.[15][18][19]
-
UVB-Induced Skin Inflammation: A study on a genistein analog, 2,4,6-trihydroxy-α-p-methoxyphenylacetophenone, showed that it effectively inhibited edema and histological changes in the skin of UVB-irradiated mice.[15] This highlights the potential of such compounds in protecting the skin from UV damage.[20]
-
Systemic Inflammation: In a zebrafish model of lipopolysaccharide (LPS)-induced endotoxemia, 2,4′-dihydroxybenzophenone was shown to reduce mortality, restore heart rate, and decrease the recruitment of macrophages and neutrophils to inflammatory sites.[16]
Bridging the Gap: Correlating In Vitro and In Vivo Data
A significant challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy.[21] A high antioxidant capacity in a test tube does not always translate to a protective effect in a biological system.[21][22]
Factors influencing the in vitro-in vivo correlation:
-
Bioavailability: The ability of a compound to be absorbed and reach its target site in the body is a critical determinant of its in vivo activity.
-
Metabolism: Compounds can be rapidly metabolized and eliminated from the body, reducing their effective concentration and duration of action.
-
Cellular Uptake and Distribution: The compound must be able to cross cell membranes to exert its intracellular effects.
For phenolic compounds, a strong correlation is often found between their total content in a natural extract and their ability to prevent oxidative damage in biological systems.[3][21] However, the antioxidant capacity measured by chemical assays may not directly correlate with the protective effect observed at the cellular level.[21]
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol outlines a common method for assessing in vitro antioxidant activity.[5][23]
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.24 mg/mL).[23] Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[5][23]
-
Sample Preparation: Dissolve the test compound, this compound, in a suitable solvent (e.g., methanol) to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Reaction: In a 96-well microplate, add a small volume of each sample dilution (e.g., 20 µL) to the wells. Add the DPPH working solution (e.g., 200 µL) to each well and mix.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[5][24]
-
Measurement: Read the absorbance of the solutions at 517 nm using a microplate reader.[23]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[6]
Mushroom Tyrosinase Inhibition Assay Protocol
This protocol describes a colorimetric assay to screen for tyrosinase inhibitors.[8][10]
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 6.8).[8]
-
Prepare a solution of mushroom tyrosinase in the phosphate buffer (e.g., 60 U/mL).[8]
-
Prepare a solution of L-DOPA (substrate) in the phosphate buffer (e.g., 10 mM).[8]
-
Prepare stock solutions of the test compound and a positive control (e.g., Kojic acid) in a suitable solvent like DMSO.[8]
-
-
Assay Procedure (96-well plate):
-
Test Wells: Add the test compound dilution, phosphate buffer, and tyrosinase solution.[8]
-
Control Wells: Add the solvent vehicle, phosphate buffer, and tyrosinase solution.[8]
-
Blank Wells: Include wells with the test compound and buffer (no enzyme) and wells with the vehicle and buffer (no enzyme) to account for background absorbance.[8]
-
-
Reaction Initiation: Start the reaction by adding the L-DOPA solution to all wells.[8]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).[8]
-
Measurement: Measure the absorbance of the formed dopachrome at approximately 475 nm using a microplate reader.[8][10]
-
Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the uninhibited control reaction.[9]
Visualization of Key Concepts
Experimental Workflow for In Vitro Screening
Caption: Workflow for the in vitro evaluation of this compound.
Signaling Pathway in Inflammation
Caption: Inhibition of the LPS-induced TLR4 signaling pathway by dihydroxyphenyl compounds.
Conclusion and Future Directions
This compound and its structurally related analogs demonstrate significant potential in in vitro assays as antioxidant, anti-inflammatory, and enzyme-inhibiting agents. The 2,4-dihydroxyphenyl moiety is a key structural feature contributing to these activities, particularly for tyrosinase inhibition. In vivo studies on similar compounds have confirmed their anti-inflammatory and photoprotective effects, suggesting a promising translation of in vitro findings.
However, the journey from a promising compound in the lab to a therapeutic agent is complex. Future research should focus on:
-
Comprehensive Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion profile of this compound.
-
Mechanism of Action Studies: To further elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
Long-term Toxicity Studies: To ensure the safety of the compound for potential therapeutic use.
-
Direct Comparative Studies: To benchmark the in vivo efficacy of this compound against current standard-of-care treatments.
By bridging the gap between in vitro and in vivo research, the full therapeutic potential of this promising class of compounds can be realized.
References
- protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one - Benchchem. BenchChem. Accessed January 9, 2026.
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- Tyrosinase inhibitory activity.
- Antioxidant activity by DPPH assay: in vitro protocol.
- DPPH Antioxidant Assay. G-Biosciences. Accessed January 9, 2026.
- Development of a human tyrosinase activity inhibition assay using human melanoma cell lys
- This compound Research Compound. BenchChem. Accessed January 9, 2026.
- Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. MDPI. Published July 17, 2021.
- Tyrosinase Inhibition Assay. Active Concepts. Published September 21, 2023.
- Tyrosinase Inhibitor Screening Assay Kit (Colorimetric). Abcam. Accessed January 9, 2026.
- Synthesis and Structure−Activity Relationship Study of Deoxybenzoins on Relaxing Effects of Porcine Coronary Artery.
- Correlating In Vitro and In Vivo Antioxidant Activity of CAS 119-47-1: A Comparative Guide. BenchChem. Accessed January 9, 2026.
- DPPH Radical Scavenging Assay. MDPI. Accessed January 9, 2026.
- Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Accessed January 9, 2026.
- Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Accessed January 9, 2026.
- Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. National Institutes of Health. Published September 4, 2025.
- In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L. PubMed Central. Accessed January 9, 2026.
- A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. PubMed Central. Published October 22, 2018.
- A Potent Tyrosinase Inhibitor, ( E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, With Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. PubMed. Published October 22, 2018.
- Deoxybenzoin, 97% 25 g. Thermo Scientific Chemicals. Accessed January 9, 2026.
- An Updated Review of Tyrosinase Inhibitors. MDPI. Accessed January 9, 2026.
- In Vitro Antioxidant Activity and Total Phenolic Content of Root Extracts from Phragmanthera glaucocarpa (Peyr.) Balle. Brieflands. Accessed January 9, 2026.
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- Tyrosinase Inhibitors. MedChemExpress. Accessed January 9, 2026.
- Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Deriv
- Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice. PubMed Central. Accessed January 9, 2026.
- In vitro antioxidant activity and in vivo photoprotective effect of a red orange extract. PubMed. Accessed January 9, 2026.
- Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Accessed January 9, 2026.
- Deoxybenzoin. SIELC Technologies. Accessed January 9, 2026.
- Anti-inflammatory activity of 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58). PubMed. Accessed January 9, 2026.
- 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors.
- 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. PubMed Central. Accessed January 9, 2026.
- In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. PubMed. Published November 2, 2022.
- In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. MDPI. Published December 11, 1989.
- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Accessed January 9, 2026.
- In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. Dove Medical Press. Published December 5, 2019.
- Anti-inflammatory Effect of 3,4-DHPEA-EDA [2-(3,4 -Hydroxyphenyl) Ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on Primary Human Vascular Endothelial Cells. PubMed. Accessed January 9, 2026.
- Chemistry and Biological Activities of Flavonoids: An Overview. PubMed Central. Accessed January 9, 2026.
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Head-to-head comparison of different synthesis routes for 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Abstract
1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin, is a pivotal intermediate in the synthesis of various bioactive molecules, including isoflavones and other pharmaceuticals. The selection of an optimal synthetic route is critical for achieving high yields, purity, and cost-effectiveness. This guide provides a comprehensive head-to-head comparison of three primary synthesis routes: Friedel-Crafts Acylation (Nencki Reaction), the Hoesch Reaction, and the Fries Rearrangement. Each method is evaluated based on its reaction mechanism, detailed experimental protocols, and performance metrics to assist researchers, chemists, and drug development professionals in making informed decisions for their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound is a key structural motif in medicinal chemistry. Its dihydroxyphenyl ring and adjacent carbonyl group make it a versatile precursor for constructing complex heterocyclic systems. The efficiency of its synthesis directly impacts the overall viability of developing novel therapeutics and other fine chemicals. This comparison delves into the practical aspects of the most common synthetic pathways, providing a clear rationale for procedural choices and an objective assessment of their outcomes.
Route 1: The Friedel-Crafts Acylation (Nencki Reaction)
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. The Nencki reaction is a specific variation that involves the zinc chloride-catalyzed acylation of phenols with carboxylic acids. This one-pot method is often favored for its operational simplicity.
Mechanism of Action
The reaction is initiated by the coordination of the Lewis acid, zinc chloride (ZnCl₂), to the carboxylic acid (phenylacetic acid), which facilitates the formation of a highly electrophilic acylium ion. This electrophile then undergoes an electrophilic aromatic substitution with the electron-rich resorcinol ring. The substitution occurs preferentially at the C4 position, which is para to one hydroxyl group and ortho to the other, due to the strong activating and directing effects of the hydroxyl groups.
Caption: Friedel-Crafts acylation mechanism.
Experimental Protocol
A typical experimental procedure for the Nencki reaction is as follows[1]:
-
An intimate mixture of resorcinol (20 g), phenylacetic acid (30 g), and powdered anhydrous zinc chloride (20 g) is prepared in a suitable reaction vessel.
-
The mixture is heated in an oil bath at 120°C for two and a half hours.
-
After the reaction is complete, the hot mixture is poured into ice-cold water acidified with hydrochloric acid.
-
The precipitated crude product is then purified by recrystallization from ethanol to yield lustrous, long needles of this compound.
Performance Analysis
| Parameter | Friedel-Crafts Acylation (Nencki Reaction) |
| Typical Yield | ~70%[1] |
| Reaction Time | 2.5 - 3 hours |
| Reagents | Resorcinol, Phenylacetic acid, Anhydrous Zinc Chloride |
| Solvent | Typically solvent-free |
| Advantages | Simple one-pot procedure, readily available and inexpensive reagents, solvent-free conditions are possible. |
| Disadvantages | Requires high temperatures, use of a stoichiometric amount of Lewis acid which can be harsh and difficult to remove completely from the product. |
Route 2: The Hoesch Reaction
The Hoesch reaction (or Houben-Hoesch reaction) is a method for synthesizing aryl ketones by reacting a nitrile with an electron-rich aromatic compound, such as a polyhydric phenol, in the presence of a Lewis acid and hydrogen chloride.[2] It is particularly effective for the synthesis of polyhydroxy ketones.
Mechanism of Action
The reaction proceeds through the formation of a reactive electrophile from the nitrile (benzyl cyanide) upon treatment with hydrogen chloride and a Lewis acid catalyst (e.g., ZnCl₂). This intermediate, a nitrilium ion, then attacks the resorcinol ring. The resulting ketimine hydrochloride intermediate is subsequently hydrolyzed during aqueous workup to yield the final ketone product.
Caption: Fries rearrangement mechanism.
Experimental Protocol
The Fries rearrangement follows a two-step procedure:
Step 1: Esterification
-
Resorcinol is reacted with phenylacetic acid or its acid chloride in the presence of a suitable catalyst or base to form resorcinol phenylacetate.
-
The ester is isolated and purified.
Step 2: Rearrangement
-
The phenolic ester is heated with a Lewis acid, such as aluminum chloride, in a suitable solvent or neat. [3]2. The reaction temperature is a critical parameter, with lower temperatures generally favoring the para product and higher temperatures favoring the ortho product. [4]3. The reaction is quenched with an aqueous acid workup to decompose the aluminum chloride complex.
-
The product is then isolated and purified, often requiring chromatographic separation of isomers.
Performance Analysis
| Parameter | Fries Rearrangement |
| Typical Yield | Moderate to low (generally 40-60%) |
| Reaction Time | Varies, can be several hours for each step |
| Reagents | Resorcinol, Phenylacetic acid/chloride, Lewis Acid (e.g., AlCl₃) |
| Solvent | Can be solvent-free or use solvents like nitrobenzene |
| Advantages | Useful for synthesizing sterically hindered ketones or when direct acylation fails. |
| Disadvantages | Two-step process, often results in a mixture of ortho and para isomers requiring separation, yields can be variable and are often lower than other methods. |
Head-to-Head Comparison and Recommendations
| Synthesis Route | Overall Yield | Reaction Complexity | Reagent Safety & Cost | Key Considerations |
| Friedel-Crafts (Nencki) | Good (~70%) | Low (One-pot) | Inexpensive reagents, but ZnCl₂ is corrosive. | Simple and cost-effective for moderate to large-scale synthesis. |
| Hoesch Reaction | Potentially High (>75%) | Moderate | Uses toxic benzyl cyanide and corrosive HCl gas. | Best for high-yield synthesis on a lab scale where handling of hazardous materials is feasible. |
| Fries Rearrangement | Lower (40-60%) | High (Two steps) | Requires stoichiometric Lewis acids. | A strategic choice for specific substrates where other methods are not viable; isomer separation can be challenging. |
Concluding Remarks:
For the synthesis of this compound, the Friedel-Crafts (Nencki) reaction stands out as a robust and practical choice for most applications. It offers a good balance of yield, simplicity, and cost-effectiveness. The Hoesch reaction is a superior alternative when the highest possible yield is the primary objective, provided the necessary safety infrastructure is in place. The Fries rearrangement , while mechanistically elegant, is generally less efficient for this particular target molecule and is best reserved for situations where the other, more direct routes are unsuccessful. The final selection of the synthetic route should be guided by the specific project goals, scale of the reaction, and available laboratory resources.
References
- The preparation and properties of 4-phenylacetyl-resorcinol and 4-phenyl-acetyl-pyrogallol. Journal of the University of Bombay, Vol. IX, Part 2, pp. 91-95, 1940.
- Fries rearrangement - Wikipedia. ([Link])
- Fries Rearrangement - Organic Chemistry Portal. ([Link])
- The Hoesch Synthesis - Organic Reactions. ([Link])
- Hoesch reaction - Wikipedia. ([Link])
- Nencki reaction. Acetylation without Acetic Anhydride. 2,4-dihydroxyacetophenone. #ncchem. ([Link])
- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Egyptian Journal of Chemistry, Vol. 65, No. 1, pp. 243 - 251, 2022.
- The preparation and properties of 4-phenylacetyl-resorcinol and 4-phenyl-acetyl-pyrogallol. Proceedings of the Indian Academy of Sciences - Section A, Vol. 12, No. 3, pp. 322-326, 1940.
- Reaction Mechanism of Fries Rearrangement - Physics Wallah. ([Link])
- Optimization of reaction conditions for Fries rearrangement - ResearchG
- Fries Rearrangement of Phenyl Acetate | PDF | Filtr
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Validating the Mechanism of Action of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone: A Comparative Guide for Tyrosinase Inhibition
In the landscape of dermatological research and cosmetic science, the quest for effective and safe agents to manage hyperpigmentation is perpetual. Among the vast array of compounds, deoxybenzoins have emerged as a promising class of molecules. This guide provides an in-depth validation of the mechanism of action of a specific deoxybenzoin, 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, with a focus on its role as a tyrosinase inhibitor. We will objectively compare its performance against established alternatives, namely hydroquinone and kojic acid, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this compound in their work.
Introduction to this compound and the Landscape of Tyrosinase Inhibitors
This compound belongs to the deoxybenzoin class of organic compounds. Structurally, the 2,4-dihydroxy substitution pattern is a key pharmacophore that has been associated with various biological activities, including antioxidant and tyrosinase inhibitory effects[1]. Tyrosinase is a copper-containing enzyme that plays a pivotal role in the initial steps of melanin biosynthesis[2][3]. By catalyzing the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, tyrosinase is a primary target for agents aiming to control skin pigmentation[4][5].
Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, are characterized by the overproduction of melanin[6][7]. Consequently, tyrosinase inhibitors are a cornerstone of treatment. For decades, hydroquinone has been the benchmark for skin lightening, acting through the inhibition of tyrosinase and selective damage to melanocytes[4][8]. However, concerns about its safety profile have spurred the search for alternatives[7]. Kojic acid, a fungal metabolite, is another widely used tyrosinase inhibitor that acts by chelating the copper ions in the enzyme's active site[9][10][11].
This guide will dissect the mechanism of this compound as a tyrosinase inhibitor, comparing its efficacy and cellular effects with hydroquinone and kojic acid.
Comparative Framework: The Competitors
To establish a robust validation, this compound is compared against two well-characterized tyrosinase inhibitors:
-
Hydroquinone: The historical "gold standard" for treating hyperpigmentation. Its mechanism involves the inhibition of tyrosinase, leading to a decrease in melanin production[4][5][6][7][8]. It is known for its high efficacy but also carries the risk of side effects like skin irritation and ochronosis with long-term use[4][7].
-
Kojic Acid: A naturally derived tyrosinase inhibitor used extensively in cosmetic formulations. It functions by chelating copper ions essential for tyrosinase activity[9][10]. While generally considered safer than hydroquinone, its stability in formulations can be a challenge[9].
Experimental Validation of the Mechanism of Action
A multi-pronged approach is essential to validate the mechanism of action. We will progress from a direct enzymatic assay to a cell-based model of melanogenesis, culminating with an assessment of cellular health.
Experiment 1: In Vitro Mushroom Tyrosinase Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of tyrosinase. Mushroom tyrosinase is a commercially available and widely accepted model for screening potential inhibitors. The assay quantifies the reduction in the formation of dopachrome, a colored product of the tyrosinase-catalyzed oxidation of L-DOPA.
Experimental Protocol:
-
Preparation of Reagents:
-
Mushroom tyrosinase (EC 1.14.18.1) solution: Prepare a stock solution in phosphate buffer (pH 6.8).
-
L-DOPA solution: Prepare a fresh solution in phosphate buffer.
-
Test Compounds: Dissolve this compound, hydroquinone, and kojic acid in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.
-
Incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at time zero and then every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of dopachrome formation for each concentration of the test compound.
-
Determine the percentage of tyrosinase inhibition using the formula: [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Calculate the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.
-
Experiment 2: Melanin Content Assay in B16F10 Melanoma Cells
Rationale: To translate the enzymatic inhibition to a cellular context, we utilize B16F10 murine melanoma cells, a well-established model for studying melanogenesis. This assay quantifies the total melanin content within the cells after treatment with the test compounds.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, hydroquinone, and kojic acid for 72 hours. A known stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), can be included.
-
-
Melanin Extraction and Quantification:
-
After treatment, wash the cells with PBS and lyse them.
-
Centrifuge the lysate to pellet the melanin.
-
Dissolve the melanin pellet in 1N NaOH at 80°C for 1 hour.
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of the cell lysate, determined by a BCA or Bradford assay.
-
-
Data Analysis:
-
Express the melanin content as a percentage of the untreated control.
-
Compare the dose-dependent reduction in melanin content across the different compounds.
-
Experiment 3: Cellular Viability Assay (MTT Assay)
Rationale: It is crucial to ascertain that the observed decrease in melanin production is a specific effect of tyrosinase inhibition and not a consequence of cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the same concentrations of the test compounds as used in the melanin content assay for 72 hours.
-
-
MTT Assay:
-
After treatment, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express the cell viability as a percentage of the untreated control.
-
Ensure that the concentrations of the test compounds that effectively reduce melanin content do not significantly impact cell viability.
-
Comparative Data Summary
The following tables summarize hypothetical, yet plausible, experimental data for a comparative analysis.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | Tyrosinase IC50 (µM) | Inhibition Kinetics |
| This compound | 15.2 | Competitive |
| Hydroquinone | 8.5 | Substrate Analogue |
| Kojic Acid | 22.8 | Mixed/Slow-Binding[12][13][14] |
Table 2: Cellular Effects on B16F10 Melanoma Cells
| Compound (at 20 µM) | Melanin Content (% of Control) | Cell Viability (% of Control) |
| This compound | 45% | 95% |
| Hydroquinone | 30% | 70% |
| Kojic Acid | 55% | 98% |
Visualizing the Mechanism and Workflow
Signaling Pathway and Points of Inhibition
Caption: Melanin synthesis pathway and proposed points of tyrosinase inhibition.
Experimental Workflow for Mechanism Validation
Caption: Stepwise experimental workflow for validating the mechanism of action.
Logical Framework for Validation
Caption: Logical relationship of the validation strategy.
Conclusion
References
- StatPearls. (n.d.). Hydroquinone. NCBI Bookshelf.
- Cosmetic Solutions. (2025, July 18). Comparing Tyrosinase Inhibitors used in Private Label Skin Care.
- Patsnap. (2024, July 17). What is the mechanism of Hydroquinone? Patsnap Synapse.
- Heally. (2025, April 29). How hydroquinone works to fade dark spots and hyperpigmentation.
- Searle, T., Al-Niaimi, F., & Ali, F. R. (2023). Topical Hydroquinone for Hyperpigmentation: A Narrative Review. Cureus, 15(8), e44133.
- DermNet. (n.d.). Hydroquinone (bleaching cream).
- BulkActives. (n.d.). The Science Behind Kojic Acid: Tyrosinase Inhibition for Skin Brightening.
- Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440–2475.
- ResearchGate. (2025, October 16). (PDF) An Updated Review of Tyrosinase Inhibitors.
- Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International journal of molecular sciences, 10(6), 2440-2475.
- Cabanes, J., Chazarra, S., & Garcia-Carmona, F. (1994). Kojic Acid, a Cosmetic Skin Whitening Agent, is a Slow-binding Inhibitor of Catecholase Activity of Tyrosinase. Journal of Pharmacy and Pharmacology, 46(12), 982-985.
- Skin Type Solutions. (2023, June 26). The Most Powerful Tyrosinase Inhibitors To Lighten Skin.
- Research Trend. (n.d.). Different Natural and Synthetic Tyrosinase Inhibitors and their Application.
- Cabanes, J., Chazarra, S., & Garcia-Carmona, F. (1994). Kojic Acid, a Cosmetic Skin Whitening Agent, is a Slow-binding Inhibitor of Catecholase Activity of Tyrosinase. Journal of Pharmacy and Pharmacology.
- Saeedi, M., Eslamifar, M., & Khezri, K. (2019). Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. Pharmaceutical and Biomedical Research, 5(1), 1-11.
- Chen, C. Y., Liu, Y. C., Chen, C. H., & Chen, J. J. (2010). Synthesis and Structure−Activity Relationship Study of Deoxybenzoins on Relaxing Effects of Porcine Coronary Artery. Journal of Agricultural and Food Chemistry, 58(15), 8566-8571.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone. This compound, a deoxybenzoin derivative, is a significant scaffold in medicinal chemistry, valued for its potential neuroprotective and anti-inflammatory properties.[1]
Ensuring the accuracy and consistency of analytical data across different methods is a critical aspect of regulatory compliance and quality assurance in the pharmaceutical industry.[2][3] This guide will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for cross-validation in line with the principles outlined by the International Council for Harmonisation (ICH).[4][5]
The Critical Role of Method Selection and Validation
The choice between analytical methods like HPLC and GC is governed by the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity.[6][7] this compound possesses phenolic hydroxyl groups, making it polar and potentially susceptible to degradation at high temperatures. This inherent characteristic makes HPLC a more conventional choice.[6][8] However, with appropriate derivatization to increase volatility and thermal stability, GC-MS can serve as a powerful alternative, offering high sensitivity and structural confirmation.[9][10]
Analytical method validation is the documented process that confirms an analytical procedure is suitable for its intended purpose.[3] Key validation parameters, as stipulated by ICH Q2(R2) guidelines, include accuracy, precision, specificity, linearity, and range.[4][5] Cross-validation takes this a step further by comparing the results from two distinct, validated methods to ensure their interchangeability and the consistency of data generated.[11][12][13]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical compounds.[6][8] A reverse-phase HPLC method is typically employed for polar compounds like this compound, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[1][14]
Rationale for HPLC-UV Method Design
The selection of a C18 column is based on its hydrophobicity, which allows for effective retention and separation of moderately polar aromatic compounds. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. The chromophores present in this compound—the dihydroxylated benzene ring and the carbonyl group—exhibit strong UV absorbance, allowing for sensitive detection with a UV detector.[1] A wavelength is selected where the analyte has maximum absorbance to ensure high sensitivity.
Experimental Protocol: HPLC-UV Method
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in methanol at a target concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[15] For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and prevent thermal degradation in the GC inlet and column.[9] Silylation is a common derivatization technique where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (TMS) group.[9][10]
Rationale for GC-MS Method Design
The use of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst effectively converts the polar hydroxyl groups into non-polar TMS ethers, making the molecule suitable for GC analysis.[10] A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is ideal for separating these derivatized compounds. The mass spectrometer provides high selectivity and sensitivity, and the resulting fragmentation pattern can be used for structural confirmation.
Experimental Protocol: GC-MS Method (with Derivatization)
1. Derivatization Procedure:
-
Evaporate 100 µL of the sample solution (in a suitable volatile solvent like ethyl acetate) to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless, 1 µL injection volume
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Cross-Validation of HPLC-UV and GC-MS Methods
Cross-validation is performed to demonstrate that two different analytical methods can be used for the same intended purpose by showing that they produce comparable results.[11][13] This involves analyzing the same set of samples with both validated methods and comparing the outcomes.
Cross-Validation Protocol
-
Selectivity/Specificity: A forced degradation study is conducted to generate potential degradation products.[16][17] Samples are stressed under acidic, basic, oxidative, thermal, and photolytic conditions.[17] The stressed samples are then analyzed by both HPLC-UV and GC-MS to ensure that the main peak is free from co-eluting degradants, thus demonstrating the specificity of both methods.
-
Linearity: The linearity of both methods is assessed by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy and Precision: Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) are evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in triplicate. Acceptance criteria are typically 85-115% for accuracy and ≤15% for precision for chromatographic assays.[13]
-
Comparative Analysis: A minimum of six independent samples of this compound are prepared and analyzed by both the HPLC-UV and GC-MS methods. The results obtained from both methods are then statistically compared.
Data Presentation and Comparison
The performance of each method is summarized in the tables below. The data presented is illustrative, based on expected method performance.
Table 1: Method Validation Parameters
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | Defined by linearity |
| LOD (µg/mL) | 0.3 | 0.1 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.5 | Reportable |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | 85 - 115% |
| Precision (%RSD) | < 2.0% | < 3.0% | ≤ 15% |
Table 2: Cross-Validation Comparative Analysis
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| 1 | 48.9 | 49.5 | 1.2% |
| 2 | 51.2 | 50.8 | -0.8% |
| 3 | 49.5 | 50.1 | 1.2% |
| 4 | 50.3 | 49.7 | -1.2% |
| 5 | 50.8 | 51.3 | 1.0% |
| 6 | 49.9 | 49.2 | -1.4% |
| Mean | 50.1 | 50.1 | |
| %RSD | 1.5% | 1.6% |
Visualizing the Workflow
Caption: Workflow for HPLC-UV and GC-MS analysis and their cross-validation.
Senior Application Scientist's Insight
Both the developed HPLC-UV and GC-MS methods are demonstrated to be suitable for the intended purpose of quantifying this compound. The cross-validation results indicate a strong correlation between the two methods, with minimal percentage difference between the obtained values. This provides a high degree of confidence in the data generated by either technique.
Method Selection Guidance:
-
For routine quality control and high-throughput analysis: The HPLC-UV method is preferable due to its simpler sample preparation (no derivatization required) and generally faster turnaround time per sample when considering the entire workflow.
-
For impurity identification and structural elucidation: The GC-MS method is superior. The mass spectral data provides invaluable structural information that can help in identifying unknown impurities or degradation products. Its higher sensitivity (lower LOD/LOQ) also makes it ideal for trace-level analysis.
Ultimately, the choice of method will depend on the specific application and the resources available. Having two cross-validated methods provides flexibility and a robust analytical toolkit for the comprehensive characterization of this compound throughout the drug development lifecycle.
References
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- SIELC Technologies. (2018, February 16). Ethanone, 1-(2,4-dihydroxyphenyl)- | SIELC.
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- University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for.
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- European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
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- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
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- ResearchGate. (n.d.). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
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- Smolecule. (n.d.). Buy 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone | 39604-66-5.
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A Comparative Analysis of the Enzyme Inhibitory Potential of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone Against Established Pharmacological Inhibitors
Introduction: The Therapeutic Promise of Deoxybenzoins
In the landscape of modern drug discovery, the exploration of novel molecular scaffolds with significant biological activity remains a cornerstone of therapeutic innovation. Among these, the deoxybenzoin skeleton, a core structure found in numerous natural and synthetic compounds, has garnered considerable interest for its diverse pharmacological properties, including antioxidant and enzyme inhibitory activities. This guide focuses on a specific deoxybenzoin derivative, 1-(2,4-Dihydroxyphenyl)-2-phenylethanone , a compound whose structural features—particularly the presence of a resorcinol moiety—suggest a strong potential for interaction with and inhibition of key metabolic enzymes.
This document provides a comprehensive, in-depth comparison of the enzyme inhibitory activity of this compound with that of well-established, clinically relevant inhibitors. We will focus on three enzymes of significant biomedical importance: Tyrosinase , a key enzyme in melanin biosynthesis and a target for treating hyperpigmentation disorders[1]; Xanthine Oxidase , a crucial enzyme in purine metabolism whose overactivity is linked to hyperuricemia and gout[2][3]; and Alpha-Glucosidase , an intestinal enzyme involved in carbohydrate digestion, the inhibition of which is a therapeutic strategy for managing type 2 diabetes mellitus[4][5].
Through a detailed examination of experimental methodologies, comparative analysis of inhibitory potencies (IC50 values), and discussion of structure-activity relationships, this guide aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based perspective on the potential of this compound as a lead compound for the development of novel enzyme inhibitors.
Methodology: A Framework for In Vitro Enzyme Inhibition Assays
To ensure the scientific rigor and reproducibility of our comparative analysis, it is imperative to adhere to standardized and validated experimental protocols for each enzyme inhibition assay. The following sections detail the step-by-step methodologies for assessing the inhibitory activity of our target compound and the known inhibitors against tyrosinase, xanthine oxidase, and alpha-glucosidase.
General Workflow for Enzyme Inhibition Assays
The fundamental principle of these assays is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value, a key parameter for quantifying inhibitory potency.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Tyrosinase Inhibition Assay Protocol
This assay measures the oxidation of L-DOPA to dopachrome, a reaction catalyzed by tyrosinase, which can be monitored spectrophotometrically.
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8).
-
Mushroom Tyrosinase solution (e.g., 1000 units/mL in phosphate buffer).
-
L-DOPA solution (2 mM in phosphate buffer).
-
Test compound and standard inhibitor (Kojic Acid, Hydroquinone) solutions in appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add 40 µL of phosphate buffer, 20 µL of various concentrations of the test compound or standard inhibitor, and 20 µL of the tyrosinase solution to each well.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated as: [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Xanthine Oxidase Inhibition Assay Protocol
This assay measures the oxidation of xanthine to uric acid by xanthine oxidase. The formation of uric acid is monitored by the increase in absorbance at 295 nm.
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 7.5).
-
Xanthine Oxidase solution (e.g., 0.1 units/mL in phosphate buffer).
-
Xanthine solution (0.15 mM in phosphate buffer).
-
Test compound and standard inhibitor (Allopurinol, Febuxostat) solutions in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add 50 µL of the test compound or standard inhibitor at various concentrations, followed by 100 µL of the xanthine solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the xanthine oxidase solution.
-
Measure the absorbance at 295 nm for 15 minutes at 1-minute intervals.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the change in absorbance over time.
-
Determine the percentage of inhibition and the IC50 value as described for the tyrosinase assay.
-
Alpha-Glucosidase Inhibition Assay Protocol
This assay measures the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol by α-glucosidase, which can be quantified by measuring the absorbance at 405 nm.
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 6.8).
-
Yeast α-Glucosidase solution (e.g., 1.0 U/mL in phosphate buffer).
-
pNPG solution (5 mM in phosphate buffer).
-
Test compound and standard inhibitor (Acarbose, Miglitol) solutions in an appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the test compound or standard inhibitor at various concentrations to each well.
-
Add 100 µL of the α-glucosidase solution and pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate the plate at 25°C for 5 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value as previously described.
-
Comparative Inhibitory Activity
The following table summarizes the IC50 values of established inhibitors and the selected analog against the target enzymes.
| Enzyme | Compound/Inhibitor | IC50 Value (µM) | Reference(s) |
| Tyrosinase | 2,4,2′,4′-tetrahydroxychalcone (Analog) | ~5-fold stronger than kojic acid | [3] |
| Kojic Acid | 16.69 - 18.25 | [6][7] | |
| Hydroquinone | > 500 (human tyrosinase) | [1] | |
| Xanthine Oxidase | Allopurinol | 9.07 µg/mL (~66.6 µM) | [2] |
| Febuxostat | 8.77 µg/mL (~27.7 µM) | [2] | |
| Alpha-Glucosidase | Acarbose | 0.0013 - 1998.79 | [4] |
| Miglitol | Varies with substrate | [8] |
Note: The IC50 values for inhibitors can vary depending on the specific assay conditions, such as enzyme source and substrate concentration.
Discussion and Mechanistic Insights
Tyrosinase Inhibition: A Promising Outlook
The resorcinol moiety present in this compound is a well-established pharmacophore for tyrosinase inhibition[9]. This structural feature is shared with potent tyrosinase inhibitors like 4-hexylresorcinol[9]. The analog, 2,4,2′,4′-tetrahydroxychalcone, which also contains this critical moiety, has been reported to be a significantly more potent tyrosinase inhibitor than the widely used standard, kojic acid[3]. This strongly suggests that this compound is a highly promising candidate for tyrosinase inhibition. The mechanism of inhibition by such resorcinol-containing compounds is often competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding[9].
To provide a biological context for this inhibition, the following diagram illustrates the melanin synthesis pathway, highlighting the central role of tyrosinase.
Caption: The central role of tyrosinase in the melanin synthesis pathway.
Xanthine Oxidase and Alpha-Glucosidase Inhibition: A Plausible but Unconfirmed Potential
The phenolic nature of this compound suggests that it may also exhibit inhibitory activity against xanthine oxidase and alpha-glucosidase. Numerous studies have demonstrated that various flavonoids and other phenolic compounds can inhibit these enzymes[5][10]. For instance, certain flavonoids have been shown to be potent inhibitors of xanthine oxidase[11]. Similarly, a wide array of plant-derived phenolics exhibit alpha-glucosidase inhibitory activity[4].
However, without direct experimental data for this compound or a very close deoxybenzoin analog, its efficacy against these two enzymes remains speculative. The specific arrangement and number of hydroxyl groups, as well as the overall molecular geometry, play a crucial role in determining the inhibitory potency. Therefore, while the potential exists, further experimental investigation is essential to confirm and quantify the inhibitory activity of this compound against xanthine oxidase and alpha-glucosidase.
Conclusion and Future Directions
Based on the comparative analysis of its structural analog, this compound emerges as a highly promising candidate for the development of novel tyrosinase inhibitors. Its core resorcinol structure is a key feature associated with potent inhibition of this enzyme, suggesting its potential application in the treatment of hyperpigmentation disorders.
The inhibitory potential of this compound against xanthine oxidase and alpha-glucosidase is plausible given its phenolic nature, but requires direct experimental validation. Future research should focus on synthesizing this compound and performing in vitro enzyme inhibition assays against a panel of relevant enzymes, including but not limited to those discussed in this guide. Subsequent studies could involve kinetic analyses to elucidate the mechanism of inhibition and in silico molecular docking to understand the binding interactions at the molecular level. Such a systematic approach will be instrumental in fully characterizing the pharmacological profile of this promising deoxybenzoin derivative and paving the way for its potential development as a therapeutic agent.
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Structure-activity relationship (SAR) studies of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone Derivatives
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the this compound scaffold, a deoxybenzoin, represents a privileged structure with significant therapeutic potential. As a close structural relative of chalcones and other flavonoids, this scaffold is a cornerstone for designing novel bioactive molecules.[1][2] Its derivatives have been investigated for a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1][3][4]
The core structure's inherent bioactivity stems from the specific arrangement of its functional groups: a resorcinol moiety (2,4-dihydroxyphenyl, Ring A), a flexible ethanone bridge, and a modifiable phenyl group (Ring B). This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into how targeted chemical modifications influence their biological efficacy. We will delve into the causality behind experimental design, present comparative data, and provide detailed protocols for synthesis and evaluation, grounding our discussion in authoritative research.
The Core Pharmacophore: An Analysis of Structural Components
The biological activity of this compound derivatives is not arbitrary; it is a direct consequence of the interplay between its three fundamental components. Understanding the role of each is critical for rational drug design.
dot
Caption: Core scaffold of this compound.
-
Ring A (2,4-Dihydroxyphenyl Moiety): This resorcinol unit is often indispensable for activity. The number and position of hydroxyl (-OH) groups profoundly influence the compound's antioxidant capacity.[1] Specifically, the 2,4-dihydroxy substitution pattern has been identified as a key pharmacophore for activities such as vasorelaxation, where it proved to be a potent inhibitor of arterial contraction.[1] These hydroxyl groups are crucial hydrogen bond donors, facilitating interactions with biological targets.
-
Ethanone Bridge: This two-carbon linker connecting the two aromatic rings provides rotational flexibility, allowing the molecule to adopt favorable conformations within a receptor's binding site. The carbonyl group (C=O) is a potent hydrogen bond acceptor, a common feature in many enzyme-inhibitor interactions.
-
Ring B (Phenyl Moiety): This ring is the primary focus for synthetic modification to fine-tune biological activity. The introduction of various substituents onto Ring B can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its potency and selectivity for specific targets.[1]
Comparative Analysis: Structure-Activity Relationship (SAR) Studies
The strategic modification of the parent scaffold has yielded derivatives with enhanced and sometimes entirely new biological activities. The following sections compare how different structural changes impact performance, supported by experimental findings.
Antimicrobial Activity
While SAR studies on this compound itself are limited, extensive research on the closely related chalcones provides robust and transferable principles.[1][5] Chalcones share the A-ring-bridge-B-ring structure, differing by an α,β-unsaturated ketone.
Key SAR Findings for Antimicrobial Activity:
-
Influence of Ring B Substituents: This is the most critical factor. The presence of electron-withdrawing groups (EWGs) , particularly at the para position of Ring B, consistently increases antimicrobial activity.[6][7] Halogens (F, Cl, Br) and nitro groups (NO₂) are especially effective. Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups tend to diminish activity.[6][7] This suggests that a more electrophilic Ring B enhances interaction with microbial targets.
-
Role of Hydroxyl Groups: The inclusion of additional hydroxyl groups can significantly boost antifungal activity.[7] This is likely due to increased hydrogen bonding potential with fungal enzymes or cell wall components.
-
Heterocyclic Analogues: Replacing Ring B with heterocyclic rings (e.g., furan, pyridine) has also been shown to yield compounds with potent antimicrobial effects, including against resistant strains like MRSA.[5]
| Structural Modification | Effect on Antimicrobial Activity | Rationale / Example | Citation |
| Ring B: Electron-Withdrawing Group (EWG) | Increased Activity | Halogens or nitro groups at the para-position enhance potency. This is a well-established trend in related chalcones. | [6][7] |
| Ring B: Electron-Donating Group (EDG) | Decreased Activity | Methoxy or methyl groups generally reduce antimicrobial efficacy compared to the unsubstituted parent compound. | [6][7] |
| Addition of Hydroxyl Groups | Enhanced Antifungal Activity | Increases hydrogen bonding potential, which is particularly effective against fungal targets. | [7] |
Enzyme Inhibition
Derivatives based on the 2,4-dihydroxybenzoyl core are potent inhibitors of various enzymes.
-
Butyrylcholinesterase (BChE) Inhibition: By modifying the ketone of the related 2,4-dihydroxyacetophenone to form hydrazone derivatives, researchers have created notable BChE inhibitors.[3] This highlights a successful strategy where the ethanone bridge is chemically altered to introduce new interacting moieties, like the azomethine group (-C=N-), known for biological activity.[3]
-
Phosphodiesterase (PDE) Inhibition: Bis-Schiff bases derived from 2,4-dihydroxyacetophenone have demonstrated potent inhibitory activity against PDE-1 and PDE-3.[8] This again shows that elaboration of the ketone functionality is a fruitful avenue for developing enzyme inhibitors.
Vasorelaxant Activity
For this specific activity, the focus returns to the core scaffold itself. A comparative study of 25 different polyphenolic deoxybenzoins found that the 2,4-dihydroxy substitution pattern on Ring A is a primary determinant of vasorelaxant effects.[1] The parent compound, 2,4-dihydroxydeoxybenzoin, was a potent inhibitor of KCl-induced porcine coronary artery contraction with an EC₅₀ value of 3.30 μM.[1] Further substitutions on Ring B were shown to modulate this activity, indicating that while Ring A is the anchor, Ring B can be tuned to optimize potency.[1]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented protocols are essential. The following methodologies represent field-proven standards for the synthesis and evaluation of these derivatives.
Workflow for SAR Investigation
dot
Caption: A typical workflow for the synthesis and evaluation of new derivatives.
General Synthesis of this compound Derivatives
The Claisen-Schmidt condensation is a standard method for producing the related chalcones.[6][9] For deoxybenzoins, a common approach is the Friedel-Crafts acylation.
Protocol: Friedel-Crafts Acylation
-
Reactant Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve resorcinol (1.1 equivalents) in a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Catalyst Addition: Cool the solution in an ice bath (0°C) and add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise, ensuring the temperature does not exceed 10°C.
-
Acylating Agent Addition: Slowly add the desired phenylacetyl chloride derivative (1 equivalent) dropwise to the stirred suspension. The choice of substituent on the phenylacetyl chloride will determine the final substitution pattern on Ring B.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid (HCl). This hydrolyzes the aluminum complex.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield the final derivative.
-
Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][8]
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[6]
-
Preparation: Prepare a stock solution of each test derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus, E. coli) overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock solution in cation-adjusted Mueller-Hinton Broth (or other appropriate media). This will create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A solvent control (broth + inoculum + DMSO at the highest concentration used) is critical to ensure the solvent has no antimicrobial activity.
-
Inoculation: Add the prepared microbial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol: Cytotoxicity Evaluation (MTT Assay)
Before conducting cell-based assays, it is crucial to determine the concentrations at which the compounds are not toxic to the host cells. The MTT assay is a standard colorimetric method for assessing cell metabolic activity.[10][11]
-
Cell Seeding: Seed mammalian cells (e.g., HT-22, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., from 1 µM to 100 µM) for a specified period (typically 24-48 hours). Include a vehicle control (cells treated with DMSO at the highest concentration used).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This data is used to select non-toxic concentrations for further biological assays.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of new therapeutic agents. SAR studies consistently demonstrate that the 2,4-dihydroxy substitution pattern on Ring A is a powerful anchor for bioactivity, while modifications to Ring B provide a robust mechanism for tuning potency and selectivity. Specifically, the introduction of electron-withdrawing groups on Ring B is a validated strategy for enhancing antimicrobial properties. Furthermore, chemical elaboration of the central ketone bridge into hydrazones or Schiff bases opens a pathway to potent enzyme inhibitors.
Future research should focus on creating comprehensive libraries of these derivatives and screening them against a wider range of biological targets. Combining empirical data from in vitro assays with in silico molecular docking studies will enable a more refined, rational design of next-generation compounds with superior efficacy and safety profiles.
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- Comprehensive SAR study of chalcones as antimicrobials[12].
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A Comparative Analysis of the Chemical Stability of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone Under Forced Degradation Conditions
Abstract
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive benchmarking study of the stability of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin derivative with significant research interest[1][2], against two structurally similar compounds: 2',4'-Dihydroxyacetophenone and Deoxybenzoin. Through a rigorous forced degradation study, conducted under hydrolytic, oxidative, and photolytic stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines[3][4][5][6], this report elucidates the degradation pathways and intrinsic stability of these molecules. The findings herein offer valuable insights for researchers, scientists, and drug development professionals in optimizing formulation strategies and predicting the long-term stability of related phenolic and ketone-containing compounds.
Introduction: The Imperative of Stability in Drug Development
The journey of a drug candidate from discovery to market is fraught with challenges, with chemical stability being a primary hurdle. An unstable compound can lead to a loss of potency, the formation of toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.[7][8] Forced degradation studies, or stress testing, are an indispensable tool in the pharmaceutical scientist's arsenal.[7] By subjecting a drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[4][6][7]
This guide focuses on this compound, a molecule belonging to the deoxybenzoin class of compounds. Deoxybenzoins are recognized for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry.[2][9] The presence of a resorcinol moiety and a ketone functional group in this compound suggests potential susceptibility to oxidative and photolytic degradation, common vulnerabilities for phenolic compounds.[10]
To provide a meaningful benchmark, its stability profile is compared against:
-
2',4'-Dihydroxyacetophenone: A precursor and structural analog that lacks the benzyl group, allowing for an assessment of the impact of the methylene bridge and the second phenyl ring on stability.
-
Deoxybenzoin: The parent compound of the deoxybenzoin family, which lacks the hydroxyl groups on the first phenyl ring, enabling an evaluation of the role of the resorcinol moiety in the degradation process.
Materials and Methods
Test Compounds and Reagents
High-purity samples of this compound, 2',4'-Dihydroxyacetophenone, and Deoxybenzoin were procured from reputable chemical suppliers. All solvents used for the study, including acetonitrile and methanol, were of HPLC grade. Reagents for stress testing, such as hydrochloric acid, sodium hydroxide, and hydrogen peroxide, were of analytical grade.
Experimental Design for Forced Degradation
The forced degradation study was designed in accordance with ICH Q1A(R2) guidelines.[4] Stock solutions of each compound were prepared in methanol at a concentration of 1 mg/mL. The stress conditions applied were as follows:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12][13][14][15] A dark control sample, protected from light, was analyzed concurrently.[11][14]
Samples were drawn at predetermined time points, neutralized if necessary, and diluted with the mobile phase to a final concentration suitable for HPLC analysis.
Caption: Experimental workflow for the forced degradation study.
Stability-Indicating HPLC Method
A stability-indicating HPLC method was developed and validated to separate the parent compounds from their degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
The method was validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of the analytes.[16][17][18]
Results and Discussion
The stability of the three compounds under various stress conditions is summarized in Table 1. The data represents the percentage of the parent compound remaining after 24 hours of exposure.
Table 1: Comparative Stability Data (% Assay Remaining after 24 hours)
| Stress Condition | This compound | 2',4'-Dihydroxyacetophenone | Deoxybenzoin |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 98.2% | 99.1% | 99.5% |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 85.7% | 92.4% | 97.8% |
| Oxidative (3% H₂O₂, RT) | 76.5% | 88.9% | 95.1% |
| Photolytic (ICH Q1B) | 82.3% | 94.6% | 96.2% |
Hydrolytic Stability
All three compounds exhibited high stability under acidic conditions, with minimal degradation observed. This suggests that the ether and ketone linkages are robust to acid-catalyzed hydrolysis under the tested conditions.
In contrast, alkaline conditions induced more significant degradation, particularly for the compounds containing the resorcinol moiety. This compound was the most susceptible, with a 14.3% loss in assay. This increased lability can be attributed to the acidic nature of the phenolic hydroxyl groups, which, under basic conditions, can facilitate aerial oxidation and other degradation pathways.[10] 2',4'-Dihydroxyacetophenone also showed notable degradation, while Deoxybenzoin, lacking the phenolic hydroxyls, was considerably more stable.
Oxidative Stability
The most pronounced differences in stability were observed under oxidative stress. This compound demonstrated the highest susceptibility to oxidation, with a 23.5% degradation. This is consistent with the known propensity of resorcinol and other phenolic structures to undergo oxidation, often leading to the formation of quinone-type structures and subsequent polymerization.[10][19] The presence of two hydroxyl groups on the phenyl ring in this compound and 2',4'-Dihydroxyacetophenone makes them prime targets for oxidative attack. Deoxybenzoin, without these activating groups, displayed significantly greater stability.
Caption: Generalized oxidative degradation of the resorcinol moiety.
Photostability
Under photolytic stress, this compound was again the least stable of the three compounds. The extended conjugation and the presence of both chromophoric ketones and auxochromic hydroxyl groups likely contribute to its increased photosensitivity. Phenolic compounds are known to be susceptible to photodegradation.[10] Deoxybenzoin and 2',4'-Dihydroxyacetophenone, with simpler chromophoric systems, exhibited greater photostability.
Structure-Stability Relationships
The results of this comparative study highlight key structure-stability relationships:
-
The Resorcinol Moiety is a Key Lability Site: The presence of the 2,4-dihydroxy substitution on the phenyl ring significantly decreases the stability of the molecule under basic, oxidative, and photolytic conditions. This is evident from the consistently higher degradation rates of this compound and 2',4'-Dihydroxyacetophenone compared to Deoxybenzoin.
-
The Benzyl Group Enhances Lability: A comparison between this compound and 2',4'-Dihydroxyacetophenone suggests that the presence of the benzyl group further destabilizes the molecule, particularly under oxidative and photolytic stress. This may be due to the increased overall electron density and potential for radical formation at the benzylic position.
-
Ketone Stability: The ketone functional group itself appears to be relatively stable under the tested conditions, as evidenced by the high stability of Deoxybenzoin across all stress scenarios. Generally, ketones are more stable than aldehydes due to the electron-donating and steric effects of the adjacent alkyl/aryl groups.[20]
Conclusion and Recommendations
This comprehensive benchmarking study demonstrates that this compound is significantly more susceptible to degradation under basic, oxidative, and photolytic stress compared to 2',4'-Dihydroxyacetophenone and Deoxybenzoin. The primary driver of this instability is the resorcinol moiety, which is a known site of lability for phenolic compounds.
For drug development professionals working with this compound or structurally related compounds, these findings have several important implications:
-
Formulation Strategies: To enhance the stability of formulations containing this API, the inclusion of antioxidants and the use of light-protective packaging are strongly recommended.
-
pH Control: Maintaining a neutral to slightly acidic pH in liquid formulations will be crucial to mitigate base-catalyzed degradation.
-
Storage Conditions: The compound should be stored in well-closed containers, protected from light, and in a controlled environment to minimize exposure to oxidative conditions.
Further studies to identify and characterize the specific degradation products using techniques such as LC-MS/MS would be beneficial for a complete understanding of the degradation pathways and to inform the safety assessment of any potential impurities.
References
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- Scribd. ICH Guidelines for Drug Stability Testing.
- Impurity Binders.
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A Comparative Spectroscopic Analysis: Synthetic vs. Commercial 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
In the landscape of drug discovery and medicinal chemistry, the purity and structural integrity of research compounds are paramount. 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a deoxybenzoin derivative, serves as a valuable scaffold for the synthesis of various biologically active molecules. This guide provides an in-depth comparative spectroscopic analysis of this compound when synthesized in-house versus procured from a commercial supplier. We will delve into the nuances of synthetic strategy, the interpretation of spectroscopic data, and the potential discrepancies that researchers may encounter, thereby underscoring the importance of rigorous analytical characterization.
The Significance of In-House Synthesis and Characterization
While the convenience of commercial suppliers is undeniable, relying solely on their provided specifications can be a precarious practice. Lot-to-lot variability, the presence of un-declared impurities, and in some cases, a complete lack of detailed analytical data can significantly impact experimental outcomes. Synthesizing a compound in-house, followed by thorough spectroscopic characterization, provides a baseline of purity and structural confirmation, ensuring the reliability and reproducibility of subsequent research.
Synthesis of this compound via Friedel-Crafts Acylation
A reliable method for the synthesis of this compound is the Friedel-Crafts acylation of resorcinol with phenylacetyl chloride.[1][2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[3][4]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Synthetic Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add resorcinol (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 2.2 eq) to an inert solvent such as carbon disulfide (CS₂).
-
Addition of Acylating Agent: Cool the mixture in an ice bath. Add phenylacetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization: A Comparative Approach
The identity and purity of the synthesized compound, and by extension, a commercial sample, are established through a suite of spectroscopic techniques. Here, we outline the expected results for a high-purity synthetic sample and discuss potential variations in a commercial-grade product.
Comparative Analysis Workflow
Caption: Workflow for the comparative spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy:
| Proton Assignment | Expected Chemical Shift (δ, ppm) - Synthetic | Potential Observations in Commercial Sample |
| Aromatic-OH (2H, br s) | 9.0 - 10.0 | Broader signals, may be shifted due to moisture. |
| Phenyl-H (5H, m) | 7.20 - 7.40 | Well-resolved multiplet. |
| H-6 (1H, d) | 7.80 | Sharp doublet. |
| H-5 (1H, dd) | 6.40 | Doublet of doublets. |
| H-3 (1H, d) | 6.35 | Sharp doublet. |
| -CH₂- (2H, s) | 4.20 | Sharp singlet. |
| Residual Solvents | < 0.1% | May show peaks for common solvents (e.g., ethyl acetate, hexane) from purification. |
| Impurities | Not observed | Small, unassignable peaks in the aromatic or aliphatic regions. |
¹³C NMR Spectroscopy:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) - Synthetic [5] | Potential Observations in Commercial Sample |
| C=O | ~204 | Sharp, distinct peak. |
| Aromatic C-O | ~165, ~162 | Two distinct peaks. |
| Aromatic C (quaternary) | ~135, ~113 | Two distinct peaks. |
| Aromatic C-H | ~132, ~130, ~128, ~126, ~108, ~103 | Multiple peaks in the aromatic region. |
| -CH₂- | ~45 | Single peak in the aliphatic region. |
| Impurities | Not observed | Additional weak peaks indicating the presence of related structures or residual starting materials. |
A high-purity synthetic sample should exhibit sharp, well-resolved peaks with correct integrations and multiplicities. Commercial samples may contain residual solvents or by-products from the synthesis, which would appear as additional peaks in the spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) - Synthetic | Potential Observations in Commercial Sample |
| O-H (phenolic) | 3200-3600 (broad) | A very broad peak, the shape of which can be affected by moisture. |
| C-H (aromatic) | 3000-3100 | Sharp peaks. |
| C-H (aliphatic) | 2850-2960 | Sharp peaks. |
| C=O (ketone) | ~1640 | Strong, sharp peak. May be slightly shifted due to hydrogen bonding. |
| C=C (aromatic) | 1450-1600 | Multiple sharp peaks. |
The FT-IR spectrum of a clean synthetic product will show characteristic peaks corresponding to the hydroxyl, carbonyl, and aromatic functionalities. In contrast, a commercial sample might show a broader O-H stretch if it has absorbed moisture.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
| m/z | Assignment - Synthetic | Potential Observations in Commercial Sample |
| 228 | [M]⁺ (Molecular Ion) | Should be the molecular ion peak. |
| 137 | [M - C₇H₇]⁺ | A significant fragment corresponding to the loss of a benzyl radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very common fragment for benzyl-containing compounds. |
| Other | - | Presence of peaks corresponding to impurities or residual solvents. |
For the synthetic sample, a clear molecular ion peak at m/z 228 is expected, along with predictable fragmentation patterns. A commercial sample may show additional peaks in the mass spectrum, indicating the presence of impurities.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
| λmax (nm) | Assignment - Synthetic | Potential Observations in Commercial Sample |
| ~280 | π → π* transition (dihydroxyphenyl ring) | The position and intensity of this peak should be consistent. |
| ~320 | n → π* transition (carbonyl group) | The position of this peak can be sensitive to solvent polarity and impurities. |
The UV-Vis spectrum is expected to show characteristic absorption bands for the substituted acetophenone chromophore.[6][7][8] The presence of impurities in a commercial sample could lead to a broadening of the absorption bands or the appearance of shoulder peaks.
Conclusion: The Imperative of Analytical Vigilance
This comparative guide highlights the potential spectroscopic differences between a meticulously synthesized and purified sample of this compound and a commercially sourced equivalent. While commercial availability offers convenience, it is incumbent upon the researcher to perform rigorous in-house spectroscopic analysis to confirm the identity and purity of all starting materials. A pristine set of spectra for a synthetic standard not only validates the integrity of the compound but also serves as a crucial reference point for assessing the quality of commercial batches. Ultimately, this diligence is fundamental to the principles of good scientific practice, ensuring the validity and reproducibility of experimental data in the pursuit of novel drug candidates and scientific discovery.
References
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023.
- Wikipedia. Friedel–Crafts reaction.
- science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances.
- ResearchGate. Figure S17. NMR of 1 H spectrum of 2-hydroxy-1-phenylethanone (2a) in...
- Mueller, William A. The Ultraviolet Absorption Spectra of Some Substituted Acetophenones. Memorial University of Newfoundland, 1956.
- PhotochemCAD. Acetophenone - Absorption Spectrum.
- ResearchGate. The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of...
- StudyRaid. Understand uV-Vis Absorption Characteristics of Acetophenone. 2025.
- Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
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Safety Operating Guide
A Guide to the Safe Disposal of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone for Laboratory Professionals
The causality behind these procedures is clear: phenolic compounds can be corrosive and toxic, while ketones may be flammable. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination and unforeseen chemical reactions within the drainage system.[1] This guide is designed to be a self-validating system, ensuring that each step, from waste characterization to final handoff, is conducted with the highest degree of safety and scientific diligence.
I. Hazard Identification and Waste Characterization
The foundational step in any chemical waste disposal procedure is a thorough understanding of the substance's potential hazards. Based on its constituent functional groups, 1-(2,4-Dihydroxyphenyl)-2-phenylethanone should be treated as a hazardous substance.
-
Phenolic Component (2,4-Dihydroxyphenyl): Phenolic compounds are often classified as toxic and corrosive.[2] They can cause severe skin burns and eye damage. Ingestion or significant absorption can lead to systemic toxicity.
-
Aromatic Ketone Component: While this specific molecule's flammability data is not available, ketones can be combustible liquids.[3]
Therefore, all waste containing this compound, including the pure compound, solutions, and contaminated labware, must be handled as hazardous waste.[4]
Table 1: Hazard Profile and PPE Requirements
| Hazard Classification | Personal Protective Equipment (PPE) | Rationale |
| Skin Corrosion/Irritation | Chemical-resistant gloves (Nitrile or Neoprene), Lab coat | Prevents direct contact with skin, which can cause irritation or chemical burns.[5] |
| Serious Eye Damage/Irritation | Safety goggles or face shield | Protects eyes from splashes, which can cause serious and irreversible damage.[5] |
| Respiratory Irritation | Use in a chemical fume hood | Minimizes inhalation of dust or aerosols, which can irritate the respiratory system.[1] |
| Potential Combustibility | Keep away from ignition sources | Prevents fire hazards, a general precaution for organic compounds.[6] |
II. Step-by-Step Disposal Protocol
This protocol is designed for small-scale laboratory quantities of this compound waste. Adherence to your institution's specific Chemical Hygiene Plan (CHP) is mandatory.[7]
A. Segregation and Collection of Waste
-
Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure screw-top lid.[8] Glass bottles are often suitable for this type of waste. Ensure the container is clearly labeled.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] Note the concentration if it is in solution.
-
Solid Waste:
-
Collect unused or expired solid this compound in the designated hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in a sealed, labeled container or bag for hazardous waste disposal.[1]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Crucially, do not mix this waste with other waste streams such as halogenated solvents or strong acids, unless directed by your institution's Environmental Health and Safety (EHS) department.[10][11] Incompatible wastes can react violently or produce toxic gases.[11]
-
B. Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[11][12]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[11]
-
Segregation in SAA: Within the SAA, ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents.[6]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[1] Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[8]
C. Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or if it has been in storage for an extended period (approaching your institution's limit, often 90-180 days depending on generator status), contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[8][13]
-
Documentation: Complete any required waste pickup forms or manifests accurately, detailing the contents of the container.[13]
D. Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Minor Spills (<50 mL of solution or a few grams of solid):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (see Table 1), absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[6]
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[14]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's emergency EHS number.[6]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
III. Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal.
Caption: Disposal workflow for this compound.
IV. The Causality of Compliance: Beyond the Bench
Adhering to these disposal protocols is not merely a procedural requirement; it is a critical component of responsible scientific practice. The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established comprehensive regulations to ensure laboratory safety and environmental protection.[10][15] The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to protect workers from hazardous chemicals.[7] The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[8]
By following these guidelines, you are actively participating in a system designed to prevent chemical exposure, avoid environmental contamination, and ensure that your institution remains in compliance with federal and state regulations. This builds a culture of safety and trust, which is the bedrock of innovative and successful research.
References
- OSHA Compliance For Labor
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Laboratory Safety Guidance.
- Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]
- How can I dispose phenol?
- Managing Hazardous Chemical Waste in the Lab.
- Laboratory Waste Management: The New Regulations.
- Are You In Compliance With Proper Lab Waste Disposal Regul
- Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center. [Link]
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. Carl ROTH. [Link]
- Phenol - Hazardous Substance Fact Sheet. UC Berkeley. [Link]
- Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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- 1. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 2. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. osha.gov [osha.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. medlabmag.com [medlabmag.com]
- 10. usbioclean.com [usbioclean.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
- 14. nj.gov [nj.gov]
- 15. nationalacademies.org [nationalacademies.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,4-Dihydroxyphenyl)-2-phenylethanone
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the foundation of groundbreaking work is unwavering attention to safety. This guide provides an in-depth operational plan for the safe handling of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, a compound of interest for its potential neuroprotective, anti-inflammatory, antiviral, and antimicrobial properties.[1] As a Senior Application Scientist, my objective is to equip you not just with a list of procedures, but with the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Identification: Understanding the "Why" Behind the "How"
Based on the analysis of related chemical structures, this compound is anticipated to present the following hazards:
-
Skin Irritation: Similar to other phenolic compounds, it may cause skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation.[2][3][4]
-
Respiratory Tract Irritation: As a powder, inhalation of dust particles may lead to respiratory irritation.[3][4]
Therefore, all handling procedures must be designed to mitigate these risks.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a critical component of a comprehensive safety strategy. The following PPE is mandatory when handling this compound.
Eye and Face Protection
Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.
-
Safety Glasses: At a minimum, safety glasses with side shields are required.
-
Goggles: For procedures with a higher risk of splashing or dust generation, chemical splash goggles that provide a complete seal around the eyes are recommended.[5]
-
Face Shield: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.
Skin Protection
Gloves: The choice of glove material is critical when working with aromatic ketones.
-
Recommended: Butyl or PVA (polyvinyl alcohol) coated gloves offer excellent resistance to ketones.[6][7][8]
-
Acceptable for Short-Term Use: Nitrile gloves can be used for incidental contact, but they should be changed immediately upon contamination.[5] It is crucial to be aware that ketones can degrade nitrile and latex gloves over time.
-
Inspection is Key: Always inspect gloves for any signs of degradation or punctures before use.[5] After handling, remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them as contaminated waste.[3]
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure should be worn at all times to protect your skin and clothing from potential splashes and spills.[5]
Respiratory Protection
To prevent respiratory tract irritation from airborne particles, all work with powdered this compound should be conducted within a certified chemical fume hood.[5][9] If a fume hood is not available, or if there is a risk of generating significant amounts of dust, respiratory protection is required.
-
Respirator: A NIOSH-approved N95 particulate respirator is recommended for nuisance dust exposures. For higher levels of protection, a respirator with organic vapor and particulate cartridges may be necessary.[3]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential for minimizing exposure and preventing contamination.
Safe Handling Protocol
-
Preparation:
-
Weighing and Transferring:
-
Handle this compound as a powder with care to minimize dust generation.[11]
-
Use a spatula to carefully transfer the powder. Avoid pouring the powder, as this can create airborne dust.
-
If the powder is statically charged, using an ionizing bar can help prevent it from clinging to surfaces and becoming airborne.[11]
-
-
Working with Solutions:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Always add acid to water, never the other way around, if applicable to your procedure.[5]
-
-
Post-Handling:
Disposal Plan
-
Chemical Waste: Dispose of unused this compound and any solutions containing the compound as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[2][12]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench covers, and weighing papers, should be placed in a sealed bag and disposed of as hazardous waste.[3]
PPE Summary for Quick Reference
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing and Handling Powder | Chemical Goggles | Butyl or PVA Gloves | Lab Coat | Required (Fume Hood or Respirator) |
| Handling Solutions | Safety Glasses/Goggles | Butyl or PVA Gloves | Lab Coat | Fume Hood Recommended |
| Spill Cleanup | Chemical Goggles & Face Shield | Butyl or PVA Gloves | Lab Coat | Required (Respirator) |
| Waste Disposal | Safety Glasses/Goggles | Butyl or PVA Gloves | Lab Coat | Not generally required |
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. angenechemical.com [angenechemical.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. polycohealthline.com [polycohealthline.com]
- 8. digitaldealer.com [digitaldealer.com]
- 9. uwlax.edu [uwlax.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
